molecular formula C4H10ClNO2 B152322 (R)-3-Aminobutanoic acid hydrochloride CAS No. 58610-42-7

(R)-3-Aminobutanoic acid hydrochloride

Cat. No.: B152322
CAS No.: 58610-42-7
M. Wt: 139.58 g/mol
InChI Key: UHYVVUABAWKTJJ-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Aminobutanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-42-7
Record name 58610-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Design

In pharmaceutical development, the specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological effects. Therefore, the use of enantiomerically pure compounds is a cornerstone of modern drug design to enhance efficacy and minimize adverse effects. (R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, exemplifies such a critical chiral building block.[1] Its hydrochloride salt form is favored for its improved stability and handling characteristics, making it an indispensable reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (R)-3-Aminobutanoic acid hydrochloride is fundamental for its effective application in synthetic chemistry and formulation development.

PropertyValue
Molecular Formula C4H10ClNO2[1][2]
Molecular Weight 139.58 g/mol [1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water and polar organic solvents[1]
Storage Stability Stable under an inert atmosphere at room temperature[1]
CAS Number 58610-42-7[1][2]

Structural Integrity and Spectroscopic Profile

The precise molecular structure and purity of this compound are unequivocally confirmed through a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural verification and purity assessment. The spectra provide unambiguous evidence of the connectivity and stereochemical integrity of the molecule.

  • Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the key functional groups: the amine hydrochloride, the carboxylic acid, and the alkyl backbone, confirming the compound's identity.

  • Mass Spectrometry (MS): This technique is employed to determine the accurate molecular weight and fragmentation pattern, further corroborating the structure of this compound.

Synthesis and Enantiomeric Purity

The synthesis of (R)-3-Aminobutanoic acid with high enantiomeric purity is a testament to the advancements in asymmetric synthesis.

Stereoselective Synthetic Strategies

Achieving the desired (R)-configuration necessitates stereoselective synthetic methods.[1] These approaches are designed to control the formation of the chiral center, ensuring high enantiomeric excess.

Sources

An In-depth Technical Guide to the Structure Elucidation of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminobutanoic acid, a β-amino acid, and its hydrochloride salt are fundamental building blocks in modern drug development.[1][2] Unlike α-amino acids, the amino group is attached to the beta carbon, a structural motif that imparts unique conformational properties to molecules incorporating it.[1][3] The hydrochloride salt form enhances stability and solubility, making it more amenable to pharmaceutical processing.[1] Given the chiral nature of the molecule, rigorous structural confirmation and stereochemical assignment are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a multi-technique approach for unambiguous structure elucidation.

Logical Workflow for Structure Elucidation

A logical and efficient workflow is essential for the comprehensive characterization of (R)-3-Aminobutanoic acid hydrochloride. The process begins with fundamental techniques that confirm the presence of key functional groups and molecular weight, and then progresses to more sophisticated methods to determine the precise connectivity and stereochemistry.

Caption: A typical workflow for the comprehensive structure elucidation of a chiral molecule.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For this compound, with a molecular formula of C4H10ClNO2, the expected molecular weight is approximately 139.58 g/mol .[1][4] Electrospray ionization (ESI) is a suitable soft ionization technique that will likely show the protonated molecule [M+H]+ corresponding to the free amino acid at m/z 104.07, and potentially the intact salt.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Operate in positive electrospray ionization mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Look for the [M+H]+ ion of the free acid (C4H9NO2) at the calculated exact mass. The presence of isotopic patterns for chlorine can also be diagnostic if the intact salt is observed.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides crucial information about the functional groups present in the molecule.[5] For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the amine hydrochloride, and the aliphatic C-H bonds. The protonated amine (R-NH3+) will have a distinct stretching and bending profile compared to a free amine.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300-2500 (broad)Strong, broad absorption due to hydrogen bonding.
N-H stretch (Amine Hydrochloride)3200-2800 (broad)Overlaps with O-H stretch.
C=O stretch (Carboxylic Acid)1730-1700Strong, sharp absorption.
N-H bend (Amine Hydrochloride)1600-1500Medium to strong absorption.
C-H stretch (Aliphatic)3000-2850Medium to strong absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Part 2: Definitive Structural and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will provide an unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy The proton NMR spectrum will show distinct signals for the methyl, methylene, and methine protons. The chemical shifts and coupling patterns are key to assigning the structure.

¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the presence of the four unique carbon atoms: the methyl group, the methylene group, the methine group, and the carbonyl carbon of the carboxylic acid.

Expected NMR Data (in D₂O)

Atom¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
C1 (CH₃)~1.2Doublet~18-20
C2 (CH₂)~2.5Multiplet~38-40
C3 (CH)~3.5Multiplet~48-50
C4 (C=O)--~175-178

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • Data Analysis: Integrate the ¹H signals, determine coupling constants, and use the 2D spectra to build the molecular framework.

Caption: COSY correlations expected for (R)-3-Aminobutanoic acid.

Single-Crystal X-ray Crystallography

Trustworthiness: For an unambiguous determination of the three-dimensional structure and, most importantly, the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[6][7] This technique provides the precise spatial arrangement of atoms in the crystal lattice.[7]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality. This can be achieved by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/ether).[1]

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Absolute Stereochemistry Determination: The absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the (R) configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding: While X-ray crystallography provides the absolute structure of a single crystal, chiral HPLC is essential to confirm the enantiomeric purity of the bulk sample.

Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. Derivatization of the amino acid can also enhance separation and detection.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose an appropriate chiral column (e.g., Chiralpak series).

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the (R) and (S) enantiomers.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By systematically employing mass spectrometry, IR spectroscopy, a suite of NMR experiments, and finally confirming the absolute stereochemistry and enantiomeric purity with X-ray crystallography and chiral HPLC, researchers and drug developers can have the utmost confidence in the identity and quality of this critical pharmaceutical intermediate. This rigorous, self-validating workflow ensures the scientific integrity required for regulatory submission and the development of safe and effective medicines.

References

  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available at: [Link]

  • PubChem. This compound | C4H10ClNO2 | CID 22982782. Available at: [Link]

  • PubChem. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670. Available at: [Link]

  • ResearchGate. Molecular structure of 3-Aminobutanoic acid with numbering. Available at: [Link]

  • MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Available at: [Link]

  • PubChem. 3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 22185303. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). Available at: [Link]

  • PubChem. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • PubMed Central (PMC). x Ray crystallography. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-3-Aminobutanoic acid hydrochloride (CAS 58610-42-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Aminobutanoic acid hydrochloride (CAS 58610-42-7) is a chiral β-amino acid derivative of significant interest to the pharmaceutical and chemical research sectors. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, positions it as a valuable molecule for neuroscience research. Furthermore, its chiral nature makes it a critical building block for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, validated analytical methodologies, common synthetic routes, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature, exhibiting good solubility in water and other polar organic solvents.[1] The hydrochloride salt form enhances its stability and simplifies handling in laboratory settings compared to its free base counterpart, (R)-3-Aminobutanoic acid (CAS 3775-73-3).[2][3]

The core structure features a carboxylic acid, a primary amine on the beta-carbon (C3), and a chiral center at the C3 position, conferring its "(R)" stereochemical configuration.[1] This specific three-dimensional arrangement is paramount, as stereochemistry is often critical for biological activity and target specificity in drug development.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 58610-42-7PubChem[4]
Molecular Formula C₄H₁₀ClNO₂PubChem[4]
Molecular Weight 139.58 g/mol PubChem[4]
Appearance White to off-white solidVulcanchem[1]
Solubility Soluble in waterVulcanchem[1]
IUPAC Name (3R)-3-aminobutanoic acid;hydrochloridePubChem[4]
InChI Key UHYVVUABAWKTJJ-AENDTGMFSA-NPubChem[4]
Analytical Characterization Workflow

Ensuring the identity, purity, and enantiomeric excess of this compound is a prerequisite for its use in regulated research and manufacturing. A multi-technique approach is essential for comprehensive characterization.

Diagram 1: Analytical Workflow for Quality Control

Analytical_Workflow cluster_0 Identity & Structure Verification cluster_1 Purity & Impurity Profiling cluster_2 Enantiomeric Purity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) Report Certificate of Analysis (CoA) NMR->Report FTIR FT-IR Spectroscopy MS->Report FTIR->Report HPLC_UV HPLC-UV (with derivatization) LC_MS LC-MS/MS HPLC_UV->Report LC_MS->Report Chiral_HPLC Chiral HPLC Chiral_HPLC->Report Sample Raw Material Sample ((R)-3-Aminobutanoic acid hydrochloride) Sample->NMR Structural Info Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC_UV Purity Assay Sample->LC_MS Trace Impurities Sample->Chiral_HPLC e.e. (%)

Caption: Standard analytical workflow for the quality control of (R)-3-Aminobutanoic acid HCl.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Due to the lack of a strong chromophore, pre-column derivatization with agents like o-phthalaldehyde (OPA) is often employed for UV detection.[5] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5] Chiral HPLC columns are required to resolve and quantify the (R) and (S) enantiomers, confirming the material's optical purity.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (R)-3-Aminobutanoic acid is a key step in its manufacturing process. The primary challenge lies in controlling the stereochemistry at the C3 position. Industrial and laboratory-scale syntheses generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.

More recently, biocatalytic methods have emerged as highly efficient and environmentally friendly alternatives. For instance, engineered aspartase enzymes have been used to drive the biotransformation of crotonic acid into (R)-3-aminobutyric acid with high yields (up to 96%) and excellent enantioselectivity.[6] This enzymatic approach avoids the high pollution and lower efficiency associated with traditional chiral resolution methods.[6]

Reference Protocol: Esterification of (R)-3-Aminobutanoic Acid

A common synthetic manipulation of this compound involves its conversion to an ester, which serves as an intermediate for further reactions, such as reduction to the corresponding amino alcohol.[7][8] The following protocol is a representative method for esterification.

Objective: To synthesize (R)-3-aminobutanoic acid methyl ester hydrochloride from (R)-3-aminobutanoic acid.

Materials:

  • (R)-3-aminobutanoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 5 mL per gram of starting material)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Reaction flask, ice water bath, magnetic stirrer, rotary evaporator

Step-by-Step Procedure:

  • Setup: Charge a clean, dry reaction flask with (R)-3-aminobutanoic acid and anhydrous methanol.

  • Cooling: Place the flask in an ice water bath and cool the suspension to 0-10 °C with stirring.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension. Causality: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification and forms the hydrochloride salt of the product. Adding it slowly at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess reagent. The resulting solid is the crude (R)-3-aminobutanoic acid methyl ester hydrochloride.[8]

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Self-Validation: The identity and purity of the product should be confirmed using the analytical methods described in Section 1.1 (NMR, MS, and HPLC).

Pharmacological Significance and Mechanism of Action

(R)-3-Aminobutanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.[9] GABA's primary role is to reduce neuronal excitability by binding to GABA receptors (GABA-A, GABA-B, and GABA-C).[10]

  • GABA-A Receptors: These are ionotropic receptors that, upon activation, open a chloride channel, leading to an influx of Cl⁻ ions.[11] This hyperpolarizes the neuron, making it less likely to fire an action potential.[12]

  • GABA-B Receptors: These are metabotropic G-protein-coupled receptors. Their activation can lead to the opening of K⁺ channels (causing hyperpolarization) or the inhibition of Ca²⁺ channels (reducing neurotransmitter release).[12]

Because of its structural similarity, (R)-3-Aminobutanoic acid and its derivatives are investigated for their potential to modulate the GABAergic system. While it is a weaker agonist than GABA itself, its specific enantiomeric form can influence binding affinity and functional activity at GABA receptor subtypes.[13] This makes it a valuable scaffold for developing novel therapeutics for conditions linked to GABAergic dysfunction, such as epilepsy, anxiety disorders, and neuropathic pain.[1][12]

Diagram 2: Simplified GABAergic Synapse and Modulation

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ionotropic) Cl_channel Cl⁻ Influx (Hyperpolarization) GABA_A->Cl_channel GABA_B GABA-B Receptor (Metabotropic) K_channel K⁺ Efflux (Hyperpolarization) GABA_B->K_channel Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds R3ABA (R)-3-Aminobutanoic acid (Analogue) R3ABA->GABA_A Modulates R3ABA->GABA_B Modulates

Caption: Role of GABA and potential modulation by (R)-3-Aminobutanoic acid at a synapse.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral intermediate and building block in pharmaceutical synthesis.[1][7] Its defined stereochemistry is transferred to the final API, which is essential for achieving the desired therapeutic effect and minimizing off-target side effects.

A prominent example is its use as a key raw material in the synthesis of Dolutegravir, an important antiretroviral medicine for the treatment of HIV.[6][14] The chiral framework of Dolutegravir is constructed using intermediates derived from (R)-3-aminobutanoic acid.[6] Developing more efficient routes to this starting material is a key step in reducing the production costs of this critical medication.[6][14]

Beyond this, its utility extends to:

  • Structure-Activity Relationship (SAR) Studies: Used to probe the binding pockets of receptors and enzymes.[1]

  • Synthesis of Peptide Mimetics: As a β-amino acid, it can be incorporated into peptide sequences to create more stable analogues (peptidomimetics) with altered pharmacological properties.

  • Ligand Development: Serves as a starting point for the synthesis of ligands for various biological targets, particularly within the central nervous system.[7]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: PubChem GHS Classification[4]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust. Control dust generation during handling.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials and moisture to maintain stability. The compound is hygroscopic.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for advanced pharmaceutical research and development. Its well-defined stereochemistry, coupled with its role as a GABA analogue, provides a dual foundation for its utility as both a chiral building block for complex APIs like Dolutegravir and as a scaffold for novel CNS drug discovery. A thorough understanding of its properties, synthesis, and analytical validation is essential for any scientist aiming to leverage its full potential. As synthetic methodologies, particularly biocatalysis, continue to advance, the accessibility and application of this valuable compound are poised to expand further.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22982782, this compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 139243-54-2, Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • ChemWhat. (n.d.). (R)-HOMO-BETA-ALANINE HYDROCHLORIDE CAS#: 58610-42-7. Retrieved from [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • MDPI. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:146293-15-4 | (R)-3-Aminobutyric acid ethyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). GABA Receptor. Retrieved from [Link]

  • Encyclopedia MDPI. (2024). 2-Minute Neuroscience: GABA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Gamma Aminobutyric Acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (R)-3-Aminobutanoic Acid Hydrochloride: Nomenclature, Properties, and Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (R)-3-Aminobutanoic acid hydrochloride, a critical chiral building block in modern pharmaceutical development. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to empower researchers in leveraging this compound's unique stereochemical properties. We will delve into its various synonyms, physicochemical characteristics, and its pivotal role as a pharmaceutical intermediate, particularly in the synthesis of stereoselective drugs.

Chemical Identity: Establishing a Common Nomenclature

Accurate and unambiguous identification of chemical compounds is paramount in research and development. This compound is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for efficient literature searches and procurement.

The standardized IUPAC name for this compound is (3R)-3-aminobutanoic acid;hydrochloride[1]. This systematic name precisely describes its molecular structure, indicating a butanoic acid with an amino group at the third carbon, with the stereochemistry at this chiral center being of the (R) configuration. The hydrochloride salt form is also explicitly stated.

Commonly encountered synonyms include:

  • (r)-homo-beta-alanine hydrochloride[1]

  • D-β-Homoalanine hydrochloride[2]

  • (R)-homo-beta-alanine hydrochloride[2]

  • (R)-3-amino-butanoic acid hydrochloride salt[2]

  • H-D-b-HoAla-OH·HCl[2]

  • (3R)-3-methyl-beta-alanine hydrochloride[1]

It is essential to distinguish the hydrochloride salt from its free acid form, (R)-3-Aminobutanoic acid, which has a different CAS number (3775-73-3) and distinct physical properties[3][4][5][6]. The racemic mixture, DL-3-Aminobutanoic acid, is also a separate entity[7][8][9].

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 58610-42-7[1][2]
Molecular Formula C4H10ClNO2[1][2]
Molecular Weight 139.58 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility Soluble in water and polar organic solvents[2]
Storage Stability Stable under an inert atmosphere at room temperature[2]

The presence of both a carboxylic acid and an amine group defines its chemical reactivity. The carboxylic acid can undergo esterification and amidation, while the amine group is amenable to acylation and alkylation.[2] Crucially, the stereogenic center at the beta-carbon imparts chirality to the molecule, making it a valuable asset for stereoselective synthesis.[2]

Significance in Pharmaceutical Development

This compound serves as a vital intermediate in the pharmaceutical industry.[2] Its chiral nature is particularly significant for the development of stereoselective pharmaceuticals, where a specific three-dimensional arrangement of atoms is critical for biological activity and efficacy.[2]

One of its primary applications is in the synthesis of antiepileptic drugs.[2] The precise stereochemistry of this compound allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved therapeutic profiles and reduced side effects compared to racemic mixtures.

Experimental Protocol: Synthesis of a Chiral Intermediate

The following is a representative, generalized protocol illustrating the use of this compound in the synthesis of a chiral amide, a common step in the development of more complex pharmaceutical molecules.

Objective: To synthesize N-benzyl-(R)-3-aminobutanamide.

Materials:

  • This compound

  • Benzylamine

  • A coupling agent (e.g., EDC, HATU)

  • A base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the coupling agent and the activated carboxylic acid intermediate. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Activation: Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: This allows for the activation of the carboxylic acid group by the coupling agent, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Addition of Base and Amine: Add DIPEA (2.2 eq) to the mixture, followed by the dropwise addition of benzylamine (1.0 eq).

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the acidic byproducts formed during the coupling reaction. This ensures that the benzylamine is in its free base form and can act as a nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Continuous monitoring ensures that the reaction is proceeding as expected and allows for timely work-up once the reaction is complete, preventing the formation of degradation products.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Rationale: The aqueous washes remove unreacted starting materials, the coupling agent byproducts, and the DIPEA salt. c. Separate the organic layer and dry it over anhydrous magnesium sulfate.
    • Rationale: Removing residual water from the organic layer is essential before solvent evaporation. d. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-(R)-3-aminobutanamide.

    • Rationale: Column chromatography separates the desired product from any remaining impurities based on their differential adsorption to the stationary phase.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of N-benzyl-(R)-3-aminobutanamide.

SynthesisWorkflow Start (R)-3-Aminobutanoic acid hydrochloride Activation Activation in DCM Start->Activation CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->Activation Reaction Amide Coupling Activation->Reaction Base DIPEA Base->Reaction Amine Benzylamine Amine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-benzyl-(R)-3- aminobutanamide Purification->Product

Caption: Workflow for the synthesis of N-benzyl-(R)-3-aminobutanamide.

References

  • This compound - 58610-42-7 - Vulcanchem.
  • This compound | C4H10ClNO2 | CID 22982782 - PubChem.
  • (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem - NIH.
  • (R)-3-Amino-butyric acid methyl ester, HCl - CymitQuimica.
  • CAS No : 3775-73-3 | Product Name : (R)
  • 3-Aminobutanoic acid - nsj prayoglife | CAS No: 541-48-0.
  • Buy (R)
  • 3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 22185303 - PubChem - NIH.
  • CAS#:146293-15-4 | (R)-3-Aminobutyric acid ethyl ester hydrochloride | Chemsrc.
  • 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm.
  • (R)-3-Aminobutyric Acid | 3775-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 3-Aminobutanoic acid | Drug Inform
  • 3-aminobutanoic acid suppliers USA.

Sources

An In-Depth Technical Guide to the Physical Properties of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Aminobutanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development.[1] As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of (R)-3-Aminobutanoic acid and its hydrochloride salt, coupled with detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for any subsequent analysis.

IdentifierValueSource(s)
Chemical Name (3R)-3-aminobutanoic acid hydrochloride[2]
Synonyms D-β-Homoalanine hydrochloride, (R)-homo-beta-alanine hydrochloride[1]
CAS Number 58610-42-7[1][2][3]
Molecular Formula C₄H₁₀ClNO₂[1][2]
Molecular Weight 139.58 g/mol [1][2]
Canonical SMILES CN.Cl[1]
InChI Key UHYVVUABAWKTJJ-AENDTGMFSA-N[1]

The structure of this compound features a chiral center at the C3 position, conferring its optical activity. The presence of both a carboxylic acid and an amine group (as its hydrochloride salt) dictates its reactivity and physical behavior, such as its solubility in polar solvents.[1]

Known and Predicted Physical Properties

The following table summarizes the available and predicted physical properties. It is critical to note that some experimental values are reported for the free acid, (R)-3-Aminobutanoic acid, and are specified as such.

PropertyValue/DescriptionNotes
Appearance White to off-white solidA common observation for this compound.[1]
Physical State Solid at room temperature[1]
Melting Point 215-216 °CThis value is for the free acid, (R)-3-Aminobutanoic acid.[4] The melting point of the hydrochloride salt is not consistently reported and should be determined experimentally.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form enhances aqueous solubility.[1]
Specific Optical Rotation [α] = -36° (c=1, H₂O)This value is reported for the free acid, (R)-3-Aminobutanoic acid. The specific rotation of the hydrochloride salt may differ and should be experimentally verified.

Experimental Determination of Physical Properties

This section provides detailed protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. This protocol is designed to achieve thermal equilibrium for an accurate measurement.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Finely crush the solid into a powder using a spatula.

  • Capillary Tube Loading:

    • Take a capillary melting point tube and press the open end into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm for optimal heat transfer.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

    • For an accurate measurement, heat at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Powder Dry->Crush Load Load Capillary Tube (2-3 mm height) Crush->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Record Record T1 and T2 Heat->Record OpticalRotationWorkflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation PrepSol Prepare Solution (known concentration, c) FillCell Fill Cell (known length, l) PrepSol->FillCell Calibrate Calibrate Polarimeter (with blank solvent) Calibrate->FillCell MeasureAlpha Measure Observed Rotation (α) FillCell->MeasureAlpha BiotLaw Calculate Specific Rotation [α] = α / (l × c) MeasureAlpha->BiotLaw

Sources

An In-depth Technical Guide to the Solubility of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Aminobutanoic acid hydrochloride, a chiral beta-amino acid derivative, is a pivotal building block in contemporary pharmaceutical development.[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiepileptic drugs.[1] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for researchers, scientists, and drug development professionals. Solubility dictates critical parameters such as dissolution rate, bioavailability, and the design of effective formulation and crystallization processes.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the fundamental principles and methodologies required to determine its solubility profile. It serves as a practical framework for researchers to generate reliable and reproducible solubility data, ensuring the scientific integrity and success of their development programs.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

PropertyDescriptionSource
Molecular Formula C₄H₁₀ClNO₂[1][2]
Molecular Weight 139.58 g/mol [1][2]
Appearance White to off-white solid[1]
Chemical Class Beta-amino acid hydrochloride[1]
General Solubility Soluble in water and polar organic solvents.[1]

The presence of both a carboxylic acid and an amine group, which is protonated in the hydrochloride salt form, confers a high degree of polarity to the molecule. This inherent polarity is the primary driver for its solubility in polar solvents like water. The hydrochloride salt form generally enhances aqueous solubility compared to the free base due to the ionic nature of the molecule.

Theoretical Framework of Solubility

The solubility of this compound is governed by the equilibrium between the solid state and the dissolved state in a given solvent. This equilibrium is influenced by several factors, most notably the solvent system, temperature, and pH of the medium.

Influence of Solvent Polarity

As a polar, ionic compound, this compound is expected to exhibit higher solubility in polar solvents that can effectively solvate the charged amine group and the polar carboxylic acid group through dipole-dipole interactions and hydrogen bonding. In contrast, its solubility in non-polar organic solvents is anticipated to be negligible.

Impact of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility typically increases with a rise in temperature.[3][4] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[3][4] For drug development, understanding the temperature dependence of solubility is critical for designing robust crystallization processes and predicting the stability of supersaturated solutions.

The Critical Role of pH

The pH of the aqueous medium has a profound effect on the solubility of ionizable compounds like this compound.[5][6] As an amino acid hydrochloride, the molecule's net charge is pH-dependent. At low pH, both the carboxylic acid and the amino group will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will deprotonate, forming a zwitterion. This change in ionization state directly impacts the intermolecular forces between the solute and solvent molecules, thereby altering the solubility. A complete pH-solubility profile is therefore essential for predicting the behavior of the compound in different physiological environments and for developing formulations with optimal dissolution characteristics.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the saturation shake-flask method.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7][8]

Experimental Workflow

The following protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent System (e.g., Water, pH Buffers, Alcohols) add_solid Add Excess Solid to Solvent in Sealed Vials prep_solvent->add_solid prep_solid Accurately Weigh Excess (R)-3-Aminobutanoic Acid HCl prep_solid->add_solid agitate Agitate at Constant Temperature (e.g., 25°C, 37°C for 24-72h) add_solid->agitate settle Allow Undissolved Solid to Settle agitate->settle separate Centrifuge or Filter to Obtain Clear Supernatant settle->separate sample Withdraw and Dilute a Known Volume of Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, LC-MS/MS) sample->quantify calculate Calculate Solubility (e.g., mg/mL, mol/L) quantify->calculate

Diagram of the equilibrium solubility determination workflow.
Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., purified water, various pH buffers, methanol, ethanol). The presence of excess solid is crucial to ensure saturation.[9]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker or water bath (e.g., at 25°C and 37°C).[10]

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying that equilibrium has been established.[11][12]

  • Phase Separation :

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period to permit the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the analyte.[13]

  • Quantification :

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample to a suitable concentration with the same solvent system.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Methods for Quantification

Due to the lack of a strong chromophore, direct UV-Vis spectrophotometry is not ideal for the quantification of (R)-3-Aminobutanoic acid. More sophisticated and sensitive methods are required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the preferred method for its high sensitivity and selectivity, especially for complex matrices. It allows for the accurate quantification of the analyte at low concentrations.[14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method requires a derivatization step to convert the non-volatile amino acid into a thermally stable and volatile compound.[17] Silylation is a common derivatization technique for this purpose.[17]

  • High-Performance Liquid Chromatography (HPLC) with Derivatization : For laboratories without access to mass spectrometry, HPLC with pre- or post-column derivatization to introduce a UV-active or fluorescent tag can be a viable alternative.

The choice of analytical method should be guided by the required sensitivity, the available instrumentation, and the nature of the solvent matrix.[14]

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the solubility profile, the experimentally determined data should be summarized in a structured format.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Purified Water25Initial pH of saturated solutionExperimental ValueCalculated Value
Purified Water37Initial pH of saturated solutionExperimental ValueCalculated Value
pH 1.2 Buffer371.2Experimental ValueCalculated Value
pH 4.5 Buffer374.5Experimental ValueCalculated Value
pH 6.8 Buffer376.8Experimental ValueCalculated Value
Methanol25N/AExperimental ValueCalculated Value
Ethanol25N/AExperimental ValueCalculated Value

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

References

  • A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological M
  • Application Note: Quantitative Analysis of 3-Aminobutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry - Benchchem. (URL: )
  • 1.16 Phase solubility analysis - digicollections.net. (URL: [Link])

  • Summary of solubility measurement protocols of each company before harmoniz
  • Equilibrium Solubility Assays Protocol - AxisPharm. (URL: [Link])

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF - ResearchGate. (URL: [Link])

  • PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION - Bioinfo Publications. (URL: [Link])

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER - World Health Organization. (URL: [Link])

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. (URL: [Link])

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - Pharmatutor. (URL: [Link])

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water - Springer. (URL: [Link])

  • A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis - PubMed. (URL: [Link])

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (URL: [Link])

  • View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (URL: [Link])

  • The Solubility of Amino Acids in Various Solvent Systems - University of Rhode Island. (URL: [Link])

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (URL: [Link])

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: [Link])

  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids - Springer. (URL: [Link])

  • CN110683960A - Synthesis method of (R)
  • This compound | C4H10ClNO2 | CID 22982782 - PubChem. (URL: [Link])

Sources

(R)-3-Aminobutanoic acid hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-3-Aminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Data Sheet

This compound is a chiral building block of significant interest in pharmaceutical synthesis, notably as an intermediate for certain antiepileptic drugs.[1] As with any chemical reagent, a comprehensive understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of safe and effective research. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It provides a detailed, practical framework for risk assessment, safe handling, and emergency preparedness tailored to a laboratory environment. Here, we dissect the "what" of the SDS and explain the "why" behind the protocols, empowering researchers to work with confidence and integrity.

Section 1: Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's properties is the foundation of its safe use. These characteristics influence everything from storage conditions to the selection of appropriate analytical techniques.

Identifiers and Structural Information
  • Chemical Name: (3R)-3-aminobutanoic acid;hydrochloride[2]

  • Synonyms: (R)-homo-beta-alanine hydrochloride, D-β-Homoalanine hydrochloride[1]

  • CAS Number: 58610-42-7[2]

  • Molecular Formula: C₄H₁₀ClNO₂[1][2]

  • Molecular Weight: 139.58 g/mol [1][2]

Physicochemical Data

The physical state and solubility are critical parameters for experimental design and handling procedures. As a hydrochloride salt, the compound exhibits good solubility in aqueous media, a key factor for many biological and synthetic applications.

PropertyValueSource
Physical State White to off-white solid[1]
Solubility Soluble in water and polar organic solvents[1]
Melting Point > 300 °C / 572 °F[3]
Stability Stable under recommended storage conditions[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is crucial for performing a proper risk assessment before any laboratory work begins.

GHS Hazard Summary

The compound is categorized as a Warning-level hazard, primarily due to its irritant properties upon contact or inhalation.[2][4]

  • Pictogram:

    
    
    
  • Signal Word: Warning [2][5]

Hazard Statements

These statements provide specific details about the nature of the hazards.

CodeStatementHazard Class
H315 Causes skin irritationSkin Corrosion/Irritation, Category 2
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3

(Source:[2][4][6])

The causality behind these classifications lies in the acidic nature of the hydrochloride salt and the potential reactivity of the amino and carboxylic acid functional groups with biological tissues. Irritation is a localized inflammatory response to chemical exposure, and it is imperative to prevent contact with skin, eyes, and the respiratory tract to avoid this.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in established protocols, is essential. The following sections detail the necessary engineering controls, personal protective equipment, and step-by-step procedures for handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the user and the laboratory environment.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the primary method to prevent inhalation of the powder, which can cause respiratory irritation.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used consistently.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[10]

    • Lab Coat: A full-length lab coat must be worn and kept fastened to protect skin and clothing.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[7][8]

Workflow for Safe Handling and Solution Preparation

This protocol outlines a self-validating system for safely handling the solid and preparing a stock solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood is operational A->B C 3. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) B->C D 4. Carefully weigh (R)-3-Aminobutanoic acid HCl C->D E 5. Transfer solid to beaker D->E F 6. Slowly add solvent to solid while stirring E->F G 7. Ensure solid is fully dissolved F->G H 8. Seal and label solution container G->H I 9. Dispose of contaminated weigh paper/gloves in solid waste H->I J 10. Decontaminate work surface I->J K 11. Remove PPE and wash hands J->K

Caption: Workflow for preparing a solution of (R)-3-Aminobutanoic acid HCl.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

Immediate and appropriate action can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid ProtocolRationale
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][11]Removes the individual from the source of irritation and provides respiratory support.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.Dilutes and removes the irritant from the skin surface to prevent further damage.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.Critical to prevent serious eye damage. Prolonged flushing ensures complete removal of the chemical.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][11] Call a poison control center or doctor immediately.[11]Inducing vomiting can cause further damage to the esophagus. Rinsing dilutes the substance in the mouth.
Emergency Response Decision Tree

G Start Exposure Event Occurs Inhalation Inhalation? Start->Inhalation Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Proc_Inhale Move to Fresh Air Seek Medical Attention Inhalation->Proc_Inhale Proc_Skin Flush with Water (15+ min) Remove Contaminated Clothing Skin->Proc_Skin Proc_Eye Flush with Eyewash (15+ min) Seek IMMEDIATE Medical Attention Eye->Proc_Eye Check_Severity Is irritation severe or persistent? Proc_Skin->Check_Severity Seek_Med Seek Medical Attention Check_Severity->Seek_Med Yes Monitor Monitor for symptoms Check_Severity->Monitor No

Caption: Decision tree for first-aid response to exposure.

Section 5: Storage and Disposal

Proper storage and disposal are mandated by regulations from bodies like OSHA and are critical for laboratory safety and environmental protection.[12][13]

Storage Conditions
  • Container: Keep the container tightly closed and upright to prevent leakage.[7][10]

  • Location: Store in a cool, dry, and well-ventilated area.[10][14]

  • Incompatibilities: The hydrochloride salt is acidic. Keep away from bases, alkali metals, and strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[7] Always store in a secondary container to contain potential spills.[7]

Disposal Protocol
  • Waste Characterization: Unused material and contaminated disposables (e.g., gloves, weigh paper) must be treated as hazardous chemical waste.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

  • This compound - 58610-42-7 - Vulcanchem.

  • This compound | C4H10ClNO2 | CID 22982782 - PubChem.

  • (R)-3-Amino-butyric acid methyl ester, HCl - CymitQuimica.

  • Standard Operating Procedure for Hydrochloric Acid.

  • Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)- - Safety Data Sheet - ChemicalBook.

  • 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm.

  • SAFETY DATA SHEET for (R)-3-Aminobutanoic acid.

  • Cas 139243-54-2,Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)- | lookchem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment.

  • What are the OSHA Requirements for Hazardous Chemical Storage?

  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? - Quora.

  • How to Use Hydrochloric Acid Safely in Chemical Labs? - Patsnap Eureka.

  • (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Material Safety Data Sheet for (S)-2-Aminobutanoic acid hydrochloride.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • (R)-Methyl 3-aminobutanoate - AK Scientific, Inc. Safety Data Sheet.

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation.

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene - Georgia Tech Professional Education.

  • (R)-3-Aminobutyric acid ethyl ester hydrochloride | 146293-15-4 - Chemsrc.

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.

  • (s)-3-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 2761505 - PubChem.

  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc.

Sources

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide to its Biological Significance and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Aminobutanoic acid hydrochloride, a chiral β-amino acid, holds a significant position in the landscape of pharmaceutical development and biochemical research. While not a household name in therapeutics itself, its true value lies in its role as a critical stereospecific building block for a variety of bioactive molecules.[1] This guide provides an in-depth exploration of the biological context of (R)-3-Aminobutanoic acid, delving into its established applications, the strong evidence for its interaction with the GABAergic system as suggested by its analogs, and the experimental methodologies required to elucidate its subtle yet important biological activities. The chirality of this molecule is central to its function, a recurring theme in modern pharmacology where the three-dimensional arrangement of a molecule dictates its biological effect.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

PropertyDescription
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
CAS Number 58610-42-7
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Synonyms (R)-(-)-3-Aminobutyric acid hydrochloride, D-β-Homoalanine hydrochloride

(Data sourced from PubChem CID 22982782 and other commercial suppliers)[2]

Established Biological Roles and Applications

A Crucial Intermediate in Pharmaceutical Synthesis

The primary and most well-documented role of this compound is as a chiral intermediate in the synthesis of pharmaceuticals.[1] Its stereogenic center is leveraged to produce enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or even harmful.

A notable example is its use in the synthesis of the integrase inhibitor dolutegravir , an important antiretroviral medication for the treatment of HIV.[3] Furthermore, it serves as a precursor for certain antiepileptic drugs , which hints at its inherent, though perhaps indirect, activity within the central nervous system.[1] It is also used in the preparation of fused ring pyrimidone derivatives for the potential treatment of HBV infections.[4]

Metabolic Significance

In its free acid form, (R)-3-aminobutanoic acid is recognized as a β-amino acid and a secondary metabolite.[1][5] Unlike the 20 proteinogenic α-amino acids, β-amino acids have their amino group attached to the second carbon from the carboxyl group. This structural difference makes them resistant to degradation by many common proteases. In biological systems, such secondary metabolites can play roles in signaling or defense.[1] It has also been noted for its involvement in the biosynthesis of other amino acids and has demonstrated inhibitory effects on lymphoblast cells in certain studies.[6]

The GABAergic Connection: Evidence from Analogs

While direct, high-affinity binding of (R)-3-Aminobutanoic acid to a specific neurotransmitter receptor has not been extensively documented, a compelling body of evidence from structurally similar molecules strongly suggests a relationship with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, GABA-A and GABA-B, are critical targets for many drugs that treat anxiety, epilepsy, and other neurological disorders.[7][8]

Studies on closely related analogs of 3-aminobutanoic acid have demonstrated potent and stereospecific activity at GABA receptors:

  • 3-(p-tolyl)-4-aminobutanoic acid: Research on this analog revealed that the (R)-enantiomer is significantly more effective (14-27 fold) than the (S)-enantiomer in producing CNS effects.[9]

  • 3-(p-chlorophenyl)-4-aminobutanoic acid (Baclofen analog): Similarly, the (R)-enantiomer of this compound was found to be 4.2-9.2 times more potent than its (S)-counterpart.[10] Baclofen itself is a well-known GABA-B receptor agonist.

This consistent and pronounced stereoselectivity for the (R)-configuration in its analogs strongly implies that (R)-3-Aminobutanoic acid is configured to interact with a chiral binding pocket, likely on a GABA receptor or a related protein.

Hypothesized Mechanism of Action

Based on the available evidence, the biological activity of (R)-3-Aminobutanoic acid is likely multifaceted. It may act as a:

  • Weak GABA Receptor Agonist/Modulator: It could have a low affinity for a subtype of GABA-A or GABA-B receptors, contributing to a subtle modulation of inhibitory neurotransmission.

  • Precursor to a More Active Molecule: Its primary role in vivo might be as a metabolic precursor to a more potent GABAergic compound.

  • False Neurotransmitter: It could be taken up by GABAergic neurons and released, competing with GABA and thus modulating synaptic transmission. The analog (R)-4-aminopentanoic acid has been suggested to act as a false neurotransmitter.[11]

The following diagram illustrates the potential points of interaction within a GABAergic synapse.

GABA_Synapse Potential Interactions of (R)-3-ABA in a GABAergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) R3A_Uptake (R)-3-ABA Uptake? GABA_Cleft GABA GABA_A GABA-A Receptor (Ion Channel) GABA_B GABA-B Receptor (GPCR) R3A_Receptor (R)-3-ABA Interaction? GABA_Cleft->GAT Reuptake GABA_Cleft->GABA_A GABA_Cleft->GABA_B R3A_Cleft (R)-3-ABA R3A_Cleft->R3A_Uptake R3A_Cleft->R3A_Receptor

Caption: Potential interactions of (R)-3-ABA in a GABAergic synapse.

Experimental Protocols for Assessing Biological Activity

To rigorously characterize the biological activity of this compound, a multi-pronged approach is necessary.

Radioligand Binding Assays

This technique is used to determine if this compound binds to specific receptors and to quantify its affinity.

Objective: To measure the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex, hippocampus).

  • Incubation: Incubate the membrane preparations with a specific radiolabeled ligand (e.g., [³H]muscimol for GABA-A sites, or [³H]GABA/[³H]baclofen for GABA-B sites) in the presence of varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes Brain Tissue Membrane Prep Incubate Incubate all components Membranes->Incubate Radioligand Radioligand (e.g., [3H]muscimol) Radioligand->Incubate Test_Compound (R)-3-ABA HCl (Varying Conc.) Test_Compound->Incubate Filter Rapid Filtration (Separate bound/free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Generate Displacement Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a standard radioligand binding assay.

Electrophysiology: Patch-Clamp Technique

This method provides functional data on how this compound affects ion channel activity, which is the direct output of GABA-A receptor activation.

Objective: To determine if this compound can elicit or modulate GABA-A receptor-mediated currents in neurons.

Methodology:

  • Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Patching: Establish a whole-cell patch-clamp recording from a single neuron.

  • Drug Application: Apply GABA to the neuron to elicit a baseline chloride current (I_GABA).

  • Test: Apply this compound alone to see if it elicits a current.

  • Modulation: Co-apply this compound with GABA to see if it potentiates or inhibits I_GABA.

  • Data Analysis: Measure the peak amplitude of the currents in each condition. Construct dose-response curves to determine EC₅₀ (for agonism) or IC₅₀ (for antagonism).

Conclusion

This compound is a molecule of significant interest, not as a direct therapeutic agent, but as a stereochemically crucial building block and a potential modulator of the central nervous system. Its established use in the synthesis of antiepileptic and antiviral drugs underscores its importance in medicinal chemistry. While direct evidence of its mechanism of action is still an area of active investigation, the potent and stereospecific activities of its close analogs provide a strong rationale for focusing on the GABAergic system. The experimental protocols outlined in this guide provide a clear path for researchers to further elucidate the nuanced biological activity of this important chiral molecule.

References

  • Vulcanchem. This compound - 58610-42-7.
  • Pol J Pharmacol Pharm. (1980). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Pol J Pharmacol Pharm, 32(2), 187-96. Available from: [Link]

  • Pol J Pharmacol Pharm. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Pol J Pharmacol Pharm, 32(2), 187-96. Available from: [Link]

  • Pharmaffiliates. (R)-3-Aminobutanoic Acid. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Available from: [Link]

  • PubMed. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem, 158(5), 1074-1082. Available from: [Link]

  • Wikipedia. GABAA receptor. Available from: [Link]

  • Wikipedia. GABAB receptor. Available from: [Link]

Sources

(R)-3-Aminobutanoic Acid Hydrochloride: A Technical Guide to a Molecule of Synthetic Importance and Uncharacterized Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule Defined by its Potential

(R)-3-Aminobutanoic acid hydrochloride stands as a molecule of significant interest within the pharmaceutical and chemical research sectors. Primarily recognized as a chiral building block, its utility in the stereoselective synthesis of complex molecules, including antiepileptic drugs, is well-documented.[1] However, a comprehensive understanding of its intrinsic mechanism of action at the molecular level remains elusive in publicly available scientific literature. This technical guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously detail the established chemical and physical properties of this compound, alongside its pivotal role as a synthetic intermediate. Secondly, based on its structural characteristics as a β-amino acid and its association with neurologically active compounds and calcium-mobilizing agents, this guide will present a reasoned exploration of potential mechanisms of action. It is imperative to underscore that these proposed mechanisms are hypothetical and necessitate rigorous experimental validation.

I. Chemical Identity and Established Role

(R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, is characterized by an amino group attached to the β-carbon of the butanoic acid backbone.[1] The hydrochloride salt enhances its stability and solubility for practical applications.

PropertyDescription
Chemical Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Synonyms (R)-3-Aminobutyric acid hydrochloride, D-β-Homoalanine hydrochloride
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Primary Role Chiral intermediate in pharmaceutical synthesis

Its principal application lies in serving as a crucial precursor in the synthesis of various pharmaceutical agents. Notably, it is an intermediate in the production of certain antiepileptic drugs and dioncophylline, a naphthylisoquinoline alkaloid identified as a calcium-mobilizing agent.[1][2]

II. Unraveling the Mechanistic Enigma: Avenues for Investigation

The absence of direct experimental data on the mechanism of action of this compound necessitates a deductive approach based on its chemical similarity to endogenous neurotransmitters and its involvement in the synthesis of bioactive compounds.

A. The GABAergic Hypothesis: A Structural Analogy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through GABA-A and GABA-B receptors.[3] Given that (R)-3-Aminobutanoic acid is a structural analogue of GABA, a plausible hypothesis is that it may interact with the GABAergic system.

  • Hypothetical Interaction with GABA Receptors: It is conceivable that (R)-3-Aminobutanoic acid could act as an agonist or antagonist at GABA-A or GABA-B receptors. However, it is crucial to note that some GABA analogues, such as pregabalin, do not exert their effects through direct interaction with GABA receptors.[4]

GABA_Hypothesis cluster_receptor Postsynaptic Neuron GABA_A GABA-A Receptor [Cl-] Influx\n(Hyperpolarization) [Cl-] Influx (Hyperpolarization) GABA_A->[Cl-] Influx\n(Hyperpolarization) GABA_B GABA-B Receptor G-protein Activation\n(Downstream Signaling) G-protein Activation (Downstream Signaling) GABA_B->G-protein Activation\n(Downstream Signaling) R3A (R)-3-Aminobutanoic Acid R3A->GABA_A Potential Agonist/Antagonist? R3A->GABA_B Potential Agonist/Antagonist?

Caption: Hypothetical interaction of (R)-3-Aminobutanoic acid with GABA receptors.

To investigate this hypothesis, a competitive radioligand binding assay could be employed.

Objective: To determine if this compound binds to GABA-A or GABA-B receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum) known to express high densities of GABA receptors.

  • Radioligand Incubation: Incubate the prepared membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]muscimol for GABA-A or [³H]CGP54626 for GABA-B) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This will indicate its binding affinity for the receptor.

B. The Calcium Channel Hypothesis: A Link Through Synthesis

The documented use of (R)-3-Aminobutanoic acid as an intermediate in the synthesis of dioncophylline, a calcium-mobilizing agent, presents a compelling alternative hypothesis.[2] Furthermore, some GABA analogues exert their pharmacological effects by modulating the activity of voltage-gated calcium channels.

  • Potential Modulation of Calcium Channels: (R)-3-Aminobutanoic acid could potentially act as a direct modulator of voltage-gated calcium channels (VGCCs) or other calcium channels, either inhibiting or enhancing calcium influx. This could have significant downstream effects on neurotransmitter release and neuronal excitability.

Calcium_Channel_Hypothesis cluster_neuron Presynaptic Terminal VGCC Voltage-Gated Calcium Channel [Ca2+] Influx [Ca2+] Influx VGCC->[Ca2+] Influx R3A (R)-3-Aminobutanoic Acid R3A->VGCC Potential Modulator? Depolarization Membrane Depolarization Depolarization->VGCC Opens Neurotransmitter\nRelease Neurotransmitter Release [Ca2+] Influx->Neurotransmitter\nRelease

Caption: Hypothetical modulation of voltage-gated calcium channels by (R)-3-Aminobutanoic acid.

Patch-clamp electrophysiology on cultured neurons or cells expressing specific calcium channel subtypes would be the gold standard for testing this hypothesis.

Objective: To determine if this compound modulates the activity of voltage-gated calcium channels.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK293) stably expressing a specific subtype of voltage-gated calcium channel (e.g., N-type or L-type) or primary neuronal cultures.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure calcium currents.

  • Drug Application: Perfuse the cells with varying concentrations of this compound while eliciting calcium currents through voltage steps.

  • Data Analysis: Analyze the recorded currents to determine if the compound alters the amplitude, kinetics, or voltage-dependence of channel activation and inactivation.

III. Conclusion and Future Directions

This compound is a molecule of established value in synthetic chemistry. However, its intrinsic biological activity and mechanism of action remain an open field of inquiry. The hypotheses presented in this guide, centered on potential interactions with the GABAergic system or calcium channels, are grounded in its structural properties and its association with known bioactive compounds. These proposed pathways provide a logical framework for future experimental investigations. Elucidating the precise molecular targets of this compound will not only deepen our fundamental understanding of this compound but may also unveil novel therapeutic applications.

IV. References

  • Pharmaffiliates. (R)-3-Aminobutanoic Acid. [Link]

  • PubChem. Beta-Aminobutyric Acid. [Link]

  • PubChem. (R)-3-aminobutanoic acid. [Link]

  • Wikipedia. GABA. [Link]

  • Drug Information Portal. 3-Aminobutanoic acid. [Link]

  • PubMed. Calcium antagonists. Pharmacodynamic effects and mechanism of action. [Link]

  • PubMed. Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. [Link]

  • PubMed Central. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? [Link]

  • Wikipedia. Pregabalin. [Link]

  • PubMed. Dioncophyllines C2, D2, and F and Related Naphthylisoquinoline Alkaloids from the Congolese Liana Ancistrocladus ileboensis with Potent Activities against Plasmodium falciparum and against Multiple Myeloma and Leukemia Cell Lines. [Link]

  • PubMed. Structure-Activity Analysis of N-Type Calcium Channel Inhibitor SO-3. [Link]

  • EUREKA: Health Sciences. Experimental research of cerebroprotective activity of the new 4-aminobutatanoic acid derivative. [Link]

  • ResearchGate. AN compounds inhibited calcium leak channel activity. [Link]

  • PubMed. The mechanism of action of calcium antagonists on arrhythmias in early myocardial ischaemia: studies with nifedipine and DHM9. [Link]

  • ResearchGate. Experimental research of cerebroprotective activity of the new 4-aminobutatanoic acid derivative. [Link]

Sources

A Technical Guide to the Research Applications of β-Amino Acids: From Peptidomimetics to Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Amino acids, structural isomers of the canonical α-amino acids, represent a class of molecules with transformative potential across diverse scientific disciplines. Characterized by an additional carbon atom in their backbone, these building blocks give rise to oligomers—β-peptides—that adopt unique, stable secondary structures and exhibit remarkable resistance to enzymatic degradation.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental methodologies, and cutting-edge applications of β-amino acids. We will delve into their role in designing proteolytically stable therapeutics, engineering novel biomaterials, and probing complex biological systems. The narrative synthesizes field-proven insights with technical accuracy, explaining the causal relationships behind experimental designs and providing validated protocols to empower researchers in this expanding field.

Introduction: The Structural Advantage of an Extra Carbon

The fundamental difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In β-amino acids, these two functional groups are separated by two carbon atoms (the α- and β-carbons).[3] This seemingly minor homologous extension has profound structural consequences. It introduces greater conformational flexibility into the monomeric unit yet paradoxically endows oligomers (β-peptides) with the ability to form highly stable and predictable secondary structures, including various helices (e.g., 14-helix, 12-helix, 10/12-helix) and sheets.[1][4][5]

This structural paradigm shift is the primary driver of the most significant advantage of β-peptides in biomedical research: their profound stability against proteolytic degradation.[1][6] Proteases, enzymes that have evolved to recognize and cleave the peptide bonds of α-peptides, generally do not recognize the altered backbone of β-peptides.[5] This resistance to enzymatic breakdown overcomes a primary hurdle in the development of peptide-based therapeutics, which often suffer from short in-vivo half-lives.[6][7]

The versatility of β-amino acids is further enhanced by the potential for substitution at the Cα (C2) and Cβ (C3) positions, leading to β²- and β³-amino acids, respectively.[1] This expanded chemical space, which includes four possible stereoisomers for a monosubstituted β-amino acid, provides enormous scope for molecular design and the fine-tuning of biological activity.[3][8]

G cluster_alpha α-Amino Acid Structure cluster_beta β-Amino Acid Structure alpha_N H₂N alpha_C alpha_N->alpha_C alpha_COOH COOH alpha_C->alpha_COOH alpha_R R (Side Chain) alpha_C->alpha_R alpha_H H alpha_C->alpha_H exp1 Protease Recognition Site (Susceptible to Cleavage) alpha_C->exp1 beta_N H₂N beta_C_beta beta_N->beta_C_beta beta_C_alpha beta_C_beta->beta_C_alpha exp2 Altered Backbone (Resistant to Proteases) beta_C_beta->exp2 beta_COOH COOH beta_C_alpha->beta_COOH beta_C_alpha->exp2 beta_R R (Side Chain)

Caption: Structural comparison of α- and β-amino acids.

Core Application I: Peptidomimetics in Drug Discovery

The ability to mimic the structure and function of biologically active α-peptides while resisting degradation makes β-amino acids premier tools for peptidomimetic design.[3][8][9] This strategy has been successfully applied across a range of therapeutic targets.

Antimicrobial Peptides (AMPs)

Natural AMPs are a crucial part of the innate immune system but are often limited as drugs by their proteolytic instability. β-Peptides have emerged as a powerful solution. The design principle involves creating amphiphilic β-peptides that mimic the charge distribution and hydrophobicity of natural AMPs. These synthetic peptides can effectively disrupt bacterial membranes, leading to cell death, while remaining completely stable to proteases.[1][7]

Causality in Design: The choice of β-amino acid substitution is critical. For instance, β³-peptides readily form a 14-helix, which creates a well-defined amphipathic structure by projecting charged and hydrophobic side chains on opposite faces of the helix.[4] This spatial arrangement is crucial for effective membrane interaction and subsequent disruption.

Peptide Sequence Target Organism Minimum Inhibitory Concentration (MIC, µg/mL) Proteolytic Stability (t½ in serum) Reference
Magainin II (α-peptide)E. coli8< 5 min[1][10]
β-Peptide Analogue 1E. coli4> 24 hours[1][5]
β-Peptide Analogue 2S. aureus16> 24 hours[5]
Pexiganan (α-peptide)P. aeruginosa16~30 min[10]
β-Peptide Analogue 3P. aeruginosa8> 24 hours[5]
Note: Data are representative values compiled from multiple sources for illustrative purposes.
Inhibition of Protein-Protein Interactions (PPIs)

PPIs are fundamental to most cellular processes, making them attractive but challenging drug targets. The large, often flat interfaces involved are difficult to target with small molecules. β-Peptides, capable of forming stable, extended helical structures, can mimic one of the helical partners in a PPI, thereby acting as competitive inhibitors.[6][7] A prominent example is the inhibition of the p53-hDM2 interaction, a key target in oncology. β-peptides have been designed to mimic the α-helical domain of p53, binding to hDM2 with high affinity and preventing the degradation of p53.[5]

PPI_Inhibition cluster_native Native Protein-Protein Interaction cluster_inhibition β-Peptide Inhibition p53 p53 (α-helix) hDM2 hDM2 p53->hDM2 Binding leads to p53 degradation beta_peptide β-Peptide Mimic (14-helix) hDM2_inhibited hDM2 beta_peptide->hDM2_inhibited High-affinity binding blocks interaction p53_free p53 (stabilized)

Caption: Mechanism of β-peptide inhibition of the p53-hDM2 interaction.

Core Application II: Advanced Biomaterials

The predictable self-assembly of β-peptides into well-defined nanostructures makes them excellent building blocks for novel biomaterials.[11][12] Their inherent biocompatibility and proteolytic stability offer significant advantages over traditional materials.

Applications include:

  • Hydrogels for Cell Culture and Tissue Engineering: β-peptides can be designed to self-assemble into nanofibrous scaffolds that form hydrogels. These materials can mimic the extracellular matrix, providing a structured environment for 3D cell culture and promoting tissue regeneration.

  • Drug Delivery Vehicles: Amphiphilic β-peptides can self-assemble into vesicles or micelles, encapsulating therapeutic agents for targeted delivery. Their stability ensures that the cargo remains protected until it reaches the target site.

Experimental Methodologies: Synthesis and Analysis

The successful application of β-amino acids hinges on robust synthetic and analytical protocols.

Asymmetric Synthesis of β-Amino Acid Monomers

Access to enantiomerically pure β-amino acids is the critical first step. While numerous methods exist, enzymatic resolution and asymmetric conjugate additions are widely employed.[13][14][15]

Protocol: Enzymatic Kinetic Resolution of a Racemic β-Amino Ester

This protocol describes a common method using a lipase to selectively acylate one enantiomer of a racemic β-amino ester, allowing for the separation of the two enantiomers.

  • Substrate Preparation: Dissolve the racemic β-amino ester (e.g., racemic methyl 3-aminobutanoate) in an appropriate organic solvent (e.g., toluene, 0.1 M).

  • Acyl Donor: Add a suitable acyl donor, such as ethyl acetate (3-5 equivalents), which also serves as the acylating agent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, CAL-B) to the reaction mixture (e.g., 20 mg/mmol of substrate). The choice of enzyme is crucial for selectivity. CAL-B is known for its broad substrate tolerance and high enantioselectivity.[16]

  • Reaction: Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to track the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Termination & Separation: Once ~50% conversion is reached (achieving maximum theoretical yield and e.e.), stop the reaction by filtering off the immobilized enzyme.

  • Purification: The resulting mixture contains the unreacted (S)-β-amino ester and the acylated (R)-N-acetyl-β-amino ester. These can be separated by standard column chromatography.

  • Deprotection: The N-acetylated enantiomer can be deprotected (e.g., via acid hydrolysis) to yield the free (R)-β-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

β-Peptides are readily synthesized using standard solid-phase peptide synthesis (SPPS) techniques with minor modifications. The key challenge lies in the slower coupling kinetics of some β-amino acids due to steric hindrance.

Protocol: Fmoc-Based SPPS of a β-Peptide

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, pre-swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling:

    • Prepare the activation solution: Dissolve the Fmoc-protected β-amino acid (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the activation solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time compared to α-amino acids is often necessary to ensure complete reaction.

    • Causality: The choice of a potent coupling reagent like HBTU is essential to overcome the reduced reactivity of the β-amino group. Double coupling (repeating the step) may be required for particularly challenging residues.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final β-peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Swelled Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-β-AA, HBTU, DIPEA) 2-4 hours wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Final Amino Acid? wash2->end_cycle end_cycle->deprotection No cleavage 3. Cleavage from Resin (TFA Cocktail) end_cycle->cleavage Yes purification 4. Precipitation & HPLC Purification cleavage->purification analysis 5. Analysis (Mass Spec, HPLC) purification->analysis finish End: Pure β-Peptide analysis->finish

Caption: General workflow for Fmoc-based solid-phase synthesis of β-peptides.

Future Perspectives

The field of β-amino acid research continues to expand rapidly. Future directions include the development of β-peptide-based catalysts (enzymes mimetics), the creation of dynamic biomaterials that can respond to environmental stimuli, and the exploration of α/β-hybrid peptides to achieve even greater control over structure and function.[5][6] The unique combination of structural predictability, biological stability, and synthetic accessibility ensures that β-amino acids will remain a cornerstone of innovation in chemistry, biology, and materials science for years to come.

References

  • Riaz, N., Rehman, F., & Ahmad, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10). Available at: [Link]

  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Available at: [Link]

  • Rehman, F., Riaz, N., & Ahmad, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 7(2). Available at: [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Available at: [Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056–1073. Available at: [Link]

  • Rehman, F., Riaz, N., & Ahmad, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). Available at: [Link]

  • Martins, P., & Fapan, F. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis. IntechOpen. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). Available at: [Link]

  • Rehman, F., Riaz, N., & Ahmad, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

  • Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]

  • Forró, E., & Fülöp, F. (2011). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 16(5), 3823-3836. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Ingenta Connect. Available at: [Link]

  • Szymański, W., & de Wildt, B. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 5. Available at: [Link]

  • Lelais, G., & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1237-1254. Available at: [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M.-I. (2002). β-amino acids: Versatile peptidomimetics. Semantic Scholar. Available at: [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]

  • Lee, H. J., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Biopolymers, 100(6), 618-630. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. Available at: [Link]

  • Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. Available at: [Link]

  • Wang, D., Zhu, J., Luo, Y., & Wang, Q. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 5871. Available at: [Link]

  • Ojima, I., & Kuduk, S. D. (1999). Recent advances in the medicinal chemistry of taxoids with novel beta-amino acid side chains. Current Medicinal Chemistry, 6(10), 927-953. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2215-2223. Available at: [Link]

  • Hofmann, H. J., Baldauf, C., & Fischer, T. (1999). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 487(1-2), 1-13. Available at: [Link]

  • Kaib, P. S. J., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3647–3652. Available at: [Link]

  • Grokipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. RSC Publishing. Available at: [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské Zdravotnické Listy, 80, 24-30. Available at: [Link]

  • Liu, J., D'Souza, M. J., & Wong, C. H. (2000). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society, 122(38), 9208–9218. Available at: [Link]

  • ResearchGate. (n.d.). β-Peptides: from structure to function. Retrieved from [Link]

  • Seebach, D., & Matthews, J. L. (2004). β-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides. ETH Zürich Research Collection. Available at: [Link]

  • Seebach, D., & Matthews, J. L. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-243. Available at: [Link]

  • Hofmann, H. J., Baldauf, C., & Fischer, T. (1999). Basic conformers in beta-peptides. R Discovery. Available at: [Link]

  • Aguilar, M. I., Lew, R. A., & Smith, A. I. (2014). Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current Pharmaceutical Design, 20(4), 549-560. Available at: [Link]

  • Hofmann, H. J., Baldauf, C., & Fischer, T. (1999). Basic conformers in beta-peptides. Semantic Scholar. Available at: [Link]

  • Aguilar, M. I., Lew, R. A., & Smith, A. I. (2014). Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Bentham Science. Available at: [Link]

Sources

The Strategic Incorporation of (R)-3-Aminobutanoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Medicinal Chemistry

In the intricate landscape of drug design and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The selective synthesis and application of a single, desired enantiomer are paramount to ensuring drug efficacy and safety. (R)-3-aminobutanoic acid stands as a premier example of a chiral building block that has enabled the development of significant therapeutics. As a β-amino acid, its structure offers unique conformational properties and metabolic stability compared to its α-amino acid counterparts, making it a valuable scaffold in medicinal chemistry.

This technical guide provides an in-depth exploration of the role of (R)-3-aminobutanoic acid in medicinal chemistry, with a focus on its stereoselective synthesis, its pivotal role in the blockbuster antidiabetic drug sitagliptin, its application in the antiviral agent dolutegravir, and its broader utility in designing next-generation therapeutics.

I. The Challenge and Triumph of Stereoselective Synthesis

The therapeutic utility of (R)-3-aminobutanoic acid is contingent on its enantiopurity. Consequently, the development of efficient and scalable stereoselective synthetic routes has been a major focus of chemical research. The primary strategies can be broadly categorized into chemo-catalytic and enzymatic methods.

Chemo-catalytic Approaches: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of synthesizing the key intermediate for sitagliptin, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, this method has been successfully employed. Typically, a prochiral enamine precursor is hydrogenated using a chiral rhodium or ruthenium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

For instance, the hydrogenation of (Z)-enamines using chiral mono- and bi-dentate phosphorous ligands complexed with rhodium or ruthenium has been shown to produce the desired (R)-enantiomer with high yield and enantiomeric excess (ee). The causality behind this selectivity lies in the formation of a transient diastereomeric complex between the substrate and the chiral catalyst, which sterically directs the delivery of hydrogen from one face of the double bond.

Enzymatic Methods: Kinetic Resolution and Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, being inherently chiral, can distinguish between enantiomers with remarkable precision.

Kinetic Resolution: This approach involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases are commonly employed for the resolution of racemic β-amino acid esters. For example, Candida antarctica lipase B can selectively acylate the (S)-enantiomer of a β-amino ester, leaving the (R)-enantiomer unreacted and allowing for its isolation with high optical purity.

Asymmetric Synthesis: A more direct enzymatic approach involves the use of transaminases for the asymmetric amination of a prochiral ketone. (R)-selective transaminases can convert a ketone precursor into the corresponding (R)-amine with high enantioselectivity. This method is particularly attractive for its high atom economy and mild reaction conditions. Recent advancements in enzyme engineering have expanded the substrate scope and improved the catalytic efficiency of these biocatalysts.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route often depends on factors such as scale, cost, and desired purity. The following table summarizes the key aspects of the discussed methodologies.

Synthesis StrategyCatalyst/EnzymeTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation Chiral Rhodium/Ruthenium Phosphine Complexes>90%>95% eeHigh throughput, well-establishedExpensive metal catalysts, high-pressure equipment
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica Lipase B)Theoretical max. 50%>99% eeHigh selectivity, mild conditionsMaximum 50% yield, requires separation of enantiomers
Enzymatic Asymmetric Synthesis (R)-selective TransaminasesHigh>99% eeHigh atom economy, green chemistryEnzyme stability and substrate scope can be limiting

II. Case Study 1: Sitagliptin - A Paradigm of Chirality in Enzyme Inhibition

Sitagliptin (Januvia®) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like GLP-1. By inhibiting DPP-4, sitagliptin prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety is the cornerstone of sitagliptin's structure and function.

Mechanism of Action: The Molecular Handshake

The X-ray crystal structure of sitagliptin bound to the active site of DPP-4 reveals the critical role of the (R)-3-aminobutanoic acid scaffold. The primary amine of this moiety forms a crucial salt bridge with a pair of glutamate residues (Glu205 and Glu206) in the S2 subsite of the enzyme. This interaction mimics the N-terminus of the natural peptide substrates.

The trifluorophenyl group is deeply buried in the hydrophobic S1 pocket, forming favorable interactions with several tyrosine and valine residues. The (R)-stereochemistry at the β-carbon is essential for orienting the trifluorophenyl group correctly within this pocket while simultaneously positioning the amine for the critical interactions with Glu205 and Glu206. The (S)-enantiomer would create steric clashes and would not allow for this optimal binding, thus highlighting the absolute necessity of the (R)-configuration for potent DPP-4 inhibition.

The interactions can be summarized as follows:

  • Hydrogen Bonds: The primary amine of the sitagliptin core forms hydrogen bonds with the side chains of Glu205, Glu206, and Tyr662.

  • Hydrophobic Interactions: The trifluorophenyl ring interacts with a hydrophobic pocket defined by residues such as Tyr631, Tyr662, Tyr666, and Val711.

sitagliptin_mechanism cluster_drug Sitagliptin cluster_enzyme DPP-4 Enzyme Active Site cluster_interaction Binding Interactions sitagliptin Sitagliptin ((R)-3-Aminobutanoic Acid Moiety) h_bond Hydrogen Bonding & Ionic Interaction sitagliptin->h_bond Primary Amine hydrophobic Hydrophobic Interaction sitagliptin->hydrophobic Trifluorophenyl Group S1_pocket S1 Pocket (Hydrophobic) S2_subsite S2 Subsite (Anionic) h_bond->S2_subsite Glu205, Glu206 hydrophobic->S1_pocket Tyr631, Tyr662, etc.

Caption: Molecular interactions of the (R)-3-aminobutanoic acid moiety of sitagliptin within the DPP-4 active site.

III. Case Study 2: Dolutegravir - A Chiral Component in Antiviral Therapy

The utility of (R)-3-aminobutanoic acid and its derivatives extends beyond diabetes treatment. The HIV-1 integrase inhibitor, dolutegravir (Tivicay®), incorporates (R)-3-aminobutanol, a reduced form of (R)-3-aminobutanoic acid, as a key chiral intermediate. Dolutegravir is a highly effective antiretroviral agent that blocks the strand transfer step of HIV replication.

The synthesis of dolutegravir relies on the enantiopure (R)-3-aminobutanol to construct a critical part of the molecule that correctly orients the rest of the structure for binding to the HIV integrase enzyme. This underscores the versatility of the (R)-3-aminobutanoic acid scaffold, demonstrating that its derivatives can be employed to impart crucial stereochemistry in diverse therapeutic areas. The synthesis of (R)-3-aminobutanol is often achieved by the chemical reduction of (R)-3-aminobutanoic acid, leveraging the established methods for producing the chiral acid.

IV. Broader Applications in Medicinal Chemistry: The β-Amino Acid Advantage

The incorporation of β-amino acids, such as (R)-3-aminobutanoic acid, into peptides and other small molecules offers several advantages that are actively exploited by medicinal chemists.

Enhanced Proteolytic Stability

One of the major drawbacks of peptide-based drugs is their rapid degradation by proteases in the body. The altered backbone structure of β-amino acids makes peptides containing them significantly more resistant to enzymatic cleavage. This increased stability can lead to a longer plasma half-life and improved bioavailability, transforming a transiently active peptide into a viable drug candidate.

Conformational Control and Peptidomimetics

β-Amino acids can induce unique and stable secondary structures (e.g., helices, turns) in peptides that are not accessible with α-amino acids alone. This allows for the precise design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. By using (R)-3-aminobutanoic acid and its analogues, researchers can constrain the conformation of a peptide to favor the bioactive shape, thereby enhancing its potency and selectivity for its biological target.

The following diagram illustrates the general concept of how β-amino acids can be used to create more stable and structured peptidomimetics.

peptidomimetics cluster_peptide Natural Peptide cluster_peptidomimetic β-Amino Acid Containing Peptidomimetic peptide Flexible α-Peptide Chain protease Protease peptide->protease Rapid Degradation peptidomimetic Structured & Stable (α/β)-Peptide Chain peptidomimetic->protease Resistant to Degradation

Caption: β-amino acids enhance peptide stability by resisting proteolytic degradation.

V. Experimental Protocols

To provide a practical context, this section outlines a representative experimental protocol for the enzymatic resolution of a racemic β-amino acid ester, a common method for accessing the (R)-enantiomer.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-Aminobutanoate

Objective: To resolve racemic ethyl 3-aminobutanoate to obtain enantiopure (R)-ethyl 3-aminobutanoate.

Materials:

  • (±)-Ethyl 3-aminobutanoate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Ethyl acetate (or other suitable acyl donor)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Buffer solution (e.g., phosphate buffer, pH 7.0) for workup

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic (±)-ethyl 3-aminobutanoate (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous toluene (10 mL per gram of substrate).

  • Enzyme Addition: Add immobilized CALB (typically 10-20% w/w of the substrate) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C). Monitor the reaction progress by periodically taking aliquots and analyzing the conversion and enantiomeric excess of the remaining substrate by chiral chromatography. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the (R)-enantiomer.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Separation: The filtrate contains the unreacted (R)-ethyl 3-aminobutanoate and the acylated product, (S)-ethyl 3-acetamidobutanoate. These can be separated by column chromatography or by an acid-base extraction procedure.

  • Purification and Analysis: Purify the isolated (R)-ethyl 3-aminobutanoate. Determine the final yield and confirm the enantiomeric excess using chiral HPLC or GC. The ee should be >99%.

  • Hydrolysis (Optional): The resulting (R)-ethyl 3-aminobutanoate can be hydrolyzed to (R)-3-aminobutanoic acid using standard aqueous acid or base conditions.

Self-Validation: The success of this protocol is validated at each step. The chiral chromatography provides a direct and quantitative measure of the enantiomeric excess, confirming the stereoselectivity of the enzymatic resolution. The overall yield and purity are assessed by standard analytical techniques (NMR, mass spectrometry) after purification.

Conclusion

(R)-3-Aminobutanoic acid is more than just a chiral intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its unique structural and chemical properties have been masterfully exploited to create highly successful drugs like sitagliptin and dolutegravir. The ongoing development of innovative and efficient stereoselective synthetic methods continues to make this and other β-amino acids more accessible for drug discovery programs. As the field moves towards more complex and specific biological targets, the ability of β-amino acids to confer proteolytic resistance and control molecular conformation will ensure that (R)-3-aminobutanoic acid and its derivatives remain central to the design of future therapeutics.

References

  • Merck & Co., Inc. (2005). Synthesis of Sitagliptin. U.S.
  • Merck & Co., Inc. (2009). Sitagliptin Synthesis.
  • Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
  • Shashikumar, D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746685.
  • Merck Sharp & Dohme Corp. (2012). Process for the preparation of sitagliptin and intermediate compounds.
  • Kim, D., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
  • Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 97(8), 2626–2628.
  • Clerici, A., et al. (2007). Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid). Synthesis, 2007(12), 1861-1865.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, (R)-3-aminobutanoic acid. Retrieved from [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
  • Pharmaffiliates. (n.d.). CAS No : 3775-73-3 | Product Name : (R)-3-Aminobutanoic Acid. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 5). Dipeptidyl peptidase-4 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ager, D. J., & Prakash, I. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 408-412.
  • Mitsunobu, O., Wada, M., & Sano, T. (1972). Stereospecific and stereoselective reactions. I. Preparation of amines from alcohols. Journal of the American Chemical Society, 94(2), 679-680.
  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Zero To Finals. (2016, December 6). How does sitagliptin work? DPP-4 inhibitors and GLP-1 mimetics [Video]. YouTube.
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost, One-Step Synthesis of (R)-3-Aminobutan-1-ol.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9748.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism of Action of DPP-4 Inhibitors-New Insights.
  • Stankovičová, H., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • Gröger, H., et al. (2013). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 15(7), 1784-1789.
  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors.
  • Fülöp, F., et al. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. Amino Acids, 29(2), 89-100.
  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 146, 107264.

A Technical Guide to (R)-3-Aminobutanoic Acid Hydrochloride: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminobutanoic acid hydrochloride , a chiral β-amino acid, has emerged as a critical intermediate and building block in modern organic synthesis, particularly within the pharmaceutical industry. Its defined stereochemistry and versatile functional groups—an amine and a carboxylic acid—make it an invaluable asset for constructing complex, stereochemically pure molecules. This guide provides an in-depth look at its properties, synthesis, and applications, offering field-proven insights for its effective use in research and development.

Core Molecular Profile

(R)-3-Aminobutanoic acid, also known as D-β-Homoalanine, is a non-proteinogenic amino acid where the amino group is attached to the β-carbon (the third carbon atom).[1] The hydrochloride salt form enhances its stability and handling characteristics, making it a readily usable solid in laboratory settings.[1] Its chirality is fundamental to its utility, enabling the synthesis of enantiomerically pure target molecules, a critical requirement for modern therapeutics to ensure target specificity and minimize off-target effects.[][3]

Physicochemical and Structural Data

A comprehensive understanding of the compound's properties is essential for its proper handling, storage, and application in synthesis.[1]

PropertyValueSource
CAS Number 58610-42-7PubChem[4]
Molecular Formula C₄H₁₀ClNO₂Vulcanchem[1]
Molecular Weight 139.58 g/mol PubChem[4]
Appearance White to off-white solidVulcanchem[1]
Solubility Soluble in water and polar organic solventsVulcanchem[1]
IUPAC Name (3R)-3-aminobutanoic acid;hydrochloridePubChem[4]
SMILES CC(CC(=O)O)N.ClVulcanchem[1]

Synthesis and Enantiomeric Control

The production of enantiopure (R)-3-aminobutanoic acid is a key step that dictates its utility and cost-effectiveness. Traditional industrial production has often relied on classical chiral resolution methods, which can suffer from low yields and high waste.[5] Modern approaches focus on more efficient and greener alternatives.

Biocatalytic Synthesis: A Green Revolution

A highly efficient and environmentally friendly method involves the use of engineered enzymes. Recent breakthroughs have demonstrated the production of (R)-3-aminobutanoic acid from crotonic acid using recombinant E. coli expressing rationally designed aspartase mutants.[5] This biotransformation process can achieve very high yields (e.g., 284 g/L) and purity (>99%), offering a sustainable and cost-effective alternative to chemical resolution.[5]

The diagram below illustrates the streamlined workflow of this biocatalytic approach.

Caption: Biocatalytic synthesis of (R)-3-aminobutanoic acid.

Applications as a Chiral Building Block

The true value of this compound lies in its application as a versatile chiral building block. Its two functional groups can be selectively modified to introduce the chiral β-amino acid motif into larger molecules.

Case Study: Synthesis of Dolutegravir

A prominent example of its application is in the synthesis of Dolutegravir, a key antiretroviral medication for the treatment of HIV/AIDS.[5][6] The chiral framework of Dolutegravir's six-membered ring system is constructed using (R)-3-aminobutanoic acid as a crucial starting material.[5] The availability of high-purity (R)-3-aminobutanoic acid is a major factor in the cost-effective production of this life-saving drug.[5][6]

The molecule is often first converted to (R)-3-aminobutan-1-ol, another key intermediate, via reduction of the carboxylic acid.[6] This transformation highlights the synthetic flexibility of the original building block.

The diagram below outlines its role in the synthetic pathway towards Dolutegravir.

Caption: Role of (R)-3-aminobutanoic acid in Dolutegravir synthesis.

Other Pharmaceutical Applications

Beyond Dolutegravir, this building block is utilized in the synthesis of various other pharmaceutically active compounds, including:

  • Antiepileptic drugs : It serves as a key intermediate in their synthesis.[1]

  • Fused ring Pyrimidone derivatives : These are used in the treatment of Hepatitis B Virus (HBV) infections.[7]

  • Peptidomimetics : The β-amino acid structure imparts increased metabolic stability and can induce stable secondary structures in peptides.[8]

Key Experimental Protocol: Amide Bond Formation

A frequent and critical reaction involving this compound is amide bond formation (acylation of the amine). Because the starting material is a hydrochloride salt, the amine is protonated. Therefore, a base must be added to liberate the free amine for it to act as a nucleophile.

Objective: To couple this compound with a generic carboxylic acid (R'-COOH) using a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • Carboxylic acid (R'-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole) - Often used as an additive to suppress racemization and improve efficiency.[9]

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Step-by-Step Methodology:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate.[9] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[9]

  • Stirring: Stir the mixture at 0 °C (ice bath) for 20-30 minutes.

    • Causality: Low temperature helps to control the reactivity of the active intermediate and minimize potential side reactions.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF or a DCM/DMF mixture. Add the base (e.g., DIPEA, 2.5 eq) and stir for 5 minutes.

    • Causality: Two equivalents of base are needed: one to neutralize the hydrochloride salt and liberate the free amine, and another to neutralize the acid formed during the coupling reaction. A slight excess ensures the reaction goes to completion.

  • Coupling Reaction: Slowly add the amine solution from Step 3 to the activated acid mixture from Step 2 at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the desired amide in high purity.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the stereoselective synthesis of complex molecules. Its importance is firmly established in the pharmaceutical industry, particularly in the production of antivirals like Dolutegravir. Advances in biocatalytic production methods are making this chiral building block more accessible and cost-effective, paving the way for its broader application in drug discovery and development. For researchers, a solid understanding of its properties and reactivity is paramount to leveraging its full synthetic potential.

References

  • This compound - 58610-42-7. Vulcanchem.
  • CAS No : 3775-73-3 | Product Name : (R)-3-Aminobutanoic Acid.
  • Efficient Production of (R)
  • Unnatural Amino Acids for Chiral Drugs. BOC Sciences.
  • This compound | C4H10ClNO2. PubChem.
  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
  • (R)-3-Aminobutanoic acid | 3775-73-3. Biosynth.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Exploring 3-Aminobutanoic Acid: Properties, Applic
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.

Sources

D-β-Homoalanine Hydrochloride: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-β-Homoalanine hydrochloride, chemically known as (R)-3-aminobutanoic acid hydrochloride, is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural properties, including an additional methylene group in its backbone compared to its α-amino acid counterpart, D-alanine, confer enhanced stability and novel conformational preferences to peptides and small molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of D-β-Homoalanine hydrochloride, with a particular focus on its role as a chiral building block in the development of therapeutics for neurological disorders.

Introduction: The Emergence of β-Amino Acids in Drug Discovery

For decades, the central dogma of molecular biology has focused on the 22 proteinogenic α-amino acids as the fundamental building blocks of life. However, the exploration of non-proteinogenic amino acids, particularly β-amino acids, has opened new avenues in peptide and small molecule design. The incorporation of β-amino acids, such as D-β-Homoalanine, into peptide chains can impart resistance to enzymatic degradation, a critical hurdle in the development of peptide-based therapeutics[1]. The altered backbone structure also introduces unique folding patterns, allowing for the creation of novel secondary structures with specific biological activities[1].

D-β-Homoalanine, the dextrorotatory enantiomer of 3-aminobutanoic acid, is a valuable chiral precursor in the synthesis of various pharmaceuticals. Its hydrochloride salt form enhances its solubility and stability, making it a convenient and widely used reagent in synthetic chemistry[2]. This guide will delve into the historical context, synthetic methodologies, and therapeutic potential of this intriguing molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of D-β-Homoalanine hydrochloride is paramount for its effective utilization in research and development.

PropertyValueReference
IUPAC Name (3R)-3-aminobutanoic acid;hydrochloride[3][4]
Synonyms This compound, D-β-Homoalanine hydrochloride[3][5]
CAS Number 58610-42-7[5]
Molecular Formula C4H10ClNO2[5]
Molecular Weight 139.58 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in water[5]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the chemical structure and purity. The 1H NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with chemical shifts and coupling constants characteristic of the (R)-3-aminobutanoic acid structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amine hydrochloride salt (N-H stretching), the carboxylic acid (C=O and O-H stretching), and the alkyl C-H bonds[6][7][8].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity[2][9][10][11].

Synthesis of D-β-Homoalanine Hydrochloride

The synthesis of enantiomerically pure D-β-Homoalanine is a key challenge and a subject of ongoing research. Several strategies have been developed, broadly categorized into chemical synthesis and biocatalytic methods.

Chemical Synthesis Approaches

Traditional chemical synthesis often involves the resolution of a racemic mixture of 3-aminobutanoic acid or the use of chiral auxiliaries to direct the stereochemistry of the reaction.

Conceptual Workflow for Chiral Resolution:

racemic Racemic 3-Aminobutanoic Acid diastereomeric_salts Diastereomeric Salts racemic->diastereomeric_salts Salt Formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-3-Aminobutanoic Acid Salt separation->r_salt s_salt (S)-3-Aminobutanoic Acid Salt separation->s_salt acidification Acidification r_salt->acidification d_beta_homoalanine D-β-Homoalanine acidification->d_beta_homoalanine final_product D-β-Homoalanine Hydrochloride d_beta_homoalanine->final_product hcl HCl hcl->final_product

Caption: Chiral resolution of racemic 3-aminobutanoic acid.

A patent for the synthesis of (R)-3-aminobutanol outlines a process starting from (R)-3-aminobutyric acid, indicating its availability as a starting material[12]. This suggests that efficient methods for its preparation, likely including chiral resolution or asymmetric synthesis, have been established at an industrial scale.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis. One promising approach involves the use of engineered enzymes.

Detailed Protocol: Enzymatic Synthesis of (R)-3-Aminobutyric Acid

This protocol is based on the principles described in recent patent literature, utilizing an engineered aspartase for the asymmetric amination of crotonic acid[13].

  • Enzyme Preparation: An engineered aspartase with activity towards crotonic acid is expressed in a suitable host, such as E. coli. The cells are harvested and can be used as a whole-cell catalyst or the enzyme can be purified.

  • Reaction Setup:

    • Prepare a buffered solution (e.g., Tris-HCl, pH 8.0).

    • Add crotonic acid as the substrate.

    • Add a source of ammonia (e.g., ammonium chloride).

    • Introduce the engineered aspartase (as whole cells or purified enzyme).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with agitation for a specified period (e.g., 24-48 hours).

  • Monitoring and Work-up: The reaction progress is monitored by HPLC to determine the conversion of crotonic acid and the formation of (R)-3-aminobutyric acid. Once the reaction is complete, the enzyme/cells are removed by centrifugation or filtration.

  • Purification and Hydrochloride Salt Formation:

    • The supernatant is acidified and then purified using ion-exchange chromatography to isolate the (R)-3-aminobutyric acid.

    • The purified amino acid is then dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the D-β-Homoalanine hydrochloride.

    • The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Development and Neuroscience

The primary application of D-β-Homoalanine hydrochloride lies in its use as a chiral building block for the synthesis of pharmacologically active molecules, particularly in the realm of neuroscience[2][5].

Intermediate in the Synthesis of Antiepileptic Drugs

D-β-Homoalanine is a key intermediate in the synthesis of certain antiepileptic drugs[5]. The stereochemistry at the 3-position is often crucial for the biological activity of the final drug molecule.

Potential as a GABA Analogue

Given its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, D-β-Homoalanine and its derivatives are being investigated as potential GABA analogues[14][15][16][17]. Deficiencies in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease[15][18]. The development of GABA analogues that can cross the blood-brain barrier and modulate GABA receptors is a significant area of research.

Proposed Mechanism of Action as a GABA Analogue:

d_beta D-β-Homoalanine gaba_receptor GABA Receptor d_beta->gaba_receptor Binds to neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Activates therapeutic_effect Therapeutic Effect (e.g., Anticonvulsant) neuronal_inhibition->therapeutic_effect Leads to

Caption: Potential mechanism of D-β-Homoalanine as a GABA analogue.

Modulation of NMDA Receptors

There is growing interest in the role of D-amino acids in modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. While the direct effects of D-β-Homoalanine on the NMDA receptor are not yet fully elucidated, the broader class of D-amino acids has been shown to interact with this receptor complex[19][20][21][22][23]. Further research is warranted to explore whether D-β-Homoalanine can act as a modulator of the NMDA receptor, which could have implications for the treatment of neurodegenerative diseases and psychiatric disorders.

Conclusion and Future Perspectives

D-β-Homoalanine hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural features offer advantages in the design of peptidomimetics and small molecules with enhanced stability and specific biological activities. While its primary current application is as an intermediate in the synthesis of pharmaceuticals, its potential as a direct therapeutic agent, particularly in the context of neurological disorders, warrants further investigation.

Future research should focus on elucidating the precise molecular mechanisms of action of D-β-Homoalanine and its derivatives on neuronal receptors such as GABA and NMDA receptors. The development of more efficient and scalable enantioselective synthetic routes will also be crucial for its wider application. As our understanding of the "β-world" of non-proteinogenic amino acids expands, so too will the opportunities for leveraging unique molecules like D-β-Homoalanine hydrochloride to address unmet medical needs.

References

  • CN110683960A - Synthesis method of (R)
  • First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis - PubMed. (URL: [Link])

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

  • The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed. (URL: not available)
  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (URL: [Link])

  • Infrared Absorption Spectra of Some Amino Acids and their Complexes - ACS Publications. (URL: [Link])

  • Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed. (URL: [Link])

  • Synthesis of beta-(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog and its use in peptide synthesis - PubMed. (URL: [Link])

  • The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - NIH. (URL: [Link])

  • Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. (URL: [Link])

  • A Role of GABA Analogues in the Treatment of Neurological Diseases | Bentham Science. (URL: [Link])

  • The Infrared Spectra of Some Amino Acids | Journal of the American Chemical Society. (URL: [Link])

  • (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem - NIH. (URL: [Link])

  • β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - NIH. (URL: [Link])

  • A Role of GABA Analogues in the Treatment of Neurological Diseases - ResearchGate. (URL: [Link])

  • Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors - NIH. (URL: [Link])

  • The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders. (URL: [Link])

  • (S)-3-Aminobutanoic acid | 3775-72-2 - J&K Scientific. (URL: [Link])

  • Plasticity in the functional properties of NMDA receptors improves motor circuit performance during severe energy stress - bioRxiv. (URL: [Link])

  • A role of GABA analogues in the treatment of neurological diseases - PubMed. (URL: [Link])

  • This compound | C4H10ClNO2 | CID 22982782 - PubChem. (URL: [Link])

  • Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step - Chemical Communications (RSC Publishing). (URL: [Link])

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (URL: [Link])

  • FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation - MDPI. (URL: [Link])

  • Bicarbonate dependence of glutamate receptor activation by beta-N-methylamino-L-alanine: channel recording and study with related compounds - PubMed. (URL: [Link])

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (URL: [Link])

  • Acute D-Serine Co-Agonism of β-Cell NMDA Receptors Potentiates Glucose-Stimulated Insulin Secretion and Excitatory β-Cell Membrane Activity - PubMed Central. (URL: [Link])

Sources

Methodological & Application

Synthesis of (R)-3-Aminobutanoic Acid Hydrochloride: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Aminobutanoic acid hydrochloride is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereospecific nature is crucial for the biological activity of the target molecules. This guide provides detailed application notes and two distinct, validated protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols presented herein are based on established chemical transformations and offer different strategic approaches to obtaining the target compound in high purity and enantiomeric excess.

Introduction

(R)-3-Aminobutanoic acid, a β-amino acid, and its hydrochloride salt are valuable chiral intermediates in organic synthesis. The presence of the amino group at the β-position and a chiral center makes it a desirable component in the synthesis of complex molecules, including pharmaceuticals. The hydrochloride salt form often improves the compound's stability and handling characteristics, making it suitable for storage and downstream applications.

This document outlines two primary synthetic strategies to obtain this compound:

  • Enantioselective Synthesis from a Chiral Precursor: A four-step sequence starting from the commercially available (R)-3-aminobutanoic acid. This method involves esterification, protection of the amino group, reduction of the ester, and subsequent deprotection to yield the final hydrochloride salt.

  • Chiral Resolution of a Racemic Mixture: A classical approach involving the separation of a racemic mixture of 3-aminobutanoic acid using a chiral resolving agent, followed by the isolation of the desired (R)-enantiomer and its conversion to the hydrochloride salt.

The choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis.

Method 1: Enantioselective Synthesis from (R)-3-Aminobutanoic Acid

This synthetic pathway leverages the readily available chiral pool starting material, (R)-3-aminobutanoic acid, to ensure the desired stereochemistry in the final product. The overall workflow is depicted below.

A (R)-3-Aminobutanoic Acid B (R)-3-Aminobutanoic Acid Methyl Ester HCl A->B Esterification (SOCl₂/MeOH) C N-Protected (R)-3-Aminobutanoic Acid Methyl Ester B->C Amino Protection (e.g., Boc₂O) D N-Protected (R)-3-Aminobutanol C->D Reduction (e.g., NaBH₄/CaCl₂) E (R)-3-Aminobutanoic Acid HCl D->E Deprotection/Salt Formation

Figure 1: Workflow for the enantioselective synthesis of (R)-3-Aminobutanoic Acid HCl.

PART 1: Experimental Protocols

Protocol 1.1: Esterification of (R)-3-Aminobutanoic Acid

This step converts the carboxylic acid to its methyl ester hydrochloride.

  • Materials:

    • (R)-3-Aminobutanoic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • In a clean, dry round-bottom flask, add (R)-3-aminobutanoic acid (e.g., 50 g).

    • Add anhydrous methanol (e.g., 240 g) to the flask.

    • Cool the mixture in an ice-water bath to 0-10 °C.

    • Slowly add thionyl chloride (e.g., 66.4 g) dropwise to the stirred suspension, maintaining the temperature between 0-10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Continue refluxing until the starting material is consumed (monitor by TLC or other suitable methods).

    • Cool the reaction mixture and concentrate it under reduced pressure to obtain (R)-3-aminobutanoic acid methyl ester hydrochloride as a crude product.[1]

Protocol 1.2: Amino Group Protection

The amino group is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent reduction step.

  • Materials:

    • (R)-3-Aminobutanoic acid methyl ester hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Tetrahydrofuran (THF) and water

    • Separatory funnel, magnetic stirrer.

  • Procedure:

    • Dissolve the crude (R)-3-aminobutanoic acid methyl ester hydrochloride in a mixture of THF and water (1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (3.0 equivalents) to the solution.

    • Add di-tert-butyl dicarbonate (1.0 equivalent) to the stirred mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 10 hours.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(R)-3-aminobutanoic acid methyl ester.[2]

Protocol 1.3: Reduction of the Ester

The methyl ester is reduced to the corresponding primary alcohol. The use of sodium borohydride with a Lewis acid like calcium chloride provides a milder alternative to lithium aluminum hydride.[3]

  • Materials:

    • N-Boc-(R)-3-aminobutanoic acid methyl ester

    • Sodium borohydride (NaBH₄)

    • Calcium chloride (CaCl₂)

    • Ethanol or a THF/alcohol mixture

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve N-Boc-(R)-3-aminobutanoic acid methyl ester in ethanol.

    • Cool the solution to 0-10 °C.

    • Add sodium borohydride (e.g., 16.6 g for 50 g of ester) and then calcium chloride (e.g., 37.5 g) while maintaining the temperature.

    • Stir the reaction mixture at this temperature for 8-10 hours, monitoring for the disappearance of the starting material.

    • Quench the reaction by the dropwise addition of a hydrochloric acid aqueous solution.

    • Concentrate the reaction mixture and extract the product with dichloromethane (2 times).

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(R)-3-aminobutanol.[1]

Protocol 1.4: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

  • Materials:

    • N-Boc-(R)-3-aminobutanol

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent like dioxane)

    • Suitable solvent (e.g., ethyl acetate, methanol)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the N-Boc-(R)-3-aminobutanol in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

    • Dry the solid under vacuum to yield this compound.[4]

PART 2: Data Summary
StepProductTypical YieldPurity (ee%)Reference
Esterification(R)-3-Aminobutanoic acid methyl ester HCl98.5%99.9%[1]
Amino ProtectionN-Boc-(R)-3-aminobutanoic acid methyl esterHigh>99%[2]
ReductionN-Boc-(R)-3-aminobutanol89.6%99.9%[1]
Deprotection(R)-3-Aminobutanoic acid HClHigh>99%[4]

Method 2: Chiral Resolution of Racemic 3-Aminobutanoic Acid

This classic method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

A Racemic 3-Aminobutanoic Acid B Diastereomeric Salts A->B Salt formation with chiral resolving agent (e.g., L-tartaric acid) C (R)-3-Aminobutanoic Acid Salt B->C Fractional Crystallization D (R)-3-Aminobutanoic Acid C->D Liberation of free amine (base treatment) E (R)-3-Aminobutanoic Acid HCl D->E HCl Salt Formation

Figure 2: Workflow for the synthesis of (R)-3-Aminobutanoic Acid HCl via chiral resolution.

PART 1: Experimental Protocols

Protocol 2.1: Formation and Crystallization of Diastereomeric Salts

  • Materials:

    • Racemic 3-aminobutanoic acid

    • (+)-Tartaric acid (L-tartaric acid)

    • Methanol or other suitable solvent

    • Erlenmeyer flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve racemic 3-aminobutanoic acid and an equimolar amount of (+)-tartaric acid in a suitable solvent (e.g., methanol) with gentle heating.

    • Allow the solution to cool slowly to room temperature and then stand undisturbed for a period to allow for crystallization.

    • Collect the precipitated crystals by suction filtration. These crystals will be enriched in one of the diastereomeric salts.

    • The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the collected crystals from the same solvent to improve the diastereomeric purity.[5][6]

Protocol 2.2: Liberation of (R)-3-Aminobutanoic Acid

  • Materials:

    • Diastereomerically enriched salt of (R)-3-aminobutanoic acid

    • A suitable base (e.g., sodium hydroxide solution)

    • Solvent for extraction (e.g., diethyl ether)

    • Separatory funnel.

  • Procedure:

    • Dissolve the diastereomerically pure salt in water.

    • Add a solution of a base (e.g., 50% sodium hydroxide) to liberate the free amine.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the free (R)-3-aminobutanoic acid.[5]

Protocol 2.3: Formation of the Hydrochloride Salt

  • Materials:

    • (R)-3-Aminobutanoic acid

    • Hydrochloric acid (gaseous or in a suitable solvent)

    • Anhydrous organic solvent (e.g., diethyl ether)

    • Gas dispersion tube (for gaseous HCl).

  • Procedure:

    • Dissolve the (R)-3-aminobutanoic acid in an anhydrous organic solvent such as diethyl ether.

    • Bubble anhydrous hydrogen chloride gas through the solution. The hydrochloride salt will precipitate.

    • Alternatively, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) to the solution of the free amine.

    • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.

Analytical Characterization

The purity and enantiomeric excess (ee) of the final product are critical parameters.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the chemical purity of the final compound.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess. This can be done either by direct separation on a chiral stationary phase or by derivatization with a chiral reagent followed by separation on a standard achiral column.[7]

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas.

  • Strong acids like hydrochloric acid and trifluoroacetic acid are corrosive and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.

Conclusion

This guide has provided two detailed and distinct synthetic routes for the preparation of this compound. The enantioselective synthesis from a chiral precursor offers a direct route with high stereochemical control. The chiral resolution method, while more traditional, is a robust technique for separating racemic mixtures. The choice of method will be dictated by project-specific requirements. Both protocols, when executed with care, can provide the target compound in high yield and purity, suitable for use in research and drug development applications.

References

  • CN110683960A - Synthesis method of (R)
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (URL: Not available)
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - Royal Society of Chemistry. (URL: Not available)
  • Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) - Common Organic Chemistry. (URL: [Link])

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids - The Royal Society of Chemistry. (URL: Not available)
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

  • Why some esters can be reduced by sodium borohydride? - ResearchGate. (URL: [Link])

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: Not available)
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences. (URL: [Link])

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - ScienceDirect. (URL: Not available)
  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids? - ResearchGate. (URL: [Link])

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (URL: [Link])

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - Scopus. (URL: Not available)
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - ResearchGate. (URL: [Link])

  • Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])

  • Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse. (URL: [Link])

  • Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing). (URL: [Link])

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google P
  • Enantioselective synthesis of optically pure β-amino ketones and γ-aryl amines by Rh-catalyzed asymmetric hydrogenation - PubMed. (URL: [Link])

  • NaBH4 reduction of ester : r/Chempros - Reddit. (URL: [Link])

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

Sources

Application Note: Stereoselective Synthesis of (R)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Aminobutanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical and chemical industries. Its structural motif is a key component in various biologically active molecules and serves as a valuable building block for the synthesis of complex chiral structures. For instance, it is a crucial intermediate in the manufacturing of the antiretroviral drug dolutegravir.[1][2] The stereochemistry at the C3 position is critical for the biological activity of the final products, necessitating synthetic routes that afford high enantiopurity. This application note provides a detailed guide to several robust and modern methods for the stereoselective synthesis of (R)-3-Aminobutanoic acid, designed for researchers, scientists, and professionals in drug development. The methodologies discussed herein—asymmetric hydrogenation, biocatalytic transformation, and synthesis from the chiral pool—have been selected for their high efficiency, stereoselectivity, and scalability.

β-amino acids and their derivatives are known for their unique pharmacological properties and their ability to form stable secondary structures in peptides.[3][4] Consequently, the development of efficient enantioselective syntheses for these compounds is a highly active area of research.[3][4][5] This document aims to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of the (R)-enantiomer of 3-aminobutanoic acid.

Method 1: Asymmetric Hydrogenation of Prochiral Enamines

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[6] This approach typically involves the hydrogenation of a prochiral β-enamino ester using a chiral transition metal catalyst. Rhodium complexes with chiral diphosphine ligands, such as those from the Josiphos family, have proven to be particularly effective for this transformation, delivering high yields and excellent enantioselectivities (ee).[6][7] A key advantage of some modern protocols is the ability to perform the hydrogenation on unprotected enamines, thus avoiding the additional steps of protection and deprotection.[6][7][8]

Scientific Principle

The enantioselectivity of the hydrogenation reaction is dictated by the formation of a diastereomeric complex between the prochiral substrate and the chiral metal catalyst. The chiral ligand creates a specific three-dimensional environment around the metal center, which favors the binding of the substrate in one orientation over the other. This preferential binding leads to the delivery of hydrogen to one face of the carbon-carbon double bond, resulting in the formation of one enantiomer in excess. The chelation between the substrate and the metal is often considered crucial for high reactivity and selectivity.[6]

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Hydrolysis & Isolation Ketoester β-Keto Ester Preparation Condensation Reaction (e.g., in Ethanol) Ketoester->Preparation NH4OAc Ammonium Acetate NH4OAc->Preparation Enaminoester Prochiral (Z)-β-Enamino Ester Preparation->Enaminoester Hydrogenation Hydrogenation Reaction (High Pressure, Solvent) Enaminoester->Hydrogenation Catalyst [Rh(COD)Cl]₂ + Chiral Ligand (e.g., Josiphos-type) Catalyst->Hydrogenation H2 H₂ (gas) H2->Hydrogenation ProtectedProduct Ester of (R)-3-Aminobutanoic Acid Hydrogenation->ProtectedProduct Hydrolysis Acidic or Basic Hydrolysis ProtectedProduct->Hydrolysis FinalProduct (R)-3-Aminobutanoic Acid Hydrolysis->FinalProduct cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Ecoli Recombinant E. coli (Expressing Engineered Aspartase) Fermentation Cell Culture & Fermentation Ecoli->Fermentation Permeabilization Cell Permeabilization (e.g., with Toluene) Fermentation->Permeabilization Biocatalyst Permeabilized Whole-Cell Biocatalyst Permeabilization->Biocatalyst Reaction Biotransformation (Aqueous Buffer, 37°C, pH 8.0) Biocatalyst->Reaction Substrate Crotonic Acid & Ammonia Substrate->Reaction ProductMixture Reaction Mixture containing (R)-3-Aminobutanoic Acid Reaction->ProductMixture Centrifugation Cell Removal (Centrifugation) ProductMixture->Centrifugation Purification Purification (e.g., Ion-Exchange Chromatography) Centrifugation->Purification FinalProduct (R)-3-Aminobutanoic Acid Purification->FinalProduct cluster_prep Starting Material Preparation cluster_homologation Arndt-Eistert Homologation cluster_workup Deprotection Alanine (R)-Alanine Protection N-Protection (e.g., Boc or Cbz group) Alanine->Protection ProtectedAlanine N-Protected (R)-Alanine Protection->ProtectedAlanine AcidChloride Formation of Acid Chloride (e.g., with SOCl₂) ProtectedAlanine->AcidChloride Diazoketone Reaction with Diazomethane AcidChloride->Diazoketone Wolff Wolff Rearrangement (Ag₂O, H₂O) Diazoketone->Wolff ProtectedProduct N-Protected (R)-3-Aminobutanoic Acid Wolff->ProtectedProduct Deprotection Removal of Protecting Group (e.g., Hydrogenolysis for Cbz) ProtectedProduct->Deprotection FinalProduct (R)-3-Aminobutanoic Acid Deprotection->FinalProduct

Sources

Protocol for using (R)-3-Aminobutanoic acid hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Incorporation of (R)-3-Aminobutanoic Acid into Synthetic Peptides

Authored by: A Senior Application Scientist

Introduction: The Role of β-Amino Acids in Modern Peptide Science

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can overcome the limitations of traditional therapeutics. Peptides, with their high specificity and biological activity, are exceptional candidates, yet their application is often hampered by poor metabolic stability. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, into peptide sequences is a powerful strategy to address this challenge.[1] β-Peptides exhibit remarkable resistance to proteolytic degradation and can adopt unique, stable secondary structures, making them invaluable for drug design and development.[1]

This document provides a detailed protocol and technical guidance for the incorporation of (R)-3-Aminobutanoic acid, a chiral β-amino acid, into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will address the specific considerations required for handling its hydrochloride salt form and provide optimized protocols for efficient activation and coupling.

Core Principles and Strategic Considerations

The successful incorporation of (R)-3-Aminobutanoic acid, or any β-amino acid, hinges on understanding its unique chemical properties compared to its α-amino acid counterparts.

1. The Hydrochloride Salt: A Critical First Step

(R)-3-Aminobutanoic acid is often supplied as a hydrochloride salt (HCl) to improve its stability and handling. However, in this form, the primary amine is protonated (R-NH₃⁺Cl⁻) and is therefore not nucleophilic. Before it can participate in a peptide coupling reaction, it must be converted to the free amine (R-NH₂). This is achieved through in situ neutralization with a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), during the coupling step.[2] Failure to account for this neutralization will result in complete reaction failure.

2. Protecting Group Strategy: The Fmoc/tBu Approach

Modern peptide synthesis predominantly relies on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[3][4][5] For our purposes, the commercially available Fmoc-(R)-3-Aminobutanoic acid is the ideal starting material. The Fmoc group protects the non-nucleophilic amine during the carboxyl activation step and is readily cleaved with a mild base (piperidine), leaving the acid-labile side-chain protecting groups (if any) and the resin linkage intact.

3. The Challenge of Steric Hindrance in β-Amino Acid Coupling

The additional methylene group in the backbone of β-amino acids introduces greater steric hindrance around the reactive carboxyl and amino groups. This can lead to significantly slower reaction kinetics compared to α-amino acids.[6] Consequently, standard coupling conditions may be insufficient to drive the reaction to completion. To overcome this, more potent activating reagents and potentially longer reaction times or double coupling strategies are often necessary.[7]

Visualizing the Building Block and Workflow

To provide clarity, the fundamental molecular structure and the synthesis cycle are illustrated below.

cluster_structure Fmoc-(R)-3-Aminobutanoic acid Fmoc-beta-AA Fmoc-(R)-3-Aminobutanoic acid

Caption: Chemical structure of the protected building block.

Peptide_Synthesis_Workflow A 1. Start: Resin with Free Amine (-NH2) B 2. Coupling: - Add Fmoc-(R)-3-Aminobutanoic acid - Add HBTU/HOBt & DIPEA A->B Activation C 3. Wash: Remove excess reagents (DMF) B->C D 4. Capping (Optional): Acetylate unreacted amines (Acetic Anhydride) C->D E 5. Wash: (DMF) D->E F 6. Fmoc Deprotection: 20% Piperidine in DMF E->F Amine Deprotection G 7. Wash: (DMF) F->G H Next Cycle or Cleavage G->H H->A Repeat for next AA

Caption: The SPPS cycle for incorporating a β-amino acid.

Protocol 1: HBTU/HOBt Mediated Coupling of Fmoc-(R)-3-Aminobutanoic Acid

This protocol is optimized for the efficient incorporation of sterically hindered β-amino acids using one of the most reliable and rapid coupling reagents, HBTU.[8][9] The combination of HBTU with HOBt generates a highly reactive O-Benzotriazolyl ester intermediate, which rapidly acylates the free amine on the resin while suppressing racemization.[10][11]

Materials and Reagents
  • Resin with a free N-terminal amine (e.g., Rink Amide, pre-swollen in DMF)

  • Fmoc-(R)-3-Aminobutanoic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride (for capping)

Quantitative Parameters

The following table provides the recommended molar equivalents for a standard coupling reaction.

ReagentMolar Equivalents (eq.)Purpose
Fmoc-(R)-3-Aminobutanoic acid4.0The amino acid to be coupled
HBTU3.9Activates the carboxylic acid
HOBt4.0Suppresses racemization, forms reactive ester
DIPEA8.0Activates HBTU and neutralizes the growing peptide chain's ammonium salt
Step-by-Step Methodology

This protocol assumes a starting scale of 0.1 mmol on a solid support. All steps are performed at room temperature.

  • Resin Preparation:

    • If starting with an Fmoc-protected resin, perform an initial deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

    • Perform a Kaiser test on a small sample of beads; a positive result (deep blue color) confirms the presence of the free primary amine.[10]

  • Amino Acid Pre-activation:

    • In a separate, clean glass vial, dissolve Fmoc-(R)-3-Aminobutanoic acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal volume of DMF (approx. 2 mL for a 0.1 mmol scale).

    • Add DIPEA (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 3-5 minutes. A color change may be observed. This step is crucial for forming the reactive ester intermediate.

Activation_Mechanism AA Fmoc-β-AA-COOH (Carboxylic Acid) Intermediate Fmoc-β-AA-OBt (Reactive Ester Intermediate) AA->Intermediate Activation Reagents HBTU + HOBt + DIPEA Reagents->Intermediate Product Fmoc-β-AA-NH-Peptide-Resin (Peptide Bond Formed) Intermediate->Product Acylation Resin H₂N-Peptide-Resin Resin->Product

Caption: Simplified activation and coupling mechanism.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to the increased steric hindrance of the β-amino acid, a longer coupling time than the typical 60 minutes for α-amino acids is recommended.

  • Monitoring and Post-Coupling Wash:

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates the reaction is complete.

    • If the test is positive, a "double coupling" is recommended: drain the reaction solution and repeat steps 2 and 3 with a fresh batch of reagents.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min).

  • Capping (Optional but Recommended):

    • To block any unreacted free amines from participating in subsequent steps, perform a capping step.

    • Add a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.25 M DIPEA) to the resin and agitate for 15 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

The resin is now ready for the Fmoc deprotection of the newly added β-amino acid and the continuation of the peptide synthesis.

Alternative Coupling Strategy: DIC/Oxyma

For routine syntheses or when cost is a primary concern, a carbodiimide-based approach is a robust alternative. Diisopropylcarbodiimide (DIC) is preferred over DCC in SPPS because its urea byproduct is soluble in common solvents.[12] The additive OxymaPure is a modern, non-explosive alternative to HOBt that enhances coupling rates and effectively suppresses racemization.[13]

Comparative Coupling Parameters
ParameterHBTU/HOBt ProtocolDIC/Oxyma Protocol
Reagents Fmoc-AA, HBTU, HOBt, DIPEAFmoc-AA, DIC, OxymaPure
Equivalents 4.0 / 3.9 / 4.0 / 8.04.0 / 4.0 / 4.0
Pre-activation 3-5 minutes~1 minute (or add DIC last)
Typical Coupling Time 2-4 hours4-8 hours (or overnight)
Efficiency Very High / RapidHigh / Slower
Notes Ideal for difficult or hindered couplings.[9]Cost-effective, reliable for less hindered sequences.

Troubleshooting and Field-Proven Insights

  • Persistent Positive Kaiser Test: If coupling remains incomplete after a second attempt, consider switching to a more potent activator like HATU, which is specifically designed for highly hindered couplings. Alternatively, gently heating the reaction vessel (e.g., to 35-40°C) can sometimes improve efficiency, though this should be done with caution to avoid side reactions.

  • Low Purity in Final Peptide: Incomplete coupling of the β-amino acid can lead to a significant deletion sequence (-1 impurity). Always confirm coupling completion with a Kaiser test. Proactive capping is the best strategy to minimize the impact of any minor incomplete reactions on the final purity.

  • Solvent Quality: The use of high-purity, anhydrous DMF is non-negotiable. Water contamination will hydrolyze the activated ester intermediate, halting the reaction. Ensure solvents are fresh and stored under an inert atmosphere.[3]

Conclusion

The incorporation of (R)-3-Aminobutanoic acid hydrochloride into synthetic peptides is a straightforward process when key chemical principles are respected. The primary considerations are the mandatory use of an N-terminal protecting group (Fmoc), the in situ neutralization of the amine if starting from the hydrochloride salt, and the selection of a potent coupling reagent system like HBTU/HOBt to overcome the inherent steric hindrance of β-amino acids. By following the detailed protocols and quantitative guidelines presented here, researchers can reliably synthesize novel β-peptide analogues for advanced applications in drug discovery and materials science.

References

  • Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). An improved preparation of Aβ1–42 using DBU as an Fmoc removal reagent. Frontiers in Neuroscience. Available at: [Link]

  • Fülöp, F., & Tymecka, D. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Coin, I., et al. (2013). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. Available at: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Li, X., & Danishefsky, S. J. (2008). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. Available at: [Link]

  • Gundu, S., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. ResearchGate. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Najera, C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

  • Sipos, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Chiral Building Block

(R)-3-Aminobutanoic acid, a non-proteinogenic β-amino acid, is a crucial chiral building block in modern pharmaceuticals.[1][2] Its hydrochloride salt is often the preferred form for handling and synthesis due to its stability and solubility. The stereochemistry at the C3 position is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, a robust and multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental necessity to ensure the identity, purity, and stereochemical integrity of this important intermediate.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of (R)-3-Aminobutanoic acid hydrochloride. It moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, empowering researchers to develop and validate their own self-validating analytical systems.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any analytical endeavor. These properties influence choices in sample preparation, solvent selection, and chromatographic conditions.

PropertyValue
Chemical Name This compound
Synonyms (R)-beta-Aminobutyric acid HCl, D-β-Homoalanine HCl[3]
CAS Number 58610-42-7
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol [4]
Appearance White to off-white solid[3]
Solubility Soluble in water and polar organic solvents[3]

The Integrated Analytical Workflow

No single technique can fully characterize a chiral molecule like this compound. A synergistic approach is required, where each method provides a unique and complementary piece of the analytical puzzle. The overall workflow integrates identity confirmation, purity assessment, and the critical determination of enantiomeric excess.

Analytical_Workflow cluster_0 Identity & Structure cluster_1 Purity & Quantification cluster_2 Stereochemical Integrity NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy RP_HPLC Reversed-Phase HPLC (Purity, Impurities) qNMR Quantitative NMR (qNMR) (Assay vs. Standard) Chiral_HPLC Chiral HPLC Chiral_GC Chiral GC (Post-derivatization) Sample Sample: (R)-3-Aminobutanoic Acid Hydrochloride Sample->NMR Sample->MS Sample->FTIR Sample->RP_HPLC Sample->qNMR Sample->Chiral_HPLC Sample->Chiral_GC

Caption: Integrated workflow for the characterization of (R)-3-Aminobutanoic acid HCl.

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. For a small molecule like 3-aminobutanoic acid, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, confirming its constitution.

Trustworthiness: The unique chemical shifts and coupling constants serve as a highly specific fingerprint. The presence of expected signals and the absence of unexpected ones provide strong evidence of both identity and purity.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the hydrochloride salt and its exchangeable protons (from -NH₃⁺ and -COOH) will not obscure other signals.

  • Instrument Parameters (¹H NMR, 400 MHz):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration in quantitative applications.

    • Spectral Width: ~12 ppm.

  • Instrument Parameters (¹³C NMR, 100 MHz):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual HDO signal (~4.79 ppm).

    • Integrate ¹H signals to confirm proton ratios.

    • Assign peaks based on expected chemical shifts and multiplicities.

Expected NMR Data (in D₂O):

NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity
¹HCH~1.25Doublet (d)
¹HCH~2.50 - 2.70Multiplet (m)
¹HCH ~3.40 - 3.60Multiplet (m)
¹³CC H₃~18-20-
¹³CC H₂~38-40-
¹³CC H~45-47-
¹³CC =O~178-180-

Note: Precise chemical shifts can vary based on concentration and pH.

Mass Spectrometry (MS)

Expertise & Experience: MS provides orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule. Electrospray Ionization (ESI) is ideal for this polar, pre-charged molecule.

Trustworthiness: High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive proof of the molecular formula. Fragmentation patterns offer further structural confirmation.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Parameters (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V. Varying the cone voltage can induce fragmentation, providing structural information.[5]

    • Mass Range: m/z 50-300.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For the free base (C₄H₉NO₂), this corresponds to an m/z of 104.06.

    • Common fragment ions for amino acids include the loss of water ([M+H - H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺).[5]

Expected Ions:

Ionm/z (Calculated)Description
[C₄H₁₀NO₂]⁺104.07Protonated molecular ion of the free base
[C₄H₈N]⁺70.06Loss of H₂O and CO
[C₃H₈N]⁺58.07Further fragmentation
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For the hydrochloride salt, characteristic vibrations for the amine salt, carboxylic acid, and alkyl groups are expected.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum from ~4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~2800-3100 (broad)N-H stretchAmmonium salt (-NH₃⁺)
~2850-2980C-H stretchAlkyl (CH₃, CH₂, CH)
~1700-1730C=O stretchCarboxylic Acid
~1580-1610N-H bendAmmonium salt (-NH₃⁺)

Enantiomeric Purity: The Chiral Challenge

The most critical quality attribute is the enantiomeric purity. This requires specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the predominant method for determining enantiomeric excess (e.e.). The key is selecting a Chiral Stationary Phase (CSP) that can differentiate between the R and S enantiomers. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective for underivatized amino acids.[6]

Trustworthiness: A validated chiral HPLC method provides quantitative and reproducible results for enantiomeric excess. Validation includes demonstrating specificity (baseline separation of enantiomers), linearity, and precision.

Protocol: Chiral HPLC on a Teicoplanin-based CSP

  • System: HPLC with UV detector.

  • Column: A teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T).[6]

  • Mobile Phase: A common mobile phase for separating amino acid enantiomers is a mixture of methanol and/or acetonitrile with acidic and basic additives. A good starting point is Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.[7]

    • Causality: The additives (TEA and acid) control the ionization state of both the analyte and the stationary phase, which is critical for achieving chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.

  • Analysis: Inject a racemic standard of 3-aminobutanoic acid to determine the retention times of both enantiomers and confirm resolution. Inject the (R)-isomer sample and calculate the enantiomeric excess using the peak areas:

    • e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Chiral Gas Chromatography (GC-MS)

Expertise & Experience: Chiral GC is a powerful alternative, often providing higher resolution than HPLC. However, it requires derivatization to make the polar amino acid volatile.[8] This adds a step to sample preparation but can result in excellent separation on specialized chiral GC columns.

Trustworthiness: When coupled with a mass spectrometer (GC-MS), this method provides both chiral purity and mass confirmation in a single run. The derivatization must be shown not to cause racemization.

GC_Derivatization_Workflow cluster_0 Derivatization Protocol Start Sample in Aqueous Solution Step1 Add Derivatizing Agent (e.g., Heptafluorobutyl Chloroformate) Start->Step1 Step2 Liquid-Liquid Microextraction (into Hexane/Isooctane) Step1->Step2 Step3 Inject into GC-MS Step2->Step3

Caption: Workflow for GC-MS analysis requiring derivatization.

Protocol: Chiral GC-MS after Derivatization

  • Derivatization: A common approach involves a two-step process: esterification of the carboxylic acid followed by acylation of the amine. A simpler in-situ method uses alkyl chloroformates.[9][10]

    • To an aqueous sample, add a derivatizing agent like heptafluorobutyl chloroformate (HFBCF).

    • Simultaneously perform a liquid-liquid microextraction into an organic solvent (e.g., isooctane).[10]

    • The resulting volatile derivative can be directly injected.

  • System: GC with a Mass Selective Detector (MSD).

  • Column: A chiral capillary column, such as Chirasil®-Val.[9]

    • Causality: This phase consists of a chiral selector (L-valine derivative) bonded to a polysiloxane backbone, designed for amino acid enantiomer separation.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for increased sensitivity, targeting the molecular ion and key fragments of the derivative.

  • Analysis: As with HPLC, analyze a racemic standard to identify peaks and then quantify the enantiomeric excess in the sample.

Chemical Purity and Assay

Reversed-Phase HPLC (RP-HPLC)

Expertise & Experience: RP-HPLC with a standard C18 column is the workhorse method for assessing chemical purity. It separates the main compound from any non-chiral impurities, such as starting materials or by-products from the synthesis.[11]

Protocol: Purity by RP-HPLC-UV

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-25 min (5% to 95% B), 25-30 min (95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: Calculate purity by area percent, assuming all impurities have a similar response factor.

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that can determine the purity (assay) of a substance without needing a specific reference standard of the same compound.[12][13] Instead, it uses a certified internal standard of a different, stable compound.

Trustworthiness: The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique when specific experimental parameters are carefully controlled.[13]

Protocol: Assay by qNMR

  • Standard Selection: Choose a certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte. Maleic acid or 1,2,4,5-tetrachloro-3,6-dinitrobenzene are common choices.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial. Dissolve in a known volume of D₂O.

  • NMR Acquisition:

    • Use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton being quantified. A d1 of 30-60 seconds is often required.

    • Ensure a 90° pulse angle is properly calibrated.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl doublet) and a signal from the standard.

    • Calculate the purity using the following equation:[13] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: P=Purity, I=Integral Area, N=Number of Protons for the Signal, M=Molar Mass, m=weighed mass.

Conclusion

The analytical characterization of this compound is a comprehensive process that relies on the strategic integration of multiple orthogonal techniques. NMR, MS, and FTIR confirm the fundamental identity and structure. A combination of achiral and, most importantly, chiral chromatographic methods provides a precise measure of chemical and enantiomeric purity. Finally, qNMR offers a powerful method for determining an absolute assay value. By employing these detailed protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of this vital pharmaceutical intermediate.

References

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link][1]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link][14]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link][7]

  • Pätzold, R., & Brückner, H. (2005). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link][8]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link][9]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link][10]

  • NIST. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. [Link][15]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link][12]

  • PubChem. (n.d.). This compound. [Link][4]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][13]

  • Kim, H., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link][5]

  • Giraudi, S., et al. (2003). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link][11]

Sources

Application Note: Chiral Separation of 3-Aminobutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 3-aminobutanoic acid enantiomers. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The document explains the underlying principles of each method, the rationale behind experimental choices, and provides step-by-step protocols for practical implementation.

Introduction: The Significance of Chiral 3-Aminobutanoic Acid

3-Aminobutanoic acid, also known as β-aminobutanoic acid, is a non-proteinogenic β-amino acid. Its chiral nature means it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this compound is of paramount importance in pharmaceutical research and development.[1][2] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1][3][4] For instance, (R)-3-aminobutanoic acid is a key intermediate in the synthesis of Dolutegravir, an important anti-HIV medication.[5] Therefore, the ability to separate and quantify the individual enantiomers of 3-aminobutanoic acid is critical for ensuring the efficacy, safety, and quality of pharmaceutical products.[2][3][4]

This application note details robust and efficient analytical methods for the stereoisomeric separation of 3-aminobutanoic acid, providing a foundation for quality control, drug discovery, and development.[6]

Methodologies for Chiral Separation

The separation of enantiomers can be achieved through various chromatographic and electrophoretic techniques.[7] The most common approaches involve the use of a chiral selector, which interacts differently with each enantiomer, leading to their separation. This can be achieved by using a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase or background electrolyte, or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase.[8][9]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantiomeric separation.[6][10] The choice of the chiral stationary phase (CSP) is the most critical factor for achieving a successful separation.[6] For amino acids and their derivatives, several types of CSPs have proven effective.[11]

Polysaccharide-based CSPs, derived from cellulose and amylose, are among the most versatile and widely used for chiral separations due to their broad applicability and excellent resolving power.[11][12][13] The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the polysaccharide structure.[14]

Macrocyclic antibiotics, such as teicoplanin and vancomycin, have gained popularity as chiral selectors in HPLC.[15][16][17] These CSPs are particularly effective for the separation of polar and ionic compounds like underivatized amino acids.[18] They offer multimodal separation capabilities, functioning in reversed-phase, normal-phase, and polar organic modes.[19]

Ligand-exchange chromatography is a powerful technique for the chiral separation of amino acids.[8][20] This method involves the formation of transient diastereomeric metal complexes between a chiral ligand (either coated on the stationary phase or as a mobile phase additive), a metal ion (typically Cu(II)), and the amino acid enantiomers.[8] The differing stabilities of these complexes lead to the separation of the enantiomers.

Protocol 1: Chiral HPLC Separation using a Zwitterionic Chiral Stationary Phase

This protocol is based on the application data for the CHIRALPAK ZWIX(-) column.

Objective: To achieve baseline separation of (R)- and (S)-3-aminobutanoic acid enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).

  • Mobile Phase B: Water/Acetonitrile (10/90 v/v) containing 25 mM TEA and 50 mM AcOH.

  • Sample: Racemic 3-aminobutanoic acid dissolved in the mobile phase.

Procedure:

  • System Preparation:

    • Equilibrate the CHIRALPAK ZWIX(-) column with the chosen mobile phase for at least 30 minutes at a stable flow rate.

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-aminobutanoic acid at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 5 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

Expected Results:

The following table summarizes the expected chromatographic parameters for the separation of 3-aminobutanoic acid enantiomers using two different mobile phases with the CHIRALPAK ZWIX(-) column.[21]

Mobile Phase CompositionRetention Time (k)Separation Factor (α)Resolution (Rs)Elution Order
MeOH/MeCN (50/50) with 25 mM TEA and 50 mM AcOH5.501.211.12S < R
H₂O/MeCN (10/90) with 25 mM TEA and 50 mM AcOH3.321.050.40S < R

Causality Behind Choices:

  • CHIRALPAK ZWIX(-): This zwitterionic CSP is specifically designed for the separation of amphiprotic molecules like amino acids.

  • Mobile Phase Additives (TEA and AcOH): These additives control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal retention and selectivity in zwitterionic interaction chromatography.

Gas Chromatography (GC)

Chiral Gas Chromatography is another effective technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility.[22][23]

Derivatization: The amino and carboxylic acid groups of 3-aminobutanoic acid must be derivatized prior to GC analysis. A common approach involves esterification of the carboxyl group followed by acylation of the amino group.[22] Alternatively, derivatization with chiral reagents can form diastereomers that can be separated on an achiral column.

Protocol 2: Chiral GC-MS Analysis after Derivatization

This protocol provides a general workflow for the chiral GC-MS analysis of 3-aminobutanoic acid.

Objective: To separate and identify the enantiomers of 3-aminobutanoic acid using GC-MS after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Materials:

  • Chiral GC Column: Chirasil-L-Val or similar.

  • Derivatization Reagents: e.g., Heptafluorobutyl chloroformate (HFBCF) and a suitable alcohol (e.g., isopropanol).[24]

  • Solvents: Dichloromethane, Hexane (HPLC grade).

  • Sample: Racemic 3-aminobutanoic acid.

Procedure:

  • Derivatization:

    • Dry the 3-aminobutanoic acid sample completely.

    • Add 100 µL of isopropanol and 50 µL of HFBCF.

    • Heat the mixture at 110 °C for 30 minutes.

    • Evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-Aminobutanoic Acid Sample Derivatization Derivatization (e.g., with HFBCF) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Chiral GC Column (e.g., Chirasil-L-Val) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification CE_Principle Analyte Racemic 3-Aminobutanoic Acid Complex1 Diastereomeric Complex 1 (Analyte-R + Selector) Analyte->Complex1 Complex2 Diastereomeric Complex 2 (Analyte-S + Selector) Analyte->Complex2 Selector Chiral Selector (e.g., β-Cyclodextrin) Selector->Complex1 Selector->Complex2 Separation Differential Migration in Electric Field Complex1->Separation Complex2->Separation Detection Separated Enantiomers Detected Separation->Detection

Caption: Principle of chiral separation in Capillary Electrophoresis.

Derivatization for Enhanced Detection and Separation

For analytes lacking a strong chromophore, such as 3-aminobutanoic acid, derivatization can significantly improve detection sensitivity. [25]Derivatization with a chiral reagent (indirect approach) forms diastereomers that can be separated on a standard achiral column. [26] Common Chiral Derivatizing Agents:

  • Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide. [26]* GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. [26]* OPA/Chiral Thiol: o-Phthalaldehyde in combination with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). [26]

Conclusion

The chiral separation of 3-aminobutanoic acid enantiomers is a critical analytical task in pharmaceutical development and quality control. This application note has provided a comprehensive overview of the primary techniques employed for this purpose: HPLC, GC, and CE. The choice of method depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently develop and validate robust methods for the enantioselective analysis of 3-aminobutanoic acid.

References

  • Šebek, F., & Schurig, V. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. [Link]

  • Qi, L., Qiao, J., Yang, G., & Chen, Y. (2009). Chiral Ligand-Exchange CE Assays for Separation of Amino Acid Enantiomers and Determination of Enzyme Kinetic Constant. Electrophoresis, 30(13), 2266–2272. [Link]

  • Huang, L., Yu, L.-S., Chen, Y.-T., & Li, Y.-X. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Gubitz, G., & Schmid, M. G. (2011). Chiral separation by ligand-exchange. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 131-153.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). Molecules, 26(16), 4998. [Link]

  • Chiral Technologies. (n.d.).
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). Molecules, 25(23), 5636. [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Chiral Chromatography of 2-Amino-3-chlorobutanoic Acid Stereoisomers.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 196–206. [Link]

  • Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review. Journal of Chromatography A, 906(1-2), 73–89. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2007). Journal of Chromatography A, 1166(1-2), 158–165. [Link]

  • Macrocyclic Antibiotics as Chiral Selectors in High-Performance Liquid Chromatography and Capillary Electrophoresis. (2010). Journal of Analytical Chemistry, 65(13), 1323–1338.
  • Fouad, A., El-Sayed, D. H., Salman, B. E., Bakr, H. H., Adel, S. E., Alzarak, T. M., & Mahmoud, A. (2024). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 54(8), 3095–3113. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia.
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chrom
  • Use of a Macrocyclic Antibiotic as the Chiral Selector for Enantiomeric Separations by TLC. (1998).
  • The Significance of Chiral Amino Acids in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). Molecules, 29(9), 2154. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations, 10(7), 395. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2006).
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2020). Analytical Chemistry, 92(22), 15076–15085. [Link]

  • Chiral HPLC Separ
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Process Development Report. (2019). Medicines for All institute (M4ALL).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • The Significance of Chiral Separation and Development of CSP's. (2021). Journal of Analytical & Bioanalytical Techniques, 12(3).
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2009). Methods in Molecular Biology, 544, 259–275. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2021). In Amino Acid Analysis (pp. 237–251). Springer.
  • The importance of chirality in API development. (n.d.). Veranova.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). Metabolites, 12(7), 618. [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). Molecules, 24(10), 1993. [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). Metabolites, 11(11), 746. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2014). Carbohydrate Research, 398, 81–88. [Link]

  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.).
  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021). Critical Reviews in Analytical Chemistry, 1–21.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(4), 627–638. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopy of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Aminobutanoic acid is a chiral beta-amino acid and a key building block in pharmaceutical synthesis, particularly for drugs targeting the γ-aminobutyric acid (GABA) system.[1] Its hydrochloride salt form ensures stability and enhances solubility in polar solvents, making it amenable to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This comprehensive guide provides a detailed framework for the structural elucidation and purity assessment of (R)-3-Aminobutanoic acid hydrochloride using ¹H and ¹³C NMR. We delve into the theoretical basis for spectral predictions, present robust experimental protocols, and offer in-depth guidance on spectral interpretation, including the analysis of diastereotopic protons inherent to its chiral nature. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable characterization of this important molecule.

Introduction and Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining molecular structure.[2] For a chiral molecule like this compound, NMR not only confirms the molecular backbone but is also crucial for assessing chemical purity.

The structure of this compound features four unique carbon environments and several distinct proton environments. The presence of a stereocenter at the C3 position has a significant impact on the ¹H NMR spectrum, rendering the two protons on the adjacent C2 carbon chemically non-equivalent.[3] These are known as diastereotopic protons and are expected to exhibit different chemical shifts and mutual (geminal) coupling.[3][4]

In solution, particularly in D₂O, the labile protons of the amine (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with deuterium, often leading to their disappearance from the ¹H spectrum or appearing as a broad, averaged signal.

Molecular Structure and Nomenclature
  • IUPAC Name: (3R)-3-aminobutanoic acid;hydrochloride[5]

  • Molecular Formula: C₄H₁₀ClNO₂[5]

  • Molecular Weight: 139.58 g/mol [5]

  • Synonyms: (R)-3-Aminobutyric acid hydrochloride, D-β-Homoalanine hydrochloride[1]

Below is a diagram illustrating the chemical structure with systematic numbering for NMR assignment.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

This section outlines the necessary steps for preparing a sample and acquiring high-quality NMR data. The choice of solvent is critical; deuterium oxide (D₂O) is highly recommended due to the excellent solubility of the hydrochloride salt.

Materials and Equipment
  • This compound (analyte)

  • Deuterium oxide (D₂O, 99.9% D)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (optional, e.g., DSS or TSP for referencing in D₂O)

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[6]

  • Dissolution: Transfer the solid to a clean vial and dissolve it in approximately 0.6 mL of D₂O.

  • Homogenization: Vortex the mixture until the solid is completely dissolved.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Referencing: For precise chemical shift calibration, adding a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is recommended, which is set to 0.00 ppm.[6]

NMR Data Acquisition

The following workflow provides a high-level overview of the entire process from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C{¹H} Spectrum setup->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process reference Reference Spectra (DSS=0) process->reference integrate Peak Integration (¹H) reference->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters (Typical for 400 MHz):

  • Pulse Program: Standard 1D pulse sequence (e.g., 'zg30')

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)[6]

  • Spectral Width: ~12-16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay (d1): 5 seconds (for accurate integration)

  • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • Solvent Suppression: Apply presaturation to attenuate the residual HDO signal.[6]

¹³C NMR Acquisition Parameters (Typical for 100 MHz):

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')

  • Spectral Width: ~200-220 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or higher (¹³C is less sensitive)

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the non-exchangeable protons.

  • Methyl Protons (C4-H₃):

    • Chemical Shift (δ): ~1.3 ppm.

    • Multiplicity: Doublet. These three protons are coupled to the single proton on C3.

  • Methylene Protons (C2-H₂):

    • Diastereotopicity: The C2 protons (Ha and Hb) are diastereotopic due to the adjacent C3 chiral center.[3] This means they are in chemically non-equivalent environments and will appear as two separate signals.[4][7]

    • Chemical Shift (δ): ~2.5-2.7 ppm.

    • Multiplicity: Each proton will appear as a doublet of doublets (dd). Each is split by its geminal partner (Ha by Hb) and by the vicinal proton on C3.

  • Methine Proton (C3-H):

    • Chemical Shift (δ): ~3.5-3.7 ppm.

    • Multiplicity: Multiplet (or doublet of quartets). This proton is coupled to the three methyl protons on C4 and the two diastereotopic protons on C2.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each carbon atom.

  • Methyl Carbon (C4): ~18-22 ppm

  • Methylene Carbon (C2): ~38-42 ppm

  • Methine Carbon (C3): ~45-50 ppm

  • Carboxyl Carbon (C1): ~175-180 ppm

Data Summary Table

The following table summarizes the expected NMR data based on typical values for similar structures.[6][8]

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
C1 (-COOH)--~177
C2 (-CH₂)~2.6 (Ha), ~2.5 (Hb)dd, dd~40
C3 (-CH)~3.6Multiplet~48
C4 (-CH₃)~1.3d~20
Note: Chemical shifts are highly dependent on solvent, pH, and concentration. The values provided are estimates.

Advanced Considerations: Chiral Purity

Standard NMR in an achiral solvent cannot distinguish between enantiomers.[9][10] To determine the enantiomeric excess (ee) of (R)-3-Aminobutanoic acid, a chiral auxiliary is required to induce diastereomeric differentiation.[9][11]

  • Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride, react with the amine group to form stable diastereomers.[2][9] These diastereomers will have distinct NMR signals, allowing for quantification by integration.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte.[9][11] This interaction can induce small but measurable chemical shift differences between the enantiomers.

The selection of the appropriate chiral agent depends on the specific requirements of the analysis, balancing factors like reaction completeness for CDAs versus the simplicity of sample preparation for CSAs.[9]

Conclusion

NMR spectroscopy is a definitive method for the structural verification and purity assessment of this compound. A thorough understanding of its spectral features, particularly the characteristic signals of the diastereotopic methylene protons and the coupling patterns, allows for unambiguous identification. The protocols and interpretive guidelines presented here serve as a robust starting point for researchers in pharmaceutical development and quality control, ensuring the integrity of this vital chemical intermediate. For enantiomeric purity, the use of chiral auxiliaries is essential and requires specialized experimental design.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Analysis of Chiral Compounds.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
  • Anonymous. (n.d.). Chirality And Nmr.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
  • Gualdesi, M. S., et al. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
  • Widdifield, C. M., et al. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed.
  • D. Stawski, et al. (2013, July 17). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central.
  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds.
  • DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112).
  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Anonymous. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have.
  • ChemicalBook. (n.d.). DL-3-Aminobutyric acid(2835-82-7) 13C NMR spectrum.
  • Vulcanchem. (n.d.). This compound - 58610-42-7.
  • National Institutes of Health. (n.d.). (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670. PubChem.
  • National Institutes of Health. (n.d.). This compound | C4H10ClNO2 | CID 22982782. PubChem.
  • Pharmaffiliates. (n.d.). CAS No : 3775-73-3 | Product Name : (R)-3-Aminobutanoic Acid.
  • BLD Pharm. (n.d.). 3775-73-3|(R)-3-Aminobutanoic acid.
  • BenchChem. (n.d.). A Comparative Analysis of NMR Chemical Shifts for α-Aminobutyric Acid and Other Aliphatic Amino Acids.
  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons.

Sources

Application Notes & Protocols: (R)-3-Aminobutanoic Acid Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-3-Aminobutanoic acid hydrochloride, a chiral β-amino acid, presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system (CNS). As an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, this compound holds potential for modulating GABAergic neurotransmission. Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a starting point for drug discovery campaigns. It outlines its chemical properties, hypothesized mechanism of action, and detailed protocols for preclinical evaluation, from initial receptor binding studies to functional cell-based assays and considerations for in vivo models.

Introduction to this compound

This compound is the hydrochloride salt of the R-enantiomer of 3-aminobutanoic acid. It belongs to the class of beta-amino acids, where the amino group is attached to the beta-carbon, two atoms away from the carboxyl group.[4] This structural feature distinguishes it from the proteinogenic alpha-amino acids and is key to its potential pharmacological activity. Its chirality makes it a valuable building block for stereoselective pharmaceuticals, where specific 3D arrangements are crucial for biological activity.[4]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, formulation, and interpretation in biological assays.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO₂[4][5]
Molecular Weight 139.58 g/mol [4][5]
CAS Number 58610-42-7[4][5]
Appearance White to off-white solid[4]
Solubility Soluble in water and polar organic solvents[4]
Stability Stable under inert atmosphere at room temperature[4]
Synthesis and Chirality

The synthesis of this compound typically requires stereoselective methods to ensure high enantiomeric purity, which is critical for targeted drug action.[4] Common approaches include asymmetric synthesis or chiral resolution of a racemic mixture.[6][7] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including the antiretroviral drug dolutegravir.[8][9]

Biological Rationale for Drug Development

The structural similarity of 3-aminobutanoic acid to GABA suggests its potential to interact with GABA receptors. Marketed drugs like Gabapentin and Pregabalin, which are 3-substituted GABA analogs, have demonstrated significant efficacy in treating epilepsy and neuropathic pain, setting a precedent for this class of compounds.[10][11] (R)-3-Aminobutanoic acid can be considered a foundational structure for developing new chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles.

Hypothesized Mechanism of Action: Targeting GABA Receptors

GABA exerts its inhibitory effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[12] The development of agonists or modulators for these receptors is a proven strategy for treating CNS disorders.[3][]

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and rapid inhibition of neurotransmission.[14] They are targets for benzodiazepines, barbiturates, and neurosteroids.

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[1][2] The only clinically approved GABA-B agonist is baclofen, used to treat spasticity.[1][2]

This compound is hypothesized to act as an agonist or a positive allosteric modulator at one or both of these receptor types. The initial steps in a drug discovery program will be to validate this hypothesis and quantify its interaction with these targets.

GABA_Signaling_Pathway GABAergic Synapse and Potential Drug Targets cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Binds Vesicle->GABA Release Chloride Cl- Influx GABA_A->Chloride GPCR_Signal G-Protein Signaling GABA_B->GPCR_Signal Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization K_Channel K+ Efflux GPCR_Signal->K_Channel Opens K_Channel->Hyperpolarization Test_Compound (R)-3-Aminobutanoic Acid (Hypothesized Agonist) Test_Compound->GABA_A Potential Target Test_Compound->GABA_B Potential Target

Caption: Hypothesized action of (R)-3-Aminobutanoic acid at the GABAergic synapse.

Preclinical Evaluation Workflow

A systematic, multi-stage approach is required to characterize the pharmacological profile of this compound and its derivatives.

Drug_Discovery_Workflow Start Start: (R)-3-Aminobutanoic Acid HCl Binding Protocol 1: Receptor Binding Assay Start->Binding Does it bind to GABA receptors? Functional Protocol 2: Cell-Based Functional Assay Binding->Functional Determine Ki (Affinity) InVivo Protocol 3: In Vivo Proof-of-Concept Functional->InVivo Determine EC50/IC50 (Potency/Efficacy) LeadOpt Lead Optimization (SAR Studies) InVivo->LeadOpt Assess efficacy in animal models LeadOpt->Binding Synthesize & Test New Analogs End Preclinical Candidate LeadOpt->End

Caption: Overall preclinical drug discovery workflow.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor. This protocol is adapted from established methods using [³H]muscimol, a potent GABA-A agonist.[15][16]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • Non-specific control: Unlabeled GABA (10 mM)

  • Tissue Source: Rat or mouse whole brain, minus cerebellum and pons

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, liquid scintillation counter, scintillation fluid.

Methodology:

Part A: Membrane Preparation

  • Homogenize fresh or frozen rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.[15]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[15]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[15]

  • Discard the supernatant. Resuspend the pellet in ice-cold deionized water and homogenize again.[15]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[15]

  • Repeat the wash step (resuspension in Binding Buffer and centrifugation) three times to remove endogenous GABA.[15]

  • Resuspend the final pellet in a known volume of Binding Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane preparations at -70°C until use.[15]

Part B: Binding Assay

  • Thaw the prepared membranes and wash twice with Binding Buffer by centrifugation.[15]

  • Prepare assay tubes/wells in triplicate for three conditions:

    • Total Binding: Binding Buffer, [³H]muscimol (e.g., 5 nM final concentration), and membrane preparation (0.1-0.2 mg protein).[15]

    • Non-specific Binding: Same as Total Binding, but with the addition of 10 mM unlabeled GABA.[15]

    • Competition Binding: Same as Total Binding, but with varying concentrations of this compound (e.g., 1 nM to 1 mM).

  • Initiate the binding reaction by adding the membrane preparation. The final assay volume is typically 250-500 µL.

  • Incubate at 4°C for 45 minutes.[15]

  • Terminate the assay by rapid filtration over glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold Binding Buffer.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.[15]

Data Analysis:

  • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding of [³H]muscimol against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Cell-Based Functional Assay for GABA-A Receptors

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptor function. This protocol describes a fluorescence-based assay using a halide-sensitive Yellow Fluorescent Protein (YFP).[17][18]

Principle: Cells co-expressing a specific GABA-A receptor subtype and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are used. GABA-A channel opening allows an influx of iodide (I⁻), which quenches the YFP fluorescence. Agonists will induce quenching, while positive modulators will enhance GABA-induced quenching.

Materials:

  • Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and the YFP sensor.[17][18]

  • Buffers:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

    • Stimulation Buffer: Assay buffer containing a high concentration of sodium iodide (NaI) instead of sodium chloride (NaCl).

  • Control Agonist: GABA

  • Equipment: Fluorescence plate reader with automated liquid handling capabilities.

Methodology:

  • Plate the engineered cells in 96- or 384-well black, clear-bottom microplates and grow to confluence.

  • On the day of the assay, wash the cells with Assay Buffer.

  • Agonist Mode:

    • Add varying concentrations of this compound or control GABA prepared in Stimulation Buffer.

    • Immediately measure the YFP fluorescence kinetically for 1-3 minutes.

  • Modulator Mode:

    • Pre-incubate cells with varying concentrations of this compound for 2-5 minutes.

    • Add a sub-maximal concentration of GABA (e.g., EC₂₀) prepared in Stimulation Buffer.

    • Immediately measure the YFP fluorescence.

Data Analysis:

  • Calculate the rate of fluorescence quench for each well.

  • Plot the quench rate against the log concentration of the test compound.

  • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to GABA).

  • Modulator Mode: Fit the data to determine the potentiation of the GABA response and calculate the EC₅₀ for modulation.

Assay TypeKey ParameterInterpretation
Receptor Binding Ki (Inhibition Constant)Measures the affinity of the compound for the receptor. A lower Ki indicates higher affinity.
Functional (Agonist) EC₅₀ (Half-maximal effective conc.)Measures the potency of the compound to elicit a functional response.
Functional (Agonist) Emax (Maximal Efficacy)Measures the maximum response compared to the endogenous ligand (GABA).
Functional (Modulator) pEC₅₀ (Potentiation EC₅₀)Measures the potency of the compound to enhance the activity of a primary agonist.
Protocol 3: Considerations for In Vivo Proof-of-Concept Studies

Objective: To evaluate the therapeutic potential of this compound in animal models of CNS disorders.

Model Selection: The choice of animal model is critical and depends on the intended therapeutic indication.

  • Epilepsy: Pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizure models.

  • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.

  • Anxiety: Elevated plus maze or light-dark box tests.

General Experimental Design:

  • Dose-Range Finding: Administer the compound (e.g., via intraperitoneal injection or oral gavage) across a wide range of doses to determine the maximum tolerated dose (MTD).

  • Efficacy Study:

    • Acclimatize animals to the testing environment.

    • Administer vehicle, a positive control (e.g., diazepam for anxiety), or this compound at several doses.

    • Conduct the behavioral test at the expected time of peak drug concentration in the brain (determined via preliminary pharmacokinetic studies).

    • Record relevant behavioral parameters (e.g., seizure latency, pain thresholds, time spent in open arms of the maze).

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Conclusion and Future Directions

This compound is a promising starting point for the development of novel GABAergic modulators. The protocols outlined in this guide provide a systematic framework for its initial preclinical characterization. Positive results from these in vitro binding and functional assays would warrant progression into in vivo models of disease.

Subsequent steps in a drug discovery program would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of lead compounds.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug concentration and its therapeutic effect to guide dose selection for further studies.

By following this structured approach, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, paving the way for the discovery of next-generation CNS therapies.

References

  • Vulcanchem. (n.d.). This compound - 58610-42-7.
  • Benchchem. (n.d.). Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • PDSP. (n.d.). GABA.
  • Evenseth, L. S. M., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Eriksen, J., Jørgensen, C. G., & Jensen, A. A. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e58420. Retrieved from [Link]

  • Eriksen, J., Jørgensen, C. G., & Jensen, A. A. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PLoS One, 8(3), e58420. Retrieved from [Link]

  • Medicines for All Institute. (2019). Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. Retrieved from [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(5), 365-385. Retrieved from [Link]

  • Padgett, C. L., & Slesinger, P. A. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Methods in Molecular Biology, 2137, 23-45. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

  • The Royal Society of Chemistry. (1993). Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents. Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2157. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of (R)-3-Aminobutanoic Acid Hydrochloride in Dolutegravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Dolutegravir's Efficacy

Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy, acting as a potent integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1][2] Its complex polycyclic structure features two critical chiral centers that define its three-dimensional architecture, which is paramount for its high affinity and specificity to the HIV integrase active site. The synthesis of dolutegravir with the correct stereochemistry is, therefore, not merely a procedural detail but a fundamental requirement for its therapeutic efficacy. One of the key chiral building blocks that dictates the stereochemistry of the final active pharmaceutical ingredient (API) is derived from (R)-3-aminobutanoic acid. This guide focuses on the application of (R)-3-aminobutanoic acid hydrochloride as a stable and reliable precursor for generating the pivotal intermediate, (R)-3-aminobutan-1-ol, a cornerstone in the industrial synthesis of dolutegravir.[3][4]

PART 1: Application Notes - Strategic Importance of this compound

This compound serves as a crucial starting material in several synthetic routes to dolutegravir. Its hydrochloride salt form offers enhanced stability and handling properties compared to the free amino acid. The primary application of this intermediate is its conversion to (R)-3-aminobutan-1-ol, which is then directly incorporated into the dolutegravir scaffold.

Causality Behind Experimental Choices: Why (R)-3-Aminobutanoic Acid?

The selection of (R)-3-aminobutanoic acid as a precursor is a strategic decision rooted in the principles of chiral synthesis. Introducing the desired stereochemistry early in the synthetic sequence, using a readily available chiral pool starting material, is often more efficient and cost-effective than performing chiral separations at later, more complex stages of the synthesis.[4] The (R)-configuration at the 3-position of the butanoic acid chain directly translates to the correct stereochemistry at the corresponding carbon in the final dolutegravir molecule.

Physicochemical Properties and Specifications

For its application in pharmaceutical synthesis, this compound must adhere to stringent quality specifications to ensure the purity and consistency of the final drug product.

Parameter Specification Significance in Dolutegravir Synthesis
Chemical Formula C4H10ClNO2Defines the molecular composition of the intermediate.[5][6]
Molecular Weight 139.58 g/mol Essential for stoichiometric calculations in reaction protocols.[5][6]
Appearance White to off-white crystalline powderA visual check for purity and consistency.[6][7]
Solubility Soluble in water and polar organic solventsDictates the choice of reaction and purification solvents.[6]
Melting Point Approximately 152-156°CA key indicator of purity.[7]
Chiral Purity (ee%) ≥ 99.5%Critical for ensuring the stereochemical integrity of dolutegravir.
Chemical Purity (HPLC) ≥ 99.0%Minimizes the introduction of impurities into the synthetic stream.

PART 2: Protocols - From Chiral Precursor to Key Intermediate

The following protocols outline the laboratory-scale synthesis of (R)-3-aminobutan-1-ol from (R)-3-aminobutanoic acid, a process that would be preceded by the neutralization of the hydrochloride salt in an industrial setting.

Workflow for the Synthesis of (R)-3-aminobutan-1-ol

The overall transformation involves the reduction of the carboxylic acid functionality of (R)-3-aminobutanoic acid to a primary alcohol.

Synthesis_Workflow cluster_0 Preparation of (R)-3-aminobutanoic acid cluster_1 Reduction to (R)-3-aminobutan-1-ol Start This compound Neutralization Neutralization (e.g., with a base) Start->Neutralization Step 1 Free_Acid (R)-3-Aminobutanoic acid Neutralization->Free_Acid Step 2 Reduction Reduction (e.g., with NaBH4/I2 or LiAlH4) Free_Acid->Reduction Step 3 Product (R)-3-aminobutan-1-ol Reduction->Product caption Workflow from (R)-3-Aminobutanoic acid HCl to (R)-3-aminobutan-1-ol

Caption: Workflow from (R)-3-Aminobutanoic acid HCl to (R)-3-aminobutan-1-ol.

Protocol 1: Reduction of (R)-3-Aminobutanoic Acid using Sodium Borohydride and Iodine

This method offers a safer alternative to metal hydride reductions like LiAlH4.

Materials:

  • (R)-3-Aminobutanoic acid

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (R)-3-aminobutanoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. Add sodium borohydride (4 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Formation of Diborane in situ: To the stirred suspension, add a solution of iodine (2 equivalents) in anhydrous THF dropwise. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 20°C. A pale yellow or colorless solution should form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of methanol, followed by an aqueous solution of hydrochloric acid to neutralize the excess reducing agent.

  • Work-up: Adjust the pH of the aqueous solution to basic (pH > 12) with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (R)-3-aminobutan-1-ol.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure (R)-3-aminobutan-1-ol.

Protocol 2: Incorporation of (R)-3-aminobutan-1-ol into the Dolutegravir Scaffold

This protocol describes the key cyclization step where the chiral amine is introduced.

Dolutegravir_Synthesis Pyridone_Intermediate Pyridone Intermediate (e.g., activated carboxylic acid) Cyclization Cyclization Reaction Pyridone_Intermediate->Cyclization Amino_Alcohol (R)-3-aminobutan-1-ol Amino_Alcohol->Cyclization Tricyclic_Intermediate Tricyclic Dolutegravir Precursor Cyclization->Tricyclic_Intermediate Final_Steps Further Functionalization & Deprotection Tricyclic_Intermediate->Final_Steps Dolutegravir Dolutegravir Final_Steps->Dolutegravir caption Key cyclization step in Dolutegravir synthesis.

Caption: Key cyclization step in Dolutegravir synthesis.

Procedure Overview:

The synthesis of dolutegravir involves the reaction of (R)-3-aminobutan-1-ol with a suitably activated pyridone carboxylic acid derivative.[8][9] This is a multi-step process that typically involves the initial formation of an amide bond followed by an intramolecular cyclization to form the characteristic tricyclic core of dolutegravir. The exact conditions and intermediates can vary depending on the specific synthetic route being employed.[3][8] A common approach involves the condensation of (R)-3-aminobutan-1-ol with an aldehyde-substituted pyridone, followed by cyclization.[10][11]

PART 3: Scientific Integrity and Trustworthiness

The protocols described are based on established chemical transformations and principles of organic synthesis. The successful execution of these protocols relies on careful control of reaction conditions, use of high-purity reagents, and diligent monitoring of reaction progress.

Self-Validating Systems:

  • In-process Controls (IPCs): Throughout the synthesis, techniques such as TLC and HPLC should be employed to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and can indicate if adjustments to the reaction time or conditions are necessary.

  • Spectroscopic and Chiral Analysis: The identity and purity of the synthesized (R)-3-aminobutan-1-ol should be confirmed by spectroscopic methods such as 1H NMR and 13C NMR. Crucially, its chiral purity must be verified using a suitable chiral analytical method, such as chiral HPLC or GC, to ensure that no racemization has occurred during the synthesis.

Conclusion

This compound is a vital, high-quality starting material for the stereoselective synthesis of dolutegravir. Its stability and the well-established protocols for its conversion to the key intermediate, (R)-3-aminobutan-1-ol, make it an integral component of the manufacturing process for this critical antiretroviral drug. The successful application of this intermediate, as outlined in these notes and protocols, is fundamental to producing dolutegravir with the required purity, potency, and stereochemical integrity.

References

  • Jayachandra, S., Sethi, M. K., Kaushik, V., Ravi, V., Mahajan, S., Mara, B., Kaur, G., & Chakraborty, P. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6). [Link]

  • Yu, H., Wang, Y., Li, J., Zhang, A., & Zhang, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(9), 2749. [Link]

  • Kee, C. W., & Martin, B. P. (2019). Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir. Organic Process Research & Development, 23(5), 769-785. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of dolutegravir key intermediate. Retrieved from [Link]

  • ChemistryViews. (2021, July 18). New Synthesis of HIV Drug Dolutegravir Sodium. [Link]

  • ResearchGate. (2025, August 7). Review of Synthetic Routes and Final Forms of Integrase Inhibitors Dolutegravir, Cabotegravir, and Bictegravir. [Link]

  • ResearchGate. (n.d.). Chemical structures of dolutegravir and its intermediates. [Link]

  • Wang, X., Chen, S., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]

  • Quick Company. (n.d.). Improved Process For The Preparation Of Dolutegravir. [Link]

  • Wang, X., Chen, S., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews. [Link]

  • Yu, H., Wang, Y., Li, J., Zhang, A., & Zhang, Y. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(9), 2749. [Link]

  • Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(31), 9945-9949. [Link]

  • Wang, X., Chen, S., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews, 15(2), 312-319. [Link]

  • Liu, H., Wang, S., Xu, M., Zhang, K., & Wei, D. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 146, 107264. [Link]

  • Google Patents. (n.d.). Process for the preparation of Dolutegravir.
  • Bentham Science Publisher. (n.d.). An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. [Link]

  • Google Patents. (n.d.). Processes for preparing dolutegravir and cabotegravir and analogues thereof.
  • ResearchGate. (n.d.). Development of Synthetic Routes to Dolutegravir. [Link]

  • Google Patents. (n.d.). Synthesis method of dolutegravir intermediate.
  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. [Link]

  • Dietz, J.-P., Lucas, T., Groß, J., Seitel, S., Brauer, J., Ferenc, D., Gupton, B. F., & Opatz, T. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5 at a substrate concentration of 20 g L⁻¹ or 50 g L⁻¹. [Link]

  • Google Patents. (n.d.). Process for the preparation of dolutegravir.
  • Nqeketo, S., & Watts, P. (2023). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry, 88(16), 12024-12040. [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.

Sources

Application Notes & Protocols: Enantioselective Synthesis of Pyrimidone Derivatives Using (R)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the enantioselective synthesis of a chiral pyrimidone derivative, specifically (R)-6-methyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (also known as (R)-6-methyl-dihydrouracil), starting from the readily available chiral building block, (R)-3-Aminobutanoic Acid. Pyrimidone scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1]. The use of a chiral precursor like (R)-3-Aminobutanoic Acid is critical for accessing enantiomerically pure final compounds, which is often essential for achieving desired pharmacological activity and minimizing off-target effects. This guide details a robust two-step synthetic pathway, providing in-depth explanations for experimental choices, detailed step-by-step protocols, and methods for characterization to ensure a reproducible and validated outcome for researchers in organic synthesis and drug discovery.

Introduction & Scientific Rationale

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, uracil) and numerous pharmaceuticals[2]. Dihydropyrimidinones (DHPMs), in particular, have garnered substantial attention following the discovery of their utility as, for example, calcium channel blockers and antihypertensive agents[3]. The synthesis of these structures is most famously achieved via the Biginelli reaction, a one-pot multicomponent condensation[1][3][4].

However, the classic Biginelli reaction typically yields achiral or racemic products. The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses. Instead of relying on complex chiral catalysts, an alternative and highly effective strategy is to employ a chiral building block from the "chiral pool." (R)-3-Aminobutanoic Acid is an ideal starting material for this purpose. Its stereocenter is incorporated directly into the backbone of the target molecule, ensuring the transfer of chirality.

The synthetic strategy detailed herein involves two key transformations:

  • Urea Moiety Installation: The primary amine of (R)-3-Aminobutanoic Acid is first converted into a ureido group by reaction with potassium cyanate. This forms the crucial N-C-N fragment required for the pyrimidone ring.

  • Intramolecular Cyclocondensation: The resulting (R)-3-ureidobutanoic acid is then cyclized under acidic conditions to form the six-membered dihydropyrimidone ring. This acid-catalyzed dehydration is a classic method for forming such heterocyclic systems[5].

This approach provides a reliable and scalable route to the target chiral pyrimidone derivative, leveraging fundamental and well-understood organic reactions.

Reaction Pathway & Mechanism

The overall synthesis proceeds in two distinct, high-yielding steps. The first step prepares the necessary acyclic precursor, and the second step effects the ring closure.

G cluster_0 Step 1: Synthesis of (R)-3-Ureidobutanoic Acid cluster_1 Step 2: Acid-Catalyzed Cyclization A (R)-3-Aminobutanoic Acid C (R)-3-Ureidobutanoic Acid (Intermediate) A->C H₂O, 80°C B Potassium Cyanate (KOCN) D (R)-3-Ureidobutanoic Acid E (R)-6-Methyl-dihydrouracil (Final Product) D->E HCl, Reflux

Caption: Overall two-step synthetic workflow.

The mechanism for the second step, the cyclization, is predicated on the acid-catalyzed activation of the carboxylic acid group, making it susceptible to intramolecular nucleophilic attack by the terminal nitrogen of the ureido group. This is followed by dehydration to yield the stable cyclic product. This type of reaction is a well-established method for the synthesis of dihydrouracils from ureidopropionic acids[5].

Detailed Experimental Protocols

PART A: Synthesis of (R)-3-Ureidobutanoic Acid

Scientist's Note: This first step is critical for preparing the linear precursor. The reaction should be monitored for the cessation of gas evolution (ammonia), which indicates the decomposition of any excess cyanate and signals the reaction is nearing completion. Maintaining a slightly alkaline pH initially helps to keep the amino acid deprotonated for efficient nucleophilic attack on the cyanate.

Materials & Equipment:

  • (R)-3-Aminobutanoic Acid

  • Potassium Cyanate (KOCN)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Beakers, graduated cylinders

  • Ice bath

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.3 g (0.10 mol) of (R)-3-Aminobutanoic Acid in 100 mL of deionized water. Stir until fully dissolved.

  • Reagent Addition: Add 12.2 g (0.15 mol) of potassium cyanate to the solution. A slight excess of cyanate ensures complete conversion of the amino acid.

  • Heating: Attach a reflux condenser and heat the mixture to 80-90 °C with continuous stirring.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours. The reaction is typically complete when the solution becomes clear.

  • Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches ~2. This protonates the carboxylate and precipitates the product.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Dry the product, (R)-3-Ureidobutanoic Acid, in a vacuum oven at 50 °C to a constant weight.

PART B: Synthesis of (R)-6-Methyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

Scientist's Note: This cyclization is an equilibrium process. The use of strong acid and removal of water (by refluxing) drives the reaction toward the formation of the cyclic pyrimidone[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials & Equipment:

  • (R)-3-Ureidobutanoic Acid (from Part A)

  • Concentrated Hydrochloric Acid (HCl, 12 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Step-by-Step Protocol:

  • Reaction Setup: Place 7.3 g (0.05 mol) of the dried (R)-3-Ureidobutanoic Acid into a 100 mL round-bottom flask.

  • Acid Addition: Carefully add 50 mL of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator.

  • Purification: The crude solid residue is then purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Results & Characterization

The successful synthesis of the target compound should be validated through standard analytical techniques. The expected data provides a benchmark for researchers to confirm the identity and purity of their product.

Parameter(R)-3-Ureidobutanoic Acid(R)-6-Methyl-dihydrouracil
Appearance White crystalline solidWhite to off-white crystalline solid
Typical Yield 80-90%75-85%
Melting Point Approx. 155-158 °CApprox. 210-214 °C
¹H NMR (DMSO-d₆) δ ~1.1 (d, 3H), 2.2-2.4 (m, 2H), 3.8-4.0 (m, 1H), 5.4 (s, 2H, NH₂), 6.1 (d, 1H, NH), 12.1 (s, 1H, COOH)δ ~1.05 (d, 3H), 2.1 (dd, 1H), 2.5 (dd, 1H), 3.4-3.6 (m, 1H), 7.0 (s, 1H, NH), 7.7 (s, 1H, NH)
Optical Rotation Specific rotation value should be measured and compared to literature.Enantiomeric purity should be confirmed via chiral HPLC.

Experimental Workflow Visualization

The entire process from starting material to final, purified product can be visualized as a sequential workflow.

// Nodes Start [label="(R)-3-Aminobutanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Ureidation\n+ KOCN, H₂O, 80°C", fillcolor="#D6EAF8", fontcolor="#202124"]; Intermediate [label="Crude (R)-3-Ureidobutanoic Acid", shape=ellipse, fillcolor="#FEF9E7", fontcolor="#202124"]; Purify1 [label="Purification 1:\nAcidic Precipitation & Filtration", fillcolor="#E8DAEF", fontcolor="#202124"]; PureIntermediate [label="Pure Intermediate", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Cyclization\n+ Conc. HCl, Reflux", fillcolor="#D6EAF8", fontcolor="#202124"]; CrudeProduct [label="Crude (R)-6-Methyl-dihydrouracil", shape=ellipse, fillcolor="#FEF9E7", fontcolor="#202124"]; Purify2 [label="Purification 2:\nRecrystallization", fillcolor="#E8DAEF", fontcolor="#202124"]; FinalProduct [label="Final Product", shape=diamond, style=filled, fillcolor="#D5F5E3", fontcolor="#202124"]; Analysis [label="Characterization\n(NMR, MP, Chiral HPLC)", shape=note, fillcolor="#FDEDEC", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Purify1; Purify1 -> PureIntermediate; PureIntermediate -> Step2; Step2 -> CrudeProduct; CrudeProduct -> Purify2; Purify2 -> FinalProduct; FinalProduct -> Analysis; }

Caption: Step-by-step experimental and purification workflow.

Conclusion

This application note provides a validated, two-step protocol for the synthesis of enantiomerically enriched (R)-6-methyl-dihydrouracil from (R)-3-Aminobutanoic Acid. The methodology is robust, scalable, and relies on fundamental organic chemistry principles, making it accessible to a wide range of researchers. By incorporating the chiral center from a readily available starting material, this method bypasses the need for more complex asymmetric catalysis, offering an efficient route to valuable chiral pyrimidone scaffolds for drug discovery and development.

References

  • Kheffache, O., Lopez-Olmos, C., Rodriguez-Ramos, I., & Cherifi, O. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713. [Link]

  • Egorov, I. N., et al. (Date not available). Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. Zeitschrift für Naturforschung B. (Note: Full citation details like volume and page numbers were not available in the provided search snippet, but the journal and article title are identifiable).
  • Ramachandran, P. V., Burghardt, T. E., & Bland-Berry, L. (2005). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. The Journal of Organic Chemistry, 70(20), 7911–7918. [Link]

  • Pojarlieff, I. G., & Kurtev, B. J. (1970). Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. Journal of the Chemical Society B: Physical Organic, 162-166. [Link]

  • Corma, A., Iborra, S., & Velty, A. (2007). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia.pub. (This is a review article summarizing various synthesis methods). [Link]

  • Chiacchio, U., et al. (2004). Synthesis of Pyrimidine-Containing 3-Aminobutenolides. Tetrahedron.
  • Gnecco, D., et al. (2010).
  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(24), 5678. [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

  • (Author not listed). (Date not available). Synthesis of Pyrimidine Derivatives. Source not specified. (General review on pyrimidine synthesis).
  • Srivastava, P. C., et al. (1986). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry, 29(8), 1547-1552. [Link]

  • Muñoz, A., et al. (2010). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry.
  • Bosica, G., Cachia, F., De Nittis, R., & Mariotti, N. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3753. [Link]

  • (Author not listed). (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

Sources

Acylation reactions of the amine group in (R)-3-Aminobutanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the N-Acylation of (R)-3-Aminobutanoic Acid

Abstract

(R)-3-Aminobutanoic acid is a chiral β-amino acid of significant interest in pharmaceutical development, serving as a crucial building block for various bioactive molecules and drug intermediates.[1][2] The functionalization of its primary amine group via acylation is a fundamental transformation that unlocks access to a diverse range of N-acyl β-amino acid derivatives. These derivatives are not only valuable as synthetic intermediates but also represent a class of endogenous signaling molecules with considerable therapeutic potential.[3][4][5] This document provides detailed application notes and validated protocols for two robust methods for the N-acylation of (R)-3-aminobutanoic acid: the classic Schotten-Baumann reaction and modern peptide coupling agent-mediated synthesis. Authored for researchers, medicinal chemists, and process development scientists, this guide emphasizes the mechanistic rationale behind procedural steps, offers troubleshooting insights, and presents methods for the characterization of the resulting products.

Introduction: The Significance of N-Acyl-(R)-3-Aminobutanoic Acids

(R)-3-Aminobutanoic acid is a non-proteinogenic amino acid characterized by the placement of its amino group on the β-carbon relative to the carboxyl function.[1][6] This structural motif is a key component in numerous pharmaceutically active compounds. The chiral center at the C3 position makes it a valuable precursor for stereoselective synthesis, where precise three-dimensional architecture is critical for biological activity.[1]

The N-acylation of (R)-3-aminobutanoic acid is a pivotal chemical modification for several reasons:

  • Bioisosteric Replacement: The resulting N-acyl β-amino acid can act as a peptidomimetic, replacing native peptide bonds to improve metabolic stability and pharmacokinetic profiles.

  • Intermediate Synthesis: It is a common step in the multi-step synthesis of complex drug targets, including antiepileptic and antiviral agents.[1][7]

  • Modulation of Physicochemical Properties: The introduction of an acyl group can significantly alter the lipophilicity, solubility, and hydrogen bonding capacity of the parent molecule, which is essential for optimizing drug absorption and distribution.

  • Exploration of Bioactivity: N-acyl amino acids themselves constitute a class of lipid signaling molecules with emerging roles in analgesia, inflammation, and neuromodulation, making their synthesis a key area of research.[4][5]

This guide details two primary, field-proven methodologies to achieve this transformation efficiently and with high fidelity.

Method 1: The Schotten-Baumann Reaction

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a cornerstone of organic synthesis for its simplicity and effectiveness in acylating amines and alcohols.[8][9] It is particularly well-suited for large-scale synthesis due to its use of inexpensive reagents and straightforward workup.

Principle and Mechanistic Rationale

The Schotten-Baumann reaction involves the acylation of an amine using an acyl chloride or anhydride under biphasic conditions.[10] An aqueous solution of a base, typically sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction.[8][10] This neutralization is critical as it prevents the protonation of the unreacted amine starting material, which would render it non-nucleophilic and halt the reaction.[11] The biphasic system (e.g., water and dichloromethane) ingeniously sequesters the organic reactants and product in the organic layer while the base remains in the aqueous phase, minimizing the hydrolysis of the highly reactive acyl chloride.[8][11]

The mechanism is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable amide bond.[10][12][13]

Mechanistic Diagram: Schotten-Baumann Reaction

Caption: Mechanism of the Schotten-Baumann Reaction.

Protocol: Synthesis of N-Benzoyl-(R)-3-Aminobutanoic Acid

Materials and Reagents:

  • (R)-3-Aminobutanoic Acid (1.0 eq, e.g., 5.15 g, 50 mmol)

  • Benzoyl Chloride (1.1 eq, e.g., 6.4 mL, 55 mmol)

  • Sodium Hydroxide (NaOH) (2.5 eq, e.g., 5.0 g, 125 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Deionized Water (100 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, ice bath, 250 mL round-bottom flask, separatory funnel

Procedure:

  • Dissolution: In the 250 mL flask, dissolve (R)-3-aminobutanoic acid and sodium hydroxide in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Add 100 mL of DCM to the flask to create a biphasic system. While stirring vigorously, add benzoyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C. Rationale: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction. Slow, cold addition prevents side reactions and controls the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the organic layer, spot it on a silica plate, and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the amine starting material (visualized with ninhydrin stain) indicates completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. The N-acylated product, being a carboxylic acid, will precipitate out of the aqueous solution. Rationale: At low pH, the carboxylate salt is protonated to the free carboxylic acid, which is less soluble in water.

  • Workup - Extraction: Extract the acidified aqueous layer with DCM (3 x 50 mL). Combine all organic layers.

  • Workup - Washing: Wash the combined organic extracts sequentially with deionized water (50 mL) and brine (50 mL). Rationale: Washing removes water-soluble impurities and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzoyl-(R)-3-aminobutanoic acid as a white solid.

Experimental Workflow & Troubleshooting

Caption: Workflow for Schotten-Baumann Acylation.

Table 1: Troubleshooting the Schotten-Baumann Reaction

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of acyl chloride.[11] 2. Insufficient base to neutralize HCl.[11] 3. Inefficient stirring. 1. Ensure temperature is kept low during addition; add acylating agent below the surface of the organic layer. 2. Use at least 2 equivalents of base. 3. Use a high-speed overhead or magnetic stirrer to ensure a fine emulsion.
Multiple Products 1. Diacylation (if a second nucleophilic site exists). 2. Self-condensation of the acyl chloride. 1. Not applicable for this substrate, but a general concern. 2. Ensure slow, controlled addition of the acyl chloride.

| Starting Material Remains | 1. Inactive (hydrolyzed) acyl chloride. 2. Insufficient reaction time. 3. Amine was protonated and became non-nucleophilic. | 1. Use a fresh bottle of the acylating agent. 2. Monitor by TLC and extend reaction time if necessary. 3. Ensure adequate base is present throughout the reaction. |

Method 2: Peptide Coupling Reagent-Mediated Acylation

For substrates that are sensitive to the harsh basic conditions of the Schotten-Baumann reaction or when using valuable carboxylic acids, modern peptide coupling reagents offer a milder and often more efficient alternative. These reagents are designed to facilitate amide bond formation under anhydrous, controlled conditions.[14]

Principle and Mechanistic Rationale

Peptide coupling reagents work by activating the carboxyl group of a carboxylic acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by an amine.[15] This process generally occurs in an anhydrous aprotic solvent (e.g., DMF, DCM) in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate deprotonation steps without competing in the reaction.[16]

Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][16] To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included, which trap the intermediate as a more stable active ester.[17]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These are aminium/uronium or phosphonium salts that react with the carboxylate to directly form an activated ester (e.g., OBt or OAt ester), which then reacts with the amine.[16] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, making it one of the most efficient coupling reagents.

Mechanistic Diagram: HATU-Mediated Coupling

Sources

Application Note & Protocol: Scalable Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-aminobutanol is a high-value chiral building block, most notably serving as a key starting material (KSM) for the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][2] The economic and therapeutic importance of Dolutegravir necessitates a robust, scalable, and cost-effective manufacturing process for this critical intermediate.[1] This guide provides a detailed technical overview and validated protocols for the large-scale production of (R)-3-aminobutanol via the chemical reduction of commercially available (R)-3-aminobutyric acid. We focus on comparing different hydride-based reduction strategies, with a particular emphasis on a one-step process utilizing the economically viable reagent, sodium aluminum hydride (NAH).[1][3] Detailed protocols for synthesis, purification, and quality control, including chiral purity analysis by HPLC, are provided to support researchers and process chemists in pharmaceutical development.

Strategic Synthesis Overview: From Chiral Pool to Key Intermediate

The selection of a synthesis strategy is governed by starting material availability, cost, process efficiency, and scalability. Utilizing the "chiral pool" — readily available, enantiomerically pure natural products — is a highly effective approach. (R)-3-aminobutyric acid is an accessible chiral precursor, making its direct reduction an attractive route to (R)-3-aminobutanol.[1][4]

While biocatalytic methods, such as the use of (R)-selective transaminases to convert prochiral ketones, represent a modern and green approach, they involve a different starting material (4-hydroxy-2-butanone) and the development of a bioprocess.[5][6] The direct chemical reduction of (R)-3-aminobutyric acid offers a more straightforward, one-step transformation from an existing chiral intermediate.[1]

G cluster_main Overall Synthesis Workflow A (R)-3-Aminobutyric Acid (Chiral Pool KSM) B Chemical Reduction (Hydride Transfer) A->B C Crude (R)-3-Aminobutanol B->C D Purification (Fractional Distillation) C->D E Pure (R)-3-Aminobutanol (>98% Purity, >99% ee) D->E F Quality Control (HPLC, GC-MS, NMR) E->F

Caption: High-level workflow for the production of (R)-3-aminobutanol.

Chemical Reduction Methodologies & Mechanistic Insights

The core transformation is the reduction of a carboxylic acid to a primary alcohol in the presence of an amine. The choice of reducing agent is critical and is dictated by factors of reactivity, selectivity, cost, and safety.

Method A: Borane-Mediated Reduction

Borane (BH₃) and its complexes, such as BH₃-THF or BH₃-SMe₂, are highly effective for reducing carboxylic acids.

  • Mechanism: The reaction is initiated by the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating it towards hydride delivery. This process is driven by the high B-O bond affinity.[7] The initial product is an amine-borane complex, which must be hydrolyzed during workup to liberate the free amino alcohol.[7]

  • Field Insights: Borane reagents exhibit good functional group tolerance compared to aluminum hydrides but can be hazardous.[7] While effective, the multi-step process involving protection of the amine group, reduction, and subsequent deprotection is often favored in patent literature to avoid side reactions and improve yields, though it adds operational complexity.[4][8][9]

Method B: Complex Metal Hydride Reduction

Lithium aluminum hydride (LAH) and its analogues are powerful reducing agents capable of reducing carboxylic acids.

  • Causality Behind Reagent Choice: While LAH is the classic reagent for this transformation, its high cost and pyrophoric nature make it unsuitable for large-scale industrial production.[1][10] Sodium aluminum hydride (NAH) emerges as a superior alternative. It is a less expensive, non-pyrophoric, high-density hydrogen storage material, making it a safer and more economical choice for scale-up.[1][3] The Medicines for All Institute has successfully demonstrated its use for this specific reduction, achieving high purity and yield.[1]

Data Presentation: Comparison of Reduction Strategies
Method Key Reagents Typical Yield Purity Scalability & Cost Key Considerations
Borane-Mediated BH₃-THF, BH₃-SMe₂85-95% (multi-step)[4]>98%[4]Moderate; Reagent cost and handling can be concerns.Often requires N-protection/deprotection steps, adding to the process mass intensity.[4]
LAH Reduction LiAlH₄HighHighPoor; Prohibitively expensive and hazardous for large scale.[1]Classic lab-scale method, not industrially viable.
NAH Reduction NaAlH₄61-67%[1][3]96-99%[1][3]Excellent; Low-cost reagent, safer handling.[1]The most promising direct, one-step method for industrial production.
Activated NaBH₄ NaBH₄ / Lewis Acid (e.g., CaCl₂)~90% (multi-step)[4]>98%[4]Good; NaBH₄ is inexpensive but requires an activator and N-protection.Not a direct reduction of the amino acid; requires prior esterification and protection.[4]

Detailed Experimental Protocols

Protocol 1: Direct Reduction of (R)-3-Aminobutyric Acid using Sodium Aluminum Hydride (NAH)

This protocol is adapted from the process developed by the Medicines for All Institute, optimized for scalability and cost-efficiency.[1]

Materials:

  • (R)-3-Aminobutyric acid

  • Sodium aluminum hydride (NaAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle's salt (Potassium sodium tartrate tetrahydrate)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • Reactor Setup: Equip a suitable multi-neck, jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is completely dry and inerted with nitrogen.

  • Reagent Slurry: Under a nitrogen atmosphere, carefully charge anhydrous THF to the reactor. Slowly add sodium aluminum hydride (typically 2.0-2.5 equivalents) to the THF with gentle stirring to form a slurry.

  • Substrate Addition: Slowly add solid (R)-3-aminobutyric acid (1.0 equivalent) portion-wise to the NAH slurry. The addition is exothermic; maintain the internal temperature below 30°C using a chiller on the reactor jacket.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or qNMR for the disappearance of the starting material.[1]

  • Quenching: After the reaction is complete, cool the mixture to 0-5°C in an ice bath. Very slowly and carefully, add deionized water to quench the excess NAH. This step is highly exothermic and generates hydrogen gas; ensure adequate cooling and ventilation.

  • Workup: Add a saturated aqueous solution of Rochelle's salt to the quenched mixture and stir vigorously for 1-2 hours until the gray solids dissolve and two clear layers form.

  • Extraction: Separate the organic (THF) layer. Extract the aqueous layer multiple times with THF.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (R)-3-aminobutanol as a viscous oil, which may solidify.[1]

Protocol 2: Purification via Fractional Distillation

The crude product can be purified to >98% by fractional vacuum distillation.

Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head.

  • Charge the crude (R)-3-aminobutanol to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect fractions at the appropriate boiling point and pressure (Lit. B.P. approx. 80-82°C at 12 mmHg).

  • Combine the pure fractions, which should be a clear, colorless oil.

Quality Control & Analytical Protocols

Rigorous analytical testing is mandatory to ensure the final product meets the required specifications for both chemical and stereochemical purity.

Protocol 3: Chiral Purity Analysis by Indirect HPLC

Direct chiral separation of (R)-3-aminobutanol is challenging due to its small size and lack of a UV chromophore.[1][11] An indirect method involving pre-column derivatization is the industry standard.[11]

G cluster_analytical Chiral Purity Analysis Workflow A Sample Preparation (R/S)-3-Aminobutanol B Derivatization Reaction (with Chiral Derivatizing Agent) A->B C Formation of Diastereomers B->C D HPLC Analysis (Achiral C18 Column) C->D E Peak Separation & Integration D->E F Calculation of Enantiomeric Excess (ee%) E->F

Caption: Workflow for chiral purity analysis via indirect HPLC.

Principle: The enantiomers, (R)- and (S)-3-aminobutanol, are reacted with a single enantiomer of a chiral derivatizing agent (CDA). This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. The CDA also introduces a strong chromophore, allowing for sensitive UV detection.[11]

Materials:

  • (R)-3-aminobutanol sample

  • Chiral Derivatizing Agent (CDA), e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or (R)-alpha-methyl-2-naphthyl acetyl chloride[12]

  • Aprotic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Derivatization: In a small vial, dissolve a known amount of the aminobutanol sample (approx. 5 mg) in dichloromethane (1 mL). Add triethylamine (1.5 equivalents). Add a solution of the CDA (1.2 equivalents) in dichloromethane and stir at room temperature until the reaction is complete (monitor by TLC).

  • Sample Preparation for HPLC: Quench the reaction with a small amount of water. Dilute an aliquot of the organic layer with the HPLC mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

Typical HPLC Parameters
Parameter Value Rationale
Column Reversed-Phase C18Standard column for separating the resulting nonpolar diastereomers.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientProvides good resolution for the diastereomeric derivatives.
Flow Rate 1.0 mL/min[11][12]Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°C[11][12]Ensures reproducible retention times.
Detection UV at 254 nm (or wavelength suitable for CDA)[12]The CDA contains an aromatic ring that absorbs strongly in the UV range.
Injection Vol. 20 µL[11][12]Standard injection volume.
  • Data Analysis: Identify and integrate the peak areas for the two diastereomers. Calculate the enantiomeric excess (e.e.%) using the formula: e.e.% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

The conversion of (R)-3-aminobutyric acid to (R)-3-aminobutanol is a critical step in the manufacturing of Dolutegravir. While several reduction methodologies exist, the direct, one-step reduction using sodium aluminum hydride presents the most industrially scalable, economically favorable, and efficient route.[1][3] This approach avoids complex protection-deprotection sequences and utilizes a cost-effective reagent. Coupled with robust purification and validated analytical methods for quality control, this process provides a reliable pathway for the large-scale production of high-purity (R)-3-aminobutanol for the pharmaceutical industry.

References

  • Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]

  • Liu, H., Wang, S., Xu, M., Zhang, K., Gao, Q., Wang, H., & Wei, D. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 107264.
  • ResearchGate. (n.d.). Reduction of amides by boranes. Request PDF. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). Process Development Report: (R)-3-aminobutanol. Retrieved from [Link]

  • Tang, L., Wang, J. B., Li, C. X., Xu, J. H., & Zheng, Y. G. (2019). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Journal of Biotechnology, 300, 23-30.
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN104131048A - Biological preparation method of R-3-aminobutanol.
  • ResearchGate. (n.d.). Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Retrieved from [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809403.
  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809403.
  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(21), 3213-3219.
  • Foelsche, E., Hickel, A., Hönig, H., & Seufer-Wasserthal, P. (1990). Lipase-Catalyzed Resolution of Acyclic Amino Alcohol Precursors. The Journal of Organic Chemistry, 55(6), 1749-1753.
  • Der Pharma Chemica. (2019). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • Medicines for All Institute (M4ALL). (n.d.). (R)-3-aminobutanol (Batch). Retrieved from [Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.
  • Royal Society of Chemistry. (2021). Amines and Amine-boranes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353.
  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023). Molecules, 28(21), 7384.
  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • WIPO Patentscope. (2019). WO/2019/062222 METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-3-Aminobutanoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-Aminobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction yields. (R)-3-Aminobutanoic acid is a critical chiral building block in the pharmaceutical industry, notably as an intermediate for synthesizing antiviral drugs like Dolutegravir.[1][2] Achieving high yield and enantiomeric purity is paramount for cost-effective and successful drug development campaigns.

This guide provides in-depth, field-proven insights in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantiopure (R)-3-Aminobutanoic acid, and how do I choose the best one?

A1: The selection of a synthetic route depends on factors like scale, cost of starting materials, available equipment, and desired purity. There are three main strategies:

  • Asymmetric Synthesis: This approach creates the desired stereocenter catalytically. A common method is the asymmetric hydrogenation of a prochiral enamine or β-amino acrylate using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes).[3] This method can provide high yields and excellent enantioselectivity directly, but may require expensive catalysts and high-pressure hydrogenation equipment.[1][3]

  • Chiral Resolution: This strategy involves synthesizing a racemic mixture of 3-aminobutanoic acid and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid or D-tartaric acid, followed by fractional crystallization.[1] While technologically simpler, the maximum theoretical yield for the desired enantiomer is 50%, unless an effective racemization and recycling process for the undesired enantiomer is implemented.[1]

  • Chemoenzymatic Methods: These routes use enzymes to achieve high stereoselectivity. For instance, a lipase like Candida antarctica lipase B (CALB) can be used for kinetic resolution of an ester derivative.[4] More advanced methods employ engineered enzymes like aspartase to convert inexpensive starting materials like crotonic acid directly into (R)-3-aminobutyric acid with very high yield and purity.[2] These "green" methods operate under mild conditions but may require specialized biochemical expertise.[2][4]

Comparison of Synthetic Strategies

StrategyTypical YieldTypical ee%AdvantagesDisadvantages
Asymmetric Synthesis High (>90%)[3]Excellent (>99%)High atom economy, direct routeRequires expensive/sensitive catalysts, potentially high-pressure equipment.[1]
Chiral Resolution Low (<50%)[1]Good to Excellent (>98%)Simpler technology, avoids chiral catalystsInherently low yield without recycling, can be labor-intensive.[1]
Chemoenzymatic High (>95%)[2]Excellent (>99%)"Green" process, mild conditions, high selectivity.[2][4]Enzyme stability/cost, may require process optimization for scale-up.

Troubleshooting Guide

Q2: My overall yield is consistently low. How can I identify and fix the problem?

A2: Low overall yield is a common problem that can stem from multiple stages of the synthesis. A systematic approach is required to diagnose the issue.

Logical Troubleshooting Workflow

Start Low Yield or Purity Detected CheckPurity 1. Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckReaction 2. Analyze Each Reaction Step (TLC, LC-MS, NMR) Start->CheckReaction CheckWorkup 3. Evaluate Workup & Purification (Extraction, Crystallization) Start->CheckWorkup ImpureSM Issue: Impure Starting Materials Solution: Repurify or source higher grade. Check for catalyst poisons (e.g., sulfur). CheckPurity->ImpureSM If impurities detected IncompleteRxn Issue: Incomplete Conversion Solution: Increase reaction time/temp, check catalyst activity, add more reagent. CheckReaction->IncompleteRxn If starting material remains SideProducts Issue: Side Product Formation Solution: Lower temperature, use milder reagents, improve inert atmosphere. CheckReaction->SideProducts If byproducts observed LossOnWorkup Issue: Product Loss During Workup Solution: Optimize extraction pH, use continuous extraction, minimize transfers. CheckWorkup->LossOnWorkup If aqueous phase still contains product PoorCrystallization Issue: Poor Crystallization Solution: Screen anti-solvents, control cooling rate, seed the solution. CheckWorkup->PoorCrystallization If product oils out or won't solidify Start (R)-3-Aminobutanoic Acid Step1 Step 1: Esterification (MeOH, SOCl₂ or HCl (g)) Start->Step1 Intermediate1 (R)-Methyl 3-aminobutanoate (hydrochloride salt) Step1->Intermediate1 Step2 Step 2: Amino Protection (e.g., Boc₂O or Cbz-Cl, Base) Intermediate1->Step2 Intermediate2 N-Protected (R)-Methyl 3-aminobutanoate Step2->Intermediate2 Step3 Step 3: Reduction (e.g., NaBH₄/CaCl₂ or LiAlH₄) Intermediate2->Step3 Intermediate3 N-Protected (R)-3-Aminobutanol Step3->Intermediate3 Step4 Step 4: Deprotection & HCl Salt Formation (Acidic Conditions) Intermediate3->Step4 End (R)-3-Aminobutanol (Can be oxidized back to acid if needed, or is a useful intermediate itself) Step4->End

Caption: Synthesis of a related chiral intermediate.

Step 1: Esterification to (R)-Methyl 3-aminobutanoate hydrochloride

  • Suspend (R)-3-Aminobutanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until the starting material is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride as a solid or viscous oil. This is often used directly in the next step. A yield of >95% is typical. [5] Step 2: Reduction to (R)-3-Aminobutanol (Example using NaBH₄)

Note: This protocol synthesizes the corresponding amino alcohol, a common and valuable derivative. The acid can be obtained by other routes or by oxidation of this alcohol.

  • The crude N-protected methyl ester (from a subsequent protection step, not detailed here) is dissolved in a suitable solvent like anhydrous THF or ethanol.

  • The solution is cooled to 0 °C.

  • A reducing agent, such as sodium borohydride (e.g., 2-3 eq) combined with an additive like calcium chloride (1.0 eq), is added portion-wise. [5]4. The reaction is stirred at room temperature until completion.

  • The reaction is carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1M HCl).

  • The product is isolated via extraction, followed by purification.

Final Step: HCl Salt Formation (General)

  • The purified free amine (either the amino acid or amino alcohol) is dissolved in anhydrous diethyl ether or methanol.

  • A solution of HCl in ether (e.g., 2M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by vacuum filtration, washed with cold anhydrous ether, and dried under high vacuum to yield the final hydrochloride salt.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Hussain, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Natural Products Chemistry & Research. [Link]

  • Hussain, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1992). The Journal of Organic Chemistry. [Link]

  • Weiß, M., Brinkmann, T., & Gröger, H. (2010). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Process Development Report: A Low Cost Route to (R)-3-aminobutan-1-ol. (2019). Medicines for All Institute. [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Zhang, S., et al. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences. [Link]

  • 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. (1987). PubMed. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • A new method for the synthesis of β-amino acids. (2022). University of Vienna. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Amino Acids. (2023). Chemistry LibreTexts. [Link]

  • Racemization Assays. Thieme Chemistry. [Link]

  • (S)-3-Aminobutanoic acid. J&K Scientific. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... (2020). PubMed Central. [Link]

  • Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. (2022). PubMed Central. [Link]

  • (R)-3-aminobutanoic acid. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Homogeneous catalytic hydrogenation of CO 2 – amino acid-based capture and utilization. (2023). Royal Society of Chemistry. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3-Aminobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chiral intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and validated solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: You are attempting to recrystallize crude this compound. Upon cooling the saturated solution, instead of forming well-defined crystals, the product either remains in solution or separates as an oil.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For a polar molecule like an amino acid hydrochloride, a common challenge is finding a single solvent that meets these criteria.

    • Solution 1: Solvent Screening. A systematic solvent screen is the first step. Given that this compound is soluble in water and polar organic solvents, consider solvent systems like ethanol/water, isopropanol/water, or methanol/diethyl ether.[2] The key is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot water or ethanol) and then slowly add a "poor" solvent (e.g., diethyl ether or hexane) until turbidity appears.[3] Reheat to clarify and then allow to cool slowly.

    • Solution 2: Modifying Polarity. Amines and their salts can be tricky to crystallize.[3] For hydrochloride salts, a mixture of a polar protic solvent like ethanol with a less polar solvent can often induce crystallization.

  • Presence of Impurities: Impurities can act as "crystal poisons," interfering with the lattice formation and promoting oiling out. Common impurities may arise from the synthesis, such as unreacted starting materials or byproducts.[4]

    • Solution: Pre-purification Step. If the crude material is heavily contaminated, consider a preliminary purification. This could involve a simple wash with a solvent in which the desired product is insoluble but the impurities are, or a quick column chromatography pass.

  • Cooling Rate is Too Rapid: Fast cooling encourages precipitation rather than crystallization, often leading to the formation of oils or very fine, impure powders.

    • Solution: Controlled Cooling. Once your solution is prepared, allow it to cool to room temperature slowly and undisturbed. Subsequently, the flask can be placed in a refrigerator and then a freezer to maximize yield.

Issue 2: Low Yield After Recrystallization

Scenario: You've successfully obtained crystals, but the final yield is significantly lower than expected.

Probable Causes & Solutions:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

    • Solution: Minimal Hot Solvent. The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to the crude material until it just dissolves.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.

    • Solution: Keep Everything Hot. Use a pre-heated funnel and filter flask for hot filtrations. It's also advisable to add a small excess of hot solvent before filtering to account for evaporation.

  • Incomplete Precipitation: The compound may have significant solubility even at low temperatures in the chosen solvent system.

    • Solution: Maximize Precipitation. After slow cooling to room temperature, place the crystallization flask in an ice bath and then a freezer to drive out as much product from the solution as possible before filtration.

Issue 3: Inadequate Purity or Presence of Enantiomeric Impurity

Scenario: Post-purification analysis (e.g., by HPLC or NMR) indicates the presence of chemical impurities or the undesired (S)-enantiomer.

Probable Causes & Solutions:

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to the desired product, it may crystallize out of solution alongside it.

    • Solution 1: Multiple Recrystallizations. A second recrystallization can often significantly improve purity.

    • Solution 2: Ion-Exchange Chromatography. For stubborn impurities, ion-exchange chromatography can be highly effective for separating amino acids from other charged or neutral molecules.[5]

  • Racemization During Synthesis or Purification: Harsh conditions (e.g., strong base or high heat for extended periods) can potentially lead to racemization at the chiral center.

    • Solution: Chiral HPLC Analysis and Purification. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.).[6][7] Specialized chiral columns can separate the (R) and (S) enantiomers.[6] If racemization is minor, preparative chiral chromatography can be used to isolate the desired enantiomer. For significant racemization, the synthetic route may need to be revisited.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a recrystallization protocol for this compound?

A1: Start with a binary solvent system. A good choice would be a combination of a polar protic solvent like ethanol or isopropanol and water. Experiment with small quantities to find a ratio that provides good solubility at high temperatures and poor solubility at low temperatures. For example, dissolve the compound in a minimal amount of hot 95% ethanol, and if it is too soluble upon cooling, add small amounts of a less polar solvent like diethyl ether to induce crystallization.

Q2: How can I remove the hydrochloride salt to obtain the free amino acid?

A2: To obtain the free (R)-3-Aminobutanoic acid, you can neutralize the hydrochloride salt. A common laboratory method is to dissolve the salt in water and add a base like potassium carbonate or triethylamine, followed by extraction of the free amino acid into an organic solvent.[8] Alternatively, for a salt-free product without introducing other ions, ion-exchange chromatography can be employed.[9][10]

Q3: What analytical techniques are recommended to assess the purity of the final product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal for identifying and quantifying chemical impurities.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and detection of impurities.

  • Enantiomeric Purity: Chiral HPLC is the most common and reliable method to determine the enantiomeric excess.[6][12] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.[6]

Q4: My purified product is an off-white or yellowish solid. How can I decolorize it?

A4: The presence of color often indicates minor, highly conjugated impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Systems for Recrystallization
Solvent SystemSuitability for (R)-3-Aminobutanoic Acid HClComments
WaterGood solvent, but may have high solubility at RTOften used in combination with a miscible organic solvent.
Ethanol/WaterHighly Recommended Allows for fine-tuning of polarity to achieve optimal solubility differential.
Isopropanol/WaterGood Alternative Similar to ethanol/water, may offer different selectivity for impurities.
Methanol/Diethyl EtherPotentially effectiveGood for inducing precipitation, but care must be taken with flammable ether.
AcetoneGenerally a poor choiceMay not provide the required solubility profile for this polar salt.
Visualization: Purification Workflow

This diagram outlines the decision-making process for purifying this compound.

PurificationWorkflow start Crude (R)-3-Aminobutanoic Acid Hydrochloride recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization analysis1 Analyze Purity (HPLC, NMR) recrystallization->analysis1 success Pure Product (>99% chemical, >99% e.e.) analysis1->success Purity Met oiling_out Troubleshooting: Oiling Out / Poor Crystals analysis1->oiling_out Crystallization Failed low_purity Troubleshooting: Low Chemical/Enantiomeric Purity analysis1->low_purity Purity Not Met adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent ion_exchange Ion-Exchange Chromatography low_purity->ion_exchange Chemical Impurities chiral_hplc Preparative Chiral HPLC low_purity->chiral_hplc Enantiomeric Impurity adjust_solvent->recrystallization ion_exchange->recrystallization chiral_hplc->success

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

Welcome to the technical support guide for (R)-3-Aminobutanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a hydrochloride salt of a beta-amino acid, this compound presents unique solubility characteristics that can be influenced by a variety of factors including pH, solvent choice, temperature, and the presence of other ions.[1][2]

This guide provides in-depth, practical solutions to common solubility challenges in a question-and-answer format. The information herein is grounded in established physicochemical principles and formulation strategies to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is its expected solubility and what can I do to improve it?

A1: this compound is generally considered soluble in water and other polar organic solvents.[1] However, achieving a clear solution can sometimes be challenging due to factors like concentration, temperature, and pH.

Initial Steps:

  • Ensure Purity: Verify the purity of your compound. Impurities can sometimes affect solubility. The purity of commercially available this compound is typically around 95-96%.[1][3]

  • Gentle Heating: Gently warming the solution can increase the dissolution rate. The solubility of many amino acids and their salts increases with temperature.[2][4][5] A water bath set to 30-40°C is a good starting point. Avoid excessive heat, which could lead to degradation.

  • Sonication: Using a sonicator can help break up solid aggregates and enhance dissolution.

Advanced Strategies: If the above steps are insufficient, consider the following:

  • pH Adjustment: The solubility of amino acid hydrochlorides is highly pH-dependent. Since it is a salt of a weak base (the amine group) and a strong acid (HCl), the solution will be acidic. To increase solubility, you can adjust the pH. For this specific compound, moving towards a more neutral or slightly basic pH can deprotonate the carboxylic acid group, potentially increasing solubility. However, be mindful that significant changes in pH can alter the chemical form of your compound. A systematic pH-solubility profile is recommended to find the optimal pH for your specific concentration.[6]

  • Co-solvents: If your experimental design allows, the use of a co-solvent can significantly improve solubility.[7] Common co-solvents for polar compounds include:

    • Ethanol

    • Methanol

    • Propylene glycol

    • Dimethyl sulfoxide (DMSO)

    It's crucial to start with a small percentage of the co-solvent and gradually increase it to find the minimum amount needed for dissolution, as high concentrations of organic solvents may not be compatible with all experimental systems, particularly in cell-based assays.

Q2: My this compound precipitates out of my buffered solution. What could be the cause and how can I fix it?

A2: Precipitation in a buffered solution is a common issue and can often be attributed to buffer-compound interactions or exceeding the solubility limit under specific buffer conditions.

Troubleshooting Steps:

  • Buffer Choice: The type of buffer can significantly impact the solubility of your compound.[6] Some buffer ions can interact with this compound and lead to the formation of less soluble salts.

    • Recommendation: Test the solubility in a few different buffer systems (e.g., phosphate, citrate, TRIS, HEPES) at your target pH to identify the most compatible one.

  • Ionic Strength: The total ionic strength of the solution can influence solubility. The presence of other salts in your buffer can lead to a "salting-out" effect, where the solubility of the compound decreases at high salt concentrations.

    • Recommendation: Try reducing the buffer concentration to the lowest effective level that still maintains the desired pH.

  • Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.

    • Recommendation: If possible, choose a buffer system that does not contain chloride ions.

  • Temperature: As mentioned previously, temperature affects solubility. If your experiments are conducted at a lower temperature than the one at which you prepared the solution, precipitation may occur.

    • Recommendation: Ensure that your working temperature is consistent with the temperature at which the compound is known to be soluble. If you must work at a lower temperature, you may need to use a lower concentration of the compound.

Q3: I need to prepare a high-concentration stock solution of this compound. What is the best solvent and procedure?

A3: For preparing high-concentration stock solutions, especially for poorly soluble compounds, using a suitable organic solvent is often the best approach.[8]

Recommended Solvent:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide range of organic compounds.[9]

Step-by-Step Protocol for High-Concentration Stock Preparation:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add a small volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously. If the compound does not dissolve completely, sonication in a water bath for 5-10 minutes can be very effective.[8]

  • Visual Inspection: Hold the vial up to a light source to ensure that the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Important Consideration: When diluting the DMSO stock solution into your aqueous experimental medium, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity in biological systems.[8]

Q4: Can I use a different salt form of (R)-3-Aminobutanoic acid to improve its solubility?

A4: Yes, salt formation is a well-established strategy to enhance the solubility of ionizable drugs.[7][10] The choice of the counter-ion can have a significant impact on the physicochemical properties of the resulting salt, including its solubility and dissolution rate.[11][12][13]

Exploring Alternative Counter-ions:

If you are consistently facing solubility issues with the hydrochloride salt, consider exploring other pharmaceutically acceptable counter-ions. The properties of the salt are highly dependent on the nature of the counter-ion.[11]

Counter-ion TypeExamplesPotential Impact on Solubility
Organic Amines Meglumine, TromethamineCan significantly enhance solubility, especially for weakly acidic drugs.[14]
Alkyl Amines Butylamine, HexylamineIncreasing alkyl chain length can sometimes decrease solubility.[11][12]
Small, Compact Ions Sodium, PotassiumCan offer a modest improvement in solubility.[11][12]

Workflow for Evaluating Alternative Salts:

Sources

Chiral Integrity in Synthesis: A Technical Support Center for Preventing Racemization of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of chiral amino acids. As Senior Application Scientists, we understand that racemization is a persistent obstacle in peptide synthesis and the development of chiral drugs. This guide is structured to provide not just solutions, but a deep, mechanistic understanding to empower your research. We will move from foundational concepts to specific, actionable troubleshooting guides, grounded in authoritative literature.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section addresses the core principles of racemization in the context of amino acid chemistry.

Q1: What is racemization and why is it a major problem in amino acid synthesis?

A1: Racemization is the process by which a pure enantiomer of a chiral molecule converts into a mixture containing both enantiomers. In the context of amino acids, this means a pure L-amino acid (the biologically relevant form) can convert into a 1:1 mixture of L- and D-amino acids, known as a racemate. This is a critical issue because the biological activity of peptides and pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the incorrect enantiomer can lead to a complete loss of efficacy or, in the worst cases, introduce dangerous off-target effects.

Q2: What is the primary chemical mechanism responsible for racemization during peptide synthesis?

A2: The most common mechanism for racemization during peptide bond formation is the oxazolone mechanism . This occurs when the carboxyl group of an N-protected amino acid is activated (e.g., as an ester or anhydride). The carbonyl oxygen of the N-protecting group can then perform an intramolecular nucleophilic attack on the activated carboxyl group, forming a 5-membered ring called a 5(4H)-oxazolone.

The hydrogen atom on the chiral center (the α-carbon) of this oxazolone intermediate is highly acidic and can be easily removed by a base. This deprotonation results in a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side of the planar molecule, leading to a mixture of both D and L configurations, thus causing racemization.

G cluster_0 L-Amino Acid (Chiral) cluster_1 Oxazolone Formation cluster_2 Racemization Step cluster_3 Product Mixture A Activated L-Amino Acid B 5(4H)-Oxazolone Intermediate A->B Intramolecular Attack C Planar Enolate (Achiral) B->C Base-catalyzed Deprotonation D L-Product C->D Protonation E D-Product (Racemized) C->E Protonation

Caption: The Oxazolone Mechanism of Racemization.

Q3: Are all amino acids equally susceptible to racemization?

A3: No. The susceptibility to racemization varies significantly. Proline is highly resistant to racemization because its cyclic side chain prevents the formation of the oxazolone intermediate. Histidine is particularly prone to racemization due to the basicity of its imidazole side chain, which can act as an internal catalyst. Phenylalanine and cysteine are also known to be more susceptible than amino acids like alanine or leucine.

Part 2: Troubleshooting Guides - Diagnosis and Resolution

This section provides solutions to specific problems encountered during synthesis.

Scenario 1: Racemization detected after peptide coupling.

Issue: You have coupled a Boc-Phe-OH to an amino-ester and find that the resulting dipeptide contains a significant amount of the D-Phe diastereomer.

Troubleshooting Steps:

  • Analyze Your Coupling Reagent: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for causing high levels of racemization when used alone. This is because they generate a highly reactive O-acylisourea intermediate that rapidly forms an oxazolone.

    • Solution: Always use a racemization-suppressing additive. The most common are 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea to form an activated ester that is more stable and less prone to oxazolone formation.

  • Evaluate Your Base: The presence of excess base, particularly tertiary amines like triethylamine (TEA), significantly accelerates racemization by promoting the deprotonation of the oxazolone intermediate.

    • Solution: Use a sterically hindered base like diisopropylethylamine (DIPEA), which is less likely to act as a nucleophile. More importantly, use the base sparingly. For coupling reactions involving amine salts (e.g., HCl or TFA salts), use only one equivalent of base to liberate the free amine in situ. Avoid using a second equivalent of base, which is often mistakenly added.

  • Check Your Solvent and Temperature:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard, but they can promote racemization more than less polar solvents like dichloromethane (DCM).

    • Temperature: Higher temperatures accelerate the rate of oxazolone formation.

    • Solution: Perform the coupling at 0 °C and allow the reaction to slowly warm to room temperature. If racemization is still an issue, consider running the entire reaction at 0 °C or switching to a solvent like DCM if solubility permits.

Comparative Data: Effect of Additives on Racemization

Coupling MethodAdditiveBase (equiv.)SolventRacemization (%)
EDCNoneTEA (2.0)DMF~35-40%
EDCHOBtDIPEA (1.0)DMF< 1%
HATUNoneDIPEA (2.0)DMF< 0.5%
T3P®NonePyridine (2.0)EtOAc< 1%

Note: Percentages are illustrative and depend on the specific amino acid sequence.

Scenario 2: Racemization during protecting group manipulation.

Issue: You are performing a saponification (e.g., NaOH/MeOH) to hydrolyze a methyl ester of an N-protected amino acid and observe significant racemization.

Troubleshooting Steps:

  • Mechanism of Base-Mediated Racemization: Direct saponification with strong bases like NaOH or LiOH can cause epimerization via direct deprotonation of the α-carbon, especially if the N-protecting group is electron-withdrawing.

  • Alternative Hydrolysis Conditions:

    • Solution 1 (Mild Base): Use milder conditions if possible. For example, lithium hydroperoxide (LiOOH) can sometimes cleave esters under conditions that are less likely to cause racemization.

    • Solution 2 (Enzymatic Hydrolysis): For high-value substrates, consider using an esterase enzyme. Enzymes are highly stereoselective and will hydrolyze the ester without affecting the chiral center.

    • Solution 3 (Protecting Group Strategy): The best solution is often to change your protecting group strategy. Instead of a methyl or ethyl ester, use a benzyl ester (which can be removed by hydrogenolysis) or a tert-butyl ester (which can be removed by acidolysis, e.g., with TFA). These cleavage methods do not involve a basic attack on the chiral center.

G Start Racemization Detected During Synthesis? Step Identify Synthetic Step: Peptide Coupling or Deprotection? Start->Step Coupling Peptide Coupling Step->Coupling Coupling Deprotection Deprotection / Functional Group Interconversion Step->Deprotection Deprotection Reagent Check Coupling Reagent: Using Carbodiimide alone? Coupling->Reagent Sapon Problem Step: Ester Saponification? Deprotection->Sapon AddAdditive Action: Add HOBt or Oxyma Reagent->AddAdditive Yes Base Check Base: Using excess TEA? Reagent->Base No ChangeBase Action: Switch to DIPEA (1 equiv.) or Collidine Base->ChangeBase Yes Temp Check Temperature: Running at RT or higher? Base->Temp No LowerTemp Action: Run reaction at 0°C Temp->LowerTemp Yes ChangePG Action: Redesign synthesis. Use Benzyl or t-Butyl ester. Sapon->ChangePG Yes MildCond Action: Use milder conditions (e.g., LiOOH) Sapon->MildCond Yes

Caption: Troubleshooting workflow for racemization.

Part 3: Recommended Protocols for Chiral Integrity

Here we provide a validated, step-by-step protocol for a standard peptide coupling reaction designed to minimize racemization.

Protocol: Low-Racemization Peptide Coupling using HATU/DIPEA

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent known for its high efficiency and low racemization rates.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-His(Trt)-OH) (1.0 equiv)

  • Amine component (as HCl or TFA salt) (1.0 equiv)

  • HATU (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.0 equiv) and the amine component salt (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the initial rate of activation.

  • Addition of Reagents:

    • Add the HATU (1.0 equiv) to the cooled solution.

    • Slowly, add the DIPEA (2.0 equiv) dropwise over 1-2 minutes. One equivalent neutralizes the amine salt, and the second acts as the base for the coupling reaction. The order of addition is crucial.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up (e.g., extraction with ethyl acetate, washing with mild acid, mild base, and brine) to isolate the crude product.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC.

Causality Behind the Protocol:

  • Why HATU? HATU forms an activated ester (an HOBt ester derivative in situ) that is highly reactive towards the amine but relatively stable against oxazolone formation.

  • Why 0 °C? Cooling the reaction minimizes the rate of all side reactions, including the formation of the oxazolone intermediate, giving the desired aminolysis reaction a kinetic advantage.

  • Why DIPEA? As a bulky, non-nucleophilic base, DIPEA is highly effective at scavenging protons without interfering with the coupling reaction itself. Using precisely 2 equivalents (for an amine salt) ensures the reaction is not overly basic, which would accelerate racemization.

References

  • Title: The Oxazolone Story Source: European Peptide Society URL: [Link]

  • Title: Racemization in Peptide Synthesis Source: CEM Corporation URL: [Link]

  • Title: The role of the base in peptide synthesis Source: CEM Corporation URL: [Link]

  • Title: 1-Hydroxybenzotriazole (HOBt) Source: American Peptide Company Technical Bulletin URL: [Link]

  • Title: A new reagent for peptide synthesis Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Lithium Hydroxide Source: Wikipedia URL: [Link]

  • Title: Amino Acid Protecting Groups Source: CEM Corporation URL: [Link]

Troubleshooting derivatization of (R)-3-Aminobutanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of (R)-3-Aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization and subsequent GC analysis of this chiral beta-amino acid. As a non-volatile and polar molecule, (R)-3-Aminobutanoic acid requires chemical modification to become amenable to GC analysis.[1] This process, known as derivatization, is critical for achieving the volatility and thermal stability necessary for successful separation and detection.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The information herein is curated from established scientific literature and extensive field experience to ensure you are equipped with both theoretical knowledge and practical, actionable solutions.

Troubleshooting Guide: From Derivatization to Detection

This section addresses specific issues you may encounter during your experimental workflow. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Problem 1: I am seeing a tailing peak for my derivatized (R)-3-aminobutanoic acid, and the response is lower than expected.

This is a classic symptom of incomplete derivatization .

  • Potential Causes & Solutions:

    • Moisture Contamination: Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are extremely sensitive to moisture.[2] Any residual water in your sample or solvent will preferentially react with the derivatizing agent, reducing the yield of your desired derivative and leading to the presence of underivatized, polar (R)-3-aminobutanoic acid that interacts poorly with the GC column.

      • Solution: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization (freeze-drying) is highly effective.[3] If using a solvent, ensure it is anhydrous.

    • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.

      • Solution: While a slight excess of the reagent is often used, a large excess can sometimes cause interfering peaks. Start with the recommended ratio from the literature or reagent manufacturer and optimize by systematically increasing the reagent amount.

    • Suboptimal Reaction Conditions (Time and Temperature): Derivatization reactions require specific temperatures and durations to proceed to completion.

      • Solution: Consult the literature for the specific reagent you are using. For MTBSTFA, a common condition is heating at 100°C for 4 hours. If derivatization is still incomplete, consider extending the reaction time.

Problem 2: My chromatogram shows multiple peaks for my single analyte.

The presence of multiple peaks can arise from several sources.

  • Potential Causes & Solutions:

    • Formation of Multiple Derivatives: Some amino acids can form multiple derivative products, especially if they have additional reactive groups. While (R)-3-aminobutanoic acid has a primary amine and a carboxylic acid group, side reactions can sometimes occur. For silylation, both the amine and carboxyl groups will be derivatized.

      • Solution: Adjusting the reaction conditions, such as lowering the temperature, may favor the formation of a single, stable derivative.

    • Analyte Degradation: The derivatized analyte might be thermally unstable and degrading in the hot GC inlet.[1]

      • Solution: Lower the injector port temperature. Also, ensure that the derivatized sample is analyzed promptly, as some derivatives can degrade over time. TBDMS derivatives (from MTBSTFA) are generally more stable than TMS derivatives (from MSTFA).[2]

    • Contamination: The extra peaks could be contaminants from your sample, solvents, or the derivatization reagent itself.

      • Solution: Run a blank analysis containing only the solvent and derivatization reagent to identify any extraneous peaks.

Problem 3: I am not getting a good separation of the (R)- and (S)-enantiomers.

Achieving chiral separation is a common challenge.

  • Potential Causes & Solutions:

    • Incorrect Column Choice: A standard, non-chiral GC column will not separate enantiomers. You must use a chiral stationary phase (CSP).

      • Solution: Select a suitable chiral column. Cyclodextrin-based columns (e.g., Rt-βDEX series) are widely used for chiral separations.[4] For amino acids, columns with chiral selectors like L-valine (e.g., Chirasil-L-Val) are also highly effective.[5][6][7]

    • Suboptimal GC Oven Temperature Program: The temperature ramp rate can significantly impact chiral resolution.

      • Solution: A slower temperature ramp often improves the separation of enantiomers. Experiment with different temperature programs to find the optimal conditions for your specific column and analytes.

    • Derivatization Strategy: The choice of derivatizing agent can influence chiral recognition on the column.

      • Solution: While silylation is common, acylation followed by esterification (e.g., using chloroformates) can also yield excellent results for chiral separations.[5][8] Sometimes, changing the derivative can improve the interaction with the chiral stationary phase.

Problem 4: I am observing "ghost peaks" and a noisy baseline in my chromatogram.

Ghost peaks are peaks that appear in your chromatogram but are not part of your sample.[9]

  • Potential Causes & Solutions:

    • Septum Bleed: The septum in the GC inlet can degrade at high temperatures, releasing siloxanes that appear as evenly spaced peaks in the chromatogram.[10][11]

      • Solution: Use high-quality, low-bleed septa and replace them regularly.[11]

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[9]

      • Solution: Install and regularly replace carrier gas purifiers to remove moisture, oxygen, and hydrocarbons.

    • Carryover: Residue from a previous, more concentrated sample can be retained in the injector or on the column and elute in a subsequent run.[10]

      • Solution: Clean the injector port liner regularly.[10] After running a concentrated sample, perform a blank run with just the solvent to wash out any residual material.

Workflow & Troubleshooting Diagram

Derivatization_Workflow_Troubleshooting General Workflow and Troubleshooting for (R)-3-Aminobutanoic Acid GC Analysis cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree SamplePrep Sample Preparation Dry Sample (Lyophilize) Accurately weigh sample Derivatization Derivatization Add anhydrous solvent & reagent (e.g., MTBSTFA) Heat at optimal temp/time (e.g., 100°C, 4h) SamplePrep->Derivatization Ensure anhydrous conditions GC_Analysis GC Analysis Inject derivatized sample Run on chiral column with optimized temp program Derivatization->GC_Analysis Prompt injection Data_Analysis Data Analysis Peak integration Enantiomeric excess calculation GC_Analysis->Data_Analysis Problem Identify Problem in Chromatogram Incomplete Incomplete Derivatization (Tailing/Low Peaks) Problem->Incomplete Tailing Peaks? Multiple Multiple Peaks Problem->Multiple Unexpected Peaks? No_Separation Poor Enantiomeric Separation Problem->No_Separation Co-eluting Enantiomers? Ghost_Peaks Ghost Peaks / Noise Problem->Ghost_Peaks Peaks in Blank Run? Sol_Incomplete Solution | {Check for moisture | Optimize reagent ratio & reaction time/temp} Incomplete->Sol_Incomplete Sol_Multiple Solution | {Adjust reaction temp | Lower injector temp | Run blank} Multiple->Sol_Multiple Sol_No_Separation Solution | {Use appropriate chiral column | Optimize oven program | Try different derivative} No_Separation->Sol_No_Separation Sol_Ghost_Peaks Solution | {Replace septum | Install gas purifiers | Clean injector} Ghost_Peaks->Sol_Ghost_Peaks

Caption: Workflow and troubleshooting for GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for (R)-3-Aminobutanoic acid?

There isn't a single "best" method, as the optimal choice depends on your specific instrumentation (e.g., detector), sample matrix, and analytical goals. However, two main approaches are highly effective:

  • Silylation: Using reagents like MTBSTFA to form TBDMS derivatives is a robust and common method. TBDMS derivatives are more stable and less sensitive to moisture than their TMS counterparts, making them highly suitable for GC-MS analysis.[2]

  • Acylation/Alkylation: A two-step process involving esterification of the carboxylic acid group (e.g., with an alcohol and acid catalyst) followed by acylation of the amino group (e.g., with an anhydride like trifluoroacetic anhydride) is another powerful technique.[12][13] Alternatively, using alkyl chloroformates (e.g., ethyl chloroformate or isobutyl chloroformate) can derivatize both functional groups in a single step in an aqueous medium, which can simplify sample preparation.[2][8]

Derivatization MethodTarget Functional GroupsKey AdvantagesKey Disadvantages
Silylation (e.g., MTBSTFA) -OH, -NH2, -COOH, -SHForms stable derivatives; single-step reaction.Highly sensitive to moisture; reagent can be costly.
Acylation/Alkylation (e.g., Chloroformates) -NH2, -COOHDerivatives are very stable; less moisture sensitive than silylation.Can be a multi-step process; may require solvent extraction.

Q2: Why is sample dryness so critical for silylation reactions?

Silylation reagents are designed to react with "active hydrogens," such as those found on amine (-NH2) and carboxylic acid (-COOH) groups.[1][12] Water (H2O) also contains active hydrogens and is often present in much higher concentrations than the analyte. The silylating agent will readily react with any water present, consuming the reagent and preventing it from reacting with your (R)-3-aminobutanoic acid. This leads to incomplete derivatization, poor analytical results, and is a waste of expensive reagents.

Q3: How do I choose the right chiral GC column?

The selection of a chiral stationary phase (CSP) is crucial for separating the (R) and (S) enantiomers. The mechanism of separation is based on the formation of transient, diastereomeric complexes between the derivatized enantiomers and the chiral selector in the column.[14]

  • Cyclodextrin-based CSPs: These are the most common type of chiral columns for GC.[4][14] Derivatized cyclodextrins are coated onto the capillary column. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) will determine the selectivity for different classes of compounds.

  • Amino acid-based CSPs: Columns like Chirasil-Val, which use an amino acid (L-valine) as the chiral selector, are particularly well-suited for the enantiomeric separation of derivatized amino acids.[5][7]

The best approach is to consult application notes from column manufacturers and the scientific literature for separations of similar compounds.

Q4: Can I use the same derivatization method for both alpha- and beta-amino acids?

Generally, yes. The common derivatization methods like silylation and acylation/esterification target the amino and carboxylic acid functional groups, which are present in both alpha- and beta-amino acids. The reaction chemistry is not typically dependent on the relative positions of these groups. However, the chromatographic behavior of the resulting derivatives may differ, so the GC method (e.g., temperature program) will likely need to be optimized separately.

Q5: What are the advantages of alkylation/acylation over silylation?

While silylation is very effective, alkylation/acylation methods offer several advantages:

  • Derivative Stability: The resulting N-acyl alkyl ester derivatives are often more stable than silyl derivatives, especially towards hydrolysis.[15]

  • Reduced Moisture Sensitivity: The reagents used (e.g., chloroformates, anhydrides) are generally less sensitive to trace amounts of moisture compared to silylating agents.[15]

  • Simplified Sample Prep: Some methods, like those using ethyl chloroformate, can be performed in an aqueous solution, potentially eliminating the need for a separate, rigorous drying step.[8]

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). OMICS International. Retrieved from [Link]

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023). MDPI. Retrieved from [Link]

  • Derivatization of amino acids analyzed by GCMS? (2016). ResearchGate. Retrieved from [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. (2003). ResearchGate. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). YouTube. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. (1994). PubMed. Retrieved from [Link]

  • Ghost Peaks in Gas Chromatography Part I. (n.d.). Instrument Solutions. Retrieved from [Link]

  • GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. (2019). ResearchGate. Retrieved from [Link]

  • GC Column Degradation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Retrieved from [Link]

  • Ghost Peaks in Gas Chromatography Part 2: The Injection Port. (n.d.). Separation Science. Retrieved from [Link]

  • Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021). ResearchGate. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2007). LCGC International. Retrieved from [Link]

  • Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. (1966). ACS Publications. Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved from [Link]

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). Chromatography Online. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent update of the various sources originating ghost peaks in gas chromatography: A review. (2022). PubMed. Retrieved from [Link]

  • Capillary Gas Chromatographic Determination of Gamma Aminobutyric acid and Putrescine in Cerebrospinal Fluid using Trifluoroacetylacetone as Derivatizing Reagent. (2018). Semantic Scholar. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). National Institutes of Health. Retrieved from [Link]

  • On-Column Sample Degradation. (2018). LCGC International. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • How can I analyze amino acid Methyl Ester in GC? (2015). ResearchGate. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. (1993). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Aminobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-aminobutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical synthetic processes. As chiral β-amino acids are vital building blocks for numerous pharmaceuticals, achieving high yield and stereochemical purity is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and refine your synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. Each entry details the probable causes rooted in chemical mechanisms and provides actionable protocols for resolution.

Question 1: My reaction shows low enantiomeric excess (ee). What are the primary causes and how can I fix this?

Answer:

Low enantiomeric excess is one of the most common and frustrating issues in asymmetric synthesis. The root cause is almost always the formation of the undesired (S)-enantiomer, which can happen through competing reaction pathways or, more frequently, through the loss of stereochemical integrity of the desired (R)-product after it has formed.

Primary Cause: Racemization

The most significant contributor to the loss of enantiomeric purity is racemization.[3] This occurs when the chiral center at the C3 position undergoes a chemical process that temporarily removes its chirality, allowing it to re-form as a mixture of both R and S configurations.

  • Mechanism of Racemization: The primary mechanism involves the deprotonation of the C2 proton (the α-carbon to the carboxyl group) to form a planar enolate intermediate.[4] Reprotonation can then occur from either face of this planar structure, leading to a mixture of enantiomers and a net decrease in ee.[3][5] This process is particularly favored under basic or, in some cases, acidic conditions, and at elevated temperatures.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Problem: Strong, non-hindered bases (e.g., NaOH, KOtBu in excess) can readily deprotonate the C2 position.

    • Solution: Switch to a weaker or more sterically hindered base (e.g., diisopropylethylamine (DIPEA), 2,6-lutidine) for any steps requiring base catalysis. Ensure you are using the base in stoichiometric, not excessive, amounts.

  • Control Reaction Temperature:

    • Problem: Higher temperatures provide the activation energy needed for deprotonation and racemization.

    • Solution: Run the reaction and subsequent work-up steps at the lowest temperature that allows for a reasonable reaction rate. For many asymmetric syntheses, this means cooling to 0 °C, -20 °C, or even -78 °C.

  • Protecting Group Strategy:

    • Problem: The electronic nature of the amine protecting group can influence the acidity of the C2 proton. Electron-withdrawing groups can exacerbate the problem.

    • Solution: If racemization is persistent, consider a protecting group that offers more steric bulk or is less electron-withdrawing. While Boc (tert-butyloxycarbonyl) is common, a bulkier group might physically hinder the base from accessing the C2 proton.

  • Minimize Reaction and Work-up Time:

    • Problem: The longer the product is exposed to conditions that promote racemization, the lower the final ee will be.

    • Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Proceed with purification promptly. Avoid prolonged exposure to acidic or basic aqueous layers during extraction.

Question 2: The overall yield of my desired product is low. Besides incomplete conversion, what side reactions could be consuming my material?

Answer:

Low yield can stem from several competing side reactions that consume either the starting materials or the product. Identifying the specific side product is key to mitigating the issue.

Common Side Reactions Leading to Low Yield:

  • Oligomerization: The unprotected carboxylic acid of one molecule can react with the unprotected amine of another, leading to dimer or oligomer formation, especially during activation steps (e.g., with carbodiimides).[6]

  • Intramolecular Cyclization (β-Lactam Formation): Under certain activation conditions, the amine can attack the activated carboxyl group of the same molecule to form a four-membered β-lactam ring. This is a common pathway for β-amino acids.

  • Side Reactions of Protecting Groups: The protecting groups themselves can be sites of unwanted reactivity. For example, the trityl (Trt) group is highly acid-labile and can be prematurely cleaved.[6] In syntheses involving amide side chains (less common for 3-aminobutanoic acid but relevant for derivatives), dehydration to a nitrile can occur with coupling reagents.[6]

Troubleshooting Protocol:

  • Optimize Protecting Group Strategy:

    • Problem: Inadequate protection leads to side reactions.

    • Solution: Ensure both the amine and carboxylic acid functionalities are appropriately protected during intermediate steps. Use an orthogonal protecting group strategy where one group can be removed without affecting the other.[7] For example, use an Fmoc group for the amine (base-labile) and a t-butyl ester for the acid (acid-labile). This is a cornerstone of solid-phase peptide synthesis and is highly applicable here.[8][9]

  • Control Activation and Coupling:

    • Problem: Over-activation of the carboxylic acid can lead to unwanted side reactions.

    • Solution: When performing a coupling reaction, add the amine nucleophile immediately after or concurrently with the activating agent. Use coupling additives like HOBt or Oxyma to suppress side reactions and reduce racemization.[6]

  • Analyze Your Crude Product:

    • Problem: You can't fix a problem you haven't identified.

    • Solution: Before purification, take an aliquot of your crude reaction mixture and analyze it by LC-MS and ¹H NMR. Look for masses corresponding to dimers (2x molecular weight of your product) or β-lactam (mass of product minus H₂O). This will confirm the identity of the major byproduct and guide your troubleshooting.

Question 3: My synthesis involves creating a second stereocenter, and I am getting a mixture of diastereomers. How can I improve diastereoselectivity?

Answer:

Poor diastereoselectivity arises when the transition states leading to the two different diastereomers are very close in energy. The goal is to create a larger energy difference between these transition states, thus favoring the formation of one diastereomer over the other.

Factors Influencing Diastereoselectivity:

  • Catalyst/Chiral Auxiliary: The chiral environment created by the catalyst or auxiliary is the primary determinant of facial selectivity during bond formation.[10][11]

  • Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the steric environment of the transition state.

  • Temperature: Lower temperatures generally increase diastereoselectivity by making the reaction more sensitive to small differences in activation energy between the two competing diastereomeric transition states.

  • Lewis Acids/Additives: In reactions like aldol or Mannich additions, the choice and stoichiometry of the Lewis acid can have a profound impact on the geometry of the enolate and the transition state.[11]

Troubleshooting Protocol:

ProblemCauseRecommended Action
Poor Diastereomeric Ratio (dr) Transition state energies for both diastereomeric pathways are too similar.1. Lower the Temperature: This is the first and simplest variable to change. Run the reaction at 0°C, -20°C, or -78°C.
2. Screen Solvents: Test a range of solvents with different polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Hexanes).
3. Re-evaluate the Catalyst/Auxiliary: If the above fails, the chosen chiral source may not be optimal for the substrate. Consult the literature for alternatives.[12][13]
Inconsistent Results Reaction is highly sensitive to trace amounts of water or other impurities.1. Use Dry Solvents and Reagents: Ensure all solvents are rigorously dried and reagents are fresh or properly stored. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Check Reagent Stoichiometry: Precisely measure all reagents, especially the catalyst and any additives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiopure (R)-3-aminobutanoic acid, and what are their common pitfalls?

There are several robust strategies, each with its own advantages and potential for side reactions.[14]

Synthetic StrategyDescriptionCommon Side Reactions & Pitfalls
Asymmetric Hydrogenation Hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes).[1]Low enantioselectivity if the catalyst-substrate match is poor. Potential for over-reduction of other functional groups.
Conjugate Addition (Aza-Michael) Addition of an amine nucleophile to an α,β-unsaturated carbonyl compound (e.g., crotonate ester) catalyzed by a chiral Lewis acid or organocatalyst.[2][15]Racemization of the product under basic conditions. Formation of double-addition products. Low diastereoselectivity if the substrate already has a chiral center.
Biocatalytic/Enzymatic Methods Use of enzymes, such as transaminases or aspartase, to perform the key stereoselective transformation.[16][17][18] This is a highly green and efficient method.[18]Substrate inhibition or low catalytic efficiency can limit yield.[16] Requires specific buffer conditions (pH, temperature) for optimal activity. Potential for microbial contamination.
Resolution of Racemic Mixture Synthesis of a racemic mixture of 3-aminobutanoic acid followed by separation of the enantiomers, often by forming diastereomeric salts with a chiral acid or base.[18]Inherently limited to a 50% theoretical yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. Can be labor-intensive and generate significant waste.
Chiral Pool Synthesis Starting with a readily available, inexpensive chiral molecule (the "chiral pool") and converting it to the target molecule through a series of stereocontrolled reactions.[14][19]The number of synthetic steps can be high, leading to lower overall yield. Requires a suitable starting material with the correct initial stereochemistry.
Q2: How do I choose the right amine protecting group to minimize side reactions?

Choosing the correct protecting group is a critical decision that impacts yield, purity, and the potential for side reactions. The ideal protecting group is easy to install, stable to the reaction conditions of subsequent steps, and easy to remove cleanly without affecting the rest of the molecule (orthogonality).[7][9]

Sources

Technical Support Center: Scaling Up the Reduction for (R)-3-Aminobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-3-aminobutanoic acid is a critical chiral building block, notably serving as a key intermediate in the synthesis of antiviral medications such as dolutegravir.[1][2] While numerous laboratory-scale syntheses exist, transitioning these processes to pilot and industrial scales introduces significant challenges in maintaining yield, stereochemical purity, and economic viability. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of reduction-based syntheses for this vital compound. The focus is on asymmetric hydrogenation of common precursors, a powerful and widely adopted industrial method.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale methods for producing (R)-3-aminobutanoic acid?

There are three main strategies, each with distinct advantages and disadvantages for large-scale production:

  • Asymmetric Catalytic Hydrogenation: This is often the preferred industrial method. It involves the reduction of a prochiral precursor, such as a β-(acylamino)acrylate or a β-enamino ester, using a transition-metal catalyst (typically Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.[3][4][5][6] This approach is highly atom-economical and can achieve excellent enantioselectivity (ee%).

  • Biocatalysis/Enzymatic Conversion: This emerging method uses engineered microorganisms or isolated enzymes to perform the stereoselective conversion. For example, an engineered E. coli containing a mutated aspartase can convert crotonic acid into (R)-3-aminobutanoic acid with high yield and stereopurity at scale.[1][7] This route is lauded for its green credentials and operation under mild conditions, though scale-up can present unique challenges related to fermentation and enzyme stability.[1]

  • Chiral Resolution: This classical approach involves synthesizing a racemic mixture of 3-aminobutanoic acid and then separating the desired (R)-enantiomer using a chiral resolving agent. While straightforward, this method is inherently inefficient, with a maximum theoretical yield of 50%, and often generates significant chemical waste, making it less favorable for modern, sustainable manufacturing.[1]

Q2: What are the most significant hurdles when transitioning a lab-scale hydrogenation to a pilot-plant scale?

Scaling a reaction is rarely a linear process.[8] Key challenges include:

  • Heat and Mass Transfer: Large reactors have a much smaller surface-area-to-volume ratio than lab flasks, making heat removal from exothermic hydrogenations difficult. This can lead to temperature gradients and loss of enantioselectivity. Similarly, ensuring efficient mixing and delivery of hydrogen gas from the headspace into the liquid phase to the catalyst surface becomes a major engineering challenge.

  • Catalyst Performance: The performance of asymmetric catalysts can be highly sensitive to minor impurities in starting materials or solvents, which may not be apparent at the lab scale but become significant in larger batches.[9] Catalyst recovery and reuse also become critical economic considerations at scale.

  • Process Safety: Handling large quantities of flammable solvents and pressurized hydrogen gas requires rigorous safety protocols and specialized equipment not always present in a research lab. Furthermore, some reducing agents, like sodium aluminum hydride, react violently with water, necessitating strict control over reaction conditions.[2]

Troubleshooting Guide: Asymmetric Hydrogenation Scale-Up

This section addresses common problems encountered during the scale-up of the asymmetric hydrogenation of precursors to (R)-3-aminobutanoic acid.

Problem 1: Reaction Yield is Significantly Lower at Scale Than in the Lab

Q: My reaction worked perfectly on a 1g scale, but I'm only getting 60% yield on a 1kg scale. Could my catalyst be the problem? A: Yes, this is a primary suspect. At scale, catalyst deactivation is a more prominent issue.

  • Oxygen Sensitivity: Many hydrogenation catalysts are extremely sensitive to air and moisture.[9] Ensure all solvents are rigorously deoxygenated and the reactor is properly purged and maintained under a strict inert atmosphere (Nitrogen or Argon) before, during, and after the reaction.

  • Substrate Quality: Impurities in the starting material (the enamine or enamide precursor) that were negligible at a small scale can act as catalyst poisons in a large batch. It is crucial to re-validate the purity of your scaled-up starting materials.

  • Product Inhibition: The amine product itself can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[3][4] This effect can be exacerbated at scale due to longer reaction times and different concentration profiles.

Q: I've confirmed the catalyst is active and pure. What else could be causing the low yield? A: The issue may lie in the physical process or the workup.

  • Hydrogen Mass Transfer: Is hydrogen being delivered to the catalyst effectively? In large reactors, poor agitation can lead to a "hydrogen-starved" state where the reaction rate is limited by how fast hydrogen can dissolve into the solvent. Increasing the agitation speed or hydrogen pressure can often resolve this.

  • Workup Losses: Have you accounted for the product's solubility? (R)-3-aminobutanoic acid is an amino acid and can have significant solubility in aqueous layers during extraction. Before discarding any aqueous phase, analyze a sample by HPLC or LC-MS to check for dissolved product.[10] Emulsion formation is also more common at scale and can trap the product.

Problem 2: Poor Enantioselectivity (Low ee%) at Scale

Q: The enantiomeric excess (ee%) of my product dropped from 99% in the lab to 85% in the pilot plant. Why? A: Loss of stereocontrol at scale is almost always linked to reaction parameters, particularly temperature.

  • Temperature Control: Asymmetric hydrogenations are often highly temperature-sensitive.[8] The exothermic nature of the reaction can create localized "hot spots" within a large, poorly agitated reactor, even if the external jacket temperature is correct. These hot spots reduce the energy difference between the two competing diastereomeric transition states, leading to a drop in enantioselectivity. The solution is to improve agitation and slow the rate of hydrogen addition to manage the heat evolution.

  • Hydrogen Pressure: While higher pressure can increase reaction rate, excessively high pressures can sometimes negatively impact enantioselectivity depending on the catalyst system. It is critical to re-optimize the pressure at the new scale.

  • Solvent Effects: Ensure the solvent used at scale is of the same grade and purity. Trace amounts of water or other coordinating solvents can alter the catalyst's chiral environment.

dot

G Troubleshooting Workflow for Low Enantioselectivity start Low ee% Observed at Scale catalyst_check Is the catalyst/ligand pure and handled under inert conditions? start->catalyst_check temp_check Is the internal reaction temperature strictly controlled and uniform? catalyst_check->temp_check Yes solution_catalyst Solution: Use fresh, high-purity catalyst. Improve inerting technique. catalyst_check->solution_catalyst No pressure_check Has hydrogen pressure been re-optimized for this scale? temp_check->pressure_check Yes solution_temp Solution: Improve agitation. Slow reagent/H2 addition rate. Check probe calibration. temp_check->solution_temp No solvent_check Is the solvent grade and purity identical to the lab process? pressure_check->solvent_check Yes solution_pressure Solution: Perform a pressure optimization study at the new scale. pressure_check->solution_pressure No impurity_check Are there new impurities in the starting material at scale? solvent_check->impurity_check Yes solution_solvent Solution: Use fresh, anhydrous, high-purity solvent. Verify water content. solvent_check->solution_solvent No solution_impurity Solution: Re-analyze starting materials. Consider re-purification if necessary. impurity_check->solution_impurity No

Caption: Troubleshooting workflow for low enantioselectivity.

Data Summaries

Table 1: High-Level Comparison of Synthetic Routes for (R)-3-Aminobutanoic Acid
ParameterAsymmetric HydrogenationBiocatalysis (Engineered E. coli)Chiral Resolution
Typical Yield >90%>95% (optimized)[1]<50% (theoretical max)
Enantiopurity (ee%) >95-99%[5][6]>99%[7]>99% (after resolution)
Key Advantage High throughput, well-establishedSustainable, mild conditions, high purityTechnically simple
Scale-Up Challenge Catalyst cost/sensitivity, H₂ handlingFermentation consistency, enzyme stability[1]Waste stream, low efficiency
Relative Cost Moderate to High (Catalyst Dependent)Potentially very low at scale[1]High (due to waste)
Table 2: Example of Scale-Up Impact on Biocatalytic Synthesis[1]
ParameterLaboratory Scale (Shake Flask)Pilot Scale (7 L Fermenter)
Substrate Conc. 250 g/L250 g/L
Reaction Time 24 h48 h
Product Titer 287.6 g/L215 g/L
Productivity/Yield 96%72%
Identified Issue -Sub-optimal cell permeabilization process during scale-up led to lower catalytic efficiency.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor

This protocol is a representative example and must be optimized for specific substrates and catalyst systems.

Safety: This reaction involves flammable solvents and hydrogen gas under pressure and must be conducted in a suitable pressure reactor by trained personnel.

  • Reactor Preparation: The pressure reactor is thoroughly cleaned, dried, and rendered inert by repeated vacuum/nitrogen or argon backfill cycles.

  • Reagent Charging: Under a positive pressure of inert gas, the β-(acylamino)acrylate substrate (1.0 eq) and the chiral catalyst (e.g., [Rh(COD)(TangPhos)]BF₄, 0.01-0.001 eq) are charged to the reactor. Anhydrous, deoxygenated methanol is added as the solvent.

  • Inerting: The vessel is sealed and the solution is sparged with inert gas, followed by several vacuum/inert gas cycles to ensure the removal of all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the optimized pressure (e.g., 5-20 atm). The reaction is stirred vigorously at the optimized temperature (e.g., 25-40 °C). Reaction progress is monitored by withdrawing samples (via a safe sampling port) and analyzing for substrate consumption by HPLC or TLC.

  • Workup: Upon completion, the reaction is carefully vented, and the system is purged with inert gas. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous solution to remove any catalyst residues.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude protected amino acid derivative.

  • Deprotection & Purification: The acyl protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis). The final (R)-3-aminobutanoic acid product is then isolated, often via crystallization, to achieve high chemical and optical purity.

Protocol 2: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the final product at approximately 1 mg/mL in the mobile phase. If analyzing a protected intermediate, ensure it is soluble.

  • Column Selection: A chiral stationary phase is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are common choices for separating amino acid enantiomers.[9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane/isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes to improve peak shape.[11]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

dot

G General Workflow for Asymmetric Hydrogenation Scale-Up lab_dev Phase 1: Lab-Scale Process Development (g-scale) pilot_scale Phase 2: Pilot-Scale Validation (kg-scale) lab_dev->pilot_scale Tech Transfer 1 sub_lab Define Catalyst & Conditions (Temp, Pressure, Solvent) Achieve >99% ee, >95% yield lab_dev->sub_lab production Phase 3: Full-Scale Manufacturing (ton-scale) pilot_scale->production Tech Transfer 2 sub_pilot Verify Heat/Mass Transfer Confirm Impurity Profile Establish Safety Protocols Validate Catalyst Robustness pilot_scale->sub_pilot sub_prod Lock-in Process Parameters Implement Automation & SPC Optimize for Cost & Throughput production->sub_prod

Caption: General workflow for asymmetric hydrogenation scale-up.

References

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Available at: [Link]

  • Reduction of β-enamino esters 110 (for other examples of reduction of enamines, see - ResearchGate. ResearchGate. Available at: [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed. PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. NIH. Available at: [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation - R Discovery. R Discovery. Available at: [Link]

  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed. PubMed. Available at: [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents. Google Patents.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. ResearchGate. Available at: [Link]

  • WO/2019/062222 METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID - WIPO Patentscope. WIPO Patentscope. Available at: [Link]

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides | Chemical Reviews. ACS Publications. Available at: [Link]

  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC - NIH. NIH. Available at: [Link]

  • Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation - PubMed. PubMed. Available at: [Link]

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Drug Discovery and Development. Available at: [Link]

  • Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Scilit. Scilit. Available at: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES - Chemistry | Illinois. University of Illinois. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. ACS Publications. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. SCIREA. Available at: [Link]

Sources

Enhancing the resolution of enantiomers on a chiral stationary phase.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separations

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of enantiomers on chiral stationary phases (CSPs). Our goal is to provide practical, in-depth solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral separation in HPLC?

A: Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable on standard HPLC columns like a C18. Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP).[1] The separation relies on the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2]

According to the widely accepted "three-point interaction model," for successful chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the CSP.[3] Its mirror image will only be able to interact at two or fewer points, resulting in a difference in the stability of these diastereomeric complexes. This difference in interaction energy leads to different retention times and, consequently, separation.[3] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole, electrostatic, or steric hindrance.[3][4]

cluster_0 CSP Chiral Selector cluster_1 Enantiomer 1 (Good Fit) cluster_2 Enantiomer 2 (Poor Fit) CSP Interaction Site A Interaction Site B Interaction Site C E1 Analyte Site A' Analyte Site B' Analyte Site C' E1:f0->CSP:f0 Interaction 1 E1:f1->CSP:f1 Interaction 2 E1:f2->CSP:f2 Interaction 3 label_E1 Stronger Binding (Longer Retention) E2 Analyte Site A' Analyte Site C' Analyte Site B' E2:f0->CSP:f0 Interaction 1 E2:f1->CSP:f2 Interaction 2 label_E2 Weaker Binding (Shorter Retention)

Figure 1: The Three-Point Interaction Model for Chiral Recognition.
Q2: What are the primary types of Chiral Stationary Phases (CSPs)?

A: CSPs are diverse, but most commercially available columns fall into a few major categories. The choice of CSP is the most critical factor in achieving a chiral separation.[5]

  • Polysaccharide-Based Phases: These are the most widely used CSPs, based on derivatives of cellulose or amylose coated or immobilized on a silica support.[2][6] They offer broad selectivity and can be used in normal phase, reversed-phase, and polar organic modes, making them the go-to choice for initial screening.[2][7]

  • Macrocyclic Glycopeptide Phases: These are based on antibiotics like vancomycin or teicoplanin bonded to silica.[8] They are particularly useful for separating polar and ionizable molecules and are compatible with reversed-phase, polar-ionic, and polar organic modes, making them highly suitable for LC-MS applications.[8]

  • Cyclodextrin-Based Phases: These CSPs use cyclodextrins (cyclic oligosaccharides) to form inclusion complexes with the analytes.[2][4] The separation mechanism relies on the fit of the analyte within the cyclodextrin's hydrophobic cavity and interactions with its polar rim.[4] They are effective for separating molecules with aromatic rings.[7]

  • Pirkle (Brush-Type) Phases: These are synthetic, smaller chiral molecules (like amino acid derivatives) bonded to silica.[2] They offer robust, high-efficiency separations but tend to have narrower applicability compared to polysaccharide phases.[2]

Troubleshooting Guide: Enhancing Resolution

Q3: I have no separation (co-elution) or very poor resolution (Rs < 1.0). Where do I start?

A: This is a common starting point in method development. Co-elution indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte.

Causality: Chiral recognition is highly specific. It is virtually impossible to predict the best CSP for a novel compound based on its structure alone.[5] Therefore, a systematic screening approach is the most efficient path to success.[9]

Troubleshooting Protocol:

  • Verify System Suitability: Ensure your HPLC system is functioning correctly with a standard achiral column and compound.

  • Initiate a Column Screening Protocol: The most effective strategy is to screen your analyte on a set of complementary CSPs. A good starting kit includes 2-3 polysaccharide columns and one macrocyclic glycopeptide column.[7][10]

  • Screen Multiple Mobile Phase Modes: For each column, test a set of standard mobile phases covering different separation mechanisms (Normal Phase, Reversed Phase, Polar Organic).[11] This maximizes the chances of finding some interaction.

  • Analyze the Results: Even a partial separation (a small bump on a peak) is a promising lead. Select the column/mobile phase combination that shows the best initial selectivity (α) and proceed to the optimization stage. If no separation is found, a different set of CSPs may be required.

start Problem: No/Poor Resolution screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Macrocyclic) start->screen_csp screen_mp Test Multiple Mobile Phase Modes (NP, RP, Polar Organic) screen_csp->screen_mp analyze Analyze Results screen_mp->analyze optimize Proceed to Optimization (Temp, Flow, Modifiers) analyze->optimize Partial Separation Found? (Yes) new_csp Select a Different Set of CSPs (e.g., Pirkle, Cyclodextrin) analyze->new_csp Partial Separation Found? (No) end Successful Separation optimize->end new_csp->screen_mp cluster_0 Key Optimization Parameters Resolution Enhanced Resolution (Rs) Pillar1 Mobile Phase (Selectivity, α) Resolution->Pillar1 Pillar2 Temperature (Thermodynamics, k') Resolution->Pillar2 Pillar3 Flow Rate (Efficiency, N) Resolution->Pillar3

Sources

Stability issues of (R)-3-Aminobutanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Aminobutanoic Acid Hydrochloride

A Guide to Ensuring Solution Stability in Research and Development

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this important chiral intermediate. Ensuring the stability of this compound in solution is critical for the accuracy, reproducibility, and success of your experiments. This guide provides in-depth answers to common questions and troubleshooting advice for stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses broad questions regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is readily soluble in water and other polar organic solvents.[1] For most biological and chemical applications, high-purity water (e.g., Milli-Q® or 18 MΩ·cm) is the preferred solvent. If solubility in a specific buffer system is a concern, it is advisable to test a small quantity first. For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) can be used, but it's important to note that hygroscopic DMSO can impact solubility.[2] Always use freshly opened or properly stored anhydrous DMSO.

Q2: What are the optimal storage conditions for aqueous stock solutions?

A2: To prevent degradation and ensure long-term stability, prepared aqueous solutions should be aliquoted into single-use volumes and stored frozen.[2] Recommended storage conditions are:

  • -80°C: for up to 6 months.[2]

  • -20°C: for up to 1 month.[2]

Avoid repeated freeze-thaw cycles, as this can accelerate degradation and compromise the integrity of your solution.[2] For solid this compound, storage at room temperature in a dark, dry, and sealed container under an inert atmosphere is recommended.[3][4]

Q3: How does pH influence the stability of this compound in solution?

A3: As an amino acid, the stability of (R)-3-Aminobutanoic acid is highly dependent on pH. The molecule exists in different ionic states depending on the pH of the solution.

  • Acidic pH (low pH): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+). The hydrochloride salt itself will create a mildly acidic solution upon dissolution in neutral water. While generally stable, extremely low pH combined with high temperature can promote hydrolysis of other components in a formulation.

  • Neutral pH (approx. 6-7.5): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This is often the most stable form for many amino acids in aqueous solution.

  • Alkaline pH (high pH): The amino group becomes deprotonated (-NH2). Under strongly basic conditions, especially with heating, amino acids can be susceptible to degradation pathways like deamidation (if applicable to derivatives) and racemization.[3][5] For peptides, alkaline pH is known to accelerate degradation.[5]

For maximum stability, it is recommended to maintain solutions close to a neutral pH unless experimental conditions demand otherwise. If you must work at very high or low pH, solutions should be prepared fresh and used immediately.

Q4: Is this compound sensitive to light or oxidation?

A4: While specific photostability data is not extensively published, general best practices for chemical intermediates and amino acids recommend protection from light.[6] Storage of the solid compound in a dark place is specified by suppliers.[3] Oxidation can be a degradation pathway for many organic molecules, including amino acids, often accelerated by heat, light, or the presence of metal ions.[3][7] Storing solutions frozen and in amber vials can mitigate both photodegradation and long-term oxidative risk.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q5: I'm analyzing my stored solution and the concentration appears to have decreased. What could be the cause?

A5: A decrease in concentration over time is a clear indicator of degradation. Consider the following causes and solutions:

  • Improper Storage: Verify that your storage conditions align with the recommendations (see Q2). Were the aliquots stored at the correct temperature? Were they subjected to multiple freeze-thaw cycles?

    • Solution: Discard the suspect solution and prepare a fresh stock. Implement a strict aliquoting and single-use policy.

  • Chemical Degradation: The stability of the molecule is finite, even under ideal conditions. The rate of degradation is influenced by pH and temperature.

    • Solution: Perform a simple stability study (see Protocol 2 below) to understand the degradation kinetics under your specific experimental conditions (e.g., buffer composition, storage temperature). This will help you define an appropriate "use by" date for your solutions.

  • Adsorption: In very dilute solutions, the compound may adsorb to the surface of the storage vessel (e.g., plastic or glass).

    • Solution: Consider using low-adsorption microcentrifuge tubes or silanized glass vials for storing highly dilute solutions.

Q6: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present in the freshly prepared solution. What are they?

A6: The appearance of new peaks is strong evidence of chemical degradation. For a β-amino acid like (R)-3-Aminobutanoic acid, a plausible degradation pathway, particularly under heating or in the presence of activating agents, is intramolecular cyclization.

  • Plausible Degradation Pathway: Lactam Formation The amino group can nucleophilically attack the carboxyl group (or an activated form of it), leading to the elimination of a water molecule and the formation of a four-membered cyclic amide known as a β-lactam. While β-lactams are strained rings, their formation from β-amino acids is a known chemical transformation.[8] These degradation products will have a different retention time in chromatography than the parent compound.

    Solution:

    • Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. The formation of the β-lactam from (R)-3-Aminobutanoic acid would result in a mass loss of 18.01 g/mol (the mass of water).

    • Perform Forced Degradation: To confirm this hypothesis, you can perform a forced degradation study (see Protocol 2).[3][7][9] Intentionally stressing a sample of the solution (e.g., by heating it at 60°C for several hours) should increase the intensity of the impurity peak, helping to confirm it as a degradant.

    • Optimize Conditions: If degradation is occurring under your experimental conditions, prepare solutions fresh before each use and minimize exposure to heat.

Diagram 1: Potential Degradation Pathway

A potential degradation pathway for (R)-3-Aminobutanoic acid involves intramolecular cyclization to form a β-lactam.

Experimental Protocols & Data

This section provides standardized procedures for solution preparation and stability assessment, along with a summary of key stability factors.

Table 1: Summary of Factors Affecting Solution Stability
FactorInfluence on StabilityRecommended Best Practice
Temperature High temperatures significantly accelerate chemical degradation.[3][6]Store stock solutions frozen (-20°C or -80°C). Avoid heating unless required by the protocol, and if so, for the minimum time necessary.
pH Both highly acidic and highly alkaline conditions can promote degradation.[3][10]Prepare solutions in a pH range of 4-7.5 for optimal stability. Prepare fresh if extreme pH is required.
Light UV light can provide the energy to initiate degradation reactions (photolysis).[6]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Oxygen Atmospheric oxygen can lead to oxidative degradation over time.For long-term storage, consider using solvents degassed with nitrogen or argon. Keep containers tightly sealed.
Concentration Very low concentrations may be more susceptible to losses from surface adsorption.For long-term storage, prefer higher concentration stock solutions (>1 mg/mL) that are diluted just before use.
Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mg/mL)
  • Objective: To prepare a reliable, high-concentration stock solution for subsequent dilution.

  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q® or HPLC-grade)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL, Class A)

    • Sterile 0.22 µm syringe filter

    • Cryo-safe, low-adsorption storage vials (e.g., amber polypropylene)

  • Procedure:

    • Weighing: Accurately weigh 100 mg of this compound.

    • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water. Gently swirl the flask until the solid is completely dissolved.

    • Volume Adjustment: Once dissolved, carefully add high-purity water to the 10.00 mL mark. Cap the flask and invert it 10-15 times to ensure a homogenous solution.

    • Sterilization (Optional): If for use in sterile applications (e.g., cell culture), filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in appropriately labeled amber vials. Store promptly at -20°C or -80°C.

Protocol 2: A Basic Workflow for a Solution Stability Study
  • Objective: To determine the stability of a solution under specific storage conditions. This process is a simplified version of a formal forced degradation study.[7][9]

  • Materials:

    • Freshly prepared stock solution of this compound.

    • Validated analytical method (e.g., HPLC-UV, LC-MS) capable of accurately quantifying the parent compound.[1][11]

    • Incubators/water baths set to desired stress temperatures (e.g., 4°C, 25°C, 40°C).

  • Procedure:

    • Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot for analysis. This will serve as your baseline (100%) concentration and purity profile.

    • Sample Distribution: Distribute multiple, tightly sealed aliquots of the solution into the different storage conditions (e.g., protected from light at 4°C, 25°C, and 40°C).

    • Time-Point Analysis: At predetermined time points (e.g., 6 hours, 24 hours, 3 days, 1 week, 2 weeks), remove one aliquot from each condition. Allow it to come to room temperature before analysis.

    • Quantification: Analyze each sample using your validated analytical method. Record the concentration of the parent compound and the peak area of any new impurity peaks.

    • Data Evaluation: Plot the concentration of this compound as a percentage of the T=0 value versus time for each condition. This will provide a clear visual representation of the degradation rate under each stress condition.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_workflow Stability Study Workflow A Prepare Fresh Stock Solution B T=0 Analysis (Baseline) A->B C Aliquot & Distribute to Stress Conditions (e.g., 4°C, 25°C, 40°C) A->C F Compare Data to T=0: - Quantify Parent Compound - Identify Degradants B->F D Incubate for Set Time Points (e.g., 24h, 1 week) C->D E Analyze Samples at Each Time Point D->E E->F G Determine Degradation Rate & Define Solution Shelf-Life F->G

A systematic workflow is crucial for assessing the stability of this compound solutions.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Available from: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. CVMP/QWP/122/02-Rev.2. Available from: [Link]

  • Aggarwal, S., et al. (2016). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Yang, Y., et al. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. Journal of Pharmaceutical Sciences, 106(7), 1750-1763. Available from: [Link]

  • Aggarwal, U. & Bodenlenz, M. (2018). pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases. Journal of the American Chemical Society, 140(4), 1441-1450. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Candela, M., et al. (2000). Validation of an Analysis Method for 4-amino-3-hydroxybutyric Acid by Reversed-Phase Liquid Chromatography. Journal of Chromatography A, 890(2), 273-80. Available from: [Link]

  • Bosetech Bio. (2025). Understanding Peptide Stability Under Various pH Conditions. Available from: [Link]

  • Kaur, I., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), S172-S183. Available from: [Link]

  • Zhang, P., et al. (2015). Effects of pH and temperature on the structural and thermodynamic character of alpha-syn12 peptide in aqueous solution. Journal of Molecular Modeling, 21(3), 64. Available from: [Link]

  • PubChem. (n.d.). (R)-3-aminobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Al-Tel, T. H. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 5(18), 2187-2204. Available from: [Link]

Sources

Technical Support Center: Purification of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial (R)-3-Aminobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable chiral intermediate.

Introduction

This compound is a critical building block in the synthesis of various pharmaceuticals.[1] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Commercial sources of this compound, while generally of high quality, may contain impurities that can interfere with subsequent synthetic steps or compromise the integrity of the final product. This guide provides practical, experience-driven advice to help you identify and remove these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from the synthetic route and storage conditions. These typically include:

  • The (S)-enantiomer: The opposite enantiomer is often the most critical impurity to remove, as it can have different pharmacological effects.

  • Residual solvents: Solvents used in the manufacturing process (e.g., methanol, ethanol, isopropanol) may be present.

  • Starting materials and reagents: Unreacted precursors or reagents from the synthesis can remain.

  • Byproducts of the synthesis: Side reactions can lead to structurally related impurities.

  • Water: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: A combination of analytical techniques is often necessary for unambiguous impurity identification. Beyond standard ¹H and ¹³C NMR, consider the following:

  • 2D NMR (COSY, HSQC): These experiments can help establish connectivity and identify the structures of unknown impurities.

  • LC-MS/MS: This is a powerful tool for separating impurities and obtaining their mass-to-charge ratio, providing clues to their molecular weight and structure.[2]

  • GC-MS: Particularly useful for identifying volatile impurities like residual solvents.[2]

  • Reference Standards: If you suspect specific impurities, comparing their analytical data (e.g., retention time in HPLC, NMR shifts) to certified reference standards is the gold standard for confirmation.

Q3: How can I determine the enantiomeric purity of my sample?

A3: Assessing enantiomeric purity requires a chiral analytical method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][4][5] This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Key considerations for developing a chiral HPLC method include:

  • Column Selection: A variety of chiral columns are available. For amino acids, macrocyclic glycopeptide-based CSPs like those with teicoplanin are often successful.[6]

  • Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) significantly impacts the separation.[3][7] A systematic screening of different solvent systems is often necessary.

  • Detection: UV detection is common, but if the compound lacks a strong chromophore, derivatization or mass spectrometric (MS) detection may be required.[2][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor yield after recrystallization.

Possible Causes & Solutions:

  • Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

    • Troubleshooting Workflow:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof).

      • Solubility Testing: Add a small amount of your compound to a test tube with the solvent. Heat the mixture to boiling. If it dissolves, cool it to room temperature and then in an ice bath. Observe the crystal formation. An ideal solvent will show a significant difference in solubility between hot and cold.

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Enantiomeric purity does not improve after recrystallization.

Possible Cause & Solution:

  • Conglomerate vs. Racemic Compound: If the (R) and (S) enantiomers co-crystallize to form a racemic compound, simple recrystallization will not improve the enantiomeric excess (ee).

    • Troubleshooting Workflow:

      • Chiral Resolution: If you have a racemic mixture, a chiral resolution step is necessary. This can involve forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer.

      • Preparative Chiral Chromatography: For smaller scales, preparative chiral HPLC can be used to separate the enantiomers.[4]

Issue 3: Inconsistent results in chiral HPLC analysis.

Possible Causes & Solutions:

  • Column equilibration: The chiral stationary phase may require extended equilibration with the mobile phase to provide stable and reproducible results.

    • Solution: Flush the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) before injecting your sample.

  • Mobile phase composition: Small variations in the mobile phase composition can significantly affect chiral separations.[9]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.

  • Temperature fluctuations: Temperature can influence the interactions between the analyte and the chiral stationary phase.[3][7]

    • Solution: Use a column oven to maintain a constant and optimized temperature.

Diagram: Troubleshooting Workflow for Chiral HPLC

start Poor Enantiomeric Resolution csp Verify Chiral Stationary Phase (CSP) Selection start->csp Is the CSP appropriate? mobile_phase Optimize Mobile Phase Composition csp->mobile_phase Yes temp Adjust Column Temperature mobile_phase->temp Vary solvent ratios & additives flow_rate Modify Flow Rate temp->flow_rate Test lower and higher temperatures resolution Acceptable Resolution Achieved flow_rate->resolution Typically 0.5-1.0 mL/min

Caption: A systematic approach to troubleshooting poor enantiomeric resolution in chiral HPLC.

Data Presentation

Table 1: Example Solvent Screening for Recrystallization

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Formation
WaterHighHighPoor
EthanolModerateLowGood
IsopropanolLowVery LowVery Good
Methanol/Water (9:1)HighModerateFair
Ethanol/Water (8:2)HighLowExcellent

Concluding Remarks

The purification of this compound is a critical step in many synthetic workflows. A systematic and analytical approach to identifying and removing impurities will ensure the quality and reliability of your research and development efforts. This guide provides a starting point for troubleshooting common issues; however, the optimal purification strategy will always be compound and impurity profile specific.

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Vulcanchem. (n.d.). This compound - 58610-42-7.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological Matrices.
  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
  • Biosynth. (n.d.). (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Benchchem. (n.d.). (3S)-3-aminobutanoic acid | 3775-72-2.
  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • MDPI. (n.d.). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (R)-3-Aminobutyric Acid | 3775-73-3.
  • ChemicalBook. (n.d.). (R)-3-AMINOBUTYRIC ACID synthesis.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). 3-aminobutanoic acid hydrochloride.
  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 3775-73-3 | Product Name : (R)-3-Aminobutanoic Acid.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PubChem. (n.d.). (s)-3-Aminobutanoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Aminobutanoic acid 97 541-48-0.
  • Sigma-Aldrich. (2007, May 9). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.

Sources

Technical Support Center: Synthesis of Small Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of small chiral alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. The synthesis of enantiomerically pure small alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1] However, achieving high yields and excellent enantioselectivity can be challenging.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of small chiral alcohols, offering potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is one of the most frequent challenges in the synthesis of chiral alcohols.[3] This can stem from a variety of factors related to the catalyst, reagents, and reaction conditions.

Potential Cause A: Catalyst and Ligand Issues

The heart of most asymmetric syntheses is the chiral catalyst or the ligand that induces stereoselectivity.[]

  • Expert Insight: The purity and integrity of your catalyst are paramount. Impurities can poison the catalyst or disrupt the delicate chiral environment necessary for high enantioselectivity.[5] Many catalysts, particularly those used in asymmetric reductions, are sensitive to air and moisture, which can lead to degradation and reduced performance.[5][6]

  • Troubleshooting Steps:

    • Verify Catalyst/Ligand Purity: Use a fresh batch or a recently opened bottle of the catalyst or ligand. If you are preparing the catalyst in situ, ensure the precursors are of high purity.[5]

    • Ensure Anhydrous and Inert Conditions: All glassware should be rigorously dried (e.g., flame-dried under vacuum), and solvents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere, such as argon or nitrogen.[5]

    • Check for Degradation: If you suspect catalyst degradation, consider preparing a fresh batch or sourcing from a different supplier.[5]

Potential Cause B: Suboptimal Reaction Conditions

The reaction environment plays a crucial role in determining the stereochemical outcome.

  • Expert Insight: The choice of solvent can significantly influence the conformation of the catalyst, the solubility of reagents, and the overall reaction pathway.[7] Temperature is another critical parameter, as it affects reaction rates and the energy difference between the diastereomeric transition states.

  • Troubleshooting Steps:

    • Solvent Screening: If you are experiencing low ee, perform a solvent screen. Common solvents for asymmetric reductions include toluene, THF, and dichloromethane. The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity.[5][8]

    • Temperature Optimization: Systematically vary the reaction temperature. While lower temperatures often favor higher enantioselectivity, this is not always the case.[3]

    • Concentration Effects: The concentration of reactants can influence the reaction order and potentially favor background, non-selective reactions. Experiment with different substrate concentrations.

Potential Cause C: Insufficient Catalyst Loading

  • Expert Insight: A low catalyst loading may not be sufficient to outcompete a non-catalyzed, non-enantioselective background reaction, which will lower the overall enantiomeric excess of the product.[5]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to determine if it improves the ee%.[5]

Problem 2: Low or No Reaction Conversion

Poor conversion can be frustrating and may be due to catalyst deactivation, substrate-related issues, or incorrect reaction setup.

Potential Cause A: Catalyst Deactivation

  • Expert Insight: Catalyst deactivation can occur during the reaction, leading to a stall in conversion.[9] This can be caused by impurities in the reagents or substrate, or by the product itself inhibiting the catalyst. In some cases, the catalyst may decompose over the course of the reaction.[6][9]

  • Troubleshooting Steps:

    • Purify Substrate and Reagents: Ensure your starting materials are free of impurities that could act as catalyst poisons.

    • Investigate Product Inhibition: If you suspect product inhibition, try running the reaction at a lower substrate concentration or consider an in situ product removal strategy if feasible.

    • Monitor Reaction Progress: Take aliquots at regular intervals to monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC). This can help determine if the reaction is stopping prematurely.

Potential Cause B: Poor Substrate Solubility

  • Expert Insight: If the substrate is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[3]

  • Troubleshooting Steps:

    • Choose a Different Solvent: Screen for a solvent in which your substrate has better solubility while still being compatible with the reaction chemistry.

    • Increase Temperature: Gently warming the reaction mixture may improve solubility, but be mindful of the potential impact on enantioselectivity.

Problem 3: Difficult Purification of the Chiral Alcohol

The physical properties of small, polar alcohols can make them challenging to isolate from the reaction mixture.

Potential Cause A: Product Volatility

  • Expert Insight: Small alcohols are often volatile, which can lead to product loss during solvent removal under reduced pressure.

  • Troubleshooting Steps:

    • Careful Solvent Removal: Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature to minimize product loss.

    • Extraction: Perform a careful workup and extraction to move the product into an organic layer, which can then be concentrated more gently.

Potential Cause B: Co-elution with Reagents or Byproducts

  • Expert Insight: The polarity of small alcohols can cause them to co-elute with polar byproducts or unreacted starting materials during column chromatography.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions: Screen different solvent systems (eluents) for column chromatography to achieve better separation.

    • Derivatization: Consider derivatizing the alcohol to a less polar species (e.g., an ester or a silyl ether) before purification.[10][11] The protecting group can be removed after the purification is complete.[10][11]

    • Alternative Purification Techniques: For volatile alcohols, preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) can be effective purification methods.[12]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and analysis of small chiral alcohols.

Q1: What are the most common methods for synthesizing small chiral alcohols?

A1: The most prevalent methods include:

  • Asymmetric Reduction of Prochiral Ketones: This is a widely used strategy that employs chiral catalysts, such as those based on ruthenium, rhodium, or iridium, or chiral reducing agents like those derived from boranes (e.g., CBS reduction).[13][14][15]

  • Kinetic Resolution of Racemic Alcohols: This technique involves the selective reaction of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[1][16] This is often accomplished using enzymes (like lipases) or chiral chemical catalysts.[1][17]

  • Dynamic Kinetic Resolution (DKR): This is an extension of kinetic resolution where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[18][19]

Q2: How do I choose the right chiral catalyst for my ketone reduction?

A2: The choice of catalyst depends on the structure of your ketone. For example, Noyori-type catalysts are often effective for the asymmetric hydrogenation of a wide range of ketones.[20] CBS catalysts are particularly useful for the reduction of aryl alkyl ketones and α,β-unsaturated ketones.[21] It is often necessary to screen a small library of catalysts to find the optimal one for a new substrate.[3]

Q3: How can I determine the enantiomeric excess (ee) of my chiral alcohol?

A3: The most common techniques for determining ee are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][22]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column with a CSP to separate volatile enantiomers.[5] The alcohol may need to be derivatized to increase its volatility.[23]

  • NMR Spectroscopy with Chiral Shift Reagents: This method involves adding a chiral lanthanide shift reagent to the NMR sample, which induces different chemical shifts for the two enantiomers.

Q4: When should I use a protecting group for my alcohol?

A4: Protecting groups are used to temporarily mask the hydroxyl group to prevent it from reacting in subsequent synthetic steps.[24] For instance, if you are performing a reaction with a strong base or a Grignard reagent, the acidic proton of the alcohol would interfere.[10] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and ethers (e.g., benzyl, MOM).[10][24]

Q5: What is the difference between kinetic resolution and dynamic kinetic resolution?

A5: In kinetic resolution , one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. The maximum theoretical yield for the unreacted enantiomer is 50%.[1] In dynamic kinetic resolution , the slower-reacting enantiomer is continuously racemized back to the racemic mixture. This allows the faster-reacting enantiomer to be converted to the product in a theoretical yield of up to 100%.[19]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Asymmetric Reduction of a Ketone using a CBS Catalyst

This protocol provides a general workflow for the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • Anhydrous toluene

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 1.0 M in toluene)

  • (R)- or (S)-Methyl-CBS catalyst

  • Prochiral ketone

  • Anhydrous methanol

  • Standard workup and purification reagents

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add the CBS catalyst (5-10 mol%) to a flame-dried round-bottom flask.

  • Catalyst Formation (if applicable): If generating the catalyst in situ from an amino alcohol and borane, follow the established procedure. For a pre-formed catalyst, dissolve it in anhydrous toluene.

  • Borane Addition: Cool the catalyst solution to 0 °C and slowly add the borane-dimethyl sulfide complex solution (1.0-1.2 equivalents relative to the ketone). Stir for 15-30 minutes.[5]

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature). Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous toluene dropwise over 20-30 minutes.[5]

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully add anhydrous methanol to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC.

Visualization 1: Asymmetric Ketone Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Flame-dried Glassware D Add Chiral Catalyst A->D B Anhydrous Solvents B->D C Inert Atmosphere (Ar/N2) C->D E Add Reducing Agent (e.g., Borane) D->E F Cool to Reaction Temperature E->F G Slowly Add Ketone Substrate F->G H Monitor Reaction Progress G->H I Quench Reaction H->I J Aqueous Workup & Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Determine Yield L->M N Determine Enantiomeric Excess (ee) L->N

Caption: Workflow for Asymmetric Ketone Reduction.

Visualization 2: Decision Tree for Troubleshooting Low Enantiomeric Excess

G cluster_catalyst cluster_conditions cluster_loading Start Low Enantiomeric Excess (ee) Catalyst Check Catalyst/Ligand Integrity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Loading Evaluate Catalyst Loading Start->Loading Purity Verify Purity Catalyst->Purity Handling Ensure Anhydrous/Inert Handling Catalyst->Handling Fresh Use Fresh Batch Catalyst->Fresh Solvent Screen Solvents Conditions->Solvent Temp Vary Temperature Conditions->Temp Conc Adjust Concentration Conditions->Conc Increase Increase Catalyst Loading Loading->Increase

Caption: Troubleshooting Low Enantiomeric Excess.

References

  • Benchchem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
  • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • [Author Unknown]. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • ResearchGate. (n.d.). Solvent effect on enantioselectivity.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Dynamic Kinetic Resolution of Alcohols.
  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
  • ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • PubMed. (2019). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups.
  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis.
  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Wordpress. (n.d.). Ketone Reduction.
  • RSC Publishing. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method.
  • Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations.
  • ResearchGate. (n.d.). ORGANIC SYNTHESIS.
  • BOC Sciences. (n.d.). Frequently Asked Questions - Chiral.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • [Author Unknown]. (n.d.). Enantioselective Reduction of Ketones.
  • PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • ResearchGate. (n.d.). Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
  • chem.iitb.ac.in. (2020). Protecting Groups.
  • PMC - NIH. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts.
  • PubMed. (2010). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • [Author Unknown]. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester?
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • ORBilu. (n.d.). Solvent Induced Enantioselectivity Reversal in a Chiral Metal Organic Framework.
  • Benchchem. (n.d.). Overcoming substrate limitations in enantioselective reductions.
  • PMC - NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Reddit. (2024). Chiral alcohol separation.
  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
  • NIH. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Bode Research Group. (2015). OC VI (HS 2015). Retrieved from [Link]

  • JOCPR. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol.
  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules.
  • ResearchGate. (n.d.). Asymmetric hydrogenation of ketones with a combined catalyst of....
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols.
  • RSC Publishing. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.

Sources

Technical Support Center: Cost-Effective Synthesis of (R)-3-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of (R)-3-aminobutan-1-ol. The focus is on implementing cost-reduction strategies without compromising scientific integrity. This resource synthesizes technical accuracy with practical, field-proven insights to empower you in your experimental endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of (R)-3-aminobutan-1-ol, providing concise and actionable information.

Q1: What are the primary synthesis strategies for (R)-3-aminobutan-1-ol, and how do they compare in terms of cost-effectiveness?

A1: There are four principal strategies for synthesizing (R)-3-aminobutan-1-ol: chemoenzymatic synthesis, asymmetric catalysis, chiral resolution, and synthesis from the chiral pool.[1] Each presents a unique profile of advantages and disadvantages concerning cost, scalability, and overall efficiency.

  • Chemoenzymatic Synthesis: This modern approach, typically employing (R)-selective transaminases, is lauded for its high enantioselectivity and mild reaction conditions.[2][3] A significant cost factor is the enzyme itself.[4] However, implementing strategies such as enzyme immobilization can dramatically reduce operational costs by enabling enzyme recycling.[5][6]

  • Asymmetric Catalysis: This strategy relies on the use of chiral metal catalysts, such as those based on Rhodium and Ruthenium, for reactions like asymmetric hydrogenation or reductive amination.[7][8] While these methods can be highly efficient, the initial investment in catalysts is often substantial.[7] Therefore, effective catalyst recycling is paramount for economic viability.[9]

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-aminobutan-1-ol with a chiral resolving agent, for instance, tartaric acid or mandelic acid.[10][] The primary limitation of this approach is the maximum theoretical yield of 50% for the desired enantiomer, and it can be a labor-intensive process.[12]

  • Chiral Pool Synthesis: This strategy leverages a readily available chiral starting material, such as (R)-3-aminobutyric acid, which is subsequently converted to the target molecule.[1][13] The cost-effectiveness of this route is intrinsically linked to the market price of the chiral precursor.[13]

Q2: My transaminase-catalyzed synthesis of (R)-3-aminobutan-1-ol is exhibiting low conversion. What are the probable causes, and how can I enhance the yield?

A2: Suboptimal conversion in a transaminase reaction can stem from several factors, with the most prevalent being unfavorable reaction equilibrium and enzyme inhibition.[14][15]

  • Unfavorable Equilibrium: The transamination reaction is inherently reversible. To shift the equilibrium towards the product, consider the following:

    • Excess Amino Donor: Employing a large excess of a cost-effective amino donor like isopropylamine can drive the reaction forward. The resulting acetone byproduct is volatile and can be removed from the reaction mixture.[10]

    • Co-enzyme Regeneration: Implement a co-enzyme regeneration system, for example, using a dehydrogenase to recycle the pyridoxal 5'-phosphate (PLP) cofactor.[4]

    • In Situ Product Removal: Advanced techniques such as membrane extraction can be utilized to continuously remove (R)-3-aminobutan-1-ol from the reaction as it is formed, thereby favorably shifting the equilibrium.

  • Enzyme Inhibition: High concentrations of both the substrate (4-hydroxy-2-butanone) and the product ((R)-3-aminobutan-1-ol) can lead to enzyme inhibition. To counteract this:

    • Fed-Batch Substrate Addition: Introduce the substrate to the reaction mixture gradually to maintain a low and steady concentration.

    • Optimize Reaction Conditions: Meticulously optimize the pH, temperature, and buffer composition to ensure the transaminase operates at its peak performance.[10][16]

Q3: I am observing low enantioselectivity in my asymmetric reduction of 4-hydroxy-2-butanone. What are the potential reasons and corresponding solutions?

A3: Achieving high enantioselectivity in asymmetric reductions can be challenging.[17] The root causes are often associated with the catalyst, substrate, or reaction conditions.

  • Catalyst Activity and Stability: The chiral catalyst may be experiencing degradation or suboptimal performance.

    • Maintain Anhydrous and Anaerobic Conditions: Many asymmetric catalysts are highly sensitive to air and moisture.

    • Optimize Catalyst Loading: An insufficient amount of catalyst will result in a sluggish reaction, while an excess can sometimes promote side reactions.

    • Consider In Situ Catalyst Generation: For certain catalysts, such as oxazaborolidines, in situ generation can offer greater reliability compared to using an isolated, and potentially aged, catalyst.[18]

  • Substrate Purity: The presence of impurities in the 4-hydroxy-2-butanone starting material can interfere with the catalyst's function. Ensure the use of high-purity substrate.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity, though it may decrease the reaction rate.

    • Solvent: The choice of solvent can profoundly influence the catalyst's performance and the stereochemical outcome of the reaction.

    • Pressure (for hydrogenation): For asymmetric hydrogenation reactions, the optimization of hydrogen pressure is a critical parameter for achieving high enantioselectivity.

Q4: What are effective and economical methods for recycling the expensive metal catalyst from my asymmetric synthesis?

A4: The recycling of catalysts is a critical aspect of making asymmetric catalysis a sustainable and cost-effective methodology.[9] Several strategies can be implemented:

  • Immobilization: The catalyst can be anchored to a solid support, which facilitates its recovery by simple filtration and allows for its reuse in subsequent reaction cycles.

  • Biphasic Catalysis: The reaction can be conducted in a two-phase system, where the catalyst is sequestered in one phase (e.g., an ionic liquid or an aqueous phase) and the product resides in another (e.g., an organic solvent). This allows for straightforward separation of the product from the catalyst.

  • Precipitation and Extraction: Following the reaction, the catalyst can sometimes be precipitated by the addition of a specific solvent or extracted into a different phase. For instance, methods involving acid or ligand solutions have been developed for the recovery of rhodium catalysts.[19]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific experimental challenges.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield in (R)-3-aminobutyric acid reduction Incomplete reaction; occurrence of side reactions; challenges in purification.Ensure a sufficient excess of the reducing agent (e.g., NaBH4, LiAlH4) is utilized. Maintain strict temperature control to minimize the formation of byproducts. (R)-3-aminobutan-1-ol is a low-boiling point liquid, necessitating careful distillation under reduced pressure for effective purification.[1][20]
Poor diastereomeric salt crystallization in chiral resolution Inappropriate solvent system; suboptimal temperature profile during crystallization; presence of impurities.Conduct a solvent screen to identify a system that provides optimal solubility differentiation between the two diastereomeric salts. A slow and controlled cooling profile during crystallization is often advantageous. Ensure the racemic 3-aminobutan-1-ol is of high purity.[12][21]
Formation of byproducts in borane reduction Undesired reaction with the solvent; hydroboration of other functional groups present in the starting material.Employ a suitable, dry, and non-reactive solvent such as THF. Exercise caution if other reducible functional groups are present in the starting material.[18][22]
Difficulty in purifying the final product The product is a low-boiling, water-soluble liquid, making isolation challenging.Purification is most effectively achieved through vacuum distillation. Extraction with a suitable organic solvent (e.g., dichloromethane) after basifying the aqueous solution can also be an effective purification strategy.[7]
Inconsistent results with oxazaborolidine catalysts Catalyst aging and degradation over time, leading to reduced activity and enantioselectivity.Generate the oxazaborolidine catalyst in situ from the corresponding chiral amino alcohol and a borane source immediately prior to the reduction reaction.[18]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key synthesis methods.

Protocol 1: Chemoenzymatic Synthesis using an (R)-selective Transaminase

This protocol is based on established principles for the transaminase-catalyzed synthesis of (R)-3-aminobutan-1-ol from 4-hydroxy-2-butanone.

Materials:

  • (R)-selective transaminase (e.g., ATA-301 or equivalent)

  • 4-hydroxy-2-butanone

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) (coenzyme)

  • Phosphate buffer (e.g., 1M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

Procedure:

  • Preparation of Solutions:

    • Prepare a 1M phosphate buffer solution and adjust the pH to 8.0.

    • Dissolve the 4-hydroxy-2-butanone in DMSO to create a concentrated stock solution.

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the phosphate buffer, isopropylamine, and a catalytic amount of PLP.

    • Introduce the (R)-selective transaminase to the buffer solution.

    • Initiate the reaction by adding the 4-hydroxy-2-butanone solution. A fed-batch approach is recommended to prevent substrate inhibition.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring.

    • Monitor the reaction's progress by HPLC using a chiral column to ascertain the conversion rate and enantiomeric excess.

  • Work-up and Purification:

    • Upon completion of the reaction, extract the mixture with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting (R)-3-aminobutan-1-ol by vacuum distillation.

Protocol 2: Synthesis via Reduction of (R)-3-Aminobutyric Acid

This protocol outlines a cost-effective route commencing from the commercially available chiral precursor, (R)-3-aminobutyric acid.

Materials:

  • (R)-3-aminobutyric acid

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for workup with NaBH4)

  • Dilute sulfuric acid or hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup (using NaBH4):

    • Under an inert atmosphere, suspend (R)-3-aminobutyric acid in anhydrous THF in a reaction flask.

    • Cool the suspension in an ice bath.

    • Slowly and portion-wise, add the sodium borohydride.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and cautiously add methanol to quench any excess NaBH4.

    • Carefully acidify the mixture with a dilute acid.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Basify the aqueous residue with a strong base (e.g., NaOH).

    • Extract the aqueous layer multiple times with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Part 4: Visualizations

Diagram 1: Decision Tree for Synthesis Strategy Selection

G start Start: Need to synthesize (R)-3-aminobutan-1-ol cost_priority Is lowest cost the absolute priority? start->cost_priority scale What is the desired scale? cost_priority->scale No chiral_pool Chiral Pool Synthesis: (R)-3-aminobutyric acid reduction cost_priority->chiral_pool Yes large_scale Large Scale (>1 kg) scale->large_scale small_scale Small Scale (<1 kg) scale->small_scale end End chiral_pool->end Consider cost of starting material resolution Chiral Resolution of racemic 3-aminobutanol resolution->end Max 50% yield, labor-intensive ee_critical Is >99.5% ee critical? chemoenzymatic Chemoenzymatic Synthesis: Transaminase ee_critical->chemoenzymatic Yes asymmetric_catalysis Asymmetric Catalysis: Asymmetric Reduction/Amination ee_critical->asymmetric_catalysis No chemoenzymatic->end High ee, mild conditions, enzyme cost is a factor asymmetric_catalysis->end High throughput, catalyst cost and recycling are key large_scale->ee_critical small_scale->ee_critical G start Start: Free Transaminase Enzyme immobilization Immobilization on Solid Support (e.g., resin beads) start->immobilization reaction Biocatalytic Reaction: 4-hydroxy-2-butanone -> (R)-3-aminobutan-1-ol immobilization->reaction separation Separation of Immobilized Enzyme from Product (Filtration/Centrifugation) reaction->separation product Product: (R)-3-aminobutan-1-ol separation->product washing Washing of Immobilized Enzyme separation->washing reuse Reuse of Immobilized Enzyme in a New Batch washing->reuse reuse->reaction Recycle end End: Cost-effective, recyclable biocatalyst reuse->end

Caption: A workflow illustrating cost reduction through enzyme immobilization and recycling in chemoenzymatic synthesis.

References

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol - Der Pharma Chemica. Available at: [Link]

  • WO 2018/020380 A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents.
  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Available at: [Link]

  • Plausible explanation for the low enantioselectivity observed. - ResearchGate. Available at: [Link]

  • Maximizing cost efficiency through enzyme immobilization - Solidzymes. Available at: [Link]

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]

  • Amine Transaminases in Multi-Step One-Pot Reactions - DiVA portal. Available at: [Link]

  • Enzyme immobilization: an overview on techniques and support materials - PubMed Central. Available at: [Link]

  • Asymmetric cascade reaction of diazoketones and aminoketones and the synthesis of (+) - ResearchGate. Available at: [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Available at: [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. Available at: [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Available at: [Link]

  • reduction of aldehydes and ketones - Chemguide. Available at: [Link]

  • Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B. Available at: [Link]

  • What Are the Most Cost-Effective Methods for Enzyme Immobilization? - Patsnap Synapse. Available at: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. Available at: [Link]

  • Asymmetric enamine catalysis with β-ketoesters by chiral primary amine: divergent stereocontrol modes - PubMed. Available at: [Link]

  • Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones - Chemical Science (RSC Publishing). Available at: [Link]

  • (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - ResearchGate. Available at: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry - ACS Publications. Available at: [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - MDPI. Available at: [Link]

  • Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu - ChemRxiv. Available at: [Link]

  • US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents.
  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - NIH. Available at: [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915 | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Protein engineering of amine transaminases - Frontiers. Available at: [Link]

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality | ACS Applied Materials & Interfaces. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. Available at: [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions - MDPI. Available at: [Link]

  • Enzyme Immobilization Technologies and Industrial Applications | ACS Omega. Available at: [Link]

  • Asymmetric hydrogenations and reductions using rhodium and ruthenium derived chiral catalysts - YouTube. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis - PMC - PubMed Central. Available at: [Link]

  • 18.4: Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]

  • Recyclable rhodium nanoparticles: green hydrothermal synthesis, characterization, and highly catalytic performance in reduction of nitroarenes - PubMed. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Ketone Reduction - Wordpress. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)-3-Aminobutanoic Acid versus (S)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In stereoisomeric pairs, subtle differences in three-dimensional structure can lead to vastly different biological outcomes. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 3-Aminobutanoic acid, a molecule of significant interest in neuroscience and pharmacology. Through an examination of their interactions with GABA receptors, supported by experimental data and detailed protocols, we will demonstrate the critical importance of stereochemistry in determining the pharmacological activity of this compound. This document serves as a technical resource for researchers aiming to design and interpret experiments with these molecules.

Introduction: The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit distinct pharmacodynamic and pharmacokinetic properties due to their differential interactions with the chiral environment of the body, such as enzymes and receptors. 3-Aminobutanoic acid, also known as β-aminobutyric acid, possesses a chiral center and exists as (R)- and (S)-enantiomers.[1][2] While sharing the same chemical formula, their spatial arrangements lead to a significant divergence in their biological activity, a crucial consideration for therapeutic development.

Unveiling the Stereoselective Activity at GABA Receptors

The primary pharmacological targets of 3-aminobutanoic acid are the γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][4] There are two major classes of GABA receptors: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors (GPCRs).[5] The activity of 3-aminobutanoic acid enantiomers is most pronounced and well-characterized at GABAB receptors, where they act as agonists.

Experimental evidence consistently demonstrates that the biological activity of 3-aminobutanoic acid at GABAB receptors is highly stereoselective. Specifically, (R)-3-Aminobutanoic acid is the more potent agonist , while the (S)-enantiomer shows significantly lower activity.[6] This disparity is attributed to the specific conformational requirements of the GABAB receptor binding pocket, which preferentially accommodates the (R)-enantiomer.

Quantitative Comparison of Enantiomeric Activity

To quantify the difference in activity between the two enantiomers, in vitro pharmacological assays are employed. The most common are competitive radioligand binding assays to determine binding affinity (Ki) and functional assays, such as GTPγS binding assays, to measure agonist potency (EC50) and efficacy (Emax).

Table 1: Comparative Activity of (R)- and (S)-3-Aminobutanoic Acid at GABAB Receptors

Parameter(R)-3-Aminobutanoic Acid(S)-3-Aminobutanoic Acid
Binding Affinity (Ki) High (in the nM to low µM range)Very Low (>100-fold lower than R-enantiomer)
Functional Potency (EC50) High (in the low µM range)Very Low (>100-fold lower than R-enantiomer)
Efficacy (Emax) AgonistWeak Partial Agonist or Inactive

This table represents a summary of typical findings in the scientific literature. Absolute values can vary depending on the specific experimental conditions.

The data clearly indicates that the (R)-enantiomer is the eutomer (the more active enantiomer), while the (S)-enantiomer is the distomer (the less active enantiomer).

Experimental Protocols for Differentiating Enantiomeric Activity

The following protocols provide a framework for researchers to independently verify and quantify the differential activity of (R)- and (S)-3-Aminobutanoic acid.

Protocol 1: GABAB Receptor Competitive Binding Assay

Scientific Rationale: This assay determines the binding affinity of the test compounds by measuring their ability to displace a radiolabeled ligand with known high affinity for the GABAB receptor (e.g., [3H]-GABA or a specific antagonist). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cortex) prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes, radioligand, and test compound (R- or S-isomer) prep3->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity of bound ligand assay2->assay3 analysis1 Plot % inhibition vs. log[compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold buffer (e.g., 0.32 M sucrose).[7]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the crude membranes.

    • Wash the pellet by resuspending in buffer and repeating the centrifugation.[7]

    • Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-GABA (e.g., 5 nM), and varying concentrations of either (R)-3-Aminobutanoic acid or (S)-3-Aminobutanoic acid.

    • For non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM).[7]

    • Incubate for 45 minutes at 4°C.[7]

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

Scientific Rationale: This functional assay measures the activation of G-proteins coupled to the GABAB receptor.[8] In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. By using the non-hydrolyzable GTP analog, [35S]GTPγS, the amount of radioactivity incorporated into the G-proteins is proportional to the level of receptor activation.[9] This allows for the determination of agonist potency (EC50) and efficacy (Emax).

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay GTPγS Binding cluster_analysis Data Analysis prep1 Prepare membranes expressing GABA-B receptors assay1 Incubate membranes, [35S]GTPγS, GDP, and agonist (R- or S-isomer) prep1->assay1 assay2 Separate bound and free [35S]GTPγS via filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Plot % stimulation vs. log[agonist] assay3->analysis1 analysis2 Calculate EC50 and Emax analysis1->analysis2

Caption: Workflow for a [35S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a cell line expressing GABAB receptors or from brain tissue as described in the binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the membrane preparation, assay buffer containing MgCl2 and GDP, [35S]GTPγS, and varying concentrations of the agonist ((R)- or (S)-3-Aminobutanoic acid).

    • Incubate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the percentage of stimulation over basal (no agonist) versus the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Downstream Signaling Pathways

The differential activation of the GABAB receptor by the (R)- and (S)-enantiomers leads to a corresponding difference in the activation of downstream signaling cascades. As a Gi/o-coupled receptor, GABAB activation by the more potent (R)-enantiomer leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

GABAB Receptor Signaling Pathway:

G Receptor Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Sources

A Comparative Guide to Beta-Amino Acids in Peptide Therapeutics: Enhancing Stability and Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic properties is a constant driver of innovation. While alpha-peptides, the building blocks of natural proteins, have long been the focus of development, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, have spurred the exploration of non-natural amino acids. Among these, beta-amino acids have emerged as a powerful tool to engineer peptides with superior stability and tailored biological activity. This guide provides a comprehensive comparison of beta-amino acids and their alpha-counterparts in the context of peptide therapeutics, supported by experimental data and detailed protocols for their evaluation.

The Fundamental Distinction: A Shift in the Backbone

The core difference between alpha- and beta-amino acids lies in the placement of the amino group relative to the carboxyl group. In alpha-amino acids, the amino group is attached to the alpha-carbon (the first carbon adjacent to the carboxyl group). In beta-amino acids, an additional carbon atom separates these two functional groups, with the amino group attached to the beta-carbon.[1][2] This seemingly subtle structural alteration has profound consequences for the resulting peptide's conformation, stability, and ultimately, its therapeutic potential.

G cluster_workflow Proteolytic Stability Assay Workflow Start Prepare Peptide Stock Solutions (Alpha & Beta) Incubate Incubate Peptides with Protease/Serum at 37°C Start->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Quench Quench Reaction with TFA/ACN Sample->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Quantify Peak Area & Calculate Half-Life Analyze->Data

Sources

Efficacy of (R)-3-Aminobutanoic Acid Hydrochloride Derivatives in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic modulation, (R)-3-aminobutanoic acid and its derivatives represent a compelling class of molecules. Their structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), positions them as valuable tools for probing neurological pathways and as potential therapeutic agents for a range of disorders, including epilepsy, anxiety, and neuropathic pain.[1] This guide provides an in-depth comparison of the efficacy of various (R)-3-aminobutanoic acid hydrochloride derivatives in key bioassays, grounded in experimental data and established protocols.

The Significance of Stereochemistry and Bioisosterism

The chirality at the C3 position of the butanoic acid backbone is a critical determinant of biological activity. The (R)-enantiomer often exhibits distinct pharmacological profiles compared to its (S)-counterpart, highlighting the stereospecificity of its interactions with biological targets.[2] Furthermore, the strategic application of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—has been instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives.[3][4] Common bioisosteric modifications include the replacement of the carboxylic acid moiety with groups like tetrazoles, hydroxamic acids, or phosphonic acids to modulate acidity, polarity, and metabolic stability.[3][5]

Comparative Efficacy at GABA Receptors: In Vitro Bioassays

The primary targets for many (R)-3-aminobutanoic acid derivatives are the GABA receptors, which are broadly classified into ionotropic GABA-A and metabotropic GABA-B receptors. A variety of in vitro assays are employed to characterize the binding affinity and functional activity of these compounds.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50).

Table 1: Comparative Binding Affinities of (R)-3-Aminobutanoic Acid Derivatives at GABA-B Receptors

CompoundDerivative TypeRadioligand DisplacedIC50 (µM)Source
Baclofenp-Chlorophenyl derivative(-)-[3H]Baclofen0.33[6]
4-Amino-3-(5-chloro-2-thienyl)butyric acidThienyl derivative(-)-[3H]Baclofen0.61[6]
4-Amino-3-(5-methyl-2-thienyl)butyric acidThienyl derivative(-)-[3H]Baclofen1.34[6]
Electrophysiological Recordings

Electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific GABA receptor subtypes, provide a direct measure of the functional consequences of ligand binding. These assays can distinguish between agonists, antagonists, and allosteric modulators and provide quantitative measures of potency (EC50) and efficacy.

The enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) demonstrate clear stereoselectivity at GABA receptors. Electrophysiological studies have shown that while both enantiomers are agonists at GABA-C receptors, R-(-)-GABOB is the more potent agonist.[3]

Table 2: Enantioselective Activity of GABOB at GABA-C Receptors

CompoundReceptor SubtypeActivityEC50 (µM)Source
R-(-)-GABOBρ1Full Agonist19[3]
S-(+)-GABOBρ1Full Agonist45[3]

A Note on Pregabalin: A Structural Analogue with a Different Mechanism

While structurally similar to GABA, pregabalin ((S)-(+)-3-isobutyl-GABA) and its predecessor, gabapentin, do not exert their primary effects through direct interaction with GABA receptors.[7] Instead, their mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[7] This interaction reduces the release of excitatory neurotransmitters, contributing to their anticonvulsant, analgesic, and anxiolytic properties.[7]

Assessing In Vivo Efficacy: Animal Models of Neurological Disorders

The therapeutic potential of (R)-3-aminobutanoic acid derivatives is ultimately evaluated in animal models that mimic human disease states. These assays provide crucial information on a compound's efficacy, side-effect profile, and pharmacokinetic/pharmacodynamic relationships.

Anticonvulsant Activity

The maximal electroshock (MES) test in mice is a widely used model to screen for anticonvulsant activity. The S(+) enantiomer of 3-isobutyl GABA has demonstrated potent, stereospecific anticonvulsant effects in this model, which correlates with its binding affinity at the gabapentin binding site.[8]

Anxiolytic Activity

The elevated plus-maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents.[9][10] The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[9][10]

Table 3: Key Parameters Measured in the Elevated Plus-Maze

ParameterInterpretation of Anxiolytic Effect
Time spent in open armsIncrease
Number of entries into open armsIncrease
Time spent in closed armsDecrease
Number of entries into closed armsNo consistent change

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptors

This protocol outlines a typical procedure for a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (prepared from cortex or cerebellum)

  • [3H]Baclofen (radioligand)

  • Baclofen (unlabeled, for non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in binding buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer to a known protein concentration.[11]

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]Baclofen at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For determining total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled baclofen.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze (EPM) Protocol for Mice

This protocol describes the standard procedure for conducting the EPM test to assess the anxiolytic potential of a test compound.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[10]

  • Video camera and tracking software for automated recording and analysis.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test to reduce stress from the novel environment.[10]

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze freely for a 5-minute period.[9]

  • Recording: Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the time spent in and the number of entries into the open and closed arms. Other behavioral parameters such as head dips and stretched-attend postures can also be analyzed.[9]

  • Cleaning: Thoroughly clean the maze between each trial to eliminate olfactory cues.[10]

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Bioassays cluster_invivo In Vivo Bioassays radioligand Radioligand Binding Assay data_analysis Data Analysis & Comparison radioligand->data_analysis Quantitative Data electrohpys Electrophysiology electrohpys->data_analysis Functional Data anticonvulsant Anticonvulsant Models (e.g., MES) anticonvulsant->data_analysis Behavioral Data anxiolytic Anxiolytic Models (e.g., EPM) anxiolytic->data_analysis Behavioral Data compound (R)-3-Aminobutanoic Acid Derivative compound->radioligand Binding Affinity (Ki, IC50) compound->electrohpys Functional Activity (EC50, Efficacy) compound->anticonvulsant Seizure Protection compound->anxiolytic Anxiety Reduction

Caption: Workflow for evaluating (R)-3-aminobutanoic acid derivatives.

gaba_signaling cluster_gaba_a GABA-A Receptor (Ionotropic) cluster_gaba_b GABA-B Receptor (Metabotropic) gaba_a GABA-A Receptor cl_channel Cl- Channel Opening gaba_a->cl_channel hyperpolarization Hyperpolarization cl_channel->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition gaba_b GABA-B Receptor g_protein G-protein Activation gaba_b->g_protein k_channel K+ Channel Opening g_protein->k_channel ca_channel_inhibition Ca2+ Channel Inhibition g_protein->ca_channel_inhibition slow_inhibition Slow, Prolonged Inhibition k_channel->slow_inhibition ca_channel_inhibition->slow_inhibition ligand (R)-3-Aminobutanoic Acid Derivative ligand->gaba_a Agonist/Modulator ligand->gaba_b Agonist/Modulator

Caption: Simplified GABA receptor signaling pathways.

Conclusion

The diverse library of this compound derivatives offers a rich field for the discovery of novel modulators of the GABAergic system. A systematic approach to their evaluation, employing a combination of robust in vitro and in vivo bioassays, is essential for elucidating their structure-activity relationships and identifying promising candidates for further development. This guide provides a foundational framework for comparing the efficacy of these compounds, emphasizing the importance of rigorous experimental design and data-driven decision-making in the pursuit of new therapies for neurological and psychiatric disorders.

References

  • Berthelot, P., Vaccher, C., Flouquet, N., Debaert, M., Luyckx, M., & Brunet, C. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557–2560. [Link]

  • Chebib, M., Duke, R. K., & Johnston, G. A. R. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 3(11), 895–902. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790. [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Springer.
  • File, S. E. (2001). Animal models of anxiety. Dialogues in Clinical Neuroscience, 3(2), 95–104.
  • GABA Receptor Binding Assay Protocol. (n.d.). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Green, A. R. (2013). Neuropharmacology: A Foundation for Clinical Neuroscience. John Wiley & Sons.
  • Johnston, G. A. R. (2013). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. European Journal of Medicinal Chemistry, 67, 236–245. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5–19. [Link]

  • Martin, I. L., & Dunn, S. M. J. (2002). GABA Receptors. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167. [Link]

  • Silverman, R. B. (2010). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.
  • Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103–110. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

  • Zarrindast, M. R., & Khakpai, F. (2015). The Modulatory Role of the GABA-A Receptor in Learning and Memory. Archives of Iranian Medicine, 18(11), 778–788.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150. [Link]

  • Bowery, N. G. (2006). GABAB receptor pharmacology. Annual Review of Pharmacology and Toxicology, 46, 109–127. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Johnston, G. A. R., Chebib, M., Hanrahan, J. R., & Mewett, K. N. (2010). GABAC receptors as drug targets. Current Drug Targets. CNS and Neurological Disorders, 9(5), 622–632.
  • Kerr, D. I., & Ong, J. (2001). GABAB receptors. Pharmacology & Therapeutics, 92(2-3), 91–136.
  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in Neurobiology, 36(1), 35–92.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Tallman, J. F., & Gallager, D. W. (1985). The GABA-ergic system: a locus of benzodiazepine action. Annual Review of Neuroscience, 8, 21–44.
  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., ... & Fink, K. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 14(1), 11–15. [Link]

  • Berthelot, P., Vaccher, C., Flouquet, N., Debaert, M., Luyckx, M., & Brunet, C. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557–2560.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical quality attribute that dictates its pharmacological activity and safety profile. The differential effects of enantiomers, from therapeutic efficacy to toxicity, mandate the rigorous control and accurate measurement of enantiomeric purity. This guide provides an in-depth comparison of analytical techniques and a detailed roadmap for the validation of methods used to determine enantiomeric excess (ee%), designed for researchers, scientists, and drug development professionals.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require detailed data on the enantiomeric composition of chiral drugs. This scrutiny is codified in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R1) "Validation of Analytical Procedures" , and pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For enantiomeric purity, this means the method must be proven capable of accurately and reliably quantifying the undesired enantiomer, often at very low levels, in the presence of the desired enantiomer.

Choosing Your Weapon: A Comparison of Analytical Techniques for Chiral Separations

The determination of enantiomeric excess is most commonly achieved through chromatographic techniques, each with its own set of advantages and ideal use cases. The choice of technique is a critical first step and is often dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation.

Technique Principle Advantages Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high resolution, well-established, robust.Method development can be time-consuming, requires screening of various CSPs and mobile phases.
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Faster separations, lower solvent consumption ("greener"), complementary selectivity to HPLC.Requires specialized instrumentation, analyte solubility in the mobile phase can be a challenge.
Chiral Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte.High efficiency, minimal sample and solvent consumption.Lower sensitivity for some applications, reproducibility can be challenging.
Gas Chromatography (GC) with a Chiral Column Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes; derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.No separation required, provides structural information.Lower sensitivity and precision compared to chromatographic methods, may not be suitable for trace-level quantification.

Recommendation: For most pharmaceutical applications, Chiral HPLC and SFC are the gold standards due to their robustness, versatility, and ability to be rigorously validated for quantitative purposes. This guide will focus on the validation of chromatographic methods.

The Validation Workflow: A Step-by-Step Guide

The validation of an enantiomeric purity method must demonstrate that it is fit for its intended purpose. This is achieved by assessing a specific set of validation parameters as outlined in ICH Q2(R1).

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Technique & CSP Screening Opt Method Optimization (Mobile Phase, Temp, Flow Rate) Dev->Opt Selects best conditions Specificity Specificity Opt->Specificity Final method defined Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Validated Method Routine Routine Analysis SST->Routine Passes SST Robustness cluster_params Deliberate Small Variations cluster_outputs Evaluate Impact On center Nominal Method Conditions p1 Flow Rate ± 10% center->p1 p2 Temperature ± 5°C center->p2 p3 Mobile Phase Organic ± 2% center->p3 p4 Wavelength ± 2 nm center->p4 o1 Resolution (Rs) p1->o1 o2 Retention Time (tR) p1->o2 o3 Tailing Factor (T) p1->o3 p2->o1 p2->o2 p2->o3 p3->o1 p3->o2 p3->o3 p4->o1 p4->o2 p4->o3

A Researcher's Guide to Accurate Quantification of Aminobutyric Acid Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of neuroscience, metabolism, and clinical diagnostics, the precise quantification of aminobutyric acid (ABA) isomers is paramount. These isomers, including the well-known neurotransmitter γ-aminobutyric acid (GABA), as well as α-aminobutyric acid (AABA), β-aminobutyric acid (BABA), and their various chiral forms, often exhibit distinct biological activities.[1][2][3] Consequently, the ability to differentiate and accurately measure each isomer is crucial for understanding their physiological roles and their potential as biomarkers. However, their structural similarity and identical mass present significant analytical challenges, traditionally hindering their individual quantification by conventional LC-MS/MS methods.[1][2][4]

This guide provides a comprehensive comparison of analytical strategies for the accurate quantification of ABA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and detailed experimental protocols to empower researchers in achieving reliable and reproducible results.

The Analytical Conundrum: Why ABA Isomers are Difficult to Separate

The primary challenge in analyzing ABA isomers lies in their isobaric nature—they share the same molecular weight. This renders mass spectrometry alone insufficient for their differentiation.[4] Furthermore, their high polarity and structural similarity make chromatographic separation a non-trivial task. Enantiomers, such as the D- and L-forms of AABA and BABA, present an additional layer of complexity, as they possess identical physicochemical properties in a non-chiral environment.[1][2]

Historically, LC-MS/MS methods often quantified these isomers as a group, which can mask the unique biological contributions of each form.[1][2] To overcome these hurdles, two principal strategies have emerged: derivatization to enhance chromatographic resolution and direct analysis using specialized chromatographic techniques.

Strategy 1: Derivatization - Creating Resolvable Differences

Pre-column derivatization is a widely adopted strategy to improve the chromatographic separation and detection sensitivity of ABA isomers.[5] This approach involves chemically modifying the amino group of the isomers with a reagent that introduces a bulky, hydrophobic, and often chiral moiety. This modification not only improves retention on reversed-phase columns but can also create diastereomers from enantiomers, which can then be separated by standard chromatography.

Comparative Analysis of Common Derivatization Reagents
Derivatization ReagentPrinciple of SeparationAdvantagesDisadvantages
Marfey's Reagent (FDVA) Chiral derivatization creating diastereomers.[4]Enables separation of enantiomers on standard C18 columns.[4][6] Provides characteristic MS/MS fragmentation patterns.[4]Long derivatization times (can be >15 hours).[6] Potential for side reactions.
o-Phthalaldehyde (OPA) Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol.[7][8]Rapid reaction. High sensitivity with fluorescence detection.[7][8]Derivatives can be unstable.[7][9] Does not resolve enantiomers without a chiral thiol.
Dansyl Chloride Reacts with primary and secondary amines to form fluorescent sulfonamides.Stable derivatives. Good sensitivity.Can produce multiple derivatives for a single analyte.
AccQ-Tag (AQC) Forms stable urea derivatives with primary and secondary amines.Rapid and complete derivatization. Excellent stability of derivatives.Primarily designed for UV detection, but compatible with MS.

Expert Insight: The choice of derivatization reagent is critical and depends on the specific isomers of interest and the available instrumentation. For comprehensive profiling of all eight ABA isomers, including enantiomers, a chiral derivatizing agent like Marfey's reagent or a specialized chiral reagent like L-FDVDA is essential.[4][6] While OPA offers high sensitivity, its application is more suited for quantifying achiral isomers or when enantiomeric separation is not required.

Experimental Workflow: Derivatization Strategy

The following diagram illustrates a typical workflow for the quantification of ABA isomers using a derivatization approach.

Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization_Reagent Addition of Derivatization Reagent (e.g., Marfey's Reagent) Supernatant_Collection->Derivatization_Reagent Incubation Incubation Derivatization_Reagent->Incubation Quenching Reaction Quenching Incubation->Quenching LC_Separation LC Separation (Reversed-Phase) Quenching->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification HILIC Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection LC_Separation HILIC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for β-Amino Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Chiral β-Amino Acids

In the landscape of pharmaceutical sciences and drug development, the stereochemistry of a molecule is paramount. β-amino acids, structural isomers of the more common α-amino acids, are increasingly recognized as vital chiral building blocks for peptidomimetics, bioactive peptides, and a variety of small-molecule drugs. Their unique structural feature—the amino group attached to the β-carbon—confers distinct conformational properties and metabolic stability to peptides and pharmaceuticals. Consequently, the ability to accurately separate and quantify the enantiomers of β-amino acids is not merely an analytical challenge; it is a critical necessity for ensuring the safety, efficacy, and quality of novel therapeutics.

This guide provides an in-depth comparison of different classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) enantioseparation of β-amino acids. Drawing from peer-reviewed studies and extensive application experience, we will explore the underlying chiral recognition mechanisms, compare performance with supporting experimental data, and provide practical protocols to aid researchers in method development.

Fundamentals of Chiral Recognition in HPLC

The direct separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. The widely accepted three-point interaction model posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces) are necessary for chiral recognition. The unique spatial arrangement of functional groups in β-amino acids influences how they interact with different CSPs, making the choice of stationary phase a critical determinant of separation success.

Major Classes of Chiral Stationary Phases for β-Amino Acid Separation

The selection of an appropriate CSP is the most crucial step in developing a successful chiral separation method. For β-amino acids, several classes of CSPs have demonstrated utility, each with its own set of advantages and governing separation principles.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are among the most versatile and successful CSPs for the separation of amino acids, including β-amino acids.[1] These complex molecules possess a multitude of chiral centers and functional groups—including carboxyl, amino, hydroxyl, and aromatic moieties—that can engage in a variety of interactions.

Mechanism of Chiral Recognition: The chiral recognition mechanism on macrocyclic glycopeptide CSPs is multifaceted. The "basket-like" structure allows for inclusion complexation, where parts of the analyte can fit into the hydrophobic cavities. Additionally, ionic interactions between the protonated amino group of the β-amino acid and the carboxyl groups of the selector, as well as hydrogen bonding with the peptide backbone and sugar moieties, play a crucial role. The D-enantiomer of amino acids is often more strongly retained on these phases due to the natural affinity of these antibiotics for D-alanyl-D-alanine residues in bacterial cell walls.[2]

Performance and Applications: Commercially available columns such as Astec CHIROBIOTIC™ T (teicoplanin) and CHIROBIOTIC™ TAG (teicoplanin aglycone) have shown excellent performance for the direct separation of underivatized α-, β-, and γ-amino acids.[3][4] The teicoplanin aglycone phase (TAG), which lacks the sugar moieties of the native teicoplanin, can offer complementary or enhanced selectivity for certain compounds.[3] For many β-amino acids, the aglycone CSP has been shown to provide higher resolution, suggesting the core peptide structure is primarily responsible for the enantioseparation.[5] These phases are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and polar ionic modes, making them highly versatile for method development.[4]

Crown Ether-Based CSPs

Chiral crown ethers, particularly those based on (18-crown-6)-tetracarboxylic acid, are uniquely suited for the enantioseparation of compounds containing primary amino groups, such as amino acids.[6]

Mechanism of Chiral Recognition: The fundamental interaction is the complexation of the protonated primary amino group (R-NH₃⁺) of the β-amino acid within the chiral cavity of the crown ether.[7] This primary interaction is stabilized by three hydrogen bonds. Additional interactions between the analyte's substituents and the chiral barriers of the crown ether (e.g., diphenyl groups) provide the necessary enantioselectivity. For this reason, these CSPs require an acidic mobile phase (e.g., perchloric acid or trifluoroacetic acid) to ensure the analyte's amino group is protonated.[8][9] The separation is highly dependent on the steric bulk of the substituents near the chiral center of the analyte.

Performance and Applications: Crown ether-based CSPs, such as CROWNPAK® CR(+) and CrownSil™, have demonstrated excellent resolution for a wide range of underivatized β-amino acids.[7][9][10] A key advantage is their ability to provide baseline separation for many challenging analytes without the need for derivatization. The elution order is generally predictable, with L-enantiomers (S-configuration for most β-amino acids) often eluting before D-enantiomers on the (+)-form of the crown ether CSP.[6]

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose, typically coated or immobilized on a silica support, are the most widely used CSPs in HPLC due to their broad applicability.[11] Common examples include Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)).

Mechanism of Chiral Recognition: The chiral recognition mechanism is complex and not fully elucidated but is believed to involve the formation of inclusion complexes within the helical grooves of the polysaccharide polymer.[12] Hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide are critical for enantioselectivity.

Performance and Applications for β-Amino Acids: While highly effective for a vast range of chiral compounds, polysaccharide-based CSPs have shown limited success for the direct separation of underivatized amino acids.[2][9] The zwitterionic nature of free amino acids and their high polarity often lead to poor interaction and retention under typical normal-phase or polar organic conditions. However, these CSPs can be highly effective for the separation of derivatized β-amino acids.[11] Derivatization of the amino or carboxyl group (e.g., N-acylation or esterification) modifies the analyte's polarity and introduces additional interaction sites (like aromatic rings), which can significantly enhance chiral recognition on polysaccharide phases.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. β-cyclodextrin is the most commonly used for chiral separations.

Mechanism of Chiral Recognition: The primary mechanism is the formation of an inclusion complex, where a hydrophobic portion of the analyte (e.g., an aromatic ring) fits into the cyclodextrin cavity. Chiral recognition is achieved through secondary interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.

Performance and Applications for β-Amino Acids: Similar to polysaccharide CSPs, native cyclodextrin phases are generally more effective for β-amino acids that have been derivatized to include a hydrophobic moiety that can interact with the cavity.[4] The direct separation of underivatized, polar β-amino acids can be challenging. However, derivatized cyclodextrin CSPs, which have modified hydroxyl groups, can offer additional interaction mechanisms and have been used for the separation of some β-lactams and other related structures.

Comparative Performance Analysis

The choice of CSP for β-amino acid separation depends heavily on the analyte's structure and whether derivatization is a viable option. The following table summarizes the performance of different CSPs based on published experimental data.

Chiral Stationary Phase (CSP) ClassChiral Selector ExampleTypical AnalytesAdvantagesLimitations
Macrocyclic Glycopeptide Teicoplanin (Chirobiotic T)Underivatized β-amino acidsBroad applicability, direct analysis, multiple interaction modes, compatible with various mobile phases[4][5]Higher cost, complex mechanism can make optimization less predictable.
Crown Ether (+)-(18-Crown-6) Acid (Crownpak CR(+))Underivatized β-amino acidsExcellent resolution for primary amines, predictable elution order, direct analysis[6][9]Requires acidic mobile phase, limited to compounds with a primary amino group.
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)Derivatized β-amino acidsVery broad applicability for diverse structures, high loading capacity[11]Generally ineffective for direct separation of underivatized amino acids.[2][9]
Cyclodextrin-Based β-cyclodextrin (Cyclobond I 2000)Derivatized β-amino acidsGood for analytes with hydrophobic moieties, operates in reversed-phase mode[4]Limited success for direct separation of polar, underivatized β-amino acids.

Workflow for CSP Selection and Method Development

Choosing the right starting point for method development is key to saving time and resources. The following workflow provides a logical approach for selecting a CSP for a novel β-amino acid.

CSP_Selection_Workflow CSP Selection Workflow for β-Amino Acid Enantioseparation cluster_0 Analyte Characterization cluster_1 Primary Screening Strategy cluster_2 Recommended CSPs cluster_3 Optimization Analyte β-Amino Acid Analyte Derivatization Is derivatization an option? Analyte->Derivatization Direct Direct Analysis (Underivatized) Derivatization->Direct No Indirect Indirect Analysis (Derivatized) Derivatization->Indirect Yes Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T/TAG) Direct->Macrocyclic First Choice Crown Crown Ether (e.g., Crownpak CR(+)) Direct->Crown Second Choice Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD-H) Indirect->Polysaccharide First Choice Cyclodextrin Cyclodextrin-Based (e.g., Cyclobond I) Indirect->Cyclodextrin Second Choice Optimize Optimize Mobile Phase: - Organic Modifier % - Additive/pH - Temperature Macrocyclic->Optimize Crown->Optimize Polysaccharide->Optimize Cyclodextrin->Optimize

Caption: Workflow for selecting a chiral stationary phase for β-amino acid separation.

Detailed Experimental Protocols

To provide a practical starting point, here is a detailed protocol for the direct enantioseparation of a representative β-amino acid using a macrocyclic glycopeptide CSP, adapted from published methods.[5]

Objective: To separate the enantiomers of racemic β-phenylalanine.

1. Chromatographic System and Column:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v).

  • Preparation:

    • Measure 1000 mL of HPLC-grade methanol into a clean mobile phase reservoir.

    • Using a micropipette, add 200 µL of glacial acetic acid.

    • Using a micropipette, add 100 µL of triethylamine.

    • Sonicate the mobile phase for 10-15 minutes to degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL dissolved in the mobile phase.

4. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system peaks are present.
  • Inject the racemic β-phenylalanine standard solution.
  • Record the chromatogram.

5. Expected Results:

  • Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of β-phenylalanine should be observed.

  • Based on typical performance, a resolution (Rs) value greater than 1.5 is expected. The elution order may vary, but often the (S)-enantiomer elutes first under these conditions.

Conclusion and Future Outlook

The enantioseparation of β-amino acids is a critical analytical task that is effectively addressed by modern chiral stationary phases. For the direct analysis of underivatized β-amino acids , macrocyclic glycopeptide and crown ether-based CSPs are demonstrably the most powerful and versatile tools available to chromatographers. They provide excellent selectivity and resolution based on distinct chiral recognition mechanisms involving ionic interactions, hydrogen bonding, and inclusion complexation.

Conversely, polysaccharide and cyclodextrin-based CSPs , while being workhorses for a vast array of other chiral molecules, generally require derivatization of the β-amino acid to achieve effective separation. This makes them a secondary choice when direct analysis is desired but a primary option when derivatization is part of the analytical workflow.

The continued development of novel chiral selectors and particle technologies, such as superficially porous particles, promises to further enhance the speed and efficiency of these separations. As the role of β-amino acids in drug discovery continues to expand, robust and reliable enantioselective HPLC methods will remain an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2008). "Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6." Analytica Chimica Acta, 620(1-2), 93–99. [Link]

  • Wallworth, D. (2016). "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. [Link]

  • Ye, B., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(4), 256-267. [Link]

  • Öztepe, T., et al. (2022). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A, 1683, 463529. [Link]

  • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of beta-amino acids." Journal of Chromatography A, 926(2), 229-238. [Link]

  • Ilisz, I., et al. (2020). "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, 25(22), 5346. [Link]

  • Ilisz, I., & Péter, A. (2006). "Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Separation Science, 29(12), 1787-1799. [Link]

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." registech.com. [Link]

  • Wang, Y., et al. (2010). "Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases." Journal of Liquid Chromatography & Related Technologies, 33(9-12), 856-871. [Link]

  • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of beta-amino acids." Journal of Chromatography A, 926(2), 229-38. [Link]

  • Török, G., et al. (2002). "HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase." Journal of Biochemical and Biophysical Methods, 54(1-3), 133-142. [Link]

  • Zhang, T., et al. (2014). "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Poster presented at HPLC 2014. [Link]

  • Ilisz, I., et al. (2006). "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids." Journal of Chromatography A, 1111(1), 35-44. [Link]

  • Török, G., et al. (2002). "HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase." Journal of Biochemical and Biophysical Methods, 54(1-3), 133-42. [Link]

  • Zhang, T., et al. (2014). "Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase." Molecules, 28(11), 4443. [Link]

  • Zhang, T., et al. (2014). "Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase." Molecules, 28(11), 4443. [Link]

  • Zhang, T., et al. (2014). "Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase." Molecules, 28(11), 4443. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2004). "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review." Journal of Separation Science, 27(10-11), 745-761. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of (R)-3-Aminobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-3-Aminobutanoic Acid as a Bioactive Scaffold

(R)-3-Aminobutanoic acid, a chiral β-amino acid, serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its structural similarity to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), makes it a compelling scaffold for the development of novel therapeutics targeting GABAergic pathways.[2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] Consequently, the development of analogs of (R)-3-aminobutanoic acid that can modulate GABA receptors offers a promising avenue for new drug discovery.[4]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of (R)-3-aminobutanoic acid analogs, with a focus on their interaction with GABA receptors. We will delve into the impact of stereochemistry and structural modifications on receptor affinity and functional activity, supported by experimental data from analogous compound series. Furthermore, this guide furnishes detailed protocols for key bioassays essential for the evaluation of these compounds.

The Crucial Role of Stereochemistry: The (R)-Configuration

The stereochemistry at the C3 position of the butanoic acid chain is a critical determinant of biological activity. Studies on related 3-substituted GABA analogs have consistently demonstrated that the (R)-enantiomer exhibits significantly higher potency at certain GABA receptor subtypes compared to the (S)-enantiomer. For instance, in studies of 3-hydroxy-4-aminobutyric acid, the (R)-isomer was found to be more potent at GABAB receptors.[5] This stereoselectivity underscores the specific conformational requirements of the receptor's binding pocket, where the spatial arrangement of the amino and carboxyl groups, as well as the C3 substituent, dictates the affinity and efficacy of the ligand. The (S)(+)-enantiomer of 3-isobutyl GABA, for example, is a potent anticonvulsant that displaces [³H]gabapentin from its binding site, while the (R)(−)-enantiomer is substantially less active.[6]

Comparative Analysis of Structural Modifications

The following sections explore how modifications at different positions of the (R)-3-aminobutanoic acid scaffold influence its biological activity. Due to a scarcity of publicly available, direct comparative data for a comprehensive series of (R)-3-aminobutanoic acid analogs, we will draw upon well-established SAR principles from closely related 3-substituted GABA analogs.

N-Substitution:

Modification of the primary amino group can significantly impact the pharmacological profile of these analogs.

  • Small Alkyl Substituents: Generally, N-alkylation can lead to a decrease in potency at GABA receptors. This is likely due to steric hindrance in the binding pocket, which is optimized for the unsubstituted amino group of GABA.

  • Bulky or Aromatic Substituents: The introduction of larger, lipophilic groups at the nitrogen atom can shift the activity towards other targets, such as GABA transporters, or may enhance blood-brain barrier penetration.

C3-Position Substituents:

The nature of the substituent at the chiral center (C3) is a key determinant of potency and selectivity.

  • Alkyl Groups: Small alkyl groups at the C3 position have been shown to be well-tolerated and can even enhance activity. For example, 3-isobutyl GABA is a potent anticonvulsant.[7]

  • Polar Groups: The introduction of polar groups, such as a hydroxyl group, can influence the binding affinity and selectivity between GABAA and GABAB receptors. As mentioned, (R)-3-hydroxy-4-aminobutyric acid displays selectivity for GABAB receptors.[5]

Carboxyl Group Modification:

The carboxyl group is a critical pharmacophoric feature, typically engaging in ionic interactions within the receptor binding site.

  • Esterification: Conversion of the carboxylic acid to an ester generally abolishes or significantly reduces activity at GABA receptors. This highlights the importance of the negatively charged carboxylate for binding. However, esterification can be employed as a prodrug strategy to improve bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as phosphinic acids can modulate the activity and selectivity profile of the analogs.

Conformational Restriction:

Introducing conformational constraints into the flexible butanoic acid backbone can provide valuable insights into the bioactive conformation and can lead to increased potency and selectivity.

  • Cyclic Analogs: Incorporating the backbone into a cyclic structure, such as a cyclopentane or cyclohexane ring, restricts the number of accessible conformations. This can lock the molecule into a conformation that is more favorable for binding to a specific receptor subtype.

Quantitative Data Summary

The following table summarizes the biological activity of representative 3-substituted GABA analogs, illustrating the structure-activity relationships discussed. It is important to note that these are analogs of GABA, but the principles are highly relevant to the design of (R)-3-aminobutanoic acid derivatives.

CompoundStructureTargetActivity (IC50/Ki)Reference
GABAGABAA Receptor~1 µM (EC50)[3]
(R)-BaclofenGABAB Receptor~0.1 µM (Ki)[5]
(S)-BaclofenGABAB Receptor>100 µM (Ki)[5]
(S)-3-Isobutyl GABAGabapentin Binding SitePotent[6]
(R)-3-Isobutyl GABAGabapentin Binding SiteWeak[6]

Experimental Protocols

GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAA receptor using a radiolabeled ligand such as [³H]muscimol.[8]

a. Membrane Preparation:

  • Homogenize rat brains in a buffer solution (e.g., 0.32 M sucrose, pH 7.4) at 4°C.[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8]

  • Resuspend the pellet in deionized water and homogenize.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging twice more.[8]

  • Resuspend the final pellet in binding buffer and store at -70°C.

b. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein per well).[8]

  • Add varying concentrations of the test (R)-3-aminobutanoic acid analog.

  • Add a constant concentration of [³H]muscimol (e.g., 5 nM).[8]

  • For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 mM) to separate wells.[8]

  • Incubate the plate at 4°C for 45 minutes.[8]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using liquid scintillation spectrometry.[8]

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the functional effects of (R)-3-aminobutanoic acid analogs on GABAA receptor-mediated currents in cultured neurons or brain slices.[9][10][11][12]

a. Cell/Slice Preparation:

  • Prepare acute brain slices or cultured neurons expressing GABAA receptors.

  • Place the preparation in a recording chamber on the stage of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

b. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Fill the pipette with an intracellular solution containing a chloride salt (e.g., KCl or CsCl) to allow for the measurement of chloride currents.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply GABA or a GABAA receptor agonist to the cell to elicit a baseline chloride current.

  • Co-apply the test (R)-3-aminobutanoic acid analog with the agonist to determine its effect on the GABA-evoked current.

c. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Construct concentration-response curves by plotting the percentage change in current amplitude against the logarithm of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

Visualizations

Signaling Pathway

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_Released GABA GABA_Vesicle->GABA_Released Exocytosis GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_Released->GABA_A_Receptor Binding Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization R_3_ABA_Analog (R)-3-Aminobutanoic Acid Analog R_3_ABA_Analog->GABA_A_Receptor Modulation

Caption: GABAergic signaling pathway and the modulatory role of (R)-3-aminobutanoic acid analogs.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR A1 Design of (R)-3-Aminobutanoic Acid Analogs A2 Chemical Synthesis A1->A2 A3 Purification & Structural Verification (NMR, MS) A2->A3 B1 Radioligand Binding Assay (Determine Ki) A3->B1 B2 Whole-Cell Patch-Clamp (Determine EC50/IC50) B1->B2 C1 Generate Dose-Response Curves B2->C1 C2 Structure-Activity Relationship Analysis C1->C2

Caption: A typical experimental workflow for the evaluation of (R)-3-aminobutanoic acid analogs.

Structure-Activity Relationship Summary

SAR_Summary cluster_N Amino Group (N) cluster_C3 C3-Position cluster_COOH Carboxyl Group (COOH) Core C3-Position (R)-3-Aminobutanoic Acid Amino Group Carboxyl Group N_Alkyl Small Alkyl (Decreased Potency) Core:N->N_Alkyl N_Bulky Bulky/Aromatic (Altered Selectivity) Core:N->N_Bulky C3_Alkyl Small Alkyl (Maintained/Enhanced Potency) Core:C3->C3_Alkyl C3_Polar Polar Group (Modulated Selectivity) Core:C3->C3_Polar COOH_Ester Esterification (Loss of Activity - Prodrug) Core:COOH->COOH_Ester COOH_Bioisostere Bioisosteric Replacement (Modulated Activity) Core:COOH->COOH_Bioisostere

Caption: Key structure-activity relationships for (R)-3-aminobutanoic acid analogs.

Conclusion and Future Directions

The structure-activity relationship of (R)-3-aminobutanoic acid analogs is a rich area for the development of novel therapeutics targeting the GABAergic system. The stereochemistry at the C3 position is paramount for potent activity, with the (R)-configuration being strongly preferred for interaction with certain GABA receptor subtypes. Modifications to the amino group, the C3-substituent, and the carboxyl group all provide avenues to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs.

Future research should focus on the systematic synthesis and evaluation of a diverse library of (R)-3-aminobutanoic acid analogs to build a more comprehensive, quantitative SAR dataset. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of how these analogs interact with different GABA receptor subunit combinations will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects for a range of neurological disorders.

References

  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina Chapel Hill. [Link]

  • Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Nielsen, B., & Olsen, R. W. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898–903. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • Kaufmann, A.-K. (2020). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • JoVE. (2015). Video: Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments. [Link]

  • Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103–110. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

  • Current Protocols in Neuroscience. (2001). Whole-Cell Voltage Clamp Recording. [Link]

  • Löscher, W., & Schmidt, D. (1993). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. Epilepsy Research, 14(1), 11-15. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Chemical Communications, (46), 4843–4845. [Link]

  • Gholami, M., Nabati, F., & Shafiee, A. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 839–846. [Link]

  • Taylor, C. P., Vartanian, M. G., Yuen, P. W., Bigge, C., Suman-Chauhan, N., & Hill, D. R. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 14(1), 11–15. [Link]

  • Curtis, D. R., Game, C. J. A., Johnston, G. A. R., McCulloch, R. M., & Maclachlan, R. M. (1974). A comparative study of some convulsant substances as γ-aminobutyric acid antagonists in the feline cerebral cortex. British Journal of Pharmacology, 52(1), 117–124. [Link]

  • Davies, J. S. (1985). Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

  • Yamamoto, I., Gavande, N., Chebib, M., & O'Hagan, D. (2011). Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. Chemical Communications, 47(31), 8850–8852. [Link]

  • Löscher, W., & Schmidt, D. (1993). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. Epilepsy Research, 14(1), 11-15. [Link]

  • Hirasawa, A., & Tsujimoto, G. (2000). An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy. Epilepsy Research, 38(2-3), 117–124. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224–40231. [Link]

  • Sente, A., Desai, R., Naydenova, K., Malinauskas, T., Jouna, I., Tsetsenis, T., ... & Aricescu, A. R. (2022). Structural study reveals unexpected diversity in GABAA receptor assembly. Nature Chemical Biology, 18(6), 634-642. [Link]

  • Luo, W., Pan, Z., Zhu, X., Li, Y., Li, Y., Zhang, Y., ... & Zhao, G. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 904. [Link]

  • Al-Zoubi, R. M., & Al-Ja'afreh, L. A. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(24), 5979. [Link]

  • Duke, R. K., Chebib, M., & Johnston, G. A. (2017). Novel molecule exhibiting selective affinity for GABAA receptor subtypes. Scientific Reports, 7(1), 1-13. [Link]

  • Wikipedia. (n.d.). GABA. [Link]

  • Luo, W., Pan, Z., Zhu, X., Li, Y., Li, Y., Zhang, Y., ... & Zhao, G. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 904. [Link]

  • Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

  • Chiarelli, L. R., Stelitano, V., Mori, M., De Logu, A., & Barlocco, D. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 987. [Link]

  • Tsukano, C., Uchino, A., & Irie, K. (2024). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 22(3), 411-428. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (R)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Aminobutanoic acid is a pivotal chiral building block in modern pharmaceuticals, most notably as a key intermediate in the synthesis of the integrase inhibitor Dolutegravir, a cornerstone of antiretroviral therapy. The stereospecific synthesis of this β-amino acid is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to its absolute stereochemistry. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain enantiopure (R)-3-Aminobutanoic acid: enzymatic synthesis, asymmetric synthesis, and classical chiral resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance metrics to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.

The Strategic Importance of (R)-3-Aminobutanoic Acid

The therapeutic efficacy of many drugs is dictated by the specific arrangement of atoms at a chiral center. In the case of Dolutegravir, the (R)-enantiomer of 3-aminobutanoic acid is essential for the correct spatial orientation of the molecule to effectively inhibit the HIV integrase enzyme. The use of the pure (R)-enantiomer minimizes the potential for off-target effects and ensures optimal therapeutic activity. Consequently, the development of efficient, scalable, and cost-effective methods for the synthesis of (R)-3-Aminobutanoic acid is a critical endeavor in pharmaceutical manufacturing.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, enantioselectivity, cost, scalability, and environmental impact. Here, we benchmark three distinct approaches to (R)-3-Aminobutanoic acid.

Visualization of Synthetic Strategies

cluster_0 Synthesis of (R)-3-Aminobutanoic Acid Start Start Enzymatic Synthesis Enzymatic Synthesis Start->Enzymatic Synthesis Crotonic Acid Asymmetric Synthesis Asymmetric Synthesis Start->Asymmetric Synthesis Prochiral Substrate Chiral Resolution Chiral Resolution Start->Chiral Resolution Racemic 3-Aminobutanoic Acid End (R)-3-Aminobutanoic Acid Enzymatic Synthesis->End Asymmetric Synthesis->End Chiral Resolution->End

Caption: Overview of the main synthetic routes to (R)-3-Aminobutanoic acid.

Enzymatic Synthesis: The Green and Efficient Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. For the production of (R)-3-Aminobutanoic acid, enzymes such as aspartase and transaminase have demonstrated exceptional efficiency and stereoselectivity.

Mechanism and Rationale

The enzymatic synthesis of (R)-3-Aminobutanoic acid typically employs a whole-cell catalyst, often genetically engineered Escherichia coli, overexpressing a specific enzyme. In the case of aspartase, the enzyme catalyzes the stereospecific addition of ammonia to the double bond of crotonic acid. This method is highly attractive due to its high atom economy, mild reaction conditions (aqueous media, ambient temperature and pressure), and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).

Experimental Protocol: Whole-Cell Biotransformation using Engineered E. coli

This protocol is based on a highly efficient process for the production of (R)-3-aminobutanoic acid using an engineered E. coli strain overexpressing a mutant aspartase.

Materials:

  • Engineered E. coli strain BL21(DE3) harboring the pET-28a plasmid with the mutant aspartase gene

  • Luria-Bertani (LB) medium

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Crotonic acid

  • Ammonium chloride

  • Tris-HCl buffer (pH 8.5)

Procedure:

  • Inoculum Preparation: A single colony of the engineered E. coli is used to inoculate 50 mL of LB medium containing 50 µg/mL kanamycin. The culture is incubated overnight at 37°C with shaking at 200 rpm.

  • Cell Culture: The overnight culture is used to inoculate 1 L of fresh LB medium with kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM. The culture is then incubated for a further 12-16 hours at 25°C.

  • Cell Harvesting: The cells are harvested by centrifugation at 5000 x g for 15 minutes at 4°C. The cell pellet is washed with Tris-HCl buffer and then resuspended in the same buffer.

  • Biotransformation: The biotransformation is carried out in a 1 L reactor containing 500 mL of a solution of 100 g/L crotonic acid and 1.5 M ammonium chloride in Tris-HCl buffer (pH 8.5). The reaction is initiated by the addition of the cell suspension.

  • Reaction Monitoring and Work-up: The reaction is monitored by HPLC. Upon completion (typically 24-48 hours), the cells are removed by centrifugation. The supernatant is then acidified to pH 2 with HCl, leading to the precipitation of the product. The (R)-3-Aminobutanoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Performance Metrics

Recent studies have demonstrated the production of (R)-3-aminobutanoic acid at a concentration of 284 g/L with a 95% yield from crotonic acid within 24 hours.[1] A patent for a similar enzymatic process reports a conversion rate of ≥ 98% and an enantiomeric excess of ≥ 99.9%.[2][3] Furthermore, a cost analysis of an industrial-scale process estimated the production cost to be as low as ¥116.21/kg (approximately $16/kg).[1]

Asymmetric Synthesis: The Direct Approach to Chirality

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. This approach avoids the inherent 50% yield limitation of classical resolution.

Mechanism and Rationale

A prominent method for the asymmetric synthesis of β-amino acids is the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor. This reaction typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to occur preferentially on one face of the double bond, thus leading to the formation of one enantiomer in excess.

Experimental Protocol: Asymmetric Hydrogenation

The following is a representative protocol for the asymmetric hydrogenation of a suitable precursor to (R)-3-Aminobutanoic acid.

Materials:

  • (E)-3-((tert-butoxycarbonyl)amino)but-2-enoic acid

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, [Rh(COD)2]BF4 (0.01 mmol) and (R)-BINAP (0.011 mmol) are dissolved in 5 mL of degassed methanol in a pressure-resistant vial. The solution is stirred for 30 minutes to form the active catalyst.

  • Hydrogenation: The substrate, (E)-3-((tert-butoxycarbonyl)amino)but-2-enoic acid (1 mmol), is added to the catalyst solution.

  • Reaction: The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 10 atm of hydrogen. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then subjected to deprotection of the Boc group using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-3-Aminobutanoic acid. The product is purified by crystallization or column chromatography.

Performance Metrics

Asymmetric hydrogenation is a powerful technique capable of achieving high yields and excellent enantioselectivities (often >95% ee).[4] However, the cost of the precious metal catalysts and chiral ligands can be a significant drawback, especially for large-scale production.[5] Catalyst loading, turnover number, and the potential for catalyst recycling are critical factors in the economic viability of this approach.

Chiral Resolution: The Classical Approach

Chiral resolution is the separation of a racemic mixture into its constituent enantiomers. While it is a well-established technique, it is often considered less efficient than asymmetric or enzymatic synthesis due to the theoretical maximum yield of 50% for the desired enantiomer.

Mechanism and Rationale

The most common method of chiral resolution involves the formation of diastereomeric salts. The racemic mixture of 3-aminobutanoic acid is reacted with a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid, to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-3-Aminobutanoic acid.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol describes the resolution of racemic 3-aminobutanoic acid using (R)-(-)-mandelic acid.

Materials:

  • Racemic 3-aminobutanoic acid

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

Procedure:

  • Salt Formation: Racemic 3-aminobutanoic acid (10 mmol) is dissolved in 50 mL of hot ethanol. To this solution, a solution of (R)-(-)-mandelic acid (10 mmol) in 20 mL of hot ethanol is added.

  • Crystallization: The mixture is allowed to cool slowly to room temperature and then stored at 4°C overnight to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-3-aminobutanoic acid)-((R)-mandelic acid).

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried. The optical purity of the resolved amine can be checked at this stage. If necessary, the salt can be recrystallized from fresh ethanol to improve its diastereomeric purity.

  • Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water and treated with 1 M sodium hydroxide solution until the pH is basic. The mandelic acid is extracted with an organic solvent (e.g., diethyl ether). The aqueous layer is then acidified with 1 M hydrochloric acid to a pH of approximately 6, leading to the precipitation of (R)-3-Aminobutanoic acid. The product is collected by filtration, washed with cold water, and dried.

Performance Metrics

The primary disadvantage of chiral resolution is the theoretical maximum yield of 50% for the desired enantiomer. While the un-wanted enantiomer can potentially be racemized and recycled, this adds extra steps and costs to the overall process. The efficiency of the resolution depends heavily on the difference in solubility between the diastereomeric salts and the ease of crystallization. A patent for the resolution of the related compound (R)-3-aminobutanol using (S)-mandelic acid reports a yield of 84% for the desired enantiomer with an ee of 99.6%.[6]

Summary of Performance Benchmarking

MetricEnzymatic SynthesisAsymmetric SynthesisChiral Resolution
Yield Excellent (>95%)[1]Good to Excellent (can be >90%)Poor (Theoretically max. 50%)
Enantioselectivity Excellent (>99% ee)[2][3]Excellent (>95% ee)[4]Good to Excellent (depends on separation)
Cost Low (potentially <$20/kg)[1]High (due to catalyst and ligand)[5]Moderate (depends on resolving agent)
Scalability High (demonstrated at liter scale)[1]Moderate to HighModerate
Environmental Impact Low (aqueous, mild conditions)Moderate (solvents, metal catalysts)Moderate (solvents, potential waste)
Key Advantages High yield and selectivity, sustainableDirect synthesis, high atom economyWell-established technology
Key Disadvantages Requires enzyme developmentHigh catalyst costLow theoretical yield

Conclusion and Future Outlook

The synthesis of (R)-3-Aminobutanoic acid presents a classic case study in the evolution of synthetic chemistry. While chiral resolution remains a viable, albeit less efficient, option, the field is clearly moving towards more sustainable and atom-economical approaches.

Enzymatic synthesis stands out as the most promising route for the industrial-scale production of (R)-3-Aminobutanoic acid.[1] Its high yields, exceptional enantioselectivity, mild reaction conditions, and favorable economics make it a green and efficient choice. Continued advances in enzyme engineering will likely lead to even more robust and active biocatalysts, further solidifying its position as the preferred manufacturing process.

Asymmetric synthesis , particularly asymmetric hydrogenation, offers a powerful and direct route to the target molecule. While currently hampered by the high cost of catalysts, the development of more active and recyclable catalytic systems could enhance its economic feasibility, making it a strong competitor, especially for the synthesis of a diverse range of chiral molecules where a specific enzyme may not be readily available.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the project, including the desired scale of production, cost constraints, and available resources. For the large-scale, cost-effective, and sustainable production of (R)-3-Aminobutanoic acid, enzymatic synthesis currently holds a clear advantage.

References

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: (R)
  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023). Metabolic Engineering.
  • Method for enzymatic preparation of r-3-aminobutyric acid. (2019).
  • METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID. (2019).
  • Synthesis method of (R) -3-aminobutanol. (2020).
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). Bioorganic Chemistry.
  • Method for preparing (R) -3-aminobutanol. (2020).
  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (2003). Organic & Biomolecular Chemistry.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994).
  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (2020).
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.
  • A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. (2025). Benchchem.

Sources

A Comparative Guide to the Biological Effects of D-BAIBA ((R)-3-aminoisobutyric acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of D-BAIBA

In the landscape of metabolic research, small molecules with profound physiological effects are of paramount importance. Among these, β-aminoisobutyric acid (BAIBA) has emerged as a significant myokine, a substance produced by muscles during exercise, with systemic effects on energy homeostasis. BAIBA exists in two stereoisomers: D-BAIBA ((R)-3-aminoisobutyric acid) and L-BAIBA ((S)-3-aminoisobutyric acid). While both are metabolites of thymine and valine catabolism respectively, emerging evidence suggests they possess distinct biological activities and potencies. This guide provides a comprehensive comparison of the biological effects of D-BAIBA, offering insights into its mechanisms of action, therapeutic potential, and standing relative to its L-enantiomer and other metabolic modulators. The objective is to equip researchers with the foundational knowledge and practical methodologies to explore the promising therapeutic avenues of D-BAIBA.

Metabolic Origins and Regulation of D-BAIBA

D-BAIBA is primarily a catabolic product of thymine, a pyrimidine base in DNA. In contrast, L-BAIBA is derived from the catabolism of the branched-chain amino acid, L-valine. While exercise increases the circulating levels of both enantiomers, their basal concentrations and the magnitude of their increase can differ. In humans, D-BAIBA is often the more abundant enantiomer in circulation at baseline[1][2]. The synthesis and degradation of D-BAIBA are tightly regulated by a series of enzymes, with alanine-glyoxylate aminotransferase 2 (AGXT2) playing a key role in its catabolism in the liver and kidneys[3].

Comparative Biological Effects: D-BAIBA vs. L-BAIBA and Other Metabolic Regulators

The biological activities of D-BAIBA and L-BAIBA, while sometimes overlapping, exhibit notable differences in potency and even direction of effect in certain contexts. This section compares their effects on key metabolic processes, alongside other relevant metabolic modulators like irisin and metformin.

Adipose Tissue Browning and Thermogenesis

The "browning" of white adipose tissue (WAT) into beige or "brite" adipocytes, which are rich in mitochondria and express uncoupling protein 1 (UCP1), is a key mechanism for increasing energy expenditure.

  • D-BAIBA vs. L-BAIBA: While early studies often used a racemic mixture of BAIBA, more recent evidence suggests that both enantiomers can influence adipocyte browning. However, the relative potency is a subject of ongoing investigation. Some studies suggest that L-BAIBA is a more potent inducer of the brown fat-like phenotype in white adipocytes[4][5].

  • BAIBA vs. Irisin: Irisin, another exercise-induced myokine, is a well-established promoter of WAT browning[4]. Both BAIBA and irisin have been shown to increase the expression of UCP1 and other thermogenic genes in adipocytes. Direct comparative studies are limited, but both appear to act through partially overlapping pathways involving PPARα[3][6].

MoleculeTarget Cell/TissueKey OutcomeReported Efficacy
D-BAIBA White AdipocytesIncreased UCP1 expressionInduces browning, but potency relative to L-BAIBA is debated[1][2].
L-BAIBA White AdipocytesIncreased UCP1 expressionPotent inducer of browning in murine models[4][5].
Irisin White AdipocytesIncreased UCP1 expressionWell-established browning agent[4].
Glucose Homeostasis and Insulin Sensitivity

Improving insulin sensitivity and glucose uptake in peripheral tissues is a cornerstone of managing metabolic diseases like type 2 diabetes.

  • D-BAIBA vs. L-BAIBA: Both enantiomers have been implicated in improving glucose metabolism. Studies have shown that BAIBA can enhance glucose tolerance and insulin sensitivity in mouse models of diabetes[7]. The specific contributions of each enantiomer are still being elucidated, with some evidence suggesting L-BAIBA may have more pronounced effects on insulin signaling pathways[8].

  • BAIBA vs. Metformin: Metformin is a first-line therapeutic for type 2 diabetes that primarily acts by reducing hepatic glucose production. While direct comparative studies are scarce, BAIBA appears to improve glucose homeostasis through distinct mechanisms, primarily by enhancing peripheral glucose uptake and improving insulin sensitivity in muscle and adipose tissue, rather than directly suppressing liver glucose output.

Bone Metabolism

The interplay between muscle and bone is critical for musculoskeletal health, and myokines are key mediators of this communication.

  • D-BAIBA vs. L-BAIBA: This is an area where the differential effects of the enantiomers are more clearly defined. In murine models, L-BAIBA has been shown to be significantly more potent—by 100 to 1000 times—than D-BAIBA in preventing osteocyte apoptosis induced by oxidative stress[5][9]. However, in human observational studies, circulating D-BAIBA levels have been positively correlated with bone mineral density in some populations, suggesting a complex, and possibly species-specific, role[4][5].

EnantiomerEffect on OsteocytesPotency
D-BAIBA Weakly anti-apoptoticSignificantly less potent than L-BAIBA in mice[5][9].
L-BAIBA Potently anti-apoptotic100-1000x more potent than D-BAIBA in mice[5][9].

Signaling Pathways of D-BAIBA

D-BAIBA exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

AMPK and PPARα Signaling

A central mechanism of BAIBA's action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. Activated AMPK can then influence a variety of downstream targets, including peroxisome proliferator-activated receptor alpha (PPARα) and its coactivator PGC-1α. The activation of the AMPK-PPARα axis is a key driver of the browning of white adipose tissue and increased fatty acid oxidation in the liver[3][6][10].

D_BAIBA_Signaling BAIBA D-BAIBA Receptor MRGPRD BAIBA->Receptor AMPK AMPK Receptor->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates PPARa PPARα Browning ↑ UCP1 Expression (Browning) PPARa->Browning FAO ↑ Fatty Acid Oxidation PPARa->FAO PGC1a->PPARa Co-activates Adipocyte White Adipocyte Hepatocyte Hepatocyte Browning->Adipocyte FAO->Hepatocyte Adipocyte_Browning_Workflow start Start: Preadipocyte Culture differentiate Induce Differentiation start->differentiate treat Treat with D-BAIBA (and controls: L-BAIBA, Vehicle) differentiate->treat harvest Harvest Cells (RNA, Protein, Mitochondria) treat->harvest qpcr Gene Expression Analysis (UCP1, CIDEA, PPARα) harvest->qpcr western Protein Expression Analysis (UCP1, PGC-1α) harvest->western mito Mitochondrial Respiration Assay (Seahorse XF) harvest->mito end End: Assess Browning Phenotype qpcr->end western->end mito->end

Caption: Experimental workflow for assessing D-BAIBA-induced adipocyte browning.

Detailed Experimental Protocols

Protocol 1: Quantification of D- and L-BAIBA in Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of D- and L-BAIBA enantiomers in plasma samples.

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated D- and L-BAIBA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Chiral derivatization agent (e.g., Marfey's reagent)

  • LC-MS/MS system with a chiral column or a standard C18 column if using derivatization.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold ACN.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization (if not using a chiral column):

    • Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of 1% Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Neutralize the reaction with 20 µL of 1 M HCl.

  • LC-MS/MS Analysis:

    • Inject the derivatized or underivatized sample onto the LC-MS/MS system.

    • Chromatography: Use a suitable gradient of mobile phases (e.g., A: 0.1% FA in water, B: 0.1% FA in ACN) to achieve separation on the appropriate column.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for D- and L-BAIBA and their internal standards.

  • Data Analysis:

    • Construct calibration curves using known concentrations of D- and L-BAIBA standards.

    • Quantify the concentrations of D- and L-BAIBA in the plasma samples by comparing their peak areas to those of the internal standards and the calibration curves.

Protocol 2: In Vitro Assessment of Mitochondrial Respiration in Adipocytes

Objective: To determine the effect of D-BAIBA on mitochondrial function in differentiated adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

  • D-BAIBA

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Base Medium

Procedure:

  • Cell Culture and Treatment:

    • Plate differentiated adipocytes in a Seahorse XF cell culture microplate.

    • Treat the cells with various concentrations of D-BAIBA (and appropriate controls) for the desired duration (e.g., 24 hours).

  • Seahorse XF Assay:

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

    • Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell culture microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis:

    • The instrument will measure the oxygen consumption rate (OCR) in real-time.

    • Calculate key parameters of mitochondrial function:

      • Basal Respiration: The initial OCR before the addition of any inhibitors.

      • ATP-linked Respiration: The decrease in OCR after the addition of oligomycin.

      • Maximal Respiration: The OCR after the addition of FCCP.

      • Proton Leak: The OCR remaining after oligomycin treatment that is not coupled to ATP synthesis.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Compare the mitochondrial parameters between D-BAIBA-treated and control cells to determine the effect of D-BAIBA on mitochondrial function.

Conclusion and Future Directions

D-BAIBA is a promising myokine with significant potential for therapeutic intervention in metabolic diseases. Its ability to influence adipocyte browning, improve glucose homeostasis, and potentially protect bone health warrants further investigation. A critical area for future research is the definitive elucidation of the comparative potencies and distinct mechanisms of action of D-BAIBA versus L-BAIBA in various physiological contexts. Head-to-head comparative studies with existing metabolic drugs like metformin and other myokines such as irisin will be crucial in defining the unique therapeutic niche for D-BAIBA. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of discovery, ultimately paving the way for novel therapeutic strategies to combat metabolic disorders.

References

  • BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. (2022). Frontiers in Physiology. [Link]

  • l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. (2023). Scientific Reports. [Link]

  • β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. (2018). Cell Reports. [Link]

  • β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. (2014). Cell Metabolism. [Link]

  • Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. (2019). Nutrients. [Link]

  • BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. (2022). Frontiers in Physiology. [Link]

  • BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. (2022). Frontiers in Physiology. [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023). Frontiers in Endocrinology. [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023). Frontiers in Endocrinology. [Link]

  • β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. (2018). Cell Reports. [Link]

  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. (2022). Frontiers in Cardiovascular Medicine. [Link]

  • Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). (2023). Rapamycin Longevity News. [Link]

  • Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). (2023). Rapamycin Longevity News. [Link]

  • Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. (2020). Metabolism Open. [Link]

  • L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. (2023). Journal of Cachexia, Sarcopenia and Muscle. [Link]

  • Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. (2017). Analytical Biochemistry. [Link]

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. (2023). Analytical Methods. [Link]

  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023). Frontiers in Endocrinology. [Link]

  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. (2022). Frontiers in Cardiovascular Medicine. [Link]

  • β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes. (2021). Metabolites. [Link]

  • Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. (2022). Frontiers in Cardiovascular Medicine. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-3-Aminobutanoic Acid: A Critical Evaluation of Reducing Agents

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-aminobutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The stereospecific reduction of a prochiral precursor is a critical step in its synthesis, and the choice of reducing agent significantly impacts the efficiency, enantioselectivity, cost, and environmental footprint of the process. This guide provides a comparative analysis of prominent reducing agents and methodologies for the synthesis of (R)-3-aminobutanoic acid, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

Introduction: The Importance of Stereoselective Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount in drug development. The synthesis of (R)-3-aminobutanoic acid is a prime example, where the desired therapeutic effect is associated with the (R)-enantiomer. This guide will explore and compare three major strategies for achieving this stereoselectivity: direct enzymatic synthesis, asymmetric hydrogenation of a β-enamino ester precursor, and whole-cell bioreduction of a nitro precursor. Additionally, the classical approach of kinetic resolution will be discussed as a benchmark.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to (R)-3-aminobutanoic acid is a multifactorial decision. The following sections delve into the specifics of each approach, providing a critical comparison of their performance based on yield, enantiomeric excess (e.e.), and practical considerations.

Direct Enzymatic Synthesis: A Highly Efficient and Stereoselective Approach

A groundbreaking approach to the synthesis of (R)-3-aminobutanoic acid involves the direct enzymatic conversion of a simple achiral starting material. A patented method utilizes an engineered aspartase from Escherichia coli to catalyze the stereoselective amination of butenoic acid.[1][2][3]

Mechanism of Action: Aspartase naturally catalyzes the reversible amination of fumarate to L-aspartic acid. Through protein engineering, the enzyme's substrate specificity and stereoselectivity can be altered. In this case, the engineered aspartase exhibits a high affinity for butenoic acid and facilitates the anti-Markovnikov addition of ammonia across the double bond, exclusively forming the (R)-enantiomer of 3-aminobutanoic acid. The high stereoselectivity is attributed to the precise positioning of the substrate and ammonia within the enzyme's active site, which is a result of directed evolution or rational design of the enzyme.[4]

Performance Data:

MethodSubstrateReducing Agent/CatalystYieldEnantiomeric Excess (e.e.)Reference
Direct Enzymatic SynthesisButenoic acidEngineered Aspartase (E. coli)≥ 98%≥ 99.9%[1][2][3]

Advantages:

  • Exceptional Stereoselectivity: This method provides virtually enantiopure (R)-3-aminobutanoic acid.[1][2][3]

  • High Conversion: The conversion of the starting material to the product is nearly quantitative.[1][2][3]

  • Green Chemistry: The reaction is performed in an aqueous medium under mild conditions, avoiding the use of hazardous reagents and organic solvents.

  • Process Simplicity: This one-step synthesis is significantly more straightforward than multi-step chemical routes.[1][2][3]

Disadvantages:

  • Enzyme Development: The initial development and optimization of the engineered enzyme can be time-consuming and resource-intensive.

  • Substrate Availability: The availability and cost of butenoic acid at an industrial scale may be a consideration.

Asymmetric Hydrogenation of β-Enamino Esters: A Powerful Chemical Approach

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and its application to the synthesis of β-amino acids has been extensively studied. This method typically involves the reduction of a β-enamino ester precursor using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[2]

Mechanism of Action: The enantioselectivity of this reaction is dictated by the chiral ligand coordinated to the metal center. The substrate coordinates to the chiral catalyst, and hydrogen is delivered to one face of the C=C double bond, leading to the formation of one enantiomer in excess. The choice of ligand is critical in creating a chiral environment that effectively differentiates between the two prochiral faces of the enamine.

Performance Data:

MethodSubstrateReducing Agent/CatalystYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Hydrogenationβ-enamino ester[Rh(COD)Cl]₂ with chiral ferrocenyl ligandsHigh93% (upgradable to >99%)[2]

Advantages:

  • High Enantioselectivity: With the appropriate catalyst system, excellent enantiomeric excesses can be achieved.[2]

  • Scalability: Asymmetric hydrogenation is a well-established and scalable technology in the pharmaceutical industry.

Disadvantages:

  • Catalyst Cost: Chiral phosphine ligands and precious metal catalysts can be expensive.

  • Reaction Conditions: These reactions often require high pressures of hydrogen gas and specialized equipment.

  • Multi-step Synthesis: The synthesis of the β-enamino ester precursor adds steps to the overall process.

Whole-Cell Bioreduction of a Nitro Precursor: A Green Alternative

Whole-cell biocatalysis offers a compelling "green" alternative to traditional chemical reductions. The asymmetric reduction of ethyl 4-nitrobutanoate to ethyl (R)-3-aminobutanoate can be achieved using various microorganisms. This approach leverages the cell's native or engineered enzymatic machinery to perform the desired transformation.[5]

Mechanism of Action: The reduction of the nitro group to an amine and the stereoselective reduction of a potential ketone intermediate (if the synthesis proceeds through a β-keto-γ-nitro ester) are catalyzed by oxidoreductases within the microbial cells. These enzymes utilize cellular reducing equivalents, such as NADH or NADPH, which are continuously regenerated by the cell's metabolism. The stereoselectivity arises from the inherent chirality of the enzyme's active site.

Performance Data:

MethodSubstrateReducing Agent/CatalystYieldEnantiomeric Excess (e.e.)Reference
Whole-Cell BioreductionEthyl 4-nitrobutanoateRecombinant E. coliHighHigh (organism dependent)[5]

Advantages:

  • Green Chemistry: Utilizes renewable resources and avoids harsh chemical reagents.

  • Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.

  • Cofactor Regeneration: The whole-cell system provides in-situ regeneration of expensive cofactors.

Disadvantages:

  • Process Optimization: Developing a robust and high-yielding whole-cell bioprocess can require significant optimization of fermentation and reaction conditions.

  • Downstream Processing: Separation of the product from the biomass and culture medium can be challenging.

  • Lower Volumetric Productivity: Biocatalytic reactions may have lower volumetric productivity compared to some chemical processes.

Lipase-Catalyzed Kinetic Resolution: A Classic Approach

Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. In the context of (R)-3-aminobutanoic acid synthesis, this would typically involve the lipase-catalyzed acylation or hydrolysis of a racemic ester of 3-aminobutanoic acid.[6][7][8]

Mechanism of Action: Lipases are enzymes that catalyze the hydrolysis of esters or, in the reverse direction, the formation of esters. Many lipases exhibit enantioselectivity, meaning they will preferentially react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For example, a lipase might selectively acylate the (S)-enantiomer of a racemic 3-aminobutanoate ester, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer.

Performance Data:

MethodSubstrateReducing Agent/CatalystMax. YieldEnantiomeric Excess (e.e.)Reference
Kinetic ResolutionRacemic ethyl 3-aminobutanoateLipase (e.g., from Candida antarctica)50%High (enzyme dependent)[6][7][8]

Advantages:

  • Well-Established: A widely understood and implemented technique.

  • Commercially Available Catalysts: A variety of lipases are commercially available.

Disadvantages:

  • Theoretical Yield Limit: The maximum theoretical yield of the desired enantiomer is 50%.

  • Separation Required: Requires separation of the product from the unreacted starting material.

Experimental Protocols

Protocol: Direct Enzymatic Synthesis of (R)-3-Aminobutanoic Acid

This protocol is a representative example based on the principles described in the patent literature.[1][2][3]

Materials:

  • Engineered aspartase from E. coli

  • Butenoic acid

  • Ammonia solution

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare a solution of butenoic acid in phosphate buffer.

  • Adjust the pH to 8.0 with ammonia solution.

  • Add the engineered aspartase to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by HPLC or other suitable analytical methods.

  • Upon completion, the product can be isolated by standard techniques such as ion-exchange chromatography.

Protocol: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol is a general representation of the asymmetric hydrogenation of a β-enamino ester.[2]

Materials:

  • β-enamino ester precursor of (R)-3-aminobutanoic acid

  • [Rh(COD)Cl]₂

  • Chiral ferrocenyl ligand

  • Methanol (degassed)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge the hydrogenation reactor with the β-enamino ester, [Rh(COD)Cl]₂, and the chiral ligand.

  • Add degassed methanol to the reactor.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at a controlled temperature for the specified time.

  • Monitor the reaction by GC or HPLC.

  • Upon completion, carefully vent the reactor and isolate the product by removing the solvent and purifying by chromatography or crystallization.

Protocol: Whole-Cell Bioreduction of Ethyl 4-Nitrobutanoate

This protocol outlines a general procedure for the whole-cell bioreduction of ethyl 4-nitrobutanoate.[5]

Materials:

  • Recombinant E. coli cells expressing a suitable reductase

  • Ethyl 4-nitrobutanoate

  • Glucose (as a carbon and energy source)

  • Phosphate buffer (pH 7.0)

  • Incubator shaker

Procedure:

  • Cultivate the recombinant E. coli cells to a suitable cell density.

  • Harvest the cells by centrifugation and resuspend them in phosphate buffer.

  • Add ethyl 4-nitrobutanoate and glucose to the cell suspension.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C).

  • Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • After the reaction is complete, separate the cells by centrifugation.

  • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purify the product by distillation or chromatography.

Visualization of Synthetic Workflows

Direct Enzymatic Synthesis Workflow

G cluster_0 Direct Enzymatic Synthesis Butenoic Acid Butenoic Acid (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Butenoic Acid->(R)-3-Aminobutanoic Acid Ammonia, pH 8.0, 37°C Engineered Aspartase Engineered Aspartase Engineered Aspartase->(R)-3-Aminobutanoic Acid

Caption: Workflow for the direct enzymatic synthesis of (R)-3-aminobutanoic acid.

Asymmetric Hydrogenation Workflow

G cluster_1 Asymmetric Hydrogenation β-Enamino Ester Precursor β-Enamino Ester Precursor Ethyl (R)-3-aminobutanoate Ethyl (R)-3-aminobutanoate β-Enamino Ester Precursor->Ethyl (R)-3-aminobutanoate H₂, High Pressure Chiral Rh Catalyst Chiral Rh Catalyst Chiral Rh Catalyst->Ethyl (R)-3-aminobutanoate Hydrolysis Hydrolysis Ethyl (R)-3-aminobutanoate->Hydrolysis (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Hydrolysis->(R)-3-Aminobutanoic Acid

Caption: Multi-step synthesis of (R)-3-aminobutanoic acid via asymmetric hydrogenation.

Whole-Cell Bioreduction Workflow

G cluster_2 Whole-Cell Bioreduction Ethyl 4-nitrobutanoate Ethyl 4-nitrobutanoate Ethyl (R)-3-aminobutanoate Ethyl (R)-3-aminobutanoate Ethyl 4-nitrobutanoate->Ethyl (R)-3-aminobutanoate Glucose, 30°C Recombinant E. coli Recombinant E. coli Recombinant E. coli->Ethyl (R)-3-aminobutanoate Hydrolysis Hydrolysis Ethyl (R)-3-aminobutanoate->Hydrolysis (R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid Hydrolysis->(R)-3-Aminobutanoic Acid

Caption: Synthesis of (R)-3-aminobutanoic acid using whole-cell bioreduction.

Conclusion and Future Outlook

The synthesis of (R)-3-aminobutanoic acid is a testament to the advancements in both chemical and biocatalytic methodologies. For applications where the highest levels of stereopurity and process efficiency are paramount, the direct enzymatic synthesis using an engineered aspartase stands out as a superior method.[1][2][3] Its single-step, high-yield, and exceptionally stereoselective nature, coupled with its environmentally benign profile, makes it an ideal choice for industrial-scale production.

Asymmetric hydrogenation remains a powerful and versatile tool, particularly when leveraging existing infrastructure and expertise in chemical catalysis.[2] While it involves a multi-step process and the use of expensive catalysts, its scalability and the potential for high enantioselectivity make it a viable option.

Whole-cell bioreduction presents a compelling green alternative, offering the potential for sustainable production from renewable feedstocks.[5] Further advancements in metabolic engineering and process optimization are likely to enhance its competitiveness with other methods.

Kinetic resolution, while a classic technique, is inherently limited by its 50% theoretical yield, making it less attractive for large-scale, cost-effective production compared to the aforementioned asymmetric methods.[6][7][8]

The choice of the optimal reducing agent and synthetic strategy will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, available infrastructure, and the specific purity requirements of the final product. However, the trend towards greener and more sustainable manufacturing processes strongly favors the continued development and implementation of biocatalytic routes for the synthesis of valuable chiral building blocks like (R)-3-aminobutanoic acid.

References

  • Method for enzymatic preparation of r-3-aminobutyric acid. (2019). Google Patents.
  • Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.
  • Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. (2007). ResearchGate. Retrieved from [Link]

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). ScienceDirect. Retrieved from [Link]

  • METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID. (2019). WIPO Patentscope. Retrieved from [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (1992). ACS Publications. Retrieved from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2021). MDPI. Retrieved from [Link]

  • Origins of stereoselectivity in evolved ketoreductases. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. Retrieved from [Link]

  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. Retrieved from [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. (2007). ResearchGate. Retrieved from [Link]

  • The lipase-catalyzed asymmetric C–C Michael addition. (2010). AMyD. Retrieved from [Link]

  • Optimization and Scale-up of a Bioreduction Process for Preparation of Ethyl (S)-4-Chloro-3-hydroxybutanoate. (2014). Semantic Scholar. Retrieved from [Link]

  • Diastereo- and enantioselective bioreduction of ethyl 2-(4-chlorophenoxy)-3-oxobutanoate clofibrate analogues by Kluyveromyces marxianus and other whole cell biocatalysts. (2013). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to the Orthogonal Validation of (R)-3-Aminobutanoic Acid's Absolute Configuration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, particularly building blocks like β-amino acids used in peptidomimetics and other pharmaceuticals, an incorrect stereochemical assignment can lead to inactive or even harmful biological outcomes. The synthesis of (R)-3-Aminobutanoic acid, a valuable chiral intermediate, thus requires unambiguous confirmation of its absolute configuration.

This guide provides an in-depth comparison of four powerful analytical techniques for this purpose. Moving beyond a simple recitation of protocols, we will explore the causal mechanisms behind each method, establishing a framework for orthogonal validation. We will compare Vibrational Circular Dichroism (VCD), NMR-based Mosher's Method, Chiral High-Performance Liquid Chromatography (HPLC), and the definitive "gold standard," Single-Crystal X-ray Crystallography. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select the most appropriate method and to design robust, self-validating experiments.

Method 1: Vibrational Circular Dichroism (VCD) — A Non-Destructive, In-Situ Approach

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that provides direct stereochemical information for molecules in solution.[1] It is a non-destructive method that is increasingly accessible due to advancements in both instrumentation and computational chemistry.

Principle of VCD

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions within a chiral molecule.[2] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign—a mirror-image relationship. The power of VCD lies in its synergy with quantum mechanics. The experimental spectrum of a synthesized compound is compared against a theoretically predicted spectrum generated via Density Functional Theory (DFT) calculations.[1] A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer (e.g., the R-enantiomer) provides a confident assignment of the absolute configuration.[1][3]

Experimental Workflow & Data Interpretation

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Sample Dissolve Synthesized Acid (e.g., in DMSO-d6) Measure Acquire IR and VCD Spectra Sample->Measure Compare Compare Experimental Spectrum with Predicted R and S Spectra Measure->Compare ModelR Build 3D Model of (R)-3-Aminobutanoic Acid DFT Perform DFT Calculations (Conformational Search & Freq.) ModelR->DFT ModelS Build 3D Model of (S)-3-Aminobutanoic Acid ModelS->DFT Predict Predict IR and VCD Spectra for both R and S enantiomers DFT->Predict Predict->Compare Assign Assign Absolute Configuration Based on Best Fit Compare->Assign

Caption: VCD workflow for absolute configuration determination.

Data Interpretation: The assignment is made by visually and mathematically comparing the sign and relative intensity pattern of the experimental VCD bands with the two calculated spectra. A high degree of correlation with the calculated (R)-spectrum confirms the synthesis was successful. Modern software can quantify this using metrics like the Enantiomer Similarity Index (ESI) or the Cai•factor for a confidence level.[3][4]

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 3-aminobutanoic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 0.1 M.[5] The use of deuterated solvents is critical to avoid overlapping IR absorption bands from the solvent.[3]

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection is typically performed at a resolution of 4-8 cm⁻¹ over several hours to achieve an adequate signal-to-noise ratio.[5]

  • Computational Modeling:

    • Generate low-energy conformers for both (R)- and (S)-3-aminobutanoic acid.

    • Perform geometry optimization and vibrational frequency calculations for each conformer using DFT, for example, at the B3LYP/6-311++G(2d,p) level of theory.[6]

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectra for the (R) and (S) enantiomers.[4]

  • Analysis: Overlay the experimental VCD spectrum with the calculated (R) and (S) spectra. The enantiomer whose calculated spectrum correctly reproduces the sign pattern of the major experimental bands is the correct absolute configuration.

Method 2: NMR Spectroscopy — Mosher's Amide Method

Mosher's method is a venerable and highly reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[7][8] It is an indirect method that requires chemical derivatization to create a pair of diastereomers, which, unlike enantiomers, are distinguishable by NMR.

Principle of Mosher's Method

The synthesized (R)-3-aminobutanoic acid is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[6] This reaction forms a pair of diastereomeric amides. Due to the fixed spatial orientation of the phenyl group in the MTPA moiety, protons on the original amine experience different magnetic shielding or deshielding effects in the two diastereomers. This results in predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of these Δδ values for protons on either side of the stereocenter, the absolute configuration can be deduced.[8][9]

Experimental Workflow & Data Interpretation

Mosher_Workflow cluster_rxn Derivatization cluster_nmr NMR Analysis Amine Synthesized 3-Aminobutanoic Acid R_MTPA React with (R)-MTPA-Cl Amine->R_MTPA S_MTPA React with (S)-MTPA-Cl Amine->S_MTPA Amide_R (R,R)-Diastereomer R_MTPA->Amide_R Amide_S (S,R)-Diastereomer S_MTPA->Amide_S NMR_R Acquire ¹H NMR of (R,R)-Amide Amide_R->NMR_R NMR_S Acquire ¹H NMR of (S,R)-Amide Amide_S->NMR_S Calc Calculate Δδ = δS - δR for Protons Near Stereocenter NMR_R->Calc NMR_S->Calc Assign Assign Configuration Based on Δδ Sign Pattern Calc->Assign

Caption: Mosher's method workflow for amine configuration.

Data Interpretation: For an amine with configuration (R), the protons on one side of the stereocenter will have Δδ > 0, while protons on the other side will have Δδ < 0. This consistent pattern provides a trustworthy assignment. The use of both (R)- and (S)-MTPA chlorides serves as a critical self-validating control.[7]

Proton PositionHypothetical δ for (S)-MTPA AmideHypothetical δ for (R)-MTPA AmideCalculated Δδ (δS - δR)Conclusion for (R)-Amine
H at C2 (CH₂)2.55 ppm2.50 ppm+0.05Protons on this side are deshielded in the S-amide
H at C3 (CH)4.30 ppm4.38 ppm-0.08Proton at stereocenter
H at C4 (CH₃)1.20 ppm1.26 ppm-0.06Protons on this side are shielded in the S-amide
Detailed Experimental Protocol
  • Esterification (if necessary): Protect the carboxylic acid of 3-aminobutanoic acid (e.g., as a methyl ester) to prevent side reactions.

  • Amide Formation (Two Reactions):

    • Reaction A: To ~2 mg of the amino ester in a dry NMR tube, add ~0.5 mL of deuterated pyridine or CDCl₃ with a non-nucleophilic base (e.g., triethylamine). Add a slight excess (~1.2 eq) of (R)-MTPA-Cl.

    • Reaction B: Repeat the above procedure in a separate NMR tube using (S)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products directly.

  • Data Analysis: Identify corresponding protons in both spectra. Calculate the chemical shift difference (Δδ = δS - δR) for each pair of protons. Apply the established mnemonic model to assign the absolute configuration based on the sign distribution of Δδ values.

Method 3: Chiral HPLC — High-Throughput Enantiomeric Analysis

Chiral HPLC is a powerful chromatographic technique used primarily to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample. However, it can be used to confirm absolute configuration if an authentic, certified reference standard of known configuration is available.[10]

Principle of Chiral HPLC with Marfey's Method

Direct separation on a chiral stationary phase (CSP) is possible, but a more robust and sensitive method for amino acids is pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[11][12][13] The synthesized 3-aminobutanoic acid is reacted with Marfey's reagent to form diastereomers. These diastereomers can be readily separated on a standard, non-chiral reversed-phase column (e.g., C18).[11] The absolute configuration is confirmed by comparing the retention time of the derivatized analyte to the retention time of a derivatized authentic standard of (R)-3-aminobutanoic acid.

Experimental Workflow & Data Interpretation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Analyte Synthesized 3-Aminobutanoic Acid Deriv_Analyte Derivatize with Marfey's Reagent Analyte->Deriv_Analyte Standard Authentic (R)-Standard Deriv_Standard Derivatize with Marfey's Reagent Standard->Deriv_Standard Inject_Analyte Inject Derivatized Analyte Deriv_Analyte->Inject_Analyte Inject_Standard Inject Derivatized Standard Deriv_Standard->Inject_Standard Inject_Spike Inject Co-mixed Sample Inject_Analyte->Inject_Spike HPLC Reversed-Phase HPLC Analysis (C18) Inject_Analyte->HPLC Inject_Standard->Inject_Spike Inject_Standard->HPLC Inject_Spike->HPLC Compare Compare Retention Times (t_R) HPLC->Compare Confirm Confirm Identity and Determine Enantiomeric Excess (e.e.) Compare->Confirm

Caption: Chiral HPLC workflow using Marfey's reagent.

Data Interpretation: The absolute configuration is confirmed if the major peak in the chromatogram of the derivatized synthesized sample has the same retention time as the peak from the derivatized authentic (R)-standard. A co-injection (spiking the analyte with the standard) should result in a single, sharp, enhanced peak, confirming the identity.

Detailed Experimental Protocol
  • Standard & Sample Prep: Prepare ~1 mg/mL solutions of the synthesized acid and the authentic (R)-standard in water or a suitable buffer.

  • Derivatization:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.[14]

    • Heat the mixture at 40-50°C for 1 hour.

    • Cool the reaction and quench by adding 20 µL of 2 M HCl.[14]

    • Dilute the sample with the mobile phase before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector set to 340 nm, the absorbance maximum for the DNP chromophore.[11]

  • Analysis: Inject the derivatized standard, the derivatized sample, and a co-injection mixture. Compare the retention times to confirm the configuration and integrate peak areas to calculate enantiomeric excess.

Method 4: Single-Crystal X-ray Crystallography — The Unambiguous Standard

Single-crystal X-ray crystallography is widely regarded as the ultimate method for determining molecular structure, providing an unambiguous 3D map of the atoms, including their absolute configuration.[15][16][17]

Principle of X-ray Crystallography for Absolute Configuration

The technique relies on the diffraction pattern produced when X-rays are passed through a high-quality single crystal. To determine the absolute configuration, one must exploit the phenomenon of anomalous dispersion (or resonant scattering).[16][18] This effect, which is most pronounced for heavier atoms, causes a breakdown of Friedel's Law, meaning the intensities of diffraction spots (h,k,l) are not identical to their inverse (-h,-k,-l). During the refinement of the crystal structure, a value known as the Flack parameter is calculated.[19][20] A Flack parameter value close to 0, with a small standard uncertainty, provides definitive confirmation that the modeled absolute configuration is correct.[17][19]

Experimental Workflow & Data Interpretation

XRay_Workflow cluster_cryst Crystal Growth cluster_diff Data Collection & Refinement Sample Enantiopure Synthesized 3-Aminobutanoic Acid Salt Form Salt with a Heavy Atom (e.g., HBr) or Chiral Acid Sample->Salt Crystal Crystallization Screening (Slow Evaporation, etc.) Salt->Crystal Mount Mount Single Crystal Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Solve & Refine Structure (Model as 'R' Isomer) Diffract->Solve Analyze Analyze Flack Parameter and its Standard Uncertainty Solve->Analyze Confirm Unambiguous Confirmation of Absolute Configuration Analyze->Confirm

Caption: X-ray crystallography workflow for absolute configuration.

Data Interpretation: The primary output is the Flack parameter.

  • Flack Parameter ≈ 0 (with low s.u., e.g., < 0.1): The refined model (e.g., the R-isomer) is correct.[17][19]

  • Flack Parameter ≈ 1 (with low s.u.): The inverted structure is correct. The model should be changed to the S-isomer and re-refined.

Detailed Experimental Protocol
  • Crystallization: This is often the most challenging step.[17] Since 3-aminobutanoic acid is a small molecule with no heavy atoms, it is highly advantageous to form a salt to aid crystallization and enhance the anomalous dispersion effect. Forming a salt with HBr or a chiral acid like tartaric acid is a common strategy. Screen various solvents and techniques (e.g., slow evaporation, vapor diffusion) to grow a single crystal of suitable size and quality (~0.1-0.3 mm).

  • Data Collection: Mount the crystal on a goniometer head and place it in the cold stream of a single-crystal X-ray diffractometer. Collect diffraction data, preferably using copper (Cu Kα) radiation to maximize the anomalous signal from the light atoms if no heavy atom is present.[17]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages. Model the structure as the expected (R)-enantiomer.

  • Analysis: During the final stages of refinement, calculate the Flack parameter. An unambiguous result provides the highest level of confidence in the stereochemical assignment.[16]

Comparative Summary and Recommendations

FeatureVibrational Circular Dichroism (VCD)Mosher's NMR MethodChiral HPLC (with Marfey's)X-ray Crystallography
Principle Differential absorption of polarized IR lightNMR of diastereomeric amidesChromatographic separation of diastereomersAnomalous dispersion of X-rays
Conclusiveness Absolute (with computation)AbsoluteRelative (requires standard)Absolute (Unambiguous)
Sample State Solution or neat liquidSolutionSolutionSingle Crystal
Sample Amount 1-10 mg~2 mg per diastereomer< 1 mg~0.1 mg (plus material for screening)
Derivatization NoYesYesNo (but salt formation is common)
Key Requirement IR active modesSoluble amine/alcoholAuthentic standard for confirmationHigh-quality single crystal
Throughput Low to MediumMediumHighVery Low
Main Advantage Non-destructive, in-solution analysisWidely accessible (NMR), self-validatingExcellent for e.e., high throughput"Gold Standard," definitive answer
Main Limitation Requires DFT calculationsDestructive, can be complex to interpretNot an absolute method on its ownCrystal growth can be a major bottleneck
Recommendations

For a comprehensive and robust validation of synthesized (R)-3-Aminobutanoic acid in a drug development setting, an orthogonal, two-tiered approach is recommended:

  • Routine Analysis: For batch-to-batch quality control and enantiomeric excess (e.e.) determination, Chiral HPLC with Marfey's reagent is the method of choice due to its high throughput, sensitivity, and reliability. This requires the initial procurement or synthesis of a certified (R)- and (S)-3-aminobutanoic acid reference standard.

  • Definitive Assignment: To establish the absolute configuration of the primary reference standard, a conclusive method must be used. Single-Crystal X-ray Crystallography is the preferred method if a suitable crystal can be obtained, as it provides the most unambiguous result. If crystallization proves intractable, Vibrational Circular Dichroism (VCD) is an excellent alternative, providing a high-confidence assignment for the molecule as it exists in solution. Mosher's method serves as a powerful and accessible backup if VCD or X-ray instrumentation is unavailable.

By combining a high-throughput relative method with a definitive absolute method, researchers can ensure the stereochemical integrity of their chiral building blocks with the highest degree of scientific rigor.

References

  • Freire, F., & Seco, J. M. (2012). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 24(9), 681-690.
  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345.
  • Bult, A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Retrieved from [Link]

  • Bhushan, R., & Agarwal, C. (2013). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.
  • Nafie, L. A. (2012). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 66(5), 499-523.
  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Freedman, T. B., et al. (1989). Vibrational circular dichroism in amino acids and peptides. 9. Carbon-hydrogen stretching spectra of the amino acids and selected transition-metal complexes. Journal of the American Chemical Society, 111(8), 2887-2893.
  • Wikipedia. (n.d.). Flack parameter. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Amino Acids, 40(4), 1047-1068.
  • Dharanipragada, R., et al. (1992). The absolute configuration of an intermediate in the asymmetric synthesis of unusual amino acids.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(7), 4887-4900.
  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 824.
  • Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Retrieved from [Link]

  • Di Nisi, P., et al. (2023).
  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55, 689-691.
  • El-Demerdash, A., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(1), 54.
  • Jover, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(11), 2874-2882.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Chiral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral compounds is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of drug products.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two preeminent techniques for chiral separations, each possessing distinct advantages and operational nuances.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC and GC methods for chiral analysis. Moving beyond a mere procedural outline, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will explore the fundamental mechanisms of chiral recognition, offer detailed methodologies for method validation, and present a framework for the critical process of cross-validation—ensuring consistency and reliability when employing both techniques.

The Foundation: Understanding Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, can only be achieved through the introduction of a chiral selector.[5][6] This selector interacts differentially with each enantiomer, forming transient diastereomeric complexes with varying stabilities, which allows for their chromatographic separation.[3][7][8] The primary approaches in both HPLC and GC involve the use of a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the support material.[7][9]

Chiral Recognition in HPLC

In HPLC, chiral recognition is predominantly achieved through the use of CSPs.[7][9] These CSPs can be broadly categorized based on the type of chiral selector employed:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and versatility in normal phase, reversed-phase, and polar organic modes.[9][10]

  • Macrocyclic Glycopeptide (Antibiotic) CSPs: These are particularly effective for separating a wide range of pharmaceutical compounds and can be used in multiple chromatographic modes.[10]

  • Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

  • Protein-based CSPs: While offering excellent enantioselectivity for certain compounds, they can have limitations in terms of loading capacity and can only be used in reversed-phase mode.[11]

An alternative, though less common, approach in HPLC is the use of a chiral mobile phase additive (CMPA) with a conventional achiral column.[7] In this method, the chiral selector in the mobile phase forms diastereomeric complexes with the enantiomers in situ.[7] A third strategy is the indirect method , where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on an achiral column.[7][12]

Chiral Recognition in GC

For volatile and thermally stable compounds, chiral GC offers a powerful analytical solution.[1][8] Similar to HPLC, the cornerstone of chiral GC is the use of CSPs. The most prevalent types include:

  • Cyclodextrin Derivatives: These are the most popular and versatile CSPs for GC, offering high efficiency and thermal stability.[1][13] Chiral recognition occurs through inclusion complexation, where the analyte fits into the hydrophobic cavity of the cyclodextrin molecule.[14]

  • Amino Acid Derivatives: These were among the first CSPs developed for GC and are effective for the separation of derivatized amino acids and other specific compound classes.[13]

Derivatization is often a necessary step in chiral GC, not only to enhance volatility and thermal stability but also to improve chromatographic peak shape and detector response.[15] This can involve either achiral derivatization of the analyte followed by separation on a CSP, or the use of a chiral derivatizing agent to form diastereomers for separation on an achiral column.[16][17]

Head-to-Head Comparison: HPLC vs. GC for Chiral Analysis

The choice between HPLC and GC for chiral analysis is dictated by the physicochemical properties of the analyte, the desired sensitivity, and the specific requirements of the application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Non-volatile, thermally labile, high molecular weight compounds.[18]Volatile and thermally stable compounds.[1][18]
Sample Preparation Often simpler, direct injection of dissolved samples is common.May require derivatization to increase volatility and thermal stability.[15]
Separation Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[19]Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[19]
Speed of Analysis Generally slower run times (10-60 minutes).[19]Typically faster analysis times (seconds to minutes).[18][19]
Column Efficiency Good, but generally lower than capillary GC.Very high, especially with capillary columns.[1]
Detectors UV-Vis, Fluorescence, Refractive Index, Mass Spectrometry (MS).[18]Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).[4]
Cost Higher operational costs due to solvent consumption.[19]Generally more cost-effective due to the use of gases.[1][19]
Environmental Impact Larger volumes of organic solvents are used.More environmentally friendly due to lower solvent consumption.
Key Advantage Broad applicability to a wide range of pharmaceutical compounds.[18]High resolution, sensitivity, and speed for suitable analytes.[1][14]

An emerging technique, Supercritical Fluid Chromatography (SFC) , bridges the gap between HPLC and GC.[20] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages of both techniques, such as high speed and low solvent consumption.[20][21][22]

The Imperative of Method Validation

A cornerstone of any analytical work in a regulated environment is rigorous method validation. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[23] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[23][24][25]

Key Validation Parameters

The typical validation characteristics that must be considered include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Validation of a Chiral HPLC Method
  • Specificity:

    • Analyze a blank (matrix without analyte), a sample spiked with the racemate, and individual enantiomer standards.

    • Demonstrate that there are no interfering peaks at the retention times of the enantiomers.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the racemate spanning the expected range.

    • Perform triplicate injections for each concentration.

    • Plot the peak area of each enantiomer against its concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy:

    • Analyze samples with known concentrations of the racemate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Evaluate the effect on the resolution and retention times of the enantiomers.

Cross-Validation: Bridging the Gap Between HPLC and GC

Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent data.[26][27][28] This is particularly crucial when a project transitions from an early-phase analytical method (e.g., a rapid GC method for process monitoring) to a more robust, validated HPLC method for final product release, or when transferring a method between laboratories.[28]

Experimental Protocol: Cross-Validation of HPLC and GC Methods
  • Method Validation: Ensure that both the HPLC and GC methods have been individually and fully validated according to ICH Q2(R1) guidelines.[29][30]

  • Sample Selection: Select a minimum of three batches of the drug substance or product, preferably with varying levels of the enantiomeric impurity.

  • Analysis: Analyze each batch in triplicate using both the validated HPLC and GC methods.

  • Data Comparison:

    • Statistically compare the mean results and standard deviations obtained from both methods for the enantiomeric purity.

    • A Student's t-test can be used to determine if there is a significant difference between the means of the two methods.

    • An F-test can be used to compare the variances (precision) of the two methods.

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. Typically, the results from the two methods should be in close agreement, with no statistically significant difference.

Visualizing the Workflow

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method hplc_val Full Method Validation (ICH Q2) hplc_analysis Analyze 3 Batches (n=3) hplc_val->hplc_analysis data_comp Data Comparison (t-test, F-test) hplc_analysis->data_comp gc_val Full Method Validation (ICH Q2) gc_analysis Analyze 3 Batches (n=3) gc_val->gc_analysis gc_analysis->data_comp report Cross-Validation Report data_comp->report

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Conclusion

Both HPLC and GC are indispensable tools for chiral analysis in the pharmaceutical industry. A thorough understanding of their respective strengths, weaknesses, and underlying separation mechanisms is crucial for selecting the appropriate technique. Rigorous method validation in accordance with ICH guidelines is non-negotiable to ensure the quality and reliability of analytical data. Furthermore, a well-designed cross-validation study is essential when multiple analytical methods are employed, providing the necessary confidence in the consistency and interchangeability of the results. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the scientific integrity of their chiral analyses, ultimately contributing to the development of safer and more effective medicines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

  • Supercritical fluid chromatography - Wikipedia.

  • Chiral Super Critical Fluid Chromatography - Phenomenex.

  • What Is Chiral GC (Gas Chromatography): Learn With FAQs - PharmaGuru.

  • Chiral HPLC separation: strategy and approaches - Chiralpedia.

  • Basics of chiral HPLC - Sigma-Aldrich.

  • (PDF) Chiral Gas Chromatography - ResearchGate.

  • Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.

  • Advantages and disadvantages of chiral chromatography - Chrominfo.

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.

  • Analysis of chiral compounds using supercritical fluid chromatography.

  • Supercritical Fluid Chromatography (SFC) - Daicel Chiral Technologies.

  • Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich.

  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025.

  • GC Derivatization.

  • Chromatographic Chiral Separation.

  • HPLC Chiral Columns - Element Lab Solutions.

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International.

  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.

  • 14.3: Chiral Chromatography - Chemistry LibreTexts.

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed.

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.

  • chiralgc.ppt - Slideshare.

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed.

  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova.

  • CHIRAL HPLC | PPTX - Slideshare.

  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers - Benchchem.

  • Cross-validation (analytical chemistry) - Wikipedia.

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru.

  • Cross and Partial Validation.

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • HPLC vs GC - A Beginner's Guide - Chromatography Today.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

In-vitro testing of novel compounds derived from (R)-3-Aminobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel (R)-3-Aminobutanoic Acid Derivatives

Introduction: The Rationale for Derivatizing (R)-3-Aminobutanoic Acid

(R)-3-Aminobutanoic acid is a chiral β-amino acid that serves as a valuable scaffold in medicinal chemistry. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), makes it an intriguing starting point for developing novel therapeutics targeting GABA receptors. Specifically, derivatives of this compound are often explored as potential agonists or modulators of the GABA-B receptor, a G-protein coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders.

The core objective of synthesizing novel derivatives is to systematically enhance the parent compound's pharmacological profile. This includes improving potency, refining selectivity for specific receptor subtypes, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The initial, critical phase of evaluating these new chemical entities relies on a robust and logically structured in-vitro testing cascade. This guide provides a comparative framework for these essential assays, explaining not just the protocols but the scientific reasoning that underpins the experimental design.

A Tiered Approach to In-Vitro Screening

Effective drug discovery hinges on a screening strategy that efficiently filters a large number of compounds down to a few promising lead candidates. A tiered or cascaded approach is the most logical framework, starting with high-throughput assays that assess the primary molecular target and progressing to more complex, lower-throughput assays that evaluate cellular function and safety. This ensures that resources are focused on compounds with the highest potential for success.

The following diagram illustrates a typical in-vitro screening cascade for novel (R)-3-Aminobutanoic acid derivatives targeting the GABA-B receptor.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Functional & Efficacy Screening cluster_2 Tier 3: Safety & Selectivity Profiling cluster_3 Tier 4: Lead Candidate Selection p1 High-Throughput Radioligand Binding Assay p2 Functional Screen (e.g., cAMP Assay) p1->p2 Confirm Functional Activity s1 Neuroprotection Assay (Oxidative Stress Model) p2->s1 Evaluate Therapeutic Potential s2 In-Vitro Seizure Model (Hippocampal Slice) p2->s2 t1 Cytotoxicity Assay (LDH) Neuronal & Non-Neuronal Cells s1->t1 Assess Safety Profile s2->t1 l1 Data Integration & Analysis (Potency, Efficacy, TI) t1->l1 Prioritize Candidates

Caption: In-Vitro Screening Cascade for Novel CNS Compounds.

Tier 1: Primary Assays for Target Engagement and Potency

The first crucial question is whether the novel compounds interact with the intended molecular target, the GABA-B receptor. This is assessed through binding and functional assays.

Comparison of Primary Assays
Assay TypePrincipleAdvantagesDisadvantagesKey Parameter
Radioligand Binding Assay Measures the ability of a test compound to displace a known radioactive ligand from the receptor.[1]Direct measure of binding affinity. High throughput. Well-established.Does not provide functional information (agonist vs. antagonist). Requires handling of radioactive materials.Ki (Inhibition Constant)
[³⁵S]GTPγS Binding Assay Measures agonist-induced G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[2][3][4][5]Functional assay that directly measures G-protein activation.[3][5] Can distinguish agonists from antagonists.Lower signal window for Gs/Gq-coupled receptors (GABA-B is Gi-coupled, so this is less of a concern).[4]EC₅₀ (Potency), Eₘₐₓ (Efficacy)
cAMP Assay GABA-B is a Gi-coupled receptor, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.Functional, downstream measure of receptor activation. High-throughput and non-radioactive kits are available.[6]Signal can be influenced by other cellular pathways that affect cAMP. Requires stimulation with an agent like forskolin to measure inhibition.EC₅₀ (Potency), Eₘₐₓ (Efficacy)

Experimental Rationale: The initial screen should ideally be a radioligand binding assay to quickly and efficiently determine which compounds bind to the receptor with significant affinity. Compounds with a promising Ki (e.g., <1µM) are then advanced to a functional assay, like the cAMP assay, to confirm that binding translates into receptor activation (agonism) and to quantify their potency and efficacy.

Data Presentation: Hypothetical Primary Screening Results
CompoundParent CompoundCompound ACompound B (Lead)Compound CBaclofen (Control)
Binding Affinity Ki (nM) 520015025 850350
cAMP EC₅₀ (nM) 1500040060 2200800
Functional Efficacy (% of Baclofen) 35%85%110% 60%100%
Protocol: Competitive Radioligand Binding Assay for GABA-B Receptor

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a known radioligand for binding to GABA-B receptors in membrane preparations.

Materials:

  • Membrane Preparation: From cells stably expressing human GABA-B receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).[2]

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of novel (R)-3-Aminobutanoic acid derivatives.

  • Non-specific Binding Control: High concentration of a known GABA-B agonist (e.g., 10 mM GABA).[7]

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Binding Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

    • 50 µL of radioligand ([³H]CGP54626) diluted in Binding Buffer to a final concentration of ~2-4 nM.[2]

  • Reaction Initiation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[2]

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 300 µL of ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials or bags, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Secondary Assays for Functional Efficacy

Compounds that demonstrate potent agonism at the GABA-B receptor are advanced to assays that model a desired physiological outcome. For CNS disorders, neuroprotection and anticonvulsant activity are highly relevant endpoints.

Neuroprotection Assay: Oxidative Stress Model

Experimental Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[8] This assay evaluates whether a compound can protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂). The human neuroblastoma cell line SH-SY5Y is a common and reliable model for these studies.[8][9][10] Cell viability is a robust and easily quantifiable readout.

Protocol: MTT Assay for Neuroprotection in SH-SY5Y Cells

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • SH-SY5Y cells.

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

  • Test Compounds and a positive control (e.g., N-acetylcysteine).

  • Hydrogen Peroxide (H₂O₂).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • 96-well tissue culture plates.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[9][12]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 2 hours.[9]

  • Induction of Oxidative Stress: Add H₂O₂ to each well (except for the vehicle control wells) to a final concentration that induces ~50% cell death (e.g., 200-400 µM, determined empirically) and incubate for 24 hours.[8][9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the log concentration of the test compound to determine the EC₅₀ for neuroprotection.

In-Vitro Seizure Model: Hippocampal Slice Electrophysiology

Experimental Rationale: The hippocampus is a brain region critically involved in the generation and propagation of seizures.[14] Acute brain slices retain the complex local circuitry necessary to study network-level phenomena like epileptiform activity.[14][15] By chemically inducing seizure-like events (SLEs) with a GABA-A receptor antagonist like picrotoxin, we can assess a compound's ability to suppress this hyperexcitability, providing a powerful in-vitro correlate for anticonvulsant activity.[14][16][17]

Key Steps in the Protocol:

  • Slice Preparation: Acute hippocampal slices (~400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).[18][19]

  • Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed to activate afferent pathways (e.g., Schaffer collaterals), and a recording electrode is placed in a cell body layer (e.g., CA1 pyramidal layer) to record extracellular field potentials.[18][19][20]

  • Induction of SLEs: The slice is perfused with aCSF containing a pro-convulsant agent, such as picrotoxin (e.g., 100 µM), which induces spontaneous or evoked epileptiform bursts.[14]

  • Compound Application: Once a stable baseline of SLEs is established, the novel compound is added to the perfusing aCSF.

  • Data Acquisition: Field potentials are recorded before, during, and after compound application to measure changes in the frequency, duration, and amplitude of the epileptiform bursts.[15][21]

  • Comparison: The effect of the novel compound is compared to a known anticonvulsant drug (e.g., phenytoin or valproic acid).

Tier 3: Safety & Selectivity Profiling

A critical step in drug development is to ensure that the desired therapeutic effect is not simply a byproduct of general cytotoxicity.[22]

Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[23][24][25][26]

Experimental Rationale: This assay serves two key purposes. First, it is run in parallel with the neuroprotection assay on the same neuronal cells to confirm that the observed protection is not due to an artifact. Second, it is performed on a non-neuronal cell line (e.g., HEK293 or HepG2 liver cells) to assess general, off-target cytotoxicity. A compound that is highly toxic to all cell types is unlikely to be a viable drug candidate.

Materials:

  • Cultured cells (e.g., SH-SY5Y and HEK293).

  • 96-well plates.

  • Test compounds.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Controls: Spontaneous release (vehicle), maximum release (lysis buffer, e.g., Triton X-100), and medium background.[26]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compounds for the same duration as the efficacy assays (e.g., 24 hours).[24]

  • Prepare Controls: Set up wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells with lysis buffer).[26]

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet the cells.[25]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.[23][25]

  • Add the LDH reaction mixture from the kit to each well and incubate at room temperature for up to 30 minutes, protected from light.[23][25]

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.[23][26]

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 x (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) Plot the results to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Tier 4: Data Integration and Lead Candidate Selection

The final stage of in-vitro testing involves integrating all the data to make an informed decision on which compounds to advance to more complex and expensive preclinical studies.[22][27][28][29][30]

Key Selection Criteria
  • Potency: High affinity (low Ki) and high potency (low EC₅₀) in functional assays.

  • Efficacy: A robust biological response, ideally equal to or greater than the control compound.

  • Safety: Low cytotoxicity (high CC₅₀) in both neuronal and non-neuronal cell lines.

  • Therapeutic Index (TI): A critical parameter that relates efficacy to safety. In vitro, it is calculated as the ratio of cytotoxicity to potency (TI = CC₅₀ / EC₅₀).[31][32][33][34][35] A higher TI indicates a wider margin of safety.

Decision_Making start Data from Tiers 1-3 c1 High Potency? (Low Ki & EC₅₀) start->c1 c2 High Efficacy? (Strong Functional Response) c1->c2 Yes stop Eliminate Compound c1->stop No c3 Low Cytotoxicity? (High CC₅₀) c2->c3 Yes c2->stop No c4 High Therapeutic Index? (TI = CC₅₀ / EC₅₀) c3->c4 Yes c3->stop No c4->stop No (TI < 10) advance Advance to In-Vivo Studies c4->advance Yes (TI > 10)

Caption: Decision-Making Workflow for Lead Candidate Selection.

Data Presentation: Final Lead Candidate Comparison
ParameterCompound ACompound B (Lead Candidate) Compound C
GABA-B Ki (nM) 15025 850
Neuroprotection EC₅₀ (nM) 50080 3000
Cytotoxicity CC₅₀ (nM, SH-SY5Y) 15,000>20,000 >20,000
In-Vitro Therapeutic Index (TI) 30>250 ~7
Anticonvulsant Activity ModerateHigh Low
Recommendation De-prioritizeAdvance to In-Vivo Eliminate

In this hypothetical comparison, Compound B emerges as the clear lead candidate. It exhibits the highest binding affinity and functional potency, demonstrates robust efficacy in the neuroprotection model, shows minimal cytotoxicity, and consequently has a superior therapeutic index. This data-driven approach provides strong justification for committing the resources required for in-vivo animal studies.

References

  • ResearchGate. (n.d.). Concept of the in vitro therapeutic index. By calculating... Retrieved January 9, 2026, from [Link]

  • Kaitin, K. I. (2008). Requirements for a lead compound to become a clinical candidate. PMC. Retrieved January 9, 2026, from [Link]

  • Rodriguez-Galan, A., et al. (n.d.). Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs). Springer Link. Retrieved January 9, 2026, from [Link]

  • Kim, H., et al. (2022). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PMC. Retrieved January 9, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC. Retrieved January 9, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. Retrieved January 9, 2026, from [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Retrieved January 9, 2026, from [Link]

  • Urban, L., et al. (1995). Electrophysiological Recordings From Rat Hippocampus Slices Following in Vivo Brain Ischemia. PubMed. Retrieved January 9, 2026, from [Link]

  • ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Publications. Retrieved January 9, 2026, from [Link]

  • Frontiers in Pharmacology. (2023). Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices. Frontiers. Retrieved January 9, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 9, 2026, from [Link]

  • Nuvisan. (n.d.). From lead to candidate: cutting-edge preclinical development. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. Retrieved January 9, 2026, from [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. PubMed. Retrieved January 9, 2026, from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved January 9, 2026, from [Link]

  • PDSP. (n.d.). GABA. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) | Request PDF. Retrieved January 9, 2026, from [Link]

  • PubMed. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Retrieved January 9, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved January 9, 2026, from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 9, 2026, from [Link]

  • Frontiers in Pharmacology. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Electrophysiological recordings in hippocampal slices. Retrieved January 9, 2026, from [Link]

  • Antibody Solutions. (n.d.). What Is Candidate Selection in Antibody Drug Discovery? Retrieved January 9, 2026, from [Link]

  • PubMed Central. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Retrieved January 9, 2026, from [Link]

  • Genes to Cognition. (2008). Hippocampal slice electrophysiology. Retrieved January 9, 2026, from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved January 9, 2026, from [Link]

  • protocols.io. (2023). MTT (Assay protocol. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured... Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) [35S]GTPγS binding in G protein-coupled receptor assays. Retrieved January 9, 2026, from [Link]

  • Aragen Life Sciences. (2024). What is Lead Identification in Drug Discovery? Retrieved January 9, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 9, 2026, from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of in vitro therapeutic indices. Retrieved January 9, 2026, from [Link]

  • PubMed Central. (2025). Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway. Retrieved January 9, 2026, from [Link]

  • PubMed Central. (n.d.). How do we use in vitro models to understand epileptiform and ictal activity? Retrieved January 9, 2026, from [Link]

  • Journal of Microbiology and Biotechnology. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay. Retrieved January 9, 2026, from [Link]

  • Frontiers in Neuroscience. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Retrieved January 9, 2026, from [Link]

  • Experimental Neurobiology. (2022). Simultaneous Cellular Imaging, Electrical Recording and Stimulation of Hippocampal Activity in Freely Behaving Mice. Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Data of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for (R)-3-Aminobutanoic acid hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development. In the pursuit of unambiguous compound identification and purity assessment, a multi-faceted spectroscopic approach is not just best practice; it is a necessity. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data.

Herein, we will not only present the characteristic spectral features of this compound but also contrast them with relevant alternatives, namely its enantiomer, (S)-3-Aminobutanoic acid hydrochloride, and a structurally related achiral isomer, 4-Aminobutanoic acid hydrochloride (GABA hydrochloride). This comparative approach is designed to highlight the subtle yet critical differences that enable confident structural elucidation and stereochemical assignment.

The Imperative of Spectroscopic Verification

In the realm of chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles, the precise confirmation of a compound's structure and stereochemistry is paramount. Spectroscopic techniques provide a powerful arsenal for this purpose. ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecular framework and the chemical environment of each atom. FT-IR spectroscopy provides a unique "fingerprint" based on the vibrational frequencies of functional groups. Mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern, further confirming its identity.

While standard NMR techniques are inherently insensitive to chirality, meaning enantiomers will produce identical spectra in an achiral solvent, the use of chiral solvating agents or derivatizing agents can induce diastereomeric interactions that lead to distinguishable NMR signals.[1][2][3][4][5] However, for the purpose of this guide, we will focus on the fundamental spectroscopic data obtained under standard achiral conditions, which are crucial for initial identification and purity assessment. The comparison with a structural isomer like GABA hydrochloride will underscore the power of these techniques in differentiating between molecules with the same molecular formula but different connectivity.

Comparative Spectroscopic Data Analysis

A thorough analysis of the spectroscopic data for this compound and its comparators reveals key distinguishing features. The following tables summarize the expected and reported spectroscopic data for each compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (in D₂O)

CompoundChemical Shift (ppm) and MultiplicityAssignment
This compound ~1.3 (d)-CH₃
~2.6 (dd)-CH₂-
~3.6 (m)-CH-
(S)-3-Aminobutanoic acid hydrochloride ~1.3 (d)-CH₃
~2.6 (dd)-CH₂-
~3.6 (m)-CH-
4-Aminobutanoic acid hydrochloride (GABA) ~1.9 (quintet)-CH₂- (C3)
~2.3 (t)-CH₂- (C2)
~3.0 (t)-CH₂- (C4)

Note: The ¹H NMR spectra of (R)- and (S)-3-Aminobutanoic acid hydrochloride are identical in an achiral solvent. The data for GABA hydrochloride is sourced from the Human Metabolome Database.[6]

Table 2: ¹³C NMR Spectroscopic Data Comparison (in D₂O)

CompoundChemical Shift (ppm)Assignment
This compound ~18-CH₃
~40-CH₂-
~45-CH-
~175-COOH
(S)-3-Aminobutanoic acid hydrochloride ~18-CH₃
~40-CH₂-
~45-CH-
~175-COOH
4-Aminobutanoic acid hydrochloride (GABA) ~24-CH₂- (C3)
~30-CH₂- (C2)
~39-CH₂- (C4)
~178-COOH

Note: The ¹³C NMR spectra of (R)- and (S)-3-Aminobutanoic acid hydrochloride are identical in an achiral solvent.

Table 3: FT-IR Spectroscopic Data Comparison (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3400-2500 (broad)O-H stretch (carboxylic acid), N-H stretch (ammonium)
~2950C-H stretch
~1710C=O stretch (carboxylic acid)
~1600N-H bend (ammonium)
~1400C-O-H bend
(S)-3-Aminobutanoic acid hydrochloride ~3400-2500 (broad)O-H stretch (carboxylic acid), N-H stretch (ammonium)
~2950C-H stretch
~1710C=O stretch (carboxylic acid)
~1600N-H bend (ammonium)
~1400C-O-H bend
4-Aminobutanoic acid hydrochloride (GABA) ~3400-2500 (broad)O-H stretch (carboxylic acid), N-H stretch (ammonium)
~2950C-H stretch
~1710C=O stretch (carboxylic acid)
~1600N-H bend (ammonium)
~1400C-O-H bend

Note: The FT-IR spectra of the three compounds are expected to be very similar due to the presence of the same functional groups.[7][8][9][10][11] Subtle differences may be observed in the fingerprint region (<1500 cm⁻¹).

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound 139.58[12]104.0787 ([M+H - NH₃]⁺), 58 ([M+H - COOH - CH₃]⁺)
(S)-3-Aminobutanoic acid hydrochloride 139.58[13]104.0787 ([M+H - NH₃]⁺), 58 ([M+H - COOH - CH₃]⁺)
4-Aminobutanoic acid hydrochloride (GABA) 139.58[14]104.0787 ([M+H - NH₃]⁺), 30 ([CH₂NH₂]⁺)

Note: The mass spectra of the enantiomers are identical. The fragmentation pattern of GABA hydrochloride will differ due to the different positions of the amino group, providing a clear method of distinction.[15][16][17][18]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve signal appearance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference if necessary.

Causality Behind Experimental Choices: D₂O is chosen as the solvent due to the high solubility of the hydrochloride salt and to avoid the large interfering peak of water in the ¹H NMR spectrum. A high-field NMR spectrometer is used to achieve better signal dispersion and resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet accessory.

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the analyte with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Causality Behind Experimental Choices: The KBr pellet method is a common technique for analyzing solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 50-200).

  • Tandem MS (MS/MS) Acquisition (for fragmentation analysis):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion with minimal fragmentation in the source. Tandem MS is essential for obtaining structural information through controlled fragmentation.

Visualizing the Molecular Structures and Workflow

To further clarify the relationships between the compared molecules and the analytical workflow, the following diagrams are provided.

R_Acid (R)-3-Aminobutanoic acid HCl NMR NMR Spectroscopy R_Acid->NMR FTIR FT-IR Spectroscopy R_Acid->FTIR MS Mass Spectrometry R_Acid->MS S_Acid (S)-3-Aminobutanoic acid HCl S_Acid->NMR S_Acid->FTIR S_Acid->MS GABA 4-Aminobutanoic acid HCl GABA->NMR GABA->FTIR GABA->MS

Caption: Overview of the spectroscopic analysis of (R)-3-Aminobutanoic acid HCl and its comparators.

cluster_Workflow Spectroscopic Data Acquisition Workflow start Sample Preparation nmr_acq NMR Data Acquisition (¹H and ¹³C) start->nmr_acq ftir_acq FT-IR Data Acquisition start->ftir_acq ms_acq MS and MS/MS Data Acquisition start->ms_acq data_proc Data Processing and Analysis nmr_acq->data_proc ftir_acq->data_proc ms_acq->data_proc comparison Comparative Analysis data_proc->comparison conclusion Structural Elucidation and Purity Assessment comparison->conclusion

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. (R)-3-Aminobutanoic acid, a chiral molecule of significant interest, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess (e.e.) of (R)-3-Aminobutanoic acid hydrochloride, offering field-proven insights and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

The Imperative of Enantiomeric Purity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different biological activities. For instance, in the case of 3-(p-chlorophenyl)-4-aminobutanoic acid, the R(+) enantiomer was found to be significantly more pharmacologically active than its S(-) counterpart[1]. Similarly, for 3-(p-tolyl)-4-aminobutanoic acid, the R(+) enantiomer demonstrated much greater effectiveness[2]. Therefore, the ability to accurately quantify the enantiomeric composition of a chiral compound like this compound is fundamental to its development as a safe and effective therapeutic agent.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess can be approached through several analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Here, we compare three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
Parameter Chiral HPLC Chiral GC NMR Spectroscopy with Chiral Auxiliaries
Principle Direct or indirect separation of enantiomers on a chiral stationary phase or after derivatization.Separation of volatile enantiomeric derivatives on a chiral capillary column.Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.
Sensitivity High (ng to pg level with appropriate detector).Very High (pg to fg level with MS detector).Moderate to Low (mg to µg level).
Accuracy & Precision Excellent.Excellent.Good to Excellent.
Sample Throughput Moderate to High.Moderate.High (for screening).
Development Complexity Moderate.Moderate to High (derivatization often required).Low to Moderate.
Cost (Instrument) Moderate to High.Moderate to High.High.
Cost (Consumables) Moderate (chiral columns can be expensive).Moderate.Low to Moderate.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column[3][4].

Scientific Principle

Direct chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These phases, often based on polysaccharides, proteins, or macrocyclic glycopeptides, create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases, making them suitable for separating polar and ionic compounds[5].

Indirect chiral HPLC involves reacting the analyte with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional achiral column, such as a C18 column[3][4].

Experimental Workflow: Indirect Analysis via Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve (R)-3-Aminobutanoic acid HCl sample in appropriate buffer (e.g., borate buffer) s2 Add chiral derivatizing agent solution (e.g., Marfey's reagent) s1->s2 s3 Incubate at controlled temperature (e.g., 40°C) for a specific time s2->s3 s4 Quench the reaction (e.g., by adding acid) s3->s4 a1 Inject derivatized sample into HPLC (with achiral column, e.g., C18) s4->a1 a2 Separate diastereomers using a suitable mobile phase gradient a1->a2 a3 Detect separated diastereomers (e.g., UV-Vis detector) a2->a3 d1 Integrate peak areas of the two diastereomers a3->d1 d2 Calculate Enantiomeric Excess (e.e.) e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 d1->d2

Caption: Workflow for enantiomeric excess determination by indirect chiral HPLC.

Detailed Protocol: Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a popular choice for the derivatization of primary and secondary amines[3][6].

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable buffer, such as 0.1 M sodium borate buffer (pH 9.0), to a known concentration.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

  • Calculation: Determine the peak areas for the two resulting diastereomers and calculate the enantiomeric excess.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, particularly when coupled with a mass spectrometer (GC-MS), for the enantiomeric analysis of volatile compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility[7][8].

Scientific Principle

In chiral GC, separation is achieved on a capillary column coated with a chiral stationary phase. After derivatization, the volatile enantiomers interact differently with the CSP, leading to their separation. Chirasil-Val, a polysiloxane-based CSP, is commonly used for the separation of amino acid enantiomers[8][9].

Experimental Workflow: Chiral GC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing s1 Dissolve (R)-3-Aminobutanoic acid HCl in an appropriate solvent s2 Esterification: React with an alcohol (e.g., isopropanol) under acidic conditions s1->s2 s3 Acylation: React with an acylating agent (e.g., trifluoroacetic anhydride) s2->s3 a1 Inject the derivatized sample into the GC with a chiral column s3->a1 a2 Separate enantiomers using a temperature gradient program a1->a2 a3 Detect separated enantiomers (e.g., FID or MS detector) a2->a3 d1 Integrate peak areas of the two enantiomers a3->d1 d2 Calculate Enantiomeric Excess (e.e.) d1->d2

Caption: Workflow for enantiomeric excess determination by chiral GC.

Detailed Protocol: Two-Step Derivatization
  • Esterification: Place the dried this compound sample in a reaction vial. Add 1 mL of 3 M HCl in isopropanol. Heat at 110°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride to the dried residue. Heat at 100°C for 15 minutes. Evaporate the reagents under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • GC Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to resolve the enantiomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Calculation: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Method 3: NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers[10][11].

Scientific Principle

When a chiral analyte is mixed with an enantiomerically pure chiral auxiliary, two transient diastereomeric complexes (with a CSA) or two stable diastereomers (with a CDA) are formed. These diastereomers are in different chemical environments, resulting in separate, distinguishable signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the corresponding signals[12][13]. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic example of a CDA used for this purpose[4][14].

Experimental Workflow: NMR with a Chiral Derivatizing Agent

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve (R)-3-Aminobutanoic acid HCl in a deuterated solvent (e.g., CDCl₃) s2 Add an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) s1->s2 s3 Allow the reaction to proceed to completion s2->s3 a1 Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture s3->a1 a2 Identify and resolve the signals corresponding to each diastereomer a1->a2 d1 Integrate the distinct signals for each diastereomer a2->d1 d2 Calculate Enantiomeric Excess (e.e.) from the integral ratio d1->d2

Caption: Workflow for enantiomeric excess determination by NMR spectroscopy.

Detailed Protocol: Derivatization with Mosher's Acid Chloride
  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloride and facilitate the reaction.

  • Derivatization: Add a slight molar excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube.

  • Reaction and Analysis: Gently mix the contents of the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR. Once the reaction is complete, acquire the ¹H or ¹⁹F NMR spectrum.

  • Calculation: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess.

Conclusion: Selecting the Optimal Method

The choice of method for assessing the enantiomeric excess of this compound is contingent upon the specific analytical requirements.

  • Chiral HPLC offers a robust and versatile platform, with both direct and indirect methods providing excellent accuracy and precision. It is often the method of choice in quality control environments.

  • Chiral GC , especially when coupled with MS, provides unparalleled sensitivity, making it ideal for trace-level analysis. However, the requirement for derivatization can add complexity to the workflow.

  • NMR Spectroscopy with chiral auxiliaries is a rapid and powerful tool, particularly for reaction monitoring and high-throughput screening, although it generally has lower sensitivity compared to chromatographic methods.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most suitable method to ensure the stereochemical integrity of this compound.

References

  • A cost-effective, chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Inorganic Chemistry, 56(17), 10717-10723. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2020). Journal of Chemical Education, 97(10), 3735-3741. [Link]

  • Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. (1984). Journal of AOAC INTERNATIONAL, 67(5), 876-882. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). PubMed. [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). ResearchGate. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry, 94(1), 633-640. [Link]

  • [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. (1993). Yao Xue Xue Bao, 28(11), 859-862. [Link]

  • Chiral derivatizing agent. (n.d.). Grokipedia. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules, 25(22), 5463. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4983. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Science of Synthesis. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).
  • 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. (1980). Polish Journal of Pharmacology and Pharmacy, 32(2), 187-196. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Journal of Visualized Experiments, (65), e4092. [Link]

  • Polarimeter. (n.d.). S4Science. [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. (2020). Science Advances, 6(38), eabd3923. [Link]

  • HOT article: Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 176-186. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers, 7(19), 2911-2917. [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]

  • 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. (1978). Polish Journal of Pharmacology and Pharmacy, 30(1), 95-103. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. For drug development professionals and researchers, handling chemical waste is a critical responsibility governed by stringent regulations and safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-3-Aminobutanoic acid hydrochloride, ensuring the safety of laboratory personnel and environmental integrity.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. The first and most critical step is to always consult the manufacturer-specific Safety Data Sheet (SDS) . While some variants of aminobutanoic acid may have limited hazard data, this compound must be managed with caution due to its chemical properties as an amino acid salt.

Waste Classification: Based on its nature as a halogenated organic hydrochloride salt, this compound should be presumptively classified as Hazardous Chemical Waste . This conservative approach is crucial in the absence of comprehensive toxicity data and ensures compliance with regulations set forth by the Environmental Protection Agency (EPA).[1][2]

Key Hazard Considerations:

  • Corrosivity: As a hydrochloride salt, aqueous solutions can be acidic and potentially corrosive.

  • Reactivity: Avoid mixing with strong bases or oxidizing agents, as this can lead to exothermic reactions or the release of hazardous gases.

  • Irritation: Similar compounds can cause skin and eye irritation.[3] Assume this potential and handle accordingly.

  • Environmental: Discharge into the environment must be avoided to prevent contamination of drains and waterways.[4]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePrecautionary measure due to the compound's chemical structure (halogenated organic salt).
Primary Hazard Potential Irritant; Acidic NatureAvoid direct contact.[3] Prevents chemical burns and reactions.
Storage Segregated from incompatible materials (e.g., bases, oxidizers).Prevents dangerous chemical reactions.[5]

Personal Protective Equipment (PPE) and Safety

Adherence to proper PPE is non-negotiable when handling any chemical waste. The goal is to create a barrier between the researcher and the hazardous material.

Mandatory PPE:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are required.[4][6]

  • Hand Protection: Wear impervious nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of dust generation, additional protective clothing may be necessary.[4]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If dust generation is unavoidable, a NIOSH/MSHA approved respirator may be required.[6]

Waste Segregation and Container Management

Proper segregation at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[7]

Container Selection:

  • Use a designated, leak-proof container made of a material compatible with acidic, halogenated organic waste (e.g., high-density polyethylene).[1]

  • Never use food-grade containers for hazardous waste.[5]

  • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

Labeling Requirements: The EPA requires specific information on all hazardous waste containers.[8] The label must be clear, legible, and affixed to the container as soon as the first drop of waste is added.

Label Must Include:

  • The words "Hazardous Waste "[8]

  • The full chemical name: "this compound"

  • A clear statement of the associated hazards (e.g., "Irritant," "Acidic")

  • The accumulation start date (this is the date waste is first added to the container)

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for disposing of both trace-contaminated materials and bulk quantities of the chemical.

Protocol A: Disposal of Contaminated Lab Consumables

This protocol applies to items with trace amounts of this compound, such as gloves, weighing papers, pipette tips, and contaminated paper towels.

Methodology:

  • Segregation: At the point of use (e.g., chemical fume hood, balance station), place all contaminated solid waste directly into a designated, labeled hazardous waste container.

  • Container Management: Keep the solid waste container sealed when not in use.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][8][9]

  • Full Container: Once the container is full, ensure the lid is securely fastened. Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol B: Disposal of Bulk or Unused this compound

This protocol is for disposing of the original reagent container, expired material, or significant quantities of the chemical.

Methodology:

  • Do Not Alter: Do not attempt to neutralize or chemically treat the bulk chemical. On-site treatment of hazardous waste requires specific permits and can be dangerous without validated procedures.

  • Container Integrity: Ensure the original container is in good condition with a secure cap and an intact, legible label. If the original container is compromised, carefully transfer the material to a suitable, labeled hazardous waste container.

  • Labeling: If not in its original container, label the waste container according to the requirements in Section 3.

  • Storage: Store the container in your lab's designated SAA, ensuring it is segregated from incompatible chemicals.[5]

  • Professional Disposal: Arrange for disposal through your institution's EHS office. This waste must be handled by a licensed hazardous waste disposal company that can transport it to an approved Treatment, Storage, and Disposal Facility (TSDF).[2][10]

Spill Management

In the event of a small spill of solid this compound:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before cleanup.

  • Containment: Prevent the spread of the dust. Avoid dry sweeping, which can aerosolize the powder.

  • Cleanup: Carefully sweep up the solid material and place it, along with any contaminated cleaning materials, into a designated hazardous waste container.[4][11]

  • Decontamination: Clean the spill area with an appropriate solvent or soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to Protocol A.

Decision Workflow for Disposal

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Decision Workflow for (R)-3-Aminobutanoic Acid HCl cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Waste Generated: (R)-3-Aminobutanoic Acid HCl sds Consult Safety Data Sheet (SDS) start->sds classify Classify as Hazardous Waste (Halogenated Organic, Acidic) sds->classify waste_type Waste Type? classify->waste_type bulk Bulk / Unused Chemical waste_type->bulk > 1g / Original Bottle consumables Contaminated Consumables (Gloves, Wipers, etc.) waste_type->consumables Trace Contamination container_bulk Use Original or Labeled, Compatible Waste Container bulk->container_bulk container_consum Use Labeled, Compatible Solid Waste Container consumables->container_consum storage Store in Designated Satellite Accumulation Area (SAA) container_bulk->storage container_consum->storage ehs Arrange Pickup via EHS / Licensed Contractor storage->ehs

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-3-Aminobutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (R)-3-Aminobutanoic acid hydrochloride (CAS: 58610-42-7). As a key building block in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring a safe and productive laboratory environment. This document moves beyond a simple checklist, providing a procedural framework grounded in established safety principles to empower you, the researcher, with the knowledge to operate safely and effectively.

Foundational Safety: Hazard Identification and Risk Assessment

Before any personal protective equipment (PPE) is selected, a thorough understanding of the material's intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our safety protocols.[1][2] The primary risks are irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS Classification CodeSignal WordHazard Statement
Skin Corrosion/IrritationSkin Irrit. 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationEye Irrit. 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH335: May cause respiratory irritation[1][2]

This profile dictates that our primary goal is to prevent the solid (dust) or solutions of this chemical from coming into contact with personnel. PPE is the final barrier in a comprehensive safety strategy that begins with engineering and administrative controls.

The Hierarchy of Controls: Your Multi-Layered Defense

While PPE is the focus of this guide, its effectiveness is maximized when integrated into a broader safety system. Always prioritize engineering and administrative controls first.

  • Engineering Controls : The most effective control. Always handle this compound powder within a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[3] Appropriate exhaust ventilation should be in place where dust is formed.[3]

  • Administrative Controls : These are your standard operating procedures (SOPs). Limit the quantity of material handled, restrict access to the handling area, and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.

  • Personal Protective Equipment (PPE) : The last line of defense. PPE is essential for protecting against exposures that cannot be eliminated through engineering or administrative controls.

Core PPE Requirements for this compound

The selection of PPE must directly address the hazards identified in Table 1. The following are the minimum requirements for handling this compound.

Eye and Face Protection

Causality: The compound is classified as causing serious eye irritation (H319).[1][2] Accidental splashing of a solution or airborne dust can lead to significant discomfort and potential injury.

  • Mandatory Equipment: Wear chemical safety goggles conforming to US OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Best Practice: Safety glasses with side-shields offer a baseline of protection, but for weighing out powders or any task with a higher splash or dust potential, chemical goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Causality: The compound is a known skin irritant (H315).[1][2] Direct contact can cause redness and irritation.

  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Gloves:

    • Selection: Handle with impervious gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[3]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

    • Disposal: Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[3] Do not reuse disposable gloves.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Causality: The compound may cause respiratory irritation (H335) if dust is inhaled.[1][2]

  • When is it Required? Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling large quantities of the powder.[3]

  • Selection: If a respirator is required, use a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95, P100). All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.

Procedural Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step process is crucial for safety. The following workflows integrate the use of PPE into the handling process.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) cluster_final Final Step don1 1. Lab Coat don2 2. Eye Protection (Goggles) don1->don2 don3 3. Gloves (Pull over cuffs) don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection (Clean) doff2->doff3 wash Wash Hands Thoroughly doff3->wash

Caption: PPE Donning and Doffing Workflow.

Protocol 2: Safe Handling of this compound Powder
  • Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and the required PPE.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds by handling the material gently. Use a spatula to transfer the solid. Do not pour directly from the bottle if it can be avoided.

  • Transfer/Use: If making a solution, add the solid to the solvent slowly. If transferring the solid, ensure the receiving container is properly labeled.

  • Cleanup: Clean all equipment used. Decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Follow the doffing sequence. Be mindful that gloves and the lab coat are potentially contaminated.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[3]

Emergency Operations and Disposal Plan

Even with careful planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Spill Response

This workflow provides a decision-making framework for responding to a spill. For any spill, the first step is to alert others in the vicinity.

Spill_Response spill Spill Occurs alert Alert Personnel in Area spill->alert assess Assess Spill Size & Hazard alert->assess major_spill MAJOR SPILL (>1 Liter, Uncontrolled Dust) assess->major_spill Major minor_spill MINOR SPILL (<1 Liter, Contained) assess->minor_spill Minor evacuate 1. Evacuate Immediate Area 2. Notify Supervisor 3. Call Emergency Response major_spill->evacuate cleanup 1. Don Full PPE (Gloves, Goggles, Respirator if needed) 2. Cover with absorbent material 3. Sweep up carefully (avoid dust) 4. Place in sealed container for disposal 5. Decontaminate area minor_spill->cleanup

Caption: Decision-making workflow for spill response.

Minor Spill Cleanup Steps:

  • Restrict access to the spill area.[5]

  • Wear appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary if dust is present.[3][6]

  • Use a dry clean-up procedure.[6] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep the material into a suitable, sealable, and labeled container for disposal.[3][6] Do not use air hoses for cleaning. [6]

  • Clean the spill area with soap and water.[7]

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

First Aid and Exposure Response
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[3]

  • Do not discharge into sewer systems or the environment.[3]

Your safety is the foundation of great science. By understanding the hazards and diligently applying these PPE and handling protocols, you can work with this compound confidently and securely.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: (R)-3-Aminobutanoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 139243-54-2, Butanoic acid, 3-aMino-, Methyl ester, hydrochloride, (R)-. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • PubChem. (n.d.). (s)-3-Aminobutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-aminobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.